Lanthionine
Description
DL-Lanthionine is a natural product found in Drosophila melanogaster with data available.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(2-amino-2-carboxyethyl)sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4S/c7-3(5(9)10)1-13-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPCPZJAHOETAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SCC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
922-55-4 | |
| Record name | Lanthionine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.888 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Structure of Lanthionine: A Technical Guide for Researchers
Abstract: Lanthionine (B1674491) is a non-proteinogenic, sulfur-containing amino acid that serves as a fundamental structural component in a class of ribosomally synthesized and post-translationally modified peptides known as lanthipeptides. Its unique thioether bridge, which cross-links two amino acid residues, imparts significant conformational stability and resistance to proteolysis in these peptides, many of which exhibit potent antimicrobial activity (lantibiotics). This technical guide provides an in-depth examination of the core molecular structure of this compound, its critical stereochemical diversity, and its key physicochemical properties. Furthermore, it details the biosynthetic pathways responsible for its formation in nature and presents the experimental methodologies employed for its synthesis, structural elucidation, and stereochemical analysis, making it a valuable resource for researchers in chemistry, biochemistry, and drug development.
Core Molecular Structure
This compound is the monosulfide analog of cystine, characterized by a stable thioether linkage (-S-) connecting the β-carbon atoms of two alanine-like residues. This structure effectively creates an intramolecular cross-link within a peptide chain. The chemical formula for this compound is C₆H₁₂N₂O₄S. Its IUPAC name is (2R)-2-amino-3-[(2R)-2-amino-2-carboxyethyl]sulfanylpropanoic acid for the L-isomer.[1] The thioether bond is a key feature, providing a more stable and non-reducible linkage compared to the disulfide bonds found in cystine, which contributes to the robust nature of lanthipeptides.[2]
Stereochemistry
This compound possesses two chiral centers at the α-carbon of each amino acid residue, leading to the potential for multiple stereoisomers. The specific stereochemistry of the this compound bridge is crucial for the three-dimensional structure and, consequently, the biological activity of lanthipeptides.[3] The two primary stereoisomers found in naturally occurring lanthipeptides are:
-
(2S,6R)-Lanthionine (dl-Lan): This diastereomer is formed from the coupling of a D-alanine precursor (derived from L-serine) and an L-cysteine.
-
(2R,6R)-Lanthionine (ll-Lan): This diastereomer is formed from the coupling of an L-alanine precursor (derived from D-serine) and an L-cysteine.
Until recently, the dl configuration was considered the only naturally occurring form. However, the discovery of lanthipeptides containing the ll configuration has expanded the known structural diversity and prompted further investigation into its impact on biological function.[3] A related compound, methylthis compound (MeLan), is formed from threonine and cysteine residues and also exhibits critical stereoisomerism.[4]
Physicochemical and Structural Properties
The unique structure of this compound dictates its physical and chemical properties. These properties are essential for its isolation, characterization, and incorporation into synthetic peptides.
| Property | Value |
| Molecular Formula | C₆H₁₂N₂O₄S |
| Molar Mass | 208.24 g/mol |
| Melting Point | 295-296 °C (with decomposition) |
| IUPAC Name | (2R)-2-amino-3-[(2R)-2-amino-2-carboxyethyl]sulfanylpropanoic acid |
| SMILES | C(--INVALID-LINK--O)N)SC--INVALID-LINK--O)N |
| pKa (approximate) | ~2.2 (carboxyl groups), ~9.2 (amino groups) |
Note: Specific bond lengths and angles can vary depending on the crystal packing and molecular environment. A representative crystal structure analysis of DL-Lanthionine Monohydrate provides detailed atomic coordinates and bonding information.[5]
Biosynthesis of this compound in Lantibiotics
In nature, this compound residues are not incorporated during ribosomal translation. Instead, they are formed through a series of post-translational modifications of a precursor peptide. This process is catalyzed by a dedicated set of enzymes known as lanthipeptide synthetases.
The general biosynthetic pathway involves two key steps:
-
Dehydration: Specific serine (or threonine for methylthis compound) residues within the core peptide are dehydrated by a dehydratase enzyme (LanB or the dehydratase domain of LanM) to form dehydroalanine (B155165) (Dha) or dehydrobutyrine (Dhb), respectively.[4]
-
Cyclization: The thiol group of a nearby cysteine residue performs a Michael-type conjugate addition to the α,β-unsaturated dehydroamino acid. This reaction is catalyzed by a cyclase enzyme (LanC or the cyclase domain of LanM), forming the characteristic thioether bridge of this compound.[4]
The enzymes responsible for these modifications are grouped into different classes. Class I systems utilize two separate enzymes, a dehydratase (LanB) and a cyclase (LanC). Class II systems employ a single, bifunctional enzyme (LanM) that catalyzes both reactions.[6]
Caption: General pathway for Class I lanthipeptide biosynthesis.
Experimental Protocols
Protocol for Stereochemical Analysis by GC-MS
Determining the precise stereochemistry of this compound residues is critical for structure-activity relationship studies. The following protocol, adapted from established methods, details the analysis using chiral gas chromatography-mass spectrometry (GC-MS).[4][6]
-
Peptide Hydrolysis:
-
Accurately weigh approximately 1 mg of the purified lanthipeptide.
-
Dissolve the peptide in 3 mL of 6 M hydrochloric acid (HCl) in a sealed, heavy-walled reaction tube.
-
Heat the mixture at 110 °C for 20-24 hours to ensure complete hydrolysis of all peptide bonds.
-
After cooling to room temperature, dry the sample completely under a stream of nitrogen gas or using a centrifugal evaporator.
-
-
Amino Acid Derivatization:
-
Prepare a 3 M HCl solution in methanol (B129727) by slowly adding 1.5 mL of acetyl chloride to 5 mL of ice-chilled methanol.
-
Add the acidic methanol solution to the dried hydrolysate and heat at 100 °C for 1 hour to form methyl esters. Dry the sample again under nitrogen.
-
Add 1 mL of dichloromethane (B109758) and 250 µL of trifluoroacetic anhydride (B1165640) (TFAA) to the sample. Heat at 100 °C for 20 minutes to form trifluoroacetyl derivatives.
-
Dry the sample a final time under nitrogen and reconstitute in a suitable solvent (e.g., methanol or ethyl acetate) for injection.
-
-
Chiral GC-MS Analysis:
-
Instrument: Agilent 7890A GC with a 5975C MS detector or equivalent.[4]
-
Column: A chiral stationary phase column, such as Varian CP-Chirasil-L-Val (25 m × 250 µm × 0.12 µm), is required to separate the stereoisomers.[4]
-
Injection: Use a pulsed split injection at an inlet temperature of 200 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 2 mL/min).
-
Oven Program: Begin with an initial temperature of 160 °C held for 5 minutes, followed by a ramp of 3 °C/min to 200 °C.[4]
-
Data Analysis: Compare the retention times of the derivatized amino acids from the sample with those of authentic, synthetically prepared this compound stereoisomer standards (dl-Lan and ll-Lan) that have undergone the same derivatization process.[3]
-
Caption: Workflow for the stereochemical analysis of this compound.
Protocol for Solid-Phase Synthesis of this compound-Containing Peptides
The incorporation of pre-formed, orthogonally protected this compound building blocks is a key strategy in the total synthesis of lantibiotics. The following is a representative protocol for manual Fmoc-based solid-phase peptide synthesis (SPPS).[2][7][8]
-
Resin Preparation:
-
Place the appropriate resin (e.g., Rink Amide for C-terminal amides, 2-Chlorotrityl chloride for protected fragments) in a suitable reaction vessel.
-
Swell the resin in dimethylformamide (DMF) or dichloromethane (DCM) for at least 30 minutes.[2]
-
-
First Amino Acid Loading (for Trityl-based resins):
-
Dissolve 3 equivalents of the first Fmoc-protected amino acid and 7.5 equivalents of diisopropylethylamine (DIPEA) in dry DCM.[2]
-
Add the solution to the swollen resin and agitate for 1-2 hours.
-
Cap any remaining reactive sites on the resin using a solution of DCM/Methanol/DIPEA (e.g., 80:15:5) for 15 minutes.
-
-
Iterative Elongation Cycle:
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes. Drain and repeat once. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Activation: In a separate vial, dissolve 3-4 equivalents of the next Fmoc-amino acid (or the protected this compound building block) and a coupling agent (e.g., HATU, HBTU) in DMF. Add 6-8 equivalents of a base like DIPEA. Allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
(Optional) Capping: To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
(Optional) Monitoring: Perform a qualitative test (e.g., Kaiser or Ninhydrin test) to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[9]
-
Repeat the elongation cycle for each subsequent amino acid in the sequence.
-
-
Final Cleavage and Deprotection:
-
After the final elongation cycle, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the protecting groups used (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) for standard side-chain protecting groups).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the final peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase HPLC.
-
Conclusion
The structure of this compound is central to the function of a diverse and growing class of natural peptides. Its thioether bridge provides a unique combination of conformational constraint and chemical stability that is of significant interest in the field of peptide-based drug design. A thorough understanding of its core structure, stereochemical variations, and the experimental methods used for its synthesis and characterization is essential for researchers aiming to harness the therapeutic potential of lanthipeptides. The continued development of analytical techniques and synthetic methodologies will further enable the exploration and engineering of novel this compound-containing molecules with enhanced biological activities.
References
- 1. L-Lanthionine | C6H12N2O4S | CID 98504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Characterization of the stereochemical configuration of lanthionines formed by the lanthipeptide synthetase GeoM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Substrate Control in Stereoselective this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. wernerlab.weebly.com [wernerlab.weebly.com]
The Discovery and Isolation of Lanthionine from Natural Sources: A Technical Guide
An in-depth exploration of the historical discovery, natural prevalence, and methodologies for the extraction and characterization of the non-proteinogenic amino acid, lanthionine (B1674491).
Introduction
This compound is a non-proteinogenic thioether amino acid composed of two alanine (B10760859) residues linked by a sulfide (B99878) bridge. First discovered in 1941, this unique amino acid is found in a variety of natural sources, from keratinous proteins to bacterial peptides. Its presence as a cross-linking element in proteins imparts significant structural stability. This technical guide provides a comprehensive overview of the discovery of this compound, its natural occurrences, and detailed protocols for its isolation and characterization, aimed at researchers, scientists, and professionals in drug development.
Historical Discovery
This compound was first isolated in 1941 by M. J. Horn, D. B. Jones, and S. J. Ringel from wool that had been treated with sodium carbonate.[1] The name "this compound" is derived from lana (Latin for wool) and theion (Greek for sulfur), reflecting its origin and composition as a sulfur-containing amino acid.[1] This initial discovery paved the way for further research into its structure, synthesis, and natural distribution.
Natural Sources of this compound
This compound is found in a range of natural materials, primarily as a component of proteins and peptides where it often forms intramolecular cross-links.
-
Keratinous Proteins: this compound is notably present in keratin-rich tissues such as wool, human hair, and feathers.[1] Its formation in these proteins is often a result of processing with heat or alkaline conditions, which induces the elimination of a sulfhydryl group from one cysteine residue and its subsequent addition to a dehydroalanine (B155165) residue formed from another cysteine or serine.
-
Lactalbumin: This protein, found in milk, is another natural source of this compound.[1]
-
Lantibiotics: this compound is a defining structural component of lantibiotics, a class of polycyclic peptide antibiotics produced by various bacteria.[1] In these molecules, this compound and its derivative, methylthis compound, are introduced through post-translational modifications of ribosomally synthesized precursor peptides. Notable examples of lantibiotics include nisin (a food preservative), subtilin, and epidermin.[1]
Quantitative Analysis of this compound in Natural Sources
The yield of this compound from natural sources is highly dependent on the source material and the hydrolysis method employed. Alkaline hydrolysis, while effective at breaking down keratin (B1170402), can also lead to the formation of this compound from cysteine residues, potentially inflating the perceived natural abundance. Acid hydrolysis is a common method for protein breakdown prior to amino acid analysis, though it can lead to the degradation of certain amino acids. Enzymatic and superheated water hydrolysis offer alternative approaches.
Below are tables summarizing available quantitative data on this compound from various sources and using different extraction methods.
Table 1: this compound Content in Keratinous Sources
| Natural Source | Hydrolysis Method | This compound Yield/Content | Reference(s) |
| Wool | Alkaline Hydrolysis (NaOH) | 75-80% of wool solubilized (this compound is a component of the hydrolysate) | [2] |
| Wool | Superheated Water (140-170°C) | Formation of this compound observed from cystine degradation | |
| Human Hair | Acid Hydrolysis | Cystine is the main amino acid (17.5%), this compound is formed upon treatment | [3] |
| Cattle Hair | Alkaline Hydrolysis (pH 12.5) | 87% of incorporated 35S-sulfide found in cysteic acid, this compound, and cystine | [4] |
Table 2: this compound in Food Proteins
| Food Protein | Processing Condition | This compound Formation | Reference(s) |
| Wheat Gliadin | Heating at alkaline pH | Formation of this compound from cysteine and dehydroalanine | [5] |
| Milk Proteins | Heat and/or alkali treatment | Formation of this compound and lysinoalanine |
Note: Specific quantitative yields of pure this compound are often not reported directly in the literature, as its formation is frequently a consequence of the harsh hydrolysis conditions used to break down the protein matrix. The data presented reflects the conditions under which this compound is formed and can be subsequently isolated.
Experimental Protocols
The isolation and characterization of this compound from natural sources typically involve three key stages: hydrolysis of the source protein, purification of the resulting amino acid mixture, and analytical identification and quantification.
Hydrolysis of Keratinous Proteins (e.g., Wool, Hair)
This protocol describes the breakdown of the protein matrix to release constituent amino acids, including this compound.
5.1.1 Acid Hydrolysis
-
Sample Preparation: Weigh approximately 100 mg of the keratin source (e.g., cleaned and dried wool or hair) into a hydrolysis tube.
-
Acid Addition: Add 5 mL of 6 M hydrochloric acid (HCl) to the tube.
-
Hydrolysis: Seal the tube under vacuum and heat at 110°C for 24 hours.
-
Drying: After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a rotary evaporator.
-
Reconstitution: Dissolve the dried hydrolysate in a suitable buffer (e.g., 0.1 M HCl or a buffer compatible with the subsequent chromatographic step) for analysis.
5.1.2 Alkaline Hydrolysis
-
Sample Preparation: Place 5 g of the keratin source into a flask.
-
Alkaline Solution: Add 150 mL of 1 M sodium hydroxide (B78521) (NaOH).
-
Hydrolysis: Stir the mixture and allow it to sit at room temperature for 1 hour for partial hydrolysis or overnight for more complete dissolution.[2]
-
Neutralization: Filter the solution to remove any undissolved material. Carefully neutralize the filtrate with an appropriate acid (e.g., 6 M HCl) to the desired pH for further purification. Note that this will produce a salt precipitate that may need to be removed.
Purification by Ion-Exchange Chromatography
This protocol allows for the separation of this compound from other amino acids in the protein hydrolysate.
-
Resin Preparation: Pack a column with a suitable cation-exchange resin (e.g., Dowex 50). Equilibrate the column with a low pH starting buffer (e.g., 0.2 M sodium citrate (B86180) buffer, pH 3.25).
-
Sample Loading: Adjust the pH of the protein hydrolysate to be compatible with the starting buffer and load it onto the column.
-
Elution: Elute the amino acids using a gradient of increasing pH and/or ionic strength. This can be achieved by sequentially applying buffers of increasing pH (e.g., pH 4.25, 5.28, etc.) or a continuous salt gradient (e.g., 0 to 2 M NaCl).
-
Fraction Collection: Collect fractions and monitor for the presence of amino acids using a suitable detection method (e.g., ninhydrin (B49086) reaction).
-
This compound Identification: Identify the fractions containing this compound by comparison with the elution profile of an authentic this compound standard or by subsequent analytical techniques.
Characterization and Stereochemical Analysis
5.3.1 Gas Chromatography-Mass Spectrometry (GC-MS) for Chiral Analysis
This protocol is for the determination of the stereochemistry of this compound.
-
Hydrolysis: Hydrolyze the this compound-containing sample (e.g., a purified fraction or a lantibiotic peptide) with 6 M HCl at 110°C for 20 hours in a sealed tube.
-
Drying: Dry the hydrolysate under a stream of nitrogen.
-
Derivatization (Esterification and Acylation):
-
Chill the dried sample in an ice-water bath and add a solution of acetyl chloride in methanol (B129727) to form the methyl esters of the amino acids.
-
After evaporation of the reagent, add a suitable acylating agent (e.g., trifluoroacetic anhydride) in a solvent like dichloromethane (B109758) and heat to form the N-acyl derivatives.
-
-
GC-MS Analysis: Inject the derivatized sample onto a chiral GC column (e.g., Varian CP-Chirasil-L-Val).
-
Data Analysis: Compare the retention times of the this compound diastereomers in the sample with those of authentic standards of known stereochemistry (e.g., L,L-lanthionine and meso-lanthionine) to determine the stereochemical configuration.
5.3.2 Advanced Marfey's Method with LC-MS
This is a sensitive method for determining the stereochemistry of amino acids.
-
Hydrolysis: Hydrolyze the peptide sample (approximately 0.05 mg) using 6 M HCl at 150°C for 3 hours.
-
Drying: Dry the hydrolysate completely.
-
Derivatization:
-
Dissolve the dried hydrolysate in a small volume of water.
-
Add a solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA, Marfey's reagent) in acetone (B3395972) and a base (e.g., sodium bicarbonate).
-
Heat the mixture to complete the derivatization.
-
Quench the reaction by adding HCl.
-
-
LC-MS Analysis: Analyze the resulting diastereomeric mixture by reverse-phase liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The different stereoisomers of this compound will form diastereomers with L-FDAA that can be separated by chromatography. The elution order and mass spectra are compared with those of derivatized standards to determine the stereochemistry.
Visualization of Pathways and Workflows
This compound Biosynthesis in Lantibiotics
The biosynthesis of this compound in the context of lantibiotics is a well-characterized enzymatic process. It involves the dehydration of serine or threonine residues in a precursor peptide, followed by the intramolecular Michael addition of a cysteine thiol to the resulting dehydroamino acid.
General Experimental Workflow for this compound Isolation and Characterization
The following diagram illustrates a typical workflow for the isolation and characterization of this compound from a natural protein source.
Conclusion
The discovery of this compound from wool over eight decades ago has led to a broader understanding of its role in protein structure and function, particularly in the context of the potent antimicrobial lantibiotics. While its isolation from natural keratinous sources remains a complex process, modern analytical techniques provide robust methods for its purification and detailed stereochemical characterization. This guide serves as a foundational resource for researchers interested in exploring the chemistry and biology of this intriguing thioether amino acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Raw Milk vs. Pasteurized: The Whole Story — Nourish with Kristin [nourishwithkristin.com]
- 3. 35S-Sulfide incorporation during alkaline treatment of keratin and its relation to this compound formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemistry, biochemistry, nutrition, and microbiology of lysinoalanine, this compound, and histidinoalanine in food and other proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of Lanthionine Biosynthesis in Bacteria: A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Lanthipeptides are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) produced by a wide range of bacteria. They are characterized by the presence of lanthionine (B1674491) and methylthis compound thioether cross-links, which confer significant structural stability and potent biological activities, including antimicrobial, antiviral, and antiallodynic properties. The unique biosynthetic pathway of these molecules presents a fertile ground for bioengineering and the development of novel therapeutics. This technical guide provides an in-depth exploration of the core this compound biosynthesis pathway in bacteria, detailing the enzymatic machinery, regulatory networks, and key experimental methodologies for their study and manipulation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this fascinating and promising area of natural product biosynthesis.
The Core Biosynthetic Pathway: A Two-Step Enzymatic Cascade
The biosynthesis of lanthipeptides is a multi-stage process that begins with the ribosomal synthesis of a precursor peptide, termed LanA. This precursor consists of an N-terminal leader peptide and a C-terminal core peptide. The leader peptide acts as a recognition signal for the modifying enzymes and keeps the lanthipeptide inactive within the producing cell, while the core peptide is the region that undergoes extensive post-translational modifications to become the mature, active molecule.[1][2][3]
The central enzymatic modifications that define lanthipeptides are:
-
Dehydration: Specific serine (Ser) and threonine (Thr) residues within the core peptide are dehydrated to form dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively.[4][5]
-
Cyclization: The thiol groups of cysteine (Cys) residues then perform a Michael-type addition to the dehydroamino acids, forming the characteristic this compound (from Ser and Cys) and methylthis compound (from Thr and Cys) thioether bridges.[2][4]
Following these core modifications, the leader peptide is proteolytically cleaved by a protease (LanP), and the mature lanthipeptide is often exported out of the cell by a dedicated ABC transporter (LanT).[3]
Classification of Lanthipeptide Biosynthetic Machineries
The enzymes responsible for the dehydration and cyclization reactions are the cornerstones of lanthipeptide biosynthesis and are used to classify these pathways into four distinct classes.
Class I Lanthipeptides
In Class I systems, the dehydration and cyclization reactions are catalyzed by two separate enzymes:
-
LanB Dehydratase: A large enzyme that catalyzes the dehydration of Ser/Thr residues. The in vitro reconstitution of the activity of NisB, the dehydratase involved in nisin biosynthesis, has shown that it requires glutamate, ATP, Mg2+, and a ribosomal/membrane fraction of the bacterial cell extract.[5][6] The proposed mechanism involves the glutamylation of Ser/Thr residues followed by elimination.[6]
-
LanC Cyclase: A zinc-dependent enzyme that catalyzes the stereospecific formation of thioether bridges.[4]
Class II Lanthipeptides
Class II lanthipeptides are modified by a single, large, bifunctional enzyme:
-
LanM Synthetase: This enzyme possesses both dehydratase and cyclase domains. The N-terminal domain, which has no homology to LanB, catalyzes dehydration via phosphorylation of Ser/Thr residues, followed by phosphate (B84403) elimination. The C-terminal domain is homologous to LanC and is responsible for the cyclization reaction.[7][8]
Class III and Class IV Lanthipeptides
Class III and Class IV lanthipeptides are also modified by single, multifunctional enzymes, but with a different domain architecture:
-
LanKC (Class III) and LanL (Class IV) Synthetases: These enzymes contain an N-terminal lyase domain, a central kinase domain, and a C-terminal cyclase domain.[2][9][10] The kinase domain phosphorylates Ser/Thr residues, and the lyase domain subsequently eliminates the phosphate to generate dehydroamino acids. The primary distinction between Class III and IV lies in their cyclase domains; LanL contains the conserved zinc-binding motif found in LanC and LanM, whereas LanKC lacks this motif, suggesting a different, metal-independent cyclization mechanism.[9][11]
Quantitative Analysis of Lanthipeptide Biosynthetic Enzymes
Detailed kinetic analysis of lanthipeptide synthetases is crucial for understanding their catalytic mechanisms and for guiding bioengineering efforts. While comprehensive kinetic data for all classes are not yet available, studies on Class II LanM enzymes have provided valuable insights.
| Enzyme | Substrate | Reaction | Rate Constant (min⁻¹) | Reference |
| ProcM | ProcA3.3 WT | Dehydration of Thr18 and Thr11 | 4.8 | [7] |
| ProcM | ProcA3.3 WT | Dehydration of Thr3 | 1.7 | [7] |
| ProcM | ProcA3.3 variant Z | Dehydration of Ser11 | 3.8 | [7] |
| ProcM | ProcA3.3 variant Z | Dehydration of Ser18 and B' ring formation | 16 | [7] |
| ProcM | ProcA3.3 variant Z | A' ring formation | 34 | [7] |
| ProcM | ProcA3.3 variant Z | Dehydration of Thr3 | 1.4 | [7] |
Table 1: Kinetic parameters for the Class II lanthipeptide synthetase ProcM. The data illustrates the rates of different modification steps for a wild-type substrate and a variant.
Regulation of this compound Biosynthesis
The production of lanthipeptides is a tightly regulated process, often controlled by quorum sensing mechanisms to ensure production is coordinated with cell density. A common regulatory motif is the two-component system (TCS) , typically comprising a sensor histidine kinase (LanK) and a response regulator (LanR).
In many lantibiotic-producing bacteria, the mature lantibiotic itself acts as the signaling molecule.[12][13] At a threshold concentration, the lantibiotic binds to the extracellular domain of the membrane-bound LanK, triggering its autophosphorylation. The phosphate group is then transferred to the cognate response regulator, LanR. Phosphorylated LanR acts as a transcriptional activator, binding to promoter regions within the lanthipeptide biosynthetic gene cluster and upregulating the expression of the biosynthetic genes.[12] This autoregulatory loop ensures a rapid and robust production of the lanthipeptide once a critical cell density is reached.
Experimental Protocols
The study of this compound biosynthesis involves a range of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
In Vitro Reconstitution of Lanthipeptide Biosynthesis (Class I Example: Nisin)
This protocol describes the in vitro synthesis of nisin using purified components.
Materials:
-
Purified His-tagged NisA (precursor peptide)
-
Purified His-tagged NisB (dehydratase)
-
Purified His-tagged NisC (cyclase)
-
ATP and MgCl₂ solutions
-
Glutamate solution
-
Ribosomal/membrane fraction from E. coli cell extract
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
Trypsin solution
-
MALDI-TOF mass spectrometer
Procedure:
-
Set up the reaction mixture containing reaction buffer, ATP, MgCl₂, glutamate, and the ribosomal/membrane fraction.
-
Add purified NisA, NisB, and NisC to the reaction mixture. For reactions involving the zinc-dependent NisC, ensure the buffer is supplemented with Zn²⁺.[14]
-
Incubate the reaction at the optimal temperature for the enzymes (e.g., 30°C) for a defined period (e.g., 2-4 hours).
-
To generate the active nisin, cleave the leader peptide by adding trypsin to the reaction mixture and incubate further.
-
Analyze the reaction products by MALDI-TOF mass spectrometry to confirm the dehydration, cyclization, and leader peptide cleavage events by observing the expected mass shifts.[15]
Lanthipeptide Purification
This protocol outlines a general procedure for the purification of a His-tagged lanthipeptide produced in E. coli.
Materials:
-
E. coli cell pellet expressing the His-tagged lanthipeptide
-
Lysis buffer (e.g., Tris-HCl, pH 8.0, with NaCl and imidazole)
-
Lysozyme (B549824) and DNase I
-
Ni-NTA affinity chromatography column
-
Wash buffer (lysis buffer with a slightly higher concentration of imidazole)
-
Elution buffer (lysis buffer with a high concentration of imidazole)
-
HPLC system with a C18 reverse-phase column
-
Solvents for HPLC (e.g., water with 0.1% TFA and acetonitrile (B52724) with 0.1% TFA)
Procedure:
-
Resuspend the E. coli cell pellet in lysis buffer and lyse the cells by sonication after treatment with lysozyme and DNase I.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged lanthipeptide with elution buffer.
-
Further purify the eluted lanthipeptide by reverse-phase HPLC using a water/acetonitrile gradient.
-
Collect the fractions containing the purified lanthipeptide and confirm its identity and purity by mass spectrometry.
Site-Directed Mutagenesis of a Precursor Peptide (LanA)
This protocol describes how to introduce specific mutations into the core peptide of a LanA precursor to investigate the substrate specificity of the modifying enzymes. This protocol is based on the QuikChange™ method.[1][16][17]
Materials:
-
Plasmid DNA containing the wild-type LanA gene
-
Two complementary mutagenic primers containing the desired mutation
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTPs
-
Reaction buffer
-
DpnI restriction enzyme
-
Competent E. coli cells
Procedure:
-
Design and synthesize two complementary primers (25-45 bases) containing the desired mutation in the middle. The melting temperature (Tm) should be ≥78°C.[16][17]
-
Set up a PCR reaction with the plasmid template, mutagenic primers, dNTPs, reaction buffer, and high-fidelity polymerase.
-
Perform PCR with a limited number of cycles (e.g., 16-18) to amplify the entire plasmid containing the mutation.[16]
-
Digest the parental, methylated template DNA by adding DpnI to the PCR product and incubating at 37°C for at least 2 hours.[1][18]
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
Select for transformed cells and sequence the plasmid DNA from the resulting colonies to confirm the presence of the desired mutation.
Visualizing Experimental Workflows
Genome Mining for Novel Lanthipeptides
The search for new lanthipeptides often begins with in silico analysis of bacterial genomes.
Bioengineering of Lanthipeptides
The modular nature of lanthipeptide biosynthesis makes it amenable to bioengineering to create novel molecules with improved properties.
Conclusion and Future Outlook
The this compound biosynthesis pathway in bacteria is a remarkable example of nature's ability to generate complex and potent bioactive molecules through a modular and evolvable enzymatic machinery. Our understanding of this pathway has advanced significantly, enabling the in vitro reconstitution of biosynthesis, the characterization of enzyme kinetics, and the elucidation of regulatory networks. These advancements have paved the way for the rational bioengineering of lanthipeptides to create novel therapeutics with enhanced stability, target specificity, and efficacy. As genome mining techniques continue to uncover a vast diversity of lanthipeptide biosynthetic gene clusters, the potential for discovering and developing new drugs from this class of natural products is immense. The integration of synthetic biology, enzymology, and high-throughput screening will undoubtedly accelerate the translation of these fascinating molecules from the laboratory to the clinic.
References
- 1. research.cbc.osu.edu [research.cbc.osu.edu]
- 2. Promiscuity of lanthipeptide enzymes: new challenges and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lanthipeptides: chemical synthesis versus in vivo biosynthesis as tools for pharmaceutical production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In vitro activity of the nisin dehydratase NisB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activity of the nisin dehydratase NisB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinetic Analysis of Cyclization by the Substrate-Tolerant Lanthipeptide Synthetase ProcM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanistic Studies of the Kinase Domains of Class IV Lanthipeptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure and Function of a Class III Metal-Independent Lanthipeptide Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Autoregulation of Lantibiotic Bovicin HJ50 Biosynthesis by the BovK-BovR Two-Component Signal Transduction System in Streptococcus bovis HJ50 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Engineering lanthipeptides by introducing a large variety of RiPP modifications to obtain new-to-nature bioactive peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nisin biosynthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Site-Directed Mutagenesis [protocols.io]
- 17. static.igem.org [static.igem.org]
- 18. assaygenie.com [assaygenie.com]
The Crucial Role of Lanthionine in Lantibiotics: A Technical Guide
Abstract
Lantibiotics, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs), are distinguished by the presence of the non-proteinogenic amino acid lanthionine (B1674491) and its derivative, methylthis compound. These thioether-bridged amino acids are the result of a complex enzymatic biosynthesis process and are fundamental to the structure, stability, and potent antimicrobial activity of these peptides. This technical guide provides an in-depth exploration of the biological role of this compound in lantibiotics, detailing its biosynthesis, its critical contribution to the mechanism of action, and the experimental methodologies employed in its study. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antimicrobial agents.
Introduction
The escalating crisis of antibiotic resistance necessitates the exploration of novel antimicrobial compounds with unique mechanisms of action. Lantibiotics, with their potent activity against a wide range of Gram-positive bacteria, including multidrug-resistant pathogens, represent a promising class of therapeutic agents.[1] The defining structural feature of lantibiotics is the presence of intramolecular this compound (Lan) and/or β-methylthis compound (MeLan) bridges.[2] These thioether cross-links are formed between two alanine (B10760859) residues or an alanine and a cysteine residue, respectively, and are introduced through a series of post-translational modifications.[3][4] The name "lantibiotic" itself is a portmanteau of "this compound-containing antibiotic".[5]
This guide delves into the multifaceted biological role of this compound, from its intricate biosynthesis to its profound impact on the structure and function of lantibiotics. We will examine how these unique structural motifs contribute to the remarkable stability and potent antimicrobial activity of these peptides, primarily through their interaction with Lipid II, an essential precursor in bacterial cell wall synthesis.[6][7]
The Biosynthesis of this compound: A Multi-Step Enzymatic Cascade
The formation of this compound and methylthis compound bridges is a sophisticated enzymatic process that occurs after the ribosomal synthesis of a precursor peptide, termed the prepeptide.[2] This prepeptide consists of an N-terminal leader peptide and a C-terminal core peptide, the latter of which will become the mature lantibiotic. The biosynthesis can be broadly categorized into two main classes based on the enzymes involved.[2][8]
Class I Lantibiotic Biosynthesis: In this pathway, two distinct enzymes are responsible for the modification of the core peptide. A dehydratase, designated LanB, specifically dehydrates serine and threonine residues within the core peptide to form dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively.[2][9] Subsequently, a cyclase, termed LanC, catalyzes the stereospecific Michael-type addition of the thiol group of a cysteine residue to the dehydro amino acids, forming the characteristic this compound or methylthis compound bridges.[2][9]
Class II Lantibiotic Biosynthesis: In contrast, Class II lantibiotics utilize a single bifunctional enzyme, LanM, which possesses both dehydratase and cyclase domains to carry out the same sequence of reactions.[8]
The overall biosynthetic pathway for Class I lantibiotics is a coordinated process involving several key proteins encoded within a lan gene cluster.[10] This cluster typically includes the structural gene for the prepeptide (lanA), the modification enzymes (lanB and lanC or lanM), a protease (lanP) for cleaving the leader peptide, and a transporter (lanT) for exporting the mature lantibiotic.[3][10] Additionally, genes conferring immunity to the producing organism (lanI, lanFEG) and regulatory genes (lanR, lanK) are often present.[10]
Structural Significance of this compound Bridges
The presence of this compound and methylthis compound bridges imposes significant conformational constraints on the peptide backbone, resulting in a well-defined three-dimensional structure.[5] These rigid, polycyclic structures are crucial for the biological activity of lantibiotics for several reasons:
-
Target Recognition: The specific ring topology is essential for the high-affinity binding of lantibiotics to their molecular target, primarily Lipid II.[5][7] The N-terminal rings of nisin, for instance, form a "pyrophosphate cage" that specifically recognizes the pyrophosphate moiety of Lipid II.[11]
-
Stability: The thioether bonds of this compound are chemically robust and resistant to proteolytic degradation, which enhances the stability and bioavailability of lantibiotics in biological environments.[5]
-
Conformational Pre-organization: The this compound bridges pre-organize the peptide into a bioactive conformation, reducing the entropic penalty upon binding to its target and thus contributing to high binding affinity.[11]
The critical importance of the precise stereochemistry of these bridges has been demonstrated through chemical synthesis. Analogs of the lantibiotic lacticin 481 containing non-native stereochemical configurations in their this compound bridges were found to be completely inactive, highlighting the exquisite specificity of the enzymatic installation and its necessity for biological function.[9][12][13]
Mechanism of Action: A Dual Assault on Bacterial Cells
Many lantibiotics, particularly those belonging to Type A, exhibit a potent dual mechanism of action that is initiated by their specific interaction with Lipid II.[6][14] Lipid II is a vital precursor for peptidoglycan biosynthesis, the major component of the bacterial cell wall.
Step 1: Inhibition of Cell Wall Synthesis: The initial step involves the high-affinity binding of the lantibiotic to Lipid II.[7] This sequestration of Lipid II prevents its incorporation into the growing peptidoglycan chain, thereby inhibiting cell wall synthesis.[6] This leads to a cessation of bacterial growth and can induce cell lysis.
Step 2: Pore Formation: Following the initial binding, several lantibiotic-Lipid II complexes can aggregate within the bacterial membrane.[6] This aggregation can lead to the formation of transmembrane pores, which disrupt the cell's electrochemical potential and lead to the leakage of essential ions and metabolites, ultimately causing cell death.[7][14] The stoichiometry of nisin to Lipid II in these pore complexes has been suggested to be 8:4.[15]
Quantitative Analysis of this compound's Role in Lantibiotic Activity
The indispensable role of this compound bridges in the antimicrobial activity of lantibiotics is unequivocally demonstrated by quantitative data from studies involving site-directed mutagenesis and chemical modification. The removal or alteration of these bridges often leads to a dramatic reduction or complete loss of activity.
| Lantibiotic/Variant | Target Organism | MIC (µg/mL) | Fold Change in Activity | Reference |
| Nisin A (Wild-type) | Micrococcus luteus | 6.25 | - | [16] |
| Oxidized Nisin A | Micrococcus luteus | > 100 | > 16-fold decrease | [16] |
| Nisin A (Wild-type) | Staphylococcus aureus | 31.25 | - | [16] |
| Oxidized Nisin A | Staphylococcus aureus | > 100 | > 3.2-fold decrease | [16] |
| Nisin A (Wild-type) | Streptococcus pneumoniae | 31.25 | - | [16] |
| Oxidized Nisin A | Streptococcus pneumoniae | > 100 | > 3.2-fold decrease | [16] |
| Lantibiotic Analogue | Target Organism | IC50 (nM) | MIC (nM) | Reference |
| Lacticin 481 (Natural) | L. lactis subsp. cremoris HP | 110 ± 10 | 250 | [13] |
| Lacticin 481 (Synthetic) | L. lactis subsp. cremoris HP | 120 ± 10 | 250 | [13] |
| Lacticin 481 (ll-A diastereomer) | L. lactis subsp. cremoris HP | > 10,000 | > 10,000 | [13] |
| Lacticin 481 (ll-B diastereomer) | L. lactis subsp. cremoris HP | > 10,000 | > 10,000 | [13] |
| Lacticin 481 (ll-C diastereomer) | L. lactis subsp. cremoris HP | > 10,000 | > 10,000 | [13] |
Experimental Protocols
The study of this compound's role in lantibiotics relies on a suite of sophisticated experimental techniques. Below are outlines of key methodologies.
Site-Directed Mutagenesis for this compound Bridge Removal
This technique is employed to replace the cysteine, serine, or threonine residues involved in this compound bridge formation with other amino acids, thereby preventing bridge formation.
Objective: To create a mutant version of a lantibiotic lacking a specific this compound bridge to assess its impact on activity.
Methodology:
-
Primer Design: Design mutagenic oligonucleotide primers containing the desired nucleotide change to alter the codon for the target amino acid.[17][18]
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the lantibiotic gene cluster as the template and the mutagenic primers.[18][19] The PCR will amplify the entire plasmid, incorporating the desired mutation.
-
Template Digestion: Digest the PCR product with the restriction enzyme DpnI.[19] DpnI specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated, and mutated plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into a suitable E. coli strain for propagation.[17]
-
Expression and Purification: Introduce the mutated plasmid into a suitable expression host that contains the necessary machinery for lantibiotic biosynthesis. Purify the mutant peptide using chromatographic techniques.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Objective: To quantify the antimicrobial activity of a lantibiotic or its mutants.
Methodology (Broth Microdilution):
-
Preparation of Inoculum: Grow the target bacterial strain in a suitable broth medium to a standardized cell density (e.g., 5 x 10^5 CFU/mL).[20][21]
-
Serial Dilution: Prepare a two-fold serial dilution of the lantibiotic in a 96-well microtiter plate containing growth medium.[20]
-
Inoculation: Inoculate each well with the standardized bacterial suspension.[20] Include a positive control (bacteria with no antibiotic) and a negative control (medium only).
-
Incubation: Incubate the plate at the optimal temperature for the target bacterium for 18-24 hours.[20]
-
Determination of MIC: The MIC is the lowest concentration of the lantibiotic in which no visible bacterial growth is observed.[21]
Mass Spectrometry for Structural Characterization
Mass spectrometry is a powerful tool for confirming the molecular weight of lantibiotics and for sequencing, which can verify the presence and location of this compound bridges.
Objective: To determine the molecular mass and verify the post-translational modifications of a lantibiotic.
Methodology (MALDI-TOF MS):
-
Sample Preparation: Mix the purified lantibiotic sample with a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) and spot it onto a MALDI target plate.[22]
-
Analysis: Analyze the sample using a MALDI-TOF mass spectrometer. The instrument measures the mass-to-charge ratio of the ions, providing a precise molecular weight.
-
Data Interpretation: Compare the experimentally determined molecular weight with the theoretical molecular weight of the unmodified peptide. The mass difference will indicate the number of dehydration events and thus the number of potential this compound rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Determination
NMR spectroscopy is the primary method for elucidating the three-dimensional structure of lantibiotics in solution, providing detailed insights into the conformation of the this compound rings.
Objective: To determine the solution structure of a lantibiotic.
Methodology:
-
Sample Preparation: Dissolve a concentrated sample of the purified lantibiotic in a suitable solvent (e.g., H2O/D2O or an organic solvent mixture).[14][23]
-
NMR Data Acquisition: Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra, such as COSY, TOCSY, and NOESY.[14][24]
-
Resonance Assignment: Assign the proton and carbon resonances to specific amino acid residues in the peptide sequence.
-
Structural Restraint Generation: Extract structural restraints from the NMR data, primarily inter-proton distances from NOESY spectra.
-
Structure Calculation: Use computational methods to calculate a family of 3D structures that are consistent with the experimental restraints.
Conclusion
This compound and its derivative, methylthis compound, are the defining structural features of lantibiotics and are inextricably linked to their potent biological activity. The intricate enzymatic machinery responsible for their biosynthesis ensures the precise installation of these thioether bridges, which in turn dictate the unique three-dimensional structure of these peptides. This rigid, polycyclic architecture is paramount for their stability and their ability to recognize and bind to Lipid II, initiating a dual-pronged attack on bacterial cells through the inhibition of cell wall synthesis and the formation of membrane-disrupting pores. A thorough understanding of the biological role of this compound, facilitated by the experimental techniques outlined in this guide, is crucial for the rational design and engineering of novel lantibiotics with enhanced therapeutic potential in an era of mounting antibiotic resistance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Discovery of Unique this compound Synthetases Reveals New Mechanistic and Evolutionary Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lantibiotics: peptides of diverse structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Lantibiotic Nisin Induces Lipid II Aggregation, Causing Membrane Instability and Vesicle Budding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. portlandpress.com [portlandpress.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Strategies for the Isolation and Characterization of Antibacterial Lantibiotics | Springer Nature Experiments [experiments.springernature.com]
- 13. Chemical Synthesis of the Lantibiotic Lacticin 481 Reveals the Importance of this compound Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Oxidation of Lanthionines Renders the Lantibiotic Nisin Inactive - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. bioinnovatise.com [bioinnovatise.com]
- 19. Site-Directed Mutagenesis [protocols.io]
- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 21. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Genome-Guided Mass Spectrometry Expedited the Discovery of Paraplantaricin TC318, a Lantibiotic Produced by Lactobacillus paraplantarum Strain Isolated From Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 23. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 24. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
Lanthionine vs. Cystine Bridges: An In-depth Technical Guide to their Chemical Properties and Implications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of cross-links is a cornerstone of modern peptide drug design, imparting crucial conformational stability and modulating pharmacokinetic properties. Among the most utilized covalent linkages are the native cystine disulfide bridge and the increasingly popular lanthionine (B1674491) thioether bridge. While both serve to constrain peptide structure, their distinct chemical properties lead to significant differences in stability, reactivity, and ultimately, therapeutic potential. This technical guide provides a comprehensive comparison of this compound and cystine bridges, offering insights into their chemical characteristics, methods for their analysis and synthesis, and their strategic application in drug development.
Core Chemical and Physical Properties: A Head-to-Head Comparison
The fundamental difference between a cystine and a this compound bridge lies in their atomic composition and connectivity. A cystine bridge is a disulfide bond (-S-S-) formed by the oxidation of two cysteine residues. In contrast, a this compound bridge is a thioether bond (-C-S-C-) formed between a cysteine and a dehydrated serine or threonine residue. This seemingly subtle distinction has profound implications for their chemical behavior.
Bond Structure and Energetics
The thioether bond of a this compound bridge is inherently more stable than the disulfide bond of a cystine bridge. Disulfide bonds have a typical bond dissociation energy of approximately 60 kcal/mol (251 kJ/mol), making them the "weak link" in many molecules.[1] This susceptibility to cleavage is a key feature exploited in biological systems but can be a significant liability for therapeutic peptides. The carbon-sulfur bonds (C-S) that constitute the thioether bridge are stronger and less prone to cleavage.
| Property | This compound Bridge (Thioether) | Cystine Bridge (Disulfide) |
| Bond Type | Thioether (-C-S-C-) | Disulfide (-S-S-) |
| Bond Dissociation Energy | Higher (inferred) | ~60 kcal/mol (251 kJ/mol)[1] |
| S-S Bond Length | N/A | ~2.04 Å[2] |
| C-S Bond Length | ~1.82 Å (estimated) | N/A |
| Redox Sensitivity | Stable | Susceptible to reduction |
| Formation | Enzymatic (lanthipeptide synthetases) or chemical synthesis | Oxidation of two cysteine thiols |
Table 1: Comparative chemical and physical properties of this compound and cystine bridges.
Stability under Physiological Conditions
The enhanced stability of the this compound bridge is particularly evident under physiological conditions, where disulfide bonds are susceptible to reduction by endogenous thiols like glutathione.[3] This reductive cleavage can lead to the inactivation of peptide drugs and limits their in vivo half-life. This compound bridges, being resistant to reduction, offer a significant advantage in developing metabolically stable peptide therapeutics.[3]
Furthermore, the stability of these bridges is influenced by pH and temperature. Disulfide bonds can undergo β-elimination at alkaline pH and elevated temperatures, leading to the formation of dehydroalanine (B155165) and subsequent degradation or cross-linking reactions.[4] While the kinetics are complex and sequence-dependent, this compound bridges generally exhibit greater stability across a wider range of pH and temperature conditions. An intact N-terminal this compound bridge, for instance, has been shown to confer enhanced resistance to thermal and proteolytic degradation in the lantibiotic lacticin 3147.[5]
Formation of this compound and Cystine Bridges
The mechanisms for installing these two types of bridges are fundamentally different, with cystine formation being a relatively straightforward oxidation process and this compound formation requiring a more complex enzymatic or multi-step chemical synthesis approach.
Biosynthesis of this compound Bridges
In nature, this compound bridges are characteristic features of a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) known as lanthipeptides.[6] The biosynthesis is a two-step enzymatic process catalyzed by a dedicated set of enzymes, often referred to as lanthipeptide synthetases.[7]
-
Dehydration: A dehydratase (LanB or the dehydratase domain of a multifunctional enzyme) first removes water from serine or threonine residues within the precursor peptide to form dehydroalanine (Dha) or dehydrobutyrine (Dhb), respectively.[6][8]
-
Cyclization: A cyclase (LanC or the cyclase domain) then catalyzes the Michael-type addition of a cysteine thiol to the dehydroamino acid, forming the characteristic thioether linkage of the this compound or methylthis compound bridge.[7][8]
References
- 1. Disulfide - Wikipedia [en.wikipedia.org]
- 2. Cysteines and Disulfide Bonds as Structure-Forming Units: Insights From Different Domains of Life and the Potential for Characterization by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The kinetics of β-elimination of cystine and the formation of this compound in gliadin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of bioengineering lacticin 3147 this compound bridges on specific activity and resistance to heat and proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of this compound-constrained agonists of G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic Understanding of Lanthipeptide Biosynthetic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substrate sequence controls regioselectivity of this compound formation by ProcM - PMC [pmc.ncbi.nlm.nih.gov]
The Natural Occurrence of Lanthionine in Mammalian Tissues: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides an in-depth examination of the natural occurrence, biosynthesis, physiological roles, and pathological implications of lanthionine (B1674491) in mammalian tissues. It includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support advanced research and drug development.
Introduction
This compound is a non-proteogenic thioether amino acid naturally found in mammalian tissues. Initially identified in wool and hair, its presence as a free amino acid in various tissues, particularly the brain, has garnered increasing interest. This compound is not incorporated into proteins via ribosomal synthesis but is formed post-translationally or, more significantly in mammals, as a product of enzymatic side-reactions. Its downstream metabolite, this compound ketimine (LK), exhibits potent biological activities, suggesting that this compound is not a mere metabolic byproduct but a key player in novel signaling pathways. This guide synthesizes the current understanding of this compound, focusing on its biosynthesis, function, and quantification.
Biosynthesis of this compound in Mammalian Tissues
In mammals, this compound is primarily synthesized through the promiscuous catalytic activity of Cystathionine (B15957) β-Synthase (CβS) , a key enzyme in the transsulfuration pathway.[1][2] CβS typically catalyzes the condensation of homocysteine and serine to form cystathionine. However, it can also catalyze alternative reactions that produce this compound.
There are two main CβS-mediated routes for this compound synthesis:
-
Condensation of two Cysteine molecules : CβS can condense two molecules of L-cysteine to form this compound and hydrogen sulfide (B99878) (H₂S).[3]
-
Condensation of Cysteine and Serine : In an alternative reaction, CβS can condense L-cysteine with L-serine, producing this compound and water.[4]
While mammalian genomes contain homologs of bacterial this compound cyclase enzymes, known as LanC-like (LanCL) proteins, studies have shown that these are not involved in the biosynthesis of free this compound in mammals.[5][6] Experiments using knockout mice for LanCL1, as well as triple knockouts for LanCL1/2/3, found no significant difference in brain this compound ketimine concentrations compared to wild-type mice, effectively ruling out a primary role for these enzymes in its synthesis.[5][6]
Physiological Roles and Signaling Pathways
The primary biological significance of this compound in mammals, particularly in the central nervous system (CNS), stems from its conversion to This compound ketimine (LK) .[7] This conversion is catalyzed by aminotransferases.[1] LK has emerged as a signaling molecule with significant neuroprotective, neuritigenic, and anti-inflammatory properties.[7][8]
LK interacts with several intracellular proteins to exert its effects:
-
CRMP2 (Collapsin Response Mediator Protein-2) : LK binds to CRMP2, a protein involved in axonal guidance and neuronal growth. This interaction is thought to mediate the neuritigenic (neurite-promoting) effects of LK.
-
LanCL1 (LanC-Like Protein 1) : LK, along with glutathione (B108866) (GSH), binds to LanCL1.[8][9] LanCL1 itself has been identified as a GSH-binding protein.[8]
A key regulatory feedback loop has been identified involving LanCL1 and CβS. LanCL1 directly binds to and inhibits the activity of CβS.[6] This suggests that this compound, via its metabolite LK, can regulate its own synthesis by modulating the activity of CβS through LanCL1. This interaction provides a potential mechanism for maintaining homeostasis of sulfur-containing amino acids and redox balance within the cell.
Quantitative Occurrence in Mammalian Tissues
The concentration of this compound and its metabolite LK varies significantly across different tissues and physiological states. The brain maintains a notable endogenous concentration of LK, whereas plasma levels of this compound are typically very low in healthy individuals but accumulate significantly in certain disease states. Quantitative data for many healthy tissues remains sparse in the literature.
| Analyte | Tissue/Fluid | Species | Concentration | Notes | Citation(s) |
| This compound Ketimine (LK) | Brain | Mouse | 0.5 - 2.5 nmol/g tissue | Baseline endogenous level. | [5][6] |
| This compound Ketimine (LK) | Brain | Bovine | ~1 nmol/g tissue | Baseline endogenous level. | [7] |
| This compound Ketimine (LK) | Urine | Human | 84 µg/g creatinine | Mean value from healthy subjects. | [10] |
| This compound | Plasma / Serum | Human (Healthy) | Almost undetectable | Serves as a baseline for disease comparison. | [4] |
| This compound | Plasma / Serum | Human (CKD) | Tenfold increase vs. healthy | Associated with kidney dysfunction. | [11] |
| This compound | Plasma / Serum | Human (Hemodialysis) | 0.33 ± 0.03 µmol/L | Accumulates as a uremic toxin. | [4] |
Association with Pathophysiology
Chronic Kidney Disease (CKD): this compound is now recognized as a novel uremic toxin.[4] In patients with CKD, particularly those on hemodialysis, circulating levels of this compound are dramatically elevated compared to healthy individuals.[11][12] This accumulation is linked to impaired renal clearance. High levels of this compound may contribute to the pathophysiology of uremia by inhibiting H₂S production and are associated with adverse cardiovascular outcomes, including vascular calcification.[4][12]
Neurodegenerative Disease: The this compound pathway has potential links to neurodegeneration. LanCL1, a key binding partner for LK and GSH, was found to be upregulated in the spinal cord tissue of a mouse model for amyotrophic lateral sclerosis (ALS).[8] Given the neuroprotective effects of LK, dysregulation of this system could be a contributing factor in neurodegenerative processes.
Key Experimental Methodologies
Protocol 1: Quantification of this compound/LK by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound and LK in biological matrices. The following is a generalized protocol based on published methods.[2][3][13]
Detailed Steps:
-
Sample Preparation:
-
Weigh approximately 50 mg of frozen tissue or pipette 100 µL of plasma into a microcentrifuge tube.
-
For tissue, add 500 µL of ice-cold Phosphate-Buffered Saline (PBS) and homogenize using a bead beater or sonicator. Keep samples on ice throughout.
-
Spike all samples, standards, and quality controls with an isotopic internal standard (e.g., ¹³C,¹⁵N-labeled LK) to correct for matrix effects and processing variability.
-
-
Protein Precipitation:
-
Add 3 volumes of ice-cold acetonitrile (or 1 volume of 30% sulfosalicylic acid) to the homogenate/plasma.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes (or 4°C for 30 minutes if using acid) to facilitate protein precipitation.
-
-
Clarification:
-
Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to a new tube or HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate the analytes using a reverse-phase C18 column (or a specialized amino acid column) with a gradient elution.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Mass Spectrometry: Analyze using a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for specific detection and quantification.[14]
-
-
Quantification:
-
Generate a standard curve using known concentrations of the analyte.
-
Calculate the analyte concentration in samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Protocol 2: Identification of LK-Binding Proteins via Affinity Capture
Affinity capture followed by mass spectrometry is a powerful technique to identify proteins that interact with a small molecule of interest.
Detailed Steps:
-
Bait Immobilization:
-
Covalently couple synthetic this compound ketimine (LK) to an activated affinity matrix (e.g., NHS-activated Sepharose beads) following the manufacturer's protocol.
-
Prepare a control matrix (beads only, or beads coupled to a structurally unrelated small molecule) to identify non-specific binders.
-
-
Protein Lysate Preparation:
-
Homogenize fresh or frozen mammalian tissue (e.g., brain cortex) in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease inhibitors.
-
Clarify the lysate by centrifugation at high speed (e.g., 100,000 x g for 1 hour) to remove insoluble material and organelles. Determine the total protein concentration of the supernatant.
-
-
Affinity Capture:
-
Incubate a defined amount of protein lysate (e.g., 10-20 mg) with the LK-coupled resin and the control resin separately. Allow binding to occur for several hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the resin by gentle centrifugation and discard the supernatant.
-
Wash the resin extensively with lysis buffer (e.g., 5 washes with 10 bed volumes each) to remove proteins that are non-specifically bound.
-
-
Elution:
-
Elute the specifically bound proteins. This can be achieved by:
-
Competitive Elution: Incubating the resin with a high concentration of free LK.
-
Denaturing Elution: Boiling the resin in SDS-PAGE loading buffer.
-
-
-
Protein Identification:
-
Separate the eluted proteins by 1D SDS-PAGE and visualize with a mass spectrometry-compatible stain (e.g., Coomassie Blue or silver stain).
-
Excise unique protein bands present in the LK-resin eluate but absent or reduced in the control eluate.
-
Perform in-gel tryptic digestion of the excised bands.
-
Analyze the resulting peptides by LC-MS/MS and identify the proteins using a database search algorithm (e.g., Mascot, Sequest).
-
Conclusion and Future Directions
This compound, once considered a minor curiosity, is now understood to be the precursor of a biologically active signaling molecule, this compound ketimine, with significant roles in the mammalian central nervous system. Its biosynthesis is an off-target but consistent product of the essential enzyme CβS. The discovery of its regulatory interactions with LanCL1 and CβS reveals a sophisticated homeostatic mechanism for sulfur amino acid metabolism and redox control.
For drug development professionals, the this compound pathway presents several novel opportunities:
-
Neuroprotection: LK and its stable, cell-permeable derivatives are promising pharmacophores for treating neurodegenerative diseases where oxidative stress and inflammation are key factors.
-
Biomarkers: Circulating this compound levels are a strong and reliable biomarker for renal dysfunction and may have utility in monitoring the progression of CKD and associated cardiovascular risk.
-
Target Discovery: The protein partners of LK, such as CRMP2 and LanCL1, represent potential targets for therapeutic intervention in neurological disorders.
Future research should focus on quantifying baseline this compound levels across a wider range of healthy mammalian tissues, elucidating the full spectrum of LK's biological activities, and exploring the therapeutic potential of modulating this intriguing metabolic and signaling pathway.
References
- 1. Analysis of this compound ketimine ethyl ester in mouse serum, whole blood and tissues using ultrahigh-pressure liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and Other Relevant Sulfur Amino Acid Metabolites: Detection of Prospective Uremic Toxins in Serum by Multiple Reaction Monitoring Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Sulfur Metabolite this compound: Evidence for a Role as a Novel Uremic Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LanCL proteins are not Involved in this compound Synthesis in Mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Identification of this compound synthase C-like protein-1 as a prominent glutathione binding protein expressed in the mammalian central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure of human this compound synthetase C-like protein 1 and its interaction with Eps8 and glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection of cystathionine and this compound ketimines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Does gut microbiota dysbiosis impact the metabolic alterations of hydrogen sulfide and this compound in patients with chronic kidney disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a Novel Uremic Toxin, in the Vascular Calcification of Chronic Kidney Disease: The Role of Proinflammatory Cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. forensicrti.org [forensicrti.org]
enzymatic formation of lanthionine bridges in peptides
An In-Depth Technical Guide to the Enzymatic Formation of Lanthionine (B1674491) Bridges in Peptides
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the enzymatic biosynthesis of lanthipeptides, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs). A defining characteristic of these molecules is the presence of this compound (Lan) and methylthis compound (MeLan) thioether bridges, which are crucial for their structure and often for their biological activity. These bridges are installed through a series of enzyme-catalyzed reactions, creating polycyclic structures with enhanced stability and specific functionalities. Understanding these enzymatic processes is vital for the discovery of novel bioactive peptides and for the bioengineering of peptide-based therapeutics.
Introduction to Lanthipeptides
Lanthipeptides are named for the this compound amino acid, a thioether-linked dimer of two alanine (B10760859) residues.[1] These cross-links are formed post-translationally within a precursor peptide, which consists of an N-terminal "leader peptide" and a C-terminal "core peptide".[2][3] The leader peptide acts as a recognition motif for the modifying enzymes, guiding them to the core peptide where the modifications occur.[2] After modification, the leader peptide is typically cleaved to release the mature, active lanthipeptide.[4] The core modifications involve two key steps: the dehydration of serine (Ser) and threonine (Thr) residues, followed by the intramolecular Michael-type addition of cysteine (Cys) thiols to the resulting dehydroamino acids.[4] This process creates the characteristic this compound (from Ser and Cys) and methylthis compound (from Thr and Cys) bridges.[5]
General Biosynthetic Pathway
The biosynthesis of all lanthipeptides follows a conserved, multi-step pathway, although the specific enzymes involved differ between classes. The general workflow is initiated by the ribosomal synthesis of a precursor peptide (LanA). This precursor is then recognized by a suite of dedicated modifying enzymes that install the thioether bridges. Following modification, a transporter (LanT) exports the peptide, and a protease (LanP) cleaves the leader peptide, yielding the mature lanthipeptide.[4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. Functional Expression and Characterization of the Highly Promiscuous Lanthipeptide Synthetase SyncM, Enabling the Production of Lanthipeptides with a Broad Range of Ring Topologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Mechanism of Lanthipeptide Biosynthetic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Stereochemistry of Naturally Occurring Lanthionine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanthionine (B1674491) is a non-proteinogenic amino acid characterized by a thioether bridge linking two alanine (B10760859) residues. It is a key structural component of a diverse class of ribosomally synthesized and post-translationally modified peptides (RiPPs) known as lanthipeptides. The unique cyclic architecture conferred by this compound and its methylated derivative, methylthis compound, is crucial for the biological activity of these peptides, which includes potent antimicrobial, antiviral, and enzyme-inhibitory properties. The stereochemistry of the this compound bridge is a critical determinant of the three-dimensional structure and, consequently, the function of these molecules. This technical guide provides a comprehensive overview of the stereochemistry of naturally occurring this compound, detailing its known stereoisomers, their distribution in nature, the methodologies for their determination, and the biosynthetic pathways that govern their formation.
Stereoisomers of Naturally Occurring this compound
This compound contains two chiral centers at the α-carbon atoms of the two alanine residues. In nature, two principal stereoisomers of this compound have been identified within lanthipeptides:
-
(2S,6R)-Lanthionine: Also known as meso-lanthionine (B1218204) or DL-lanthionine (DL-Lan). This is the most common stereoisomer found in many well-characterized lantibiotics.
-
(2R,6R)-Lanthionine: Also known as L,L-lanthionine (LL-Lan). The discovery of this stereoisomer in several lantibiotics has highlighted the unexpected stereochemical diversity of these natural products.[1]
Similarly, methylthis compound, which is formed from a cysteine and a dehydrated threonine residue, possesses three chiral centers. The stereoisomers of methylthis compound found in nature include:
-
(2S,3S,6R)-3-Methylthis compound: Commonly found in many lantibiotics.
-
(2R,3R,6R)-3-Methylthis compound: Present in lantibiotics that also contain LL-lanthionine.[1]
-
(2S,3R,6R)-3-Methylthis compound: A rarer stereoisomer.
The specific stereochemistry of the this compound and methylthis compound residues is critical for the biological activity of lanthipeptides. For instance, altering the stereochemistry of these residues in the lantibiotic lacticin 481 has been shown to abolish its bioactivity.[2]
Distribution of this compound Stereoisomers in Lantibiotics
The following table summarizes the stereochemistry of this compound and methylthis compound bridges in a selection of naturally occurring lantibiotics. This data highlights the varied distribution of the DL and LL forms.
| Lantibiotic | This compound Stereochemistry | Methylthis compound Stereochemistry | Reference(s) |
| Nisin | (2S,6R)-Lanthionine (DL-Lan) | (2S,3S,6R)-3-Methylthis compound | [1][3] |
| Epidermin | (2S,6R)-Lanthionine (DL-Lan) | (2S,3S,6R)-3-Methylthis compound | [1] |
| Subtilin | (2S,6R)-Lanthionine (DL-Lan) | (2S,3S,6R)-3-Methylthis compound | [1] |
| Lacticin 481 | (2S,6R)-Lanthionine (DL-Lan) | (2S,3S,6R)-3-Methylthis compound | [4][5] |
| Geobacillin II | Mixture of (2S,6R)-Lan and (2R,6R)-Lan | Not Applicable | [6] |
| Cytolysin | (2R,6R)-Lanthionine (LL-Lan) | (2R,3R,6R)-3-Methylthis compound | [1][7] |
| Haloduracin | (2R,6R)-Lanthionine (LL-Lan) | (2R,3R,6R)-3-Methylthis compound | [1] |
| Carnolysin | (2R,6R)-Lanthionine (LL-Lan) | (2R,3R,6R)-3-Methylthis compound | [1] |
Biosynthesis of this compound Stereoisomers
The stereochemistry of the this compound bridge is determined during its biosynthesis, which involves two key enzymatic steps: the dehydration of serine or threonine residues to dehydroalanine (B155165) (Dha) or dehydrobutyrine (Dhb), respectively, followed by the stereoselective Michael-addition of a cysteine thiol to the dehydro residue. The enzymes responsible for these transformations, known as lanthipeptide synthetases, control the facial selectivity of the thiol addition, thus dictating the final stereochemistry of the this compound bridge.
References
- 1. Stereochemical control in lanthipeptide biosynthesis | IDEALS [ideals.illinois.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical Synthesis of the Lantibiotic Lacticin 481 Reveals the Importance of this compound Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Characterization of the stereochemical configuration of lanthionines formed by the lanthipeptide synthetase GeoM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Lanthionine: An In-depth Technical Guide for Researchers and Drug Development Professionals
December 19, 2025
Abstract
Lanthionine (B1674491) is a nonproteinogenic amino acid characterized by a thioether bridge linking two alanine (B10760859) residues. Initially identified in wool, it is now recognized as a key structural component of lantibiotics, a class of ribosomally synthesized and post-translationally modified peptide antibiotics.[1][2][3] Beyond its role in microbial natural products, this compound and its derivatives are gaining attention for their potential physiological significance in mammals, including their presence in the central nervous system and their association with certain disease states.[2][4] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, biosynthesis, and natural occurrence. It further details experimental protocols for its synthesis and analysis, and explores its emerging roles in biological signaling pathways, offering insights for researchers, scientists, and drug development professionals.
Core Concepts: Structure and Properties of this compound
This compound, with the chemical formula (HOOC-CH(NH₂)-CH₂-S-CH₂-CH(NH₂)-COOH), is a sulfur-containing amino acid.[1] Unlike the 20 proteinogenic amino acids, it is not incorporated into proteins during ribosomal translation but is instead formed through post-translational modification or chemical synthesis.[5][6]
Physicochemical Properties
A summary of the key physicochemical properties of L-lanthionine is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂N₂O₄S | [2][3][7][8][9] |
| Molar Mass | 208.24 g/mol | [3][7][8] |
| Melting Point | 280-283 °C (decomposes) | [2][9] |
| Appearance | Elongated hexagonal plates | [10] |
| Solubility | Sparingly soluble in water; soluble in dilute acids and alkalies; insoluble in alcohol, ether, chloroform, and acetone. | [10] |
| Stereoisomers | L-lanthionine ((2R,2'R)), D-lanthionine ((2S,2'S)), meso-lanthionine (B1218204) ((2R,2'S)) | [1][8] |
Stereochemistry
This compound possesses two chiral centers, leading to the existence of three stereoisomers: L-lanthionine, D-lanthionine, and meso-lanthionine. The stereochemistry of this compound residues within naturally occurring lantibiotics is crucial for their biological activity.[1] For instance, the this compound residues in the well-characterized lantibiotic nisin are in the meso- (2S,6R) and D,L- (2S,3S,6R) configurations.[1]
Biosynthesis of this compound
The biosynthesis of this compound is a key step in the production of lantibiotics. This process is catalyzed by a dedicated set of enzymes, primarily this compound synthetases, which are categorized into different classes based on their structure and mechanism. The most well-studied are the Class I lanthipeptide biosynthetic enzymes, which involve a separate dehydratase (LanB) and cyclase (LanC).[11]
Enzymatic Machinery and Mechanism
The biosynthesis of a this compound bridge within a peptide involves a two-step enzymatic process:
-
Dehydration: A specific serine residue within a precursor peptide is dehydrated by a LanB dehydratase to form a dehydroalanine (B155165) (Dha) residue.[11][12]
-
Cyclization: A LanC cyclase then catalyzes the Michael-type addition of a cysteine thiol to the dehydroalanine, forming the characteristic thioether bond of this compound.[11][12]
A schematic of this biosynthetic pathway is presented below:
Enzyme Kinetics
Natural Occurrence and Physiological Roles
This compound is found in a variety of natural sources, from bacterial cell walls to mammalian tissues.[1][2] Its presence and concentration can have significant physiological implications.
Lantibiotics
This compound is the defining feature of lantibiotics, a class of antimicrobial peptides produced by a wide range of Gram-positive bacteria.[12] The thioether bridges formed by this compound residues confer a rigid and constrained conformation to these peptides, which is essential for their potent antimicrobial activity.[12] Nisin, a well-known lantibiotic used as a food preservative, contains five this compound-derived rings.[1]
Mammalian Systems
This compound is also present in mammals, where it is thought to be a byproduct of hydrogen sulfide (B99878) (H₂S) biosynthesis.[13] Its concentrations are particularly noted in the brain and have been implicated in various physiological and pathological processes.
Table 2: this compound Concentrations in Biological Samples
| Biological Matrix | Condition | Concentration | Reference(s) |
| Human Cerebral Cortex | Normal | 1.1 ± 0.3 nmol/g | [4] |
| Human Serum | Chronic Kidney Disease (CKD) | Tenfold increase compared to healthy controls | [14] |
| Human Serum | Hemodialysis Patients | 0.33 ± 0.03 µmol/L | [13] |
This compound as a Uremic Toxin
In patients with chronic kidney disease (CKD), serum this compound levels are significantly elevated.[13][14] This accumulation has led to its classification as a uremic toxin.[15] Elevated this compound levels in CKD are associated with vascular calcification and may contribute to the cardiovascular complications of the disease.[5]
Signaling Pathways Involving this compound
Recent research has begun to uncover the roles of this compound and its derivatives in cellular signaling pathways, suggesting functions beyond its structural role in peptides.
Intracellular Calcium Signaling
This compound has been shown to increase intracellular calcium levels in endothelial cells.[12][15] This effect may contribute to its pathological role in the vasculature of uremic patients. The precise mechanism by which this compound modulates calcium homeostasis is an active area of investigation.
Interaction with LanCL Proteins
This compound synthetase C-like (LanCL) proteins, particularly LanCL1 and LanCL2, are mammalian homologs of the bacterial LanC enzymes.[3] While their precise functions are still being elucidated, they are known to bind glutathione (B108866) and are implicated in protecting cells from oxidative stress.[3] There is evidence suggesting a link between LanCL proteins and this compound metabolism, potentially involving the regulation of signaling pathways such as the JNK pathway.[3]
Potential Involvement in mTOR Signaling
The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. While direct evidence is still emerging, the metabolic perturbations associated with elevated this compound, such as those seen in uremia, may intersect with mTOR signaling. Further research is needed to clarify the potential role of this compound in modulating this critical pathway.
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of this compound and this compound-containing peptides.
Solid-Phase Synthesis of this compound-Containing Peptides
This protocol outlines a general procedure for the solid-phase synthesis of a peptide containing a this compound bridge using Fmoc/tBu chemistry.
Materials:
-
Fmoc-protected amino acids
-
Orthogonally protected this compound building block (e.g., Fmoc-L-Ala(S-trityl)-OH and Fmoc-L-Cys(trityl)-OH for on-resin cyclization, or a pre-formed this compound diamino acid)
-
Solid-phase synthesis resin (e.g., Wang resin, Rink amide resin)
-
Coupling reagents (e.g., HBTU, HATU, DIC/Oxyma)
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 eq.) with the coupling reagent (3 eq.) and a base (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin (B49086) test.
-
Wash the resin with DMF and DCM.
-
-
This compound Bridge Formation (On-Resin Cyclization Method):
-
Couple Fmoc-L-Ala(S-trityl)-OH and subsequently Fmoc-L-Cys(trityl)-OH at the desired positions.
-
Selectively deprotect the sulfur-protecting groups.
-
Perform on-resin cyclization using a suitable base to form the thioether bond.
-
-
Repeat Fmoc deprotection and coupling steps for the remaining amino acids in the sequence.
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.
Quantification of this compound in Serum by HPLC-MS/MS
This protocol provides a general method for the quantification of this compound in serum samples.
Materials:
-
Serum samples
-
Internal standard (e.g., ¹³C₆-¹⁵N₂-Lanthionine)
-
Protein precipitation solution (e.g., acetonitrile (B52724) with 0.1% formic acid)
-
HPLC system coupled to a tandem mass spectrometer (MS/MS)
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation:
-
Thaw serum samples on ice.
-
To 100 µL of serum, add 10 µL of the internal standard solution.
-
Add 400 µL of cold protein precipitation solution.
-
Vortex for 1 minute and incubate at 4°C for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
HPLC-MS/MS Analysis:
-
Inject the prepared sample onto the HPLC-MS/MS system.
-
Separate the analytes using a gradient elution on a C18 column.
-
Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
Monitor specific precursor-to-product ion transitions for this compound and its internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of this compound standards.
-
Calculate the concentration of this compound in the serum samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion and Future Directions
This compound, once primarily known as a component of lantibiotics, is emerging as a molecule of significant interest in mammalian physiology and pathology. Its role as a uremic toxin and its involvement in cellular signaling pathways highlight its potential as a biomarker and a therapeutic target. The development of robust synthetic and analytical methods is crucial for advancing our understanding of this unique nonproteinogenic amino acid. Future research should focus on elucidating the precise molecular mechanisms by which this compound exerts its biological effects, exploring its full range of physiological functions, and harnessing its unique structural properties for the design of novel therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scribd.com [scribd.com]
- 3. LanCL1 protects prostate cancer cells from oxidative stress via suppression of JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Unique this compound Synthetases Reveals New Mechanistic and Evolutionary Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Understanding of Lanthipeptide Biosynthetic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic Studies on Dehydration in Class V Lanthipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ribosomally synthesized and post-translationally modified peptides - Wikipedia [en.wikipedia.org]
- 12. Biosynthesis of this compound-constrained agonists of G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Substrate Recognition and Specificity of the NisB Protein, the Lantibiotic Dehydratase Involved in Nisin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
The Evolving Landscape of Lanthionine Synthetases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanthipeptides are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by the presence of lanthionine (B1674491) and methylthis compound thioether cross-links. These structural motifs confer significant conformational stability and are often crucial for the biological activity of these molecules, which range from antimicrobial to antiviral and anti-inflammatory. The biosynthesis of these intricate structures is orchestrated by a fascinating and diverse group of enzymes known as this compound synthetases. Understanding the evolution, structure, and function of these enzymes is paramount for harnessing their potential in synthetic biology and drug development. This technical guide provides an in-depth exploration of the core aspects of this compound synthetase evolution, presenting key data, experimental methodologies, and visual representations of the underlying biochemical processes.
Classification and Evolutionary Divergence of this compound Synthetases
This compound synthetases are broadly categorized into four distinct classes based on their domain architecture and catalytic mechanisms. Phylogenetic analyses suggest that while the core cyclization function may share a distant common ancestor, the four classes have evolved largely independently, employing different strategies for the initial dehydration of serine and threonine residues.[1][2][3][4][5]
Class I: These systems utilize two separate enzymes: a dehydratase (LanB) and a cyclase (LanC). The LanB enzyme is a large, complex protein that has no significant homology to other known protein families.[1]
Class II: In contrast, Class II systems employ a single, bifunctional enzyme (LanM) that contains both a dehydratase domain at the N-terminus and a LanC-like cyclase domain at the C-terminus. The dehydratase domain of LanM enzymes is not homologous to LanB.[1][6]
Class III and Class IV: These classes also feature single, multifunctional enzymes, termed LanKC and LanL, respectively. A key evolutionary innovation in these classes is the fusion of a protein kinase domain and a phosphoserine/phosphothreonine lyase domain to achieve dehydration, a mechanism distinct from both Class I and Class II systems.[6][7][8] These enzymes are proposed to have evolved from standalone protein kinases, phosphoserine/threonine lyases, and thiol alkylating enzymes.[7][9]
The evolutionary trajectory of these enzymes highlights a remarkable modularity and convergent evolution, where different enzymatic solutions have been adopted to achieve the same overall transformation. The precursor peptide sequence itself also plays a significant role in determining the final ring topology, suggesting a co-evolution of the synthetases and their substrates.[1][2][3][10]
Mechanistic Insights into this compound Biosynthesis
The formation of this compound bridges proceeds via a two-step process: dehydration of serine/threonine residues to dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), followed by the intramolecular Michael-type addition of a cysteine thiol to the dehydroamino acid.[7][11] The four classes of this compound synthetases have evolved distinct mechanisms to catalyze the initial dehydration step.
dot
Caption: Domain architecture of the four classes of this compound synthetases.
Class I Mechanism: The LanB dehydratase utilizes a unique glutamylation strategy to activate the hydroxyl groups of serine and threonine residues, followed by elimination to form the dehydroamino acids. The LanC cyclase then catalyzes the subsequent cyclization reaction.
Class II, III, and IV Mechanisms: These classes employ a phosphorylation-based dehydration mechanism.
-
Class II (LanM): The N-terminal domain of LanM enzymes catalyzes both the phosphorylation of Ser/Thr residues and the subsequent elimination of the phosphate (B84403) group.[1]
-
Class III (LanKC) and Class IV (LanL): These enzymes possess three distinct domains: a central protein kinase-like domain for phosphorylation, an N-terminal phosphoserine/threonine lyase domain for elimination, and a C-terminal LanC-like cyclase domain for the final cyclization step.[7][9]
dot
Caption: Simplified overview of the distinct dehydration mechanisms.
Quantitative Analysis of this compound Synthetase Activity
The catalytic efficiency of this compound synthetases can vary significantly, influenced by factors such as substrate specificity and the complexity of the modifications they install. A comparative kinetic analysis of the Class II enzymes ProcM and HalM2 revealed that HalM2, which modifies a single substrate, exhibits higher catalytic efficiency than the more promiscuous ProcM, which acts on 29 different precursor peptides.[1][12] This suggests a kinetic trade-off for relaxed substrate specificity.[12]
| Enzyme (Class) | Substrate(s) | Key Kinetic Findings | Reference(s) |
| ProcM (II) | 29 ProcA precursor peptides | Lower catalytic efficiency, with significantly reduced rates of thioether ring formation compared to HalM2. The ring pattern is dictated by the relative rates of individual cyclization reactions. | [1][9][12] |
| HalM2 (II) | HalA2 | Higher catalytic efficiency for both dehydration and cyclization reactions compared to ProcM. | [1][12] |
| LctM (II) | LctA | The leader peptide is crucial for efficient and correctly ordered modifications. | [13] |
| VenL (IV) | VenA | Dehydratase activity is divided between the central kinase and N-terminal lyase domains. | [10][14] |
Experimental Protocols
Heterologous Expression and Purification of this compound Synthetases
A common method for obtaining purified this compound synthetases and their precursor peptide substrates for in vitro studies involves heterologous expression in Escherichia coli.[10][15][16]
Protocol Outline:
-
Gene Cloning: The genes encoding the this compound synthetase (e.g., lanM, lanL) and the precursor peptide (lanA) are cloned into suitable E. coli expression vectors. Often, the precursor peptide is expressed as a fusion protein with a tag (e.g., His6, Maltose Binding Protein) to facilitate purification and improve solubility.[10]
-
Transformation and Expression: The expression plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is typically induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).[16]
-
Cell Lysis: After a period of incubation to allow for protein expression, the cells are harvested by centrifugation and lysed, commonly by sonication, to release the cellular contents.[16]
-
Purification: The protein of interest is purified from the cell lysate. For tagged proteins, affinity chromatography is a highly effective method (e.g., immobilized metal affinity chromatography for His-tagged proteins).[10][16] Further purification steps, such as size-exclusion or ion-exchange chromatography, may be employed to achieve high purity.
-
Tag Removal: If necessary, the affinity tag can be removed from the precursor peptide by treatment with a specific protease (e.g., TEV protease).[10]
In Vitro Reconstitution of this compound Biosynthesis
The catalytic activity of purified this compound synthetases can be reconstituted in vitro to study the modification of their cognate precursor peptides.[17][18]
Reaction Components:
-
Purified this compound synthetase enzyme.
-
Purified precursor peptide substrate.
-
Buffer (e.g., HEPES or Tris-HCl at a physiological pH).
-
ATP and MgCl2 (essential for Class II, III, and IV enzymes).
-
A reducing agent (e.g., TCEP) to maintain cysteine residues in a reduced state.
General Procedure:
-
The reaction components are combined in a microcentrifuge tube.
-
The reaction is initiated by the addition of the enzyme or substrate.
-
The mixture is incubated at an optimal temperature (e.g., 25°C or 37°C) for a defined period.
-
Aliquots of the reaction can be taken at various time points for kinetic analysis.
-
The reaction is quenched, typically by the addition of an acid (e.g., trifluoroacetic acid) or an organic solvent.
-
The products are analyzed by mass spectrometry.
Mass Spectrometry-Based Kinetic Assay
Mass spectrometry is a powerful tool for monitoring the progress of this compound synthetase reactions and determining their kinetics.[1][2][11][12]
dot
Caption: A typical workflow for a mass spectrometry-based kinetic assay.
Detailed Steps:
-
Reaction Setup and Sampling: An in vitro reconstitution reaction is set up as described above. Aliquots are removed at specific time intervals.
-
Quenching and Alkylation: The reaction in each aliquot is stopped. To differentiate between cyclized and uncyclized peptides, free cysteine residues are alkylated with a reagent such as N-ethylmaleimide (NEM). This adds a specific mass to each unreacted cysteine, allowing for their detection by mass spectrometry.[2]
-
Sample Preparation: The samples are desalted using a technique like ZipTip purification to remove salts and other small molecules that can interfere with mass spectrometry analysis.[2]
-
LC-MS Analysis: The prepared samples are analyzed by liquid chromatography-mass spectrometry (LC-MS). The liquid chromatography step separates the different peptide species (unmodified, intermediates, and final product) based on their physicochemical properties. The mass spectrometer then determines the mass-to-charge ratio of each species, allowing for their identification and quantification.[2]
-
Data Analysis: The abundance of each peptide species at each time point is determined by integrating the peak areas from the extracted ion chromatograms. This data is then used to develop kinetic models and calculate the rate constants for the individual steps of the reaction (dehydration and cyclization).[2][12]
Conclusion and Future Directions
The study of this compound synthetase evolution reveals a remarkable diversity of enzymatic strategies for the construction of complex, biologically active peptides. The modular nature of these enzymes, particularly in Classes III and IV, presents exciting opportunities for protein engineering and the creation of novel biocatalysts. While significant progress has been made in understanding the mechanisms and evolution of these enzymes, several areas warrant further investigation. A more comprehensive and standardized approach to kinetic analysis across all four classes would provide a clearer picture of their relative efficiencies and substrate specificities. Furthermore, high-resolution structural studies of these enzymes, particularly in complex with their precursor peptide substrates, will be crucial for elucidating the molecular basis of their catalytic activity and for guiding rational protein engineering efforts. The continued exploration of the vast genomic landscape will undoubtedly uncover new classes and variants of this compound synthetases, further expanding our toolkit for the bioengineering of novel lanthipeptides with therapeutic potential.
References
- 1. Mechanistic Understanding of Lanthipeptide Biosynthetic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic Analysis of Lanthipeptide Cyclization by Substrate-Tolerant ProcM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Cross-Functionality within LanBTC Synthetase Complexes from Different Bacterial Sources with Respect to Production of Fully Modified Lanthipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolution of lanthipeptide synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolution of lanthipeptide synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Discovery of Unique this compound Synthetases Reveals New Mechanistic and Evolutionary Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Mining and Biosynthesis of Bioactive Lanthipeptides From Microorganisms [frontiersin.org]
- 15. Functional Expression and Characterization of the Highly Promiscuous Lanthipeptide Synthetase SyncM, Enabling the Production of Lanthipeptides with a Broad Range of Ring Topologies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound Synthetase C-like Protein 1 Interacts with and Inhibits Cystathionine β-Synthase: A TARGET FOR NEURONAL ANTIOXIDANT DEFENSE - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to Lanthionine Ketimine: Formation and Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lanthionine (B1674491) Ketimine (LK) is an endogenous sulfur-containing amino acid metabolite found within the mammalian central nervous system.[1] Initially considered a metabolic byproduct, emerging evidence highlights its significant neurotrophic and neuroprotective properties. LK and its cell-permeable ester derivative, this compound Ketimine Ester (LKE), have demonstrated therapeutic potential in a range of preclinical models of neurodegenerative diseases and neurological injury.[2][3] Key mechanisms of action include the modulation of autophagy via the mTORC1 pathway, interaction with Collapsin Response Mediator Protein-2 (CRMP2) to influence cytoskeletal dynamics, and potent anti-inflammatory and antioxidant effects.[4][5] This technical guide provides a comprehensive overview of the formation of this compound ketimine, its mechanisms of neuroprotection, and detailed experimental protocols and data to facilitate further research and development in this promising area.
Formation of this compound Ketimine
This compound ketimine is a natural metabolite derived from the transsulfuration pathway.[1][4] Its formation is a multi-step enzymatic process primarily occurring in the brain.
Endogenous Biosynthesis:
-
This compound Synthesis: The process begins with the enzyme cystathionine-β-synthase (CβS), which, in an alternative reaction to its canonical function, catalyzes the condensation of two cysteine molecules (or one cysteine and one serine) to form the thioether amino acid, this compound.[1][2][6]
-
Transamination: this compound then serves as a substrate for the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme glutamine transaminase K (GTK), also known as kynurenine (B1673888) aminotransferase-1 (KAT-1).[2][7] GTK catalyzes the transamination of this compound in the presence of an α-keto acid.[2][6]
-
Cyclization: The resulting α-keto acid intermediate undergoes a rapid, spontaneous intramolecular cyclization and dehydration to form the stable six-membered ring structure of this compound ketimine.[2] At physiological pH, LK exists in equilibrium between its imine and enamine tautomers.[2][7]
Neuroprotective Mechanisms of Action
This compound ketimine and its synthetic ester (LKE) exert neuroprotective effects through multiple, interconnected pathways. These include antioxidant activity, modulation of protein aggregates, anti-inflammatory actions, and regulation of autophagy.
Antioxidant and Anti-inflammatory Effects
LKE provides direct antioxidant protection by scavenging reactive oxygen species (ROS).[2] It has been shown to protect neurons against oxidative stress induced by hydrogen peroxide, t-butyl hydroperoxide, and glutamate (B1630785) excitotoxicity.[2][8] Furthermore, LKE exhibits potent anti-inflammatory properties by suppressing the activation of microglia, the resident immune cells of the brain.[1] This action is crucial as chronic microglial activation contributes to neuroinflammation and neuronal damage in many neurodegenerative conditions. In animal models, LKE treatment has been shown to reduce the density of Iba1-positive microglia.[3]
Interaction with CRMP2 and Neurite Outgrowth
A key molecular target of LK is the Collapsin Response Mediator Protein-2 (CRMP2), a protein essential for regulating microtubule dynamics, axonal transport, and neurite growth.[5] LK binds to CRMP2, influencing its phosphorylation state and its interaction with other proteins.[1][5] This interaction is believed to underlie the neurotrophic activity of LK and LKE, which promote the extension of neuronal processes (neurites) in cell culture and enhance axonal regeneration in vivo.[1][9]
Stimulation of Autophagy via mTORC1 Pathway
LKE stimulates autophagy, a critical cellular process for clearing damaged organelles and protein aggregates.[4] This effect is mediated through the mTORC1 signaling pathway. LKE treatment leads to a decrease in the colocalization of mTOR with lysosomes, which is a necessary step for mTORC1 to suppress autophagy.[4] By inhibiting mTORC1 activity, LKE promotes autophagic flux, leading to downstream effects such as the increased lipidation of LC3 and changes in the phosphorylation states of ULK1 and beclin-1.[4] This mechanism is significant for neurodegenerative diseases like Alzheimer's, which are characterized by the accumulation of toxic protein aggregates.[2]
References
- 1. This compound ketimine - Wikipedia [en.wikipedia.org]
- 2. An Overview of Sulfur-Containing Compounds Originating from Natural Metabolites: this compound Ketimine and its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A derivative of the brain metabolite this compound ketimine improves cognition and diminishes pathology in the 3 × Tg-AD mouse model of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A cell-penetrating ester of the neural metabolite this compound ketimine stimulates autophagy through the mTORC1 pathway: Evidence for a mechanism of action with pharmacological implications for neurodegenerative pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound ketimine ester provides benefit in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound ketimine ethyl ester partially rescues neurodevelopmental defects in unc-33 (DPYSL2/CRMP2) mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Lanthipeptides and Their Classification
For Researchers, Scientists, and Drug Development Professionals
Introduction to Lanthipeptides
Lanthipeptides are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by the presence of thioether cross-linked amino acids, namely lanthionine (B1674491) (Lan) and methylthis compound (MeLan). These structural motifs are formed through the dehydration of serine and threonine residues to dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively, followed by an intramolecular Michael-type addition of a cysteine thiol to the resulting dehydroamino acid.[1] This intricate network of cross-links imparts a constrained and often globular conformation to the peptides, which is crucial for their diverse biological activities.[1] Lanthipeptides with antimicrobial properties are specifically termed lantibiotics.
The biosynthesis of lanthipeptides begins with the ribosomal synthesis of a precursor peptide, termed LanA, which consists of an N-terminal leader peptide and a C-terminal core peptide. The leader peptide serves as a recognition element for the modifying enzymes and is cleaved off during the final stages of maturation to yield the bioactive lanthipeptide. The core peptide is the region that undergoes extensive post-translational modifications to form the characteristic thioether rings.
Lanthipeptides exhibit a wide array of biological functions, including potent antimicrobial activity against various pathogens, antiviral, and antiallodynic properties. Their unique structures and mechanisms of action make them attractive candidates for the development of novel therapeutics.
Classification of Lanthipeptides
The classification of lanthipeptides is primarily based on the nature of the biosynthetic enzymes responsible for their post-translational modifications. This classification scheme currently comprises four main classes, with a potential fifth class emerging.
Lanthipeptide Classification System
Caption: Lanthipeptide classification based on biosynthetic enzymes.
-
Class I: These lanthipeptides are processed by two separate enzymes: a dehydratase (LanB) and a cyclase (LanC). Nisin is the most well-characterized member of this class.
-
Class II: The modification of Class II lanthipeptides is carried out by a single, bifunctional enzyme (LanM) that possesses both dehydratase and cyclase domains. Lichenicidin is a representative of this class.
-
Class III: Class III lanthipeptides are matured by a trifunctional enzyme (LanKC) containing a lyase domain, a kinase domain, and a cyclase domain. A distinguishing feature of this class is that the cyclase domain is zinc-independent. Labyrinthopeptin A2 is a notable example.
-
Class IV: Similar to Class III, Class IV lanthipeptides are also processed by a trifunctional enzyme (LanL) with lyase, kinase, and cyclase domains. However, the cyclase domain in Class IV enzymes is zinc-dependent, similar to Class I and II cyclases. Venezuelin is the prototypical member of this class.
Quantitative Data of Representative Lanthipeptides
The following table summarizes key quantitative data for a representative lanthipeptide from each of the four classes.
| Feature | Class I: Nisin A | Class II: Lichenicidin (Bliα/Bliβ) | Class III: Labyrinthopeptin A2 | Class IV: Venezuelin |
| Precursor Peptide (LanA) Length | 57 amino acids | Bliα: 53 aa, Bliβ: 57 aa | 38 amino acids | 79 amino acids |
| Leader Peptide Length | 23 amino acids | Bliα: 25 aa, Bliβ: 26 aa | 20 amino acids | 29 amino acids |
| Mature Peptide Length | 34 amino acids[2] | Bliα: 28 aa, Bliβ: 31 aa | 18 amino acids | 50 amino acids |
| Molecular Weight (Da) | 3354 | Bliα: ~3021, Bliβ: ~3251[3][4] | 1836.7 | ~4800 |
| Number of Thioether Rings | 5 (1 Lan, 4 MeLan)[5] | Bliα: 2, Bliβ: 3 | 2 labionin rings | 4 (2 Lan, 2 MeLan) |
| Other PTMs | Dehydroalanine, Dehydrobutyrine[5] | Dehydrobutyrine, 2-oxobutyryl group[6] | Disulfide bond, Labionin[1] | Dehydroalanine, Dehydrobutyrine |
Lanthipeptide Biosynthesis: A General Overview
The biosynthesis of lanthipeptides is a multi-step process that can be generalized as follows:
-
Ribosomal Synthesis of Precursor Peptide (LanA): The process initiates with the translation of the structural gene (lanA) into a precursor peptide.
-
Post-Translational Modification: The LanA peptide is then recognized by class-specific modifying enzymes that catalyze the dehydration of Ser/Thr residues and the subsequent formation of thioether linkages with Cys residues.
-
Leader Peptide Cleavage: Following modification, the N-terminal leader peptide is proteolytically removed by a dedicated protease (LanP) or a transporter with a proteolytic domain (LanT).
-
Transport: The mature lanthipeptide is exported out of the cell by a dedicated transport system, often an ABC transporter.
General Biosynthetic Pathway of Lanthipeptides
Caption: Generalized biosynthetic pathway of lanthipeptides.
Key Experimental Protocols in Lanthipeptide Research
This section provides an overview of the detailed methodologies for key experiments in the field of lanthipeptide research.
Heterologous Expression and Purification of Lanthipeptides
Objective: To produce and isolate a specific lanthipeptide for structural and functional characterization.
Methodology:
-
Gene Cluster Identification and Cloning:
-
Identify the biosynthetic gene cluster (BGC) of the target lanthipeptide using genome mining tools like antiSMASH.
-
Amplify the genes encoding the precursor peptide (lanA) and the modifying enzyme(s) (e.g., lanM, lanBC, lanKC, or lanL) via PCR.
-
Clone the amplified genes into a suitable expression vector, often with an affinity tag (e.g., His-tag) fused to the precursor peptide for simplified purification.
-
-
Heterologous Expression:
-
Transform a suitable host organism, such as Escherichia coli or Lactococcus lactis, with the expression plasmid.
-
Culture the transformed host under optimal conditions (temperature, media, etc.) to induce gene expression. Induction is typically achieved by adding an inducer like IPTG.
-
-
Cell Lysis and Initial Extraction:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer and disrupt the cells using methods like sonication or high-pressure homogenization.
-
Separate the soluble fraction (containing the lanthipeptide) from the cell debris by centrifugation.
-
-
Purification:
-
Affinity Chromatography: If a His-tag was used, pass the soluble lysate through a nickel-charged affinity column. Wash the column to remove non-specifically bound proteins and then elute the His-tagged lanthipeptide.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For further purification and to remove the affinity tag (if cleaved), subject the eluted sample to RP-HPLC. Use a C18 column with a gradient of water and acetonitrile, both containing a small percentage of trifluoroacetic acid (TFA), to separate the lanthipeptide from remaining impurities.
-
Characterization of Lanthipeptides
Objective: To determine the molecular weight, post-translational modifications, and three-dimensional structure of the purified lanthipeptide.
Methodology:
-
Mass Spectrometry (MS):
-
MALDI-TOF MS: Used for rapid determination of the molecular weight of the purified peptide. The observed mass can be compared to the theoretical mass to confirm the extent of dehydration.
-
Tandem MS (MS/MS): Provides sequence information and helps to locate the positions of the thioether rings. Fragmentation patterns are analyzed to deduce the connectivity of the cross-links.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Prepare a concentrated solution of the purified lanthipeptide in a suitable deuterated solvent.
-
Data Acquisition: Perform a series of 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY, HSQC, HMBC) to obtain through-bond and through-space correlations between atomic nuclei.
-
Structure Calculation: Use the distance and dihedral angle restraints derived from the NMR data to calculate and refine the three-dimensional structure of the lanthipeptide in solution.
-
Bioactivity Assays
Objective: To determine the biological activity, particularly the antimicrobial potency, of the purified lanthipeptide.
Methodology:
-
Minimum Inhibitory Concentration (MIC) Assay:
-
Prepare a series of twofold dilutions of the purified lanthipeptide in a suitable growth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Incubate the plate under appropriate conditions for the growth of the microorganism.
-
The MIC is defined as the lowest concentration of the lanthipeptide that completely inhibits the visible growth of the microorganism.
-
-
Agar (B569324) Well Diffusion Assay:
-
Prepare an agar plate seeded with the indicator microorganism.
-
Create wells in the agar and add a known concentration of the purified lanthipeptide to each well.
-
Incubate the plate to allow for microbial growth and diffusion of the lanthipeptide.
-
The antimicrobial activity is determined by measuring the diameter of the zone of growth inhibition around the well.
-
Experimental Workflow for Lanthipeptide Discovery and Characterization
Caption: A typical experimental workflow in lanthipeptide research.
References
- 1. chm.bris.ac.uk [chm.bris.ac.uk]
- 2. Nisin Variants Generated by Protein Engineering and Their Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of the Novel Two-Peptide Lantibiotic Lichenicidin by Bacillus licheniformis DSM 13 | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Biomedical Applications of Nisin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Unyielding Bond: A Technical Guide to Thioether Crosslinks in Peptides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics and chemical biology, the quest for stability and structural integrity is paramount. Thioether crosslinks have emerged as a robust strategy to constrain peptide conformations, enhance biological activity, and overcome the inherent limitations of their disulfide counterparts. This in-depth technical guide provides a comprehensive overview of the fundamental properties of thioether crosslinks in peptides, from their synthesis and characterization to their impact on stability and function.
Core Properties: The Stability and Structural Advantages of Thioether Crosslinks
Thioether bridges offer a significant stability advantage over native disulfide bonds, which are susceptible to reduction in biological environments. This enhanced stability is a key driver for their incorporation into therapeutic peptide candidates.
Unwavering Stability Under Physiological Conditions
Thioether linkages are generally considered non-cleavable under physiological conditions, offering high systemic stability. In contrast, disulfide bonds are prone to thiol-disulfide exchange with endogenous thiols like glutathione, leading to premature cleavage and inactivation of the peptide.[1] This superior stability translates to longer in vivo half-lives and improved pharmacokinetic profiles for thioether-crosslinked peptides.
Table 1: Quantitative Comparison of Thioether vs. Disulfide Bond Stability
| Stability Parameter | Thioether Crosslink | Disulfide Bond | Reference |
| Reductive Lability | Resistant to reduction by physiological thiols (e.g., glutathione). | Susceptible to reduction, leading to bond cleavage. | [2] |
| Proteolytic Stability | Significantly increased resistance to degradation by proteases such as pepsin and trypsin/chymotrypsin. | More prone to proteolytic degradation due to conformational flexibility upon reduction. | [3] |
| Thermal Stability | Generally higher thermal stability. | Lower thermal stability, especially upon reduction. | [2] |
| pH Stability | Stable across a wide pH range. | Less stable at alkaline pH, prone to β-elimination. | [2] |
| In Vivo Half-life | Generally longer due to resistance to degradation and reduction. | Shorter due to susceptibility to in vivo reduction and proteolysis. | [1] |
Structural Implications of the Thioether Bridge
The replacement of a disulfide bond with a thioether linkage introduces subtle but significant changes to the peptide's three-dimensional structure. A thioether bond is approximately 1.5 Å shorter than a disulfide bond, which can influence the overall conformation and biological activity of the peptide.[4] While this can sometimes lead to a slight decrease in folding efficiency compared to the native disulfide, the enhanced stability often outweighs this consideration.[4] The geometry of the thioether bridge can be strategically designed to mimic the native disulfide conformation, thereby preserving or even enhancing biological activity.
Synthesis of Thioether-Crosslinked Peptides: A Detailed Methodological Overview
The introduction of thioether crosslinks into peptides can be achieved through both chemical and enzymatic methods. Solid-phase peptide synthesis (SPPS) is the most common chemical approach, while the biosynthesis of sactipeptides represents a fascinating enzymatic route.
Solid-Phase Peptide Synthesis (SPPS) of Thioether-Crosslinked Peptides
SPPS allows for the precise, site-specific incorporation of thioether bridges. A common strategy involves the reaction between a cysteine residue and a haloacetylated amino acid.
Experimental Protocol: On-Resin Cyclization via Haloacetyl-Cysteine Reaction
This protocol outlines the general steps for the synthesis of a monocyclic thioether-crosslinked peptide on a solid support.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)
-
Piperidine (B6355638) in dimethylformamide (DMF) (20%)
-
Bromoacetic acid or chloroacetic acid
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5)
-
DMF, Dichloromethane (DCM)
-
Automated peptide synthesizer or manual SPPS vessel
Methodology:
-
Resin Preparation: Swell the resin in DMF for 30 minutes.
-
Fmoc-SPPS: Assemble the linear peptide sequence on the resin using standard Fmoc-SPPS chemistry. This involves iterative cycles of Fmoc deprotection with 20% piperidine in DMF and coupling of the next Fmoc-protected amino acid using DIC and Oxyma/HOBt as activating agents.
-
Incorporation of Cysteine and Haloacetylated Residue: Incorporate the Fmoc-Cys(Trt)-OH and the amino acid to be haloacetylated (e.g., Fmoc-Lys(Alloc)-OH for side-chain attachment) at the desired positions in the sequence.
-
Selective Deprotection: After completing the linear sequence, selectively deprotect the side chain of the amino acid to be haloacetylated (e.g., remove the Alloc group from Lys using Pd(PPh₃)₄).
-
Haloacetylation: React the deprotected amino group with bromoacetic acid or chloroacetic acid and DIC in DMF to form the haloacetyl group.
-
Cysteine Deprotection: Remove the trityl (Trt) protecting group from the cysteine side chain using a mild acid treatment (e.g., TFA/TIS/DCM).
-
On-Resin Cyclization: Induce intramolecular thioether bond formation by treating the resin with a base such as DIPEA in DMF. The cysteine thiol will nucleophilically attack the haloacetyl group, displacing the halide and forming the thioether bridge. The reaction progress can be monitored by Ellman's test.
-
Cleavage and Deprotection: Cleave the cyclized peptide from the resin and remove all remaining side-chain protecting groups using a TFA cleavage cocktail.
-
Purification and Characterization: Precipitate the crude peptide in cold diethyl ether, and purify it by reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final product by mass spectrometry.
Enzymatic Synthesis of Sactipeptides
Sactipeptides are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) that contain a unique sulfur-to-α-carbon thioether crosslink.[5] These linkages are installed by a class of radical S-adenosylmethionine (SAM) enzymes known as sactisynthases.[6][7] This enzymatic approach offers remarkable chemo-, regio-, and stereospecificity.[8]
Characterization of Thioether-Crosslinked Peptides
Thorough characterization is crucial to confirm the successful formation of the thioether crosslink and to elucidate the structural and functional consequences of this modification.
Mass Spectrometry (MS)
MS is an indispensable tool for the analysis of thioether-crosslinked peptides.
Experimental Protocol: MALDI-TOF/TOF MS for Crosslink Verification
-
Sample Preparation: Mix a small amount of the purified peptide with a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate and allow it to dry.
-
MS Analysis: Acquire the mass spectrum in positive ion mode. The observed molecular weight should correspond to the theoretical mass of the cyclized peptide.
-
MS/MS Analysis: Select the parent ion of the crosslinked peptide for fragmentation. The fragmentation pattern can provide sequence information and confirm the connectivity of the thioether bridge.[9] Specialized software can aid in the analysis of the complex fragmentation spectra of crosslinked peptides.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed three-dimensional structural information of thioether-crosslinked peptides in solution.
Experimental Protocol: 2D NMR for Structural Elucidation
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., H₂O/D₂O or a buffer solution) to a concentration of 1-5 mM.
-
Data Acquisition: Acquire a series of 2D NMR spectra, including TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems and NOESY (Nuclear Overhauser Effect Spectroscopy) to obtain distance restraints between protons that are close in space.
-
Structure Calculation: Assign the NMR signals to specific protons in the peptide sequence. Use the NOE-derived distance restraints to calculate the three-dimensional structure of the peptide using molecular modeling software.
Applications in Drug Development and Research
The enhanced stability and conformational rigidity of thioether-crosslinked peptides make them highly attractive for various applications in drug development and biomedical research. They are widely used to develop potent and selective inhibitors of protein-protein interactions (PPIs) and to create stable peptide-based drugs with improved pharmacokinetic properties.
Visualizing Workflows and Pathways
General Workflow for the Development of Thioether-Crosslinked Peptides
The development of a thioether-crosslinked peptide therapeutic involves a multi-step process from initial design to final characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. Converting disulfide bridges in native peptides to stable methylene thioacetals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intramolecular thioether crosslinking of therapeutic proteins to increase proteolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simplified Identification of Disulfide, Trisulfide, and Thioether Pairs with 213 nm UVPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sactipeptide Engineering by Probing the Substrate Tolerance of a Thioether‐Bond‐Forming Sactisynthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Current Advancements in Sactipeptide Natural Products [frontiersin.org]
- 8. drugdiscoverytoday.com [drugdiscoverytoday.com]
- 9. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 10. Optimization Workflow for the Analysis of Cross-Linked Peptides Using a Quadrupole Time-of-Flight Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Lanthionine-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanthionine-containing peptides (lanthipeptides) are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by the presence of This compound (B1674491) (Lan) and/or methylthis compound (MeLan) thioether bridges. These structural motifs confer significant conformational constraints, leading to enhanced proteolytic stability and potent biological activities. Lantibiotics, a subgroup of lanthipeptides with antimicrobial properties, have garnered substantial interest for their potential as novel therapeutic agents. The chemical synthesis of lanthipeptides and their analogues is a powerful tool for structure-activity relationship (SAR) studies, enabling the development of new drug candidates.
This document provides detailed application notes and protocols for the solid-phase peptide synthesis (SPPS) of this compound-containing peptides. The methodologies described herein focus on the widely used 9-fluorenylmethoxycarbonyl (Fmoc)-based strategy, incorporating orthogonally protected this compound building blocks for on-resin cyclization.
Core Principles of Solid-Phase this compound Peptide Synthesis
The solid-phase synthesis of this compound-containing peptides relies on the iterative addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support. The key to successfully forming the characteristic this compound bridges lies in the use of orthogonally protected this compound building blocks. These building blocks are incorporated into the peptide sequence during standard SPPS cycles. The orthogonal protecting groups on the this compound precursor can be selectively removed on-resin, allowing for subsequent intramolecular cyclization to form the thioether bridge without affecting other protecting groups on the peptide.
The general workflow for the solid-phase synthesis of a this compound-containing peptide is as follows:
-
Resin Preparation: Swelling of the resin to ensure optimal reaction kinetics.
-
Fmoc-SPPS: Iterative cycles of Fmoc deprotection and amino acid coupling to assemble the linear peptide chain, including the incorporation of orthogonally protected this compound residues.
-
Selective Deprotection: Removal of the orthogonal protecting groups from the this compound precursor on the solid support.
-
On-Resin Cyclization: Intramolecular thioether bridge formation to yield the this compound-constrained peptide.
-
Cleavage and Global Deprotection: Release of the peptide from the solid support and removal of all remaining side-chain protecting groups.
-
Purification and Analysis: Purification of the crude peptide by high-performance liquid chromatography (HPLC) and characterization by mass spectrometry (MS).
Experimental Workflow
Caption: General workflow for solid-phase synthesis of this compound-containing peptides.
Quantitative Data Summary
The yield and purity of synthesized this compound-containing peptides can vary significantly depending on the complexity of the peptide, the specific synthetic strategy employed, and the purification methods. The following table summarizes representative quantitative data from the literature for the synthesis of various this compound-containing peptides.
| Peptide/Analogue | Synthesis Strategy | Overall Yield (%) | Purity (%) | Reference |
| Lactocin S | Fmoc-SPPS, on-resin cyclization | 10 | >95 | [1] |
| Lacticin 481 | Fmoc-SPPS, on-resin cyclization | 1.3 | >95 | [2] |
| Lacticin 481 Analogues | Fmoc-SPPS, on-resin cyclization | 0.3 - 2.5 | >95 | [3] |
| Nisin Ring C Analogue | Fmoc-SPPS, on-resin cyclization | Not specified | High | [4] |
| Nisin Rings D and E Analogue | Fmoc-SPPS, on-resin cyclization | Not specified | High | [5] |
Experimental Protocols
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., Wang resin, 2-chlorotrityl chloride resin) in a solid-phase synthesis vessel.[6]
-
Add a suitable solvent for swelling, such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).[6]
-
Allow the resin to swell for at least 30 minutes at room temperature with occasional agitation.[7]
-
After swelling, drain the solvent using a filter.
Protocol 2: Fmoc Solid-Phase Peptide Synthesis Cycle
This protocol describes a single cycle of amino acid addition using the Fmoc/tBu strategy.
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine (B6355638) in DMF to the resin.[8]
-
Agitate the mixture for 5-10 minutes at room temperature.[8]
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (3-5 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) in DMF.
-
Add a coupling agent, such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (B26582) (HOBt) or (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyAOP) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).[9]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, repeat the coupling step.
-
Wash the resin thoroughly with DMF and DCM.
-
Protocol 3: On-Resin Cyclization of this compound Peptides
This protocol assumes the incorporation of an orthogonally protected this compound building block (e.g., with allyl/Alloc or nitrobenzyl protecting groups).
-
Selective Deprotection:
-
For Allyl/Alloc groups:
-
Swell the peptide-resin in a mixture of DMF and CH₂Cl₂.
-
Add a solution of Pd(PPh₃)₄ and a scavenger such as phenylsilane.[9]
-
Agitate the mixture in the dark under an inert atmosphere for 2-3 hours.
-
Wash the resin thoroughly with DMF and DCM.
-
-
For Nitrobenzyl groups:
-
Swell the peptide-resin in DMF.
-
Add a solution of 6 M SnCl₂ and 5 mM HCl in DMF.[9]
-
Agitate the mixture for 1-2 hours.
-
Wash the resin thoroughly with DMF and DCM.
-
-
-
Intramolecular Cyclization:
-
Perform an N-terminal Fmoc deprotection as described in Protocol 2.
-
Add a solution of a coupling agent such as PyAOP and HOAt, along with a non-nucleophilic base like 2,4,6-collidine or diisopropylethylamine (DIPEA) in DMF.[9]
-
Allow the cyclization reaction to proceed for 3-6 hours at room temperature.[9]
-
Wash the resin thoroughly with DMF and DCM.
-
Protocol 4: Cleavage and Global Deprotection
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used. A common cleavage cocktail is Reagent K: trifluoroacetic acid (TFA)/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v/w/v/v).[10] For peptides containing methionine, a specific cocktail to prevent oxidation should be used, such as Reagent H (TFA/phenol/thioanisole/1,2-ethanedithiol/water/dimethylsulfide/ammonium iodide).[11]
-
Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).[12]
-
Stir the mixture at room temperature for 2-4 hours.[12]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.[8]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Protocol 5: HPLC Purification and Mass Spectrometry Analysis
-
HPLC Purification:
-
Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile (B52724) containing 0.1% TFA.[13]
-
Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[13]
-
Use a linear gradient of increasing acetonitrile concentration in water (both containing 0.1% TFA) to elute the peptide. A typical gradient is 5% to 65% acetonitrile over 30-60 minutes.[14]
-
Collect fractions and analyze them by analytical HPLC to identify those containing the pure peptide.
-
Pool the pure fractions and lyophilize to obtain the final peptide product as a white powder.[14]
-
-
Mass Spectrometry Analysis:
-
Confirm the identity of the purified peptide by mass spectrometry, such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry.[15]
-
The observed molecular weight should match the calculated theoretical mass of the desired this compound-containing peptide.
-
Application in GPCR Signaling
This compound-containing peptides have been developed as potent and selective agonists for G protein-coupled receptors (GPCRs). The conformational constraint imposed by the this compound bridge can enhance receptor binding affinity and specificity.[16][17] For example, this compound-constrained analogues of neuropeptides have been shown to act as biased agonists, preferentially activating specific downstream signaling pathways.
Below is a simplified representation of a GPCR signaling pathway that can be modulated by a this compound-containing peptide agonist.
Caption: A simplified GPCR signaling cascade initiated by a this compound peptide agonist.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Synthesis of the Lantibiotic Lacticin 481 Reveals the Importance of this compound Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Orthogonally protected lanthionines: synthesis and use for the solid-phase synthesis of an analogue of nisin ring C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of the lantibiotic lactocin S using peptide cyclizations on solid phase. | Semantic Scholar [semanticscholar.org]
- 6. chem.uci.edu [chem.uci.edu]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scribd.com [scribd.com]
- 11. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. bachem.com [bachem.com]
- 14. benchchem.com [benchchem.com]
- 15. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Biosynthesis of this compound-constrained agonists of G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Detecting Lanthionine in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanthionine (B1674491) is a non-proteinogenic amino acid characterized by a thioether linkage between two alanine (B10760859) residues. It is a key structural component of lantibiotics, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) with potent antimicrobial properties. Beyond its role in lantibiotics, this compound and its derivatives are gaining interest in drug development and as potential biomarkers for various physiological and pathological states, including inborn errors of metabolism and neurodegenerative diseases. Accurate and robust methods for the detection and quantification of this compound in complex biological matrices are therefore crucial for advancing research in these areas.
This document provides detailed application notes and protocols for the detection of this compound in biological samples, tailored for researchers, scientists, and professionals in drug development.
Methods for this compound Detection
Several analytical techniques can be employed for the detection and quantification of this compound. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation. The primary methods include:
-
Chromatography-Based Methods:
-
High-Performance Liquid Chromatography (HPLC)
-
Gas Chromatography (GC)
-
-
Mass Spectrometry-Based Methods:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
-
-
Amino Acid Analysis:
-
Classical ion-exchange chromatography with ninhydrin (B49086) post-column derivatization.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies for the detection of this compound and its derivatives, providing a comparative overview of method performance.
Table 1: Quantitative Analysis of this compound Ketimine Ethyl Ester (LKE) by UHPLC-MS/MS in Mouse Tissues [1][2]
| Parameter | Serum | Whole Blood | Brain Tissue |
| Recovery | 77 - 90% | Not Reported | 82 - 88% |
| Linear Range | 0.005 - 4.6 µM | Not Reported | Not Reported |
| R² of Standard Curve | 0.998 | Not Reported | Not Reported |
| Average Detected Concentration | 277.42 nM | 38 nM | Not Detected |
Table 2: Quantification of this compound and Related Compounds
| Analyte | Method | Matrix | Limit of Quantification (LOQ) | Reference |
| This compound Ketimine | Fluorometric Assay | Bovine Brain | 1 µM | [1] |
| This compound | Column Chromatography with Ninhydrin | Protein Hydrolysates | Not Specified | [3] |
| (Methyl)this compound | LC-MS (Advanced Marfey's Analysis) | Peptide Hydrolysates | 0.05 mg of peptide | [4][5] |
| Methionine, Homocysteine, Cysteine | GC-MS | Saliva | 0.1 µmol L⁻¹ | [6] |
| Homocysteine Thiolactone | GC-MS | Saliva | 0.05 µmol L⁻¹ | [6] |
Experimental Protocols
Protocol 1: UHPLC-MS/MS for this compound Ketimine Ethyl Ester (LKE) Detection
This protocol is adapted from a method for the analysis of LKE in mouse serum, whole blood, and tissues.[1][2]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of serum, whole blood, or homogenized brain tissue, add 400 µL of ice-cold methanol (B129727) containing an internal standard (e.g., tolbutamide).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for UHPLC-MS/MS analysis.
2. Chromatographic and Mass Spectrometric Conditions
-
UHPLC System: A standard ultra-high-pressure liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient tailored to the specific analyte and column.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Detection Mode: Selected Reaction Monitoring (SRM) for quantitative analysis.
Protocol 2: Chiral GC-MS for this compound Stereochemistry Determination
This protocol is based on the derivatization of amino acids for chiral gas chromatography-mass spectrometry analysis.[7]
1. Peptide Hydrolysis
-
Dissolve approximately 1 mg of the this compound-containing peptide in 3 mL of 6 M HCl.
-
Seal the tube and heat at 110°C for 20 hours.
-
Cool the reaction mixture and dry it under a stream of nitrogen.
2. Derivatization
-
Chill 5 mL of methanol in an ice-water bath.
-
Slowly add 1.5 mL of acetyl chloride to the chilled methanol.
-
Add this solution to the dried hydrolysate and heat at 110°C for 1 hour.
-
Dry the sample again under nitrogen.
-
Further derivatize with an appropriate chiral reagent (e.g., trifluoroacetic anhydride) as required by the specific method.
3. GC-MS Conditions
-
GC System: Agilent 7890A or similar.
-
Column: Varian CP-Chirasil-L-Val fused silica (B1680970) column (25 m × 250 µm × 0.12 µm).[7]
-
Inlet Temperature: 200°C.
-
Carrier Gas: Helium at a flow rate of 2 mL/min.
-
Temperature Program: 160°C for 5 min, then ramp to 200°C at 3°C/min.[7]
-
MS Detector: Agilent 5975C Inert XL EI/CI MS detector or similar.
Protocol 3: LC-MS for Lanthipeptide Stereochemistry using Marfey's Analysis
This protocol utilizes advanced Marfey's analysis for the determination of this compound stereochemistry.[4][5]
1. Peptide Hydrolysis
-
Hydrolyze approximately 0.05 mg of the lanthipeptide sample using 6 M HCl at an elevated temperature (e.g., 110°C) for a sufficient duration to ensure complete hydrolysis.
-
Dry the resulting amino acid mixture using a rotary evaporator or a stream of nitrogen.
2. Derivatization with Marfey's Reagent (l-FDLA)
-
Dissolve the dried amino acid mixture in 0.6 mL of 0.8 M NaHCO₃ in water.
-
Add 0.4 mL of a 10 mg/mL solution of 1-fluoro-2,4-dinitrophenyl-5-L-leucinamide (l-FDLA) in acetonitrile.
-
Stir the reaction mixture in the dark at 67°C for a specified time to form diastereomers.
3. LC-MS Analysis
-
LC System: Agilent 6545 LC/Q-TOF or similar.
-
Column: Kinetex F5 Core-Shell HPLC column (1.7 µm F5 100 Å, 100 mm × 2.1 mm).[4]
-
Column Temperature: 45°C.
-
Mobile Phase A: Water + 0.1% formic acid.
-
Mobile Phase B: Acetonitrile + 0.1% formic acid.
-
Flow Rate: 0.40 mL/min.
-
Gradient:
-
0-2.5 min: 2-30% B
-
2.5-10 min: 30-80% B
-
10-10.5 min: 80-100% B
-
10.5-11 min: 100-2% B
-
11-13.5 min: Re-equilibration at 2% B.[4]
-
-
MS Detection: A Q-TOF mass spectrometer to identify and quantify the diastereomeric derivatives.
Visualizations
Experimental Workflow for this compound Detection
The following diagrams illustrate the general workflows for the detection of this compound in biological samples.
Caption: General workflow for this compound detection in biological samples.
Signaling Pathway (Illustrative Example)
While this compound itself is not part of a classical signaling pathway, its presence can be indicative of pathways involving hydrogen sulfide (B99878) (H₂S) production, where it is formed as a side product.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of this compound ketimine ethyl ester in mouse serum, whole blood and tissues using ultrahigh-pressure liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.co.za [journals.co.za]
- 4. Facile Method for Determining Lanthipeptide Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Gas Chromatography–Mass Spectrometry Based Approach for the Determination of Methionine-Related Sulfur-Containing Compounds in Human Saliva [mdpi.com]
- 7. Characterization of the stereochemical configuration of lanthionines formed by the lanthipeptide synthetase GeoM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound and Other Relevant Sulfur Amino Acid Metabolites: Detection of Prospective Uremic Toxins in Serum by Multiple Reaction Monitoring Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry Analysis of Lanthionine Peptides
For Researchers, Scientists, and Drug Development Professionals
Application Note: Characterizing Lanthipeptides with Mass Spectrometry
Lanthionine-containing peptides, or lanthipeptides, are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) distinguished by their characteristic thioether cross-links. These structures, This compound (B1674491) (Lan) and methylthis compound (MeLan), are formed by the dehydration of serine and threonine residues followed by an intramolecular Michael-type addition of a cysteine thiol. These modifications confer significant structural stability and often potent biological activity, making lanthipeptides promising candidates for drug development.
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of lanthipeptides. However, their complex, macrocyclic structures present unique analytical challenges. The thioether bridges make the peptides resistant to standard fragmentation techniques and complicate sequence analysis. A multi-faceted MS approach is often necessary for complete characterization.
Key MS Strategies for Lanthipeptide Analysis:
-
High-Resolution Mass Spectrometry (HRMS): Techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR-MS) or Orbitrap-MS are crucial for determining the accurate molecular weight of the modified peptide. This allows for the confirmation of the number of dehydration and cyclization events based on the mass difference from the theoretical unmodified peptide.
-
Tandem Mass Spectrometry (MS/MS):
-
Collision-Induced Dissociation (CID): This is the most common fragmentation method. In lanthipeptides, CID typically cleaves the peptide backbone in the linear regions between the thioether rings. This is highly effective for determining the connectivity of non-overlapping ring systems by identifying the intact ring structures and the intervening amino acid sequences.[1] Fragmentation within the rings is generally prohibited.[1]
-
Electron-Based Dissociation (ExD): Techniques such as Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD) are complementary to CID.[1] ExD methods induce fragmentation by transferring an electron to the peptide ion, which causes cleavage of the N-Cα bond in the peptide backbone. This process is less dependent on the peptide's sequence and vibrational energy, allowing for fragmentation within the structurally constrained rings, thus providing more comprehensive sequence coverage.[1]
-
-
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size, shape, and charge. For lanthipeptides, IMS-MS can provide an additional dimension of separation, helping to distinguish between different isomers and conformational states, such as cis/trans isomers of proline residues.[2]
Quantitative Analysis of Lanthipeptides
Targeted mass spectrometry is the method of choice for the sensitive and specific quantification of lanthipeptides in complex matrices such as biological fluids or food products.[3][4] The most common approach is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.[5]
In an MRM experiment, the mass spectrometer is set to specifically monitor a predefined precursor ion (e.g., a specific charge state of the lanthipeptide) and one or more of its specific fragment ions. This highly selective detection minimizes matrix interference and provides excellent sensitivity. For absolute quantification, a stable isotope-labeled (SIL) version of the analyte peptide is spiked into the sample as an internal standard.[6][7]
Table 1: Performance Metrics for Quantitative LC-MS/MS Analysis of Nisin Variants
The following table summarizes quantitative data from published methods for the analysis of Nisin A and Nisin Z, two well-characterized lanthipeptides used as food preservatives.
| Analyte | Matrix | Method | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| Nisin A | Cow Milk | LC-MS/MS | 12.9 µg/kg | 90.6 - 103.4% | [8] |
| Nisin Z | Cow Milk | LC-MS/MS | 10.9 µg/kg | 83.8 - 104.4% | [8] |
| Nisin A | Cheese | LC-MS/MS | 10.2 µg/kg | 80.1 - 107.3% | [1] |
| Nisin Z | Cheese | LC-MS/MS | 12.6 µg/kg | 74.4 - 113.9% | [1] |
| Nisin A | Various Foods | LC-MS/MS | 0.005 g/kg (5 mg/kg) | Not Reported | [9] |
| Nisin Z | Various Foods | LC-MS/MS | 0.005 g/kg (5 mg/kg) | Not Reported | [9] |
Experimental Workflows & Signaling Pathways
The biosynthesis of lanthipeptides follows a conserved pathway involving dedicated enzymes that modify a precursor peptide. Understanding this pathway is crucial for heterologous expression and bioengineering efforts.
A typical mass spectrometry workflow for characterizing a novel lanthipeptide involves several key stages, from sample preparation to detailed structural analysis.
Protocols
Protocol 1: Sample Preparation for Intact Mass Analysis
This protocol is suitable for determining the molecular weight of a purified or partially purified lanthipeptide to confirm post-translational modifications.
Materials:
-
Purified lanthipeptide sample
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid (FA), MS grade
-
Ultrapure water
-
MALDI Matrix (e.g., α-Cyano-4-hydroxycinnamic acid, HCCA)
-
MALDI target plate
Procedure:
-
Sample Reconstitution:
-
Reconstitute the lyophilized peptide in a suitable solvent, typically 0.1% FA in 30-50% ACN/water, to a final concentration of 1-10 pmol/µL.
-
-
MALDI Target Spotting (Dried-Droplet Method):
-
LC-HRMS (for ESI):
-
Dilute the reconstituted sample to ~1 pmol/µL in the initial mobile phase (e.g., 98% Water/2% ACN with 0.1% FA).
-
Inject 1-5 µL onto a reverse-phase C18 column coupled to a high-resolution mass spectrometer.
-
Acquire data in positive ion mode over a suitable m/z range (e.g., 500-4000 m/z).
-
Protocol 2: Bottom-Up Analysis via In-Solution Digestion
This protocol is used to generate peptide fragments for MS/MS analysis to determine amino acid sequence and ring structure. Due to the compact nature of lanthipeptides, digestion efficiency may be low and require optimization.
Materials:
-
Purified lanthipeptide sample (~10-20 µg)
-
Ammonium Bicarbonate (NH4HCO3), 50 mM, pH ~8.0
-
Dithiothreitol (DTT), 100 mM solution
-
Iodoacetamide (IAA), 200 mM solution (prepare fresh)
-
Trypsin, MS-grade (or other suitable protease)
-
Formic Acid (FA), MS grade
-
C18 desalting spin column or pipette tips
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Dissolve the lanthipeptide sample in 25 µL of 50 mM NH4HCO3.
-
Add DTT to a final concentration of 10 mM. Incubate at 56°C for 1 hour to reduce any disulfide bonds (note: thioether bonds are stable).
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 45 minutes to alkylate free cysteines.
-
Note: This step is crucial. Unmodified cysteines that were not involved in this compound bridging will be carbamidomethylated, confirming their free thiol status.
-
-
Proteolytic Digestion:
-
Add MS-grade trypsin to the sample at an enzyme-to-substrate ratio of 1:50 (w/w).
-
Incubate at 37°C overnight (12-16 hours).
-
-
Quenching and Desalting:
-
Stop the digestion by adding FA to a final concentration of 1% (pH < 3).
-
Desalt the peptide mixture using a C18 tip according to the manufacturer's protocol. Elute the peptides in 50-70% ACN with 0.1% FA.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in 20-50 µL of loading buffer (e.g., 2% ACN, 0.1% FA).
-
Inject an appropriate amount onto a C18 analytical column coupled to a tandem mass spectrometer.
-
Set up a data-dependent acquisition method that includes a full MS scan followed by MS/MS scans of the most abundant precursor ions using both CID and a complementary method like ECD or ETD if available.
-
Protocol 3: Targeted Quantification using LC-MRM-MS
This protocol outlines the general steps for quantifying a known lanthipeptide using a stable isotope-labeled internal standard.
Materials:
-
Sample containing the target lanthipeptide (e.g., cheese extract, plasma).
-
Stable Isotope-Labeled (SIL) peptide internal standard of known concentration.
-
Extraction buffer (matrix-dependent, e.g., for cheese: 0.1 M acetate (B1210297) buffer with 1 M NaCl, pH 2.0, and Methanol 1:1 v/v).[1][8]
-
LC-MS/MS system (Triple Quadrupole or QTRAP).
Procedure:
-
MRM Transition Optimization (Method Development):
-
Directly infuse a pure standard of the target lanthipeptide into the mass spectrometer to obtain a full MS/MS spectrum.
-
Select the most stable and abundant precursor ion (e.g., [M+4H]4+ or [M+5H]5+).
-
From the MS/MS spectrum, select 2-4 of the most intense and specific fragment ions. These precursor-fragment pairs are the MRM transitions.
-
Optimize collision energy for each transition to maximize fragment ion signal.[5] Repeat for the SIL internal standard.
-
-
Sample Preparation:
-
Homogenize a known weight of the sample (e.g., 2 g of cheese) with an appropriate volume of extraction buffer.[9]
-
Spike a known amount of the SIL peptide internal standard into the sample prior to extraction.
-
Centrifuge to pellet solids. Filter the supernatant.
-
Perform any necessary cleanup or concentration steps (e.g., Solid Phase Extraction).
-
-
LC-MRM-MS Analysis:
-
Inject the prepared sample extract into the LC-MS/MS system.
-
Use a chromatographic method that provides good retention and peak shape for the target peptide.
-
Set up the acquisition method to monitor the predetermined MRM transitions for both the native lanthipeptide and the SIL internal standard.
-
-
Quantification:
-
Integrate the peak areas for the transitions of both the native and SIL peptides.
-
Calculate the peak area ratio (Native/SIL).
-
Determine the concentration of the native peptide in the sample by comparing its peak area ratio to a standard curve prepared with known concentrations of the native peptide and a fixed concentration of the SIL standard.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring Structural Signatures of the Lanthipeptide Prochlorosin 2.8 using Tandem Mass Spectrometry and Trapped Ion Mobility-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. MRM Quantitative Analysis | Proteomics [medicine.yale.edu]
- 6. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov.tw [fda.gov.tw]
- 10. Case of Nisin Oral Ingestion and its LC-MS/MS Detection in Human Urine Over Time: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Spectroscopy in Lanthionine Structure Elucidaion
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lanthionine (B1674491) and its derivative, methylthis compound, are unusual thioether amino acids that form intramolecular cross-links in a class of ribosomally synthesized and post-translationally modified peptides known as lanthipeptides. These structural motifs are critical for the biological activity and stability of these molecules, which include potent antibiotics (lantibiotics) and other bioactive peptides. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural characterization of this compound-containing peptides, providing insights into their three-dimensional structure, conformation, and dynamics in solution. These application notes provide a comprehensive overview and detailed protocols for the use of NMR spectroscopy in the structural elucidation of lanthionines.
Theoretical Background
The structure of a this compound residue presents a unique challenge and opportunity for NMR-based analysis. The thioether bridge creates a cyclic structure within the peptide, restricting conformational freedom. The key to elucidating the structure lies in unambiguously assigning the proton (¹H) and carbon (¹³C) chemical shifts of the this compound moiety and the surrounding amino acids, and then using through-bond (J-coupling) and through-space (Nuclear Overhauser Effect - NOE) correlations to define the local and global fold of the peptide.
Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR data.
Protocol for NMR Sample Preparation:
-
Peptide Purity: Ensure the this compound-containing peptide is of high purity (>95%), as impurities can complicate spectral analysis. Purity can be assessed by HPLC and mass spectrometry.
-
Concentration: For peptide samples, a concentration range of 1-5 mM is generally required. For larger lanthipeptides or proteins, a concentration of 0.3-0.5 mM may be sufficient, especially when using a cryoprobe.[1]
-
Solvent: Dissolve the peptide in a deuterated solvent appropriate for NMR. For aqueous solutions, 90% H₂O/10% D₂O is commonly used to observe exchangeable amide protons. Deuterated organic solvents like DMSO-d₆ can also be used.
-
Buffer and pH: Use a suitable buffer system to maintain a constant pH. The choice of buffer and pH can significantly affect the chemical shifts of titratable groups.
-
Internal Standard: Add a suitable internal standard for referencing the chemical shifts. For aqueous samples, 2,2-dimethyl-2-silapentane-5-sulfonic acid (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) is commonly used.
-
Oxygen Removal: For small molecules where NOE measurements are critical, it is important to remove dissolved oxygen, which is paramagnetic and can quench the NOE. This can be achieved by the freeze-pump-thaw method.[2]
NMR Experiments for Structure Elucidation
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete structure determination of this compound-containing peptides.
The 1D ¹H NMR spectrum provides the initial overview of the proton environment in the molecule.
Protocol for 1D ¹H NMR Acquisition:
-
Spectrometer Setup: Tune and match the probe for ¹H.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
Processing: Apply a Fourier transform with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz). Phase and baseline correct the spectrum.
COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify through-bond J-coupled protons, which helps in identifying amino acid spin systems.[3][4]
Protocol for 2D TOCSY Acquisition:
-
Spectrometer Setup: Tune and match the probe for ¹H.
-
Acquisition Parameters:
-
Pulse Sequence: A standard TOCSY pulse sequence with solvent suppression (e.g., dipsi2esgpph on Bruker instruments).
-
Spectral Width: 12-16 ppm in both dimensions.
-
Mixing Time: A mixing time of 60-80 ms (B15284909) is typically used to observe correlations within a single amino acid residue.
-
Number of Increments (t1): 256-512.
-
Number of Scans: 8-16 per increment.
-
Relaxation Delay (d1): 1.5-2 seconds.
-
-
Processing: Process the data using a sine-bell or shifted sine-bell window function in both dimensions. Perform phase and baseline correction.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are crucial for identifying protons that are close in space (typically < 5 Å), providing information about the peptide's 3D structure.[2] ROESY is particularly useful for medium-sized molecules where the NOE may be close to zero.
Protocol for 2D NOESY Acquisition:
-
Spectrometer Setup: Tune and match the probe for ¹H.
-
Acquisition Parameters:
-
Pulse Sequence: A standard NOESY pulse sequence with solvent suppression (e.g., noesyesgpph on Bruker instruments).
-
Spectral Width: 12-16 ppm in both dimensions.
-
Mixing Time (d8): This is a critical parameter. For small to medium-sized peptides, mixing times of 100-400 ms are common. A range of mixing times should be tested to monitor the NOE build-up.
-
Number of Increments (t1): 256-512.
-
Number of Scans: 16-32 per increment.
-
Relaxation Delay (d1): 1.5-2 seconds.
-
-
Processing: Process the data similarly to the TOCSY spectrum.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C (or ¹⁵N) nuclei, while HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. These experiments are essential for assigning the carbon skeleton.[3]
Protocol for 2D ¹H-¹³C HSQC Acquisition:
-
Spectrometer Setup: Tune and match the probe for both ¹H and ¹³C.
-
Acquisition Parameters:
-
Pulse Sequence: A standard HSQC pulse sequence with sensitivity enhancement and solvent suppression (e.g., hsqcedetgpsisp2.2 on Bruker instruments).
-
¹H Spectral Width: 12-16 ppm.
-
¹³C Spectral Width: This should encompass the expected range of carbon chemical shifts (e.g., 0-180 ppm).
-
Number of Increments (t1): 128-256.
-
Number of Scans: 4-8 per increment.
-
Relaxation Delay (d1): 1.5 seconds.
-
-
Processing: Process the data with appropriate window functions for both dimensions.
Data Presentation: Quantitative NMR Data
The following tables provide representative chemical shift and coupling constant ranges for the this compound residue. Actual values will vary depending on the specific peptide sequence, solvent, and temperature.
Table 1: Representative ¹H Chemical Shifts for a this compound Residue
| Proton | Chemical Shift Range (ppm) |
| α-H (Ala-S) | 4.2 - 4.8 |
| β-H₂ (Ala-S) | 2.8 - 3.5 |
| α-H (S-Ala) | 4.0 - 4.6 |
| β-H₂ (S-Ala) | 2.5 - 3.2 |
| Amide NH | 7.5 - 8.5 |
Table 2: Representative ¹³C Chemical Shifts for a this compound Residue
| Carbon | Chemical Shift Range (ppm) |
| α-C (Ala-S) | 50 - 55 |
| β-C (Ala-S) | 35 - 40 |
| α-C (S-Ala) | 52 - 57 |
| β-C (S-Ala) | 33 - 38 |
| Carbonyl C | 170 - 175 |
Table 3: Representative J-Coupling Constants in a this compound Ring
| Coupling | Typical Value (Hz) | Information Gained |
| ³J(Hα, Hβ) | 2 - 10 | Dihedral angle information (Karplus relationship) for side-chain conformation. |
| ²J(Hβ, Hβ) | -12 to -15 | Geminal coupling, helps in stereospecific assignment. |
| ³J(HN, Hα) | 4 - 10 | Dihedral angle information for backbone conformation. |
Visualization of Workflows and Concepts
Diagrams created using Graphviz (DOT language) can effectively visualize the experimental workflow and the logic of structure elucidation.
Caption: Workflow for this compound peptide structure elucidation by NMR.
Caption: Key NMR correlations for this compound structure determination.
Conclusion
NMR spectroscopy is a powerful and essential technique for the de novo structure elucidation of this compound-containing peptides. By employing a suite of 1D and 2D NMR experiments, researchers can obtain detailed information on the covalent and three-dimensional structure of these complex biomolecules. The protocols and data presented in these application notes provide a solid foundation for scientists in academia and industry to successfully characterize novel lanthipeptides, paving the way for their development as potential therapeutics.
References
Application Note: Quantitative Analysis of Lanthionine in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of lanthionine (B1674491) in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This compound, a non-proteinogenic amino acid, is an emerging biomarker for hydrogen sulfide (B99878) (H₂S) biosynthesis and has been identified as a potential uremic toxin in chronic kidney disease (CKD).[1][2] This method employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and reproducibility. The protocol is designed for researchers in metabolomics, clinical chemistry, and drug development investigating sulfur amino acid metabolism and its pathological implications.
Experimental Workflow
The overall workflow for the quantitative analysis of this compound is depicted below.
Biological Context: this compound Biosynthesis
This compound is a thioether-linked amino acid composed of two alanine (B10760859) residues. It is primarily formed as a byproduct of the transsulfuration pathway, which is also responsible for H₂S production. The key enzymes involved are cystathionine-β-synthase (CBS) and cystathionine-γ-lyase (CSE).[1]
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
Stable isotope-labeled this compound (e.g., this compound-d4) as an internal standard (IS)
-
LC-MS grade methanol (B129727)
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Ammonium formate
-
Formic acid
-
Human plasma (K₂EDTA)
-
Microcentrifuge tubes (1.5 mL)
Preparation of Standards and Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in LC-MS grade water.
-
Internal Standard Stock Solution (1 mg/mL): Dissolve this compound-d4 in LC-MS grade water.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the this compound stock solution with water/methanol (50:50, v/v) to achieve a concentration range of 10 ng/mL to 2000 ng/mL.
-
Working Internal Standard Solution (100 ng/mL): Dilute the IS stock solution with methanol.
Sample Preparation
-
Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the working internal standard solution (100 ng/mL this compound-d4) to each tube and briefly vortex.
-
Add 200 µL of ice-cold methanol to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.[3]
-
Carefully transfer 150 µL of the clear supernatant to an LC-MS vial for analysis.
LC-MS/MS Method
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.[2][4]
Data Presentation: Instrument Parameters
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| Column | HILIC Column (e.g., Agilent HILIC-Z, 2.1x100mm, 2.7 µm)[5] |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 0-2 min (95% B), 2-8 min (95-50% B), 8-9 min (50% B), 9-10 min (50-95% B), 10-15 min (95% B) |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | ESI Positive |
| Ion Spray Voltage | +4500 V |
| Source Temp. | 550°C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| Scan Type | Multiple Reaction Monitoring (MRM)[4] |
MRM Transition Method Development
Accurate quantification using tandem mass spectrometry requires optimized Multiple Reaction Monitoring (MRM) transitions.[6] The precursor ion for this compound is its protonated molecule [M+H]⁺. The product ions are generated via collision-induced dissociation (CID).
Table 3: Proposed MRM Transitions for Method Optimization
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | 209.1 | Qualifier 1 | 100 | Requires Optimization |
| Quantifier | 100 | Requires Optimization | ||
| This compound-d4 (IS) | 213.1 | Qualifier 1 | 100 | Requires Optimization |
| | | Quantifier | 100 | Requires Optimization |
Note on Optimization: The optimal product ions and collision energies must be determined empirically. This is achieved by infusing a standard solution of this compound directly into the mass spectrometer and performing a product ion scan on the precursor m/z of 209.1. The most stable and abundant fragment ions should be selected for the final MRM method. Common fragmentation pathways for amino acids include neutral losses of water (H₂O) and formic acid (HCOOH), as well as cleavage of the thioether bond.
Quantitative Data
A calibration curve is constructed by plotting the peak area ratio (this compound/Lanthionine-d4) against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting factor is typically used. The concentration of this compound in unknown samples is then calculated from this curve.
Table 4: Example Calibration Curve Performance
| Nominal Conc. (ng/mL) | Calculated Conc. (Mean, n=3) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|
| 10 (LLOQ) | 9.8 | 98.0 | 8.5 |
| 25 | 26.1 | 104.4 | 6.2 |
| 100 | 102.5 | 102.5 | 4.1 |
| 500 | 491.7 | 98.3 | 2.5 |
| 1000 | 995.3 | 99.5 | 2.1 |
| 2000 (ULOQ) | 2038.1 | 101.9 | 3.3 |
(Note: Data presented is for illustrative purposes only and does not represent actual experimental results.)
Conclusion
The LC-MS/MS method described provides a robust, sensitive, and specific platform for the quantitative analysis of this compound in human plasma. The simple sample preparation protocol and the use of a stable isotope-labeled internal standard make this method suitable for high-throughput applications in clinical research and metabolomics studies, facilitating further investigation into the role of this compound as a disease biomarker.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and Other Relevant Sulfur Amino Acid Metabolites: Detection of Prospective Uremic Toxins in Serum by Multiple Reaction Monitoring Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bovinedb.ca [bovinedb.ca]
- 4. Substrate sequence controls regioselectivity of this compound formation by ProcM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Quantitative Multiple Reaction Monitoring of Peptide Abundance Introduced via a Capillary Zone Electrophoresis-Electrospray Interface - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemical Synthesis of Lanthionine Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lanthionine (B1674491) and its analogs are key structural components of lantibiotics, a class of ribosomally synthesized and post-translationally modified peptides with potent antimicrobial properties. The thioether bridge of this compound provides significant conformational constraints and proteolytic stability, making it an attractive motif for the design of novel peptide-based therapeutics. This document provides detailed application notes and experimental protocols for the chemical synthesis of this compound analogs, targeting researchers and professionals in drug development and peptide chemistry. We cover prominent synthetic strategies including the use of orthogonally protected this compound building blocks, on-resin cyclization techniques via Michael addition, and desulfurization of disulfide bridges. Detailed protocols for key experiments are provided, along with a summary of quantitative data and visual diagrams of synthetic workflows to facilitate understanding and implementation.
Introduction to this compound and its Analogs
This compound is a non-proteinogenic amino acid characterized by a thioether linkage between two alanine (B10760859) residues. This structure is homologous to cystine but with a single sulfur atom replacing the disulfide bond. This thioether bridge is significantly more stable to reducing agents and enzymatic degradation than a disulfide bond.[1][2] Lanthipeptides, which are peptides containing this compound or its methylated analog methylthis compound, often exhibit potent biological activities, including antimicrobial and antiviral effects.[3][4][5] The conformational rigidity imposed by the this compound bridge is crucial for their biological function.[1]
The chemical synthesis of this compound-containing peptides and their analogs is a powerful tool for structure-activity relationship (SAR) studies, enabling the introduction of non-natural amino acids and modifications to the peptide backbone to enhance therapeutic properties.[1][6]
Overview of Synthetic Strategies
Several chemical strategies have been developed for the synthesis of this compound analogs, broadly categorized into two main approaches: the use of pre-synthesized, orthogonally protected this compound building blocks and the formation of the this compound bridge on a pre-assembled peptide chain.
Orthogonally Protected this compound Building Blocks
A robust method for incorporating this compound into peptides is through the synthesis of an orthogonally protected this compound (OPL) building block that can be used in standard solid-phase peptide synthesis (SPPS).[7][8][9] This approach allows for precise control over the stereochemistry of the final product. The key is to have protecting groups on the two amino acid moieties that can be selectively removed. Commonly used orthogonal protecting group pairs include Fmoc/tBu and Alloc/allyl.[7][8]
The synthesis of these building blocks often involves the reaction of a cysteine derivative with an electrophilic alanine equivalent, such as β-iodoalanine.[7][10] The Mitsunobu reaction has also been employed to achieve high regio- and diastereoselectivity.[7][10]
On-Resin this compound Bridge Formation
Alternatively, the this compound bridge can be formed after the linear peptide has been assembled on a solid support. This biomimetic approach mimics the natural post-translational modification process.[1][11]
-
Michael Addition: This is a widely used method where a nucleophilic cysteine residue attacks an electrophilic dehydroalanine (B155165) (Dha) or dehydrobutyrine (Dhb) residue within the peptide sequence.[2][12] The dehydroamino acids can be generated in situ from serine, threonine, or even orthogonally protected cysteine residues.[12]
-
Nucleophilic Ring Opening of Sulfamidates: This strategy involves the intramolecular S-alkylation of a cysteine residue with an N-sulfonyl sulfamidate to form the cyclic this compound-containing peptide.[3][13] This method offers good regio- and stereoselectivity.[3][13]
-
Desulfurization of Disulfide Bridges: An earlier approach involved the synthesis of a cystine-bridged peptide followed by desulfurization to yield the this compound bridge.[2][12] This method was famously used in the first total synthesis of nisin.[12]
Experimental Protocols
The following protocols are generalized representations of common procedures described in the literature. Researchers should consult the primary literature for specific substrate details and optimize conditions as needed.
Protocol 1: Synthesis of an Orthogonally Protected this compound Building Block via Mitsunobu Reaction
This protocol describes the synthesis of an Fmoc- and Alloc/allyl-protected this compound building block.
Materials:
-
N-α-Fmoc-S-trityl-L-cysteine
-
N-Alloc-L-serine methyl ester
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄)
-
Scavenger (e.g., dimedone)
-
Standard work-up and purification reagents (solvents, silica (B1680970) gel)
Procedure:
-
Preparation of β-iodoalanine derivative: The serine derivative is converted to a β-iodoalanine derivative using a suitable iodinating agent.
-
Mitsunobu Reaction:
-
Dissolve N-α-Fmoc-S-trityl-L-cysteine and the β-iodoalanine derivative in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add PPh₃ and then slowly add DIAD.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction and perform a standard aqueous work-up.
-
Purify the crude product by silica gel chromatography to obtain the protected this compound derivative.
-
-
Selective Deprotection: The orthogonal protecting groups can be selectively removed. For example, the Alloc and allyl groups can be removed using a palladium(0) catalyst in the presence of a scavenger, leaving the Fmoc group intact for subsequent SPPS.
Protocol 2: On-Resin this compound Formation via Michael Addition
This protocol outlines the formation of a this compound bridge on a solid-supported peptide.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
Peptide synthesis-grade Dimethylformamide (DMF)
-
Piperidine solution in DMF (e.g., 20%)
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
Orthogonally protected Cys(Sty) and Ser(tBu) or a suitable precursor for Dha.
-
Base for elimination and Michael addition (e.g., DIPEA, triethylamine)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
Procedure:
-
Solid-Phase Peptide Synthesis:
-
Assemble the linear peptide sequence on the resin using standard Fmoc-SPPS protocols. Incorporate the cysteine and serine (or protected cysteine for in situ Dha formation) residues at the desired positions.
-
-
Generation of Dehydroalanine (Dha):
-
Selectively deprotect the precursor amino acid (e.g., removal of a specific protecting group from a modified serine or cysteine).
-
Induce elimination to form the Dha residue, often using a mild base.
-
-
Intramolecular Michael Addition:
-
Deprotect the cysteine side chain (e.g., remove the trityl or other protecting group).
-
Treat the resin with a suitable base (e.g., DIPEA in DMF) to catalyze the intramolecular Michael addition of the cysteine thiol to the Dha residue.
-
Monitor the cyclization reaction by cleaving a small amount of peptide from the resin and analyzing by LC-MS.
-
-
Cleavage and Purification:
-
Once cyclization is complete, wash the resin thoroughly.
-
Cleave the peptide from the resin and remove all protecting groups using a standard cleavage cocktail.
-
Precipitate the crude peptide in cold ether, and purify by reverse-phase HPLC.
-
Data Presentation
The following table summarizes representative yields for different synthetic strategies for this compound analogs as reported in the literature. Actual yields will vary depending on the specific sequence and reaction conditions.
| Synthetic Strategy | This compound Analog / Peptide | Reported Yield | Reference |
| Orthogonally Protected Building Block & SPPS | Nisin Ring C Analog | Good | ,[7] |
| On-Resin Michael Addition | SapB Analog | Moderate | [12] |
| Late-Stage Sulfamidate Ring Opening | Cytolysin S Analogues | High (79%) | [13],[3] |
| Desulfurization of Disulfide Bridge | Nisin A | Low overall | [12] |
Visualization of Synthetic Workflows
The following diagrams illustrate the key synthetic workflows for preparing this compound analogs.
References
- 1. Biosynthesis of this compound-constrained agonists of G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Fluorescent Lanthipeptide Cytolysin S Analogues by Late-Stage Sulfamidate Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Mining and Biosynthesis of Bioactive Lanthipeptides From Microorganisms [frontiersin.org]
- 6. Synthesis of Orthogonally Protected Labionin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of orthogonally protected lanthionines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Application of Lanthionine in Drug Design and Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanthionine (B1674491) is a non-proteinogenic amino acid characterized by a thioether bridge linking two alanine (B10760859) residues. This unique structural feature is the hallmark of lanthipeptides, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs). The incorporation of this compound and its derivative, methylthis compound, introduces conformational constraints that impart remarkable stability, enhanced receptor affinity, and resistance to proteolytic degradation compared to their linear or disulfide-bonded counterparts. These properties make this compound a powerful tool in drug design and discovery, with applications ranging from the development of novel antibiotics to the engineering of potent and specific G protein-coupled receptor (GPCR) agonists. Furthermore, endogenous this compound has emerged as a potential biomarker in certain disease states, such as chronic kidney disease.
This document provides detailed application notes and protocols for the utilization of this compound in a research and drug development context.
Application 1: this compound-Constrained Peptides as Antimicrobial Agents (Lantibiotics)
Lantibiotics are a class of antimicrobial peptides that exhibit potent activity against a wide range of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] The this compound bridges are crucial for their mechanism of action, which often involves binding to lipid II, a precursor in bacterial cell wall synthesis, thereby inhibiting cell wall formation and, in some cases, forming pores in the bacterial membrane.
Quantitative Data: Antimicrobial Activity of Lantibiotics
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of two well-characterized lantibiotics, nisin and lacticin 3147, against various bacterial strains.
| Lantibiotic | Target Organism | Strain Type | MIC Range (mg/L) | Reference |
| Nisin | Staphylococcus aureus | MSSA | 1.0 - 4.1 | [1][3] |
| Nisin | Staphylococcus aureus | MRSA | 0.5 - 16.0 | [1][3][4] |
| Nisin | Staphylococcus aureus | VISA & hVISA | 2.0 - >8.3 | [1] |
| Nisin | Vancomycin-Resistant Enterococci | VRE | 2.0 - >8.3 | [1] |
| Lacticin 3147 | Staphylococcus aureus | MRSA | 1.9 - 15.4 | [1] |
| Lacticin 3147 | Staphylococcus aureus | VISA & hVISA | 15.4 - >61.8 | [1] |
| Lacticin 3147 | Vancomycin-Resistant Enterococci | VRE | 1.9 - 7.7 | [1] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a this compound-containing peptide using the broth microdilution method.
Materials:
-
This compound-containing peptide (e.g., nisin)
-
Target bacterial strain(s)
-
Cation-adjusted Mueller-Hinton Broth (CA-MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the target bacterium into 5 mL of CA-MHB.
-
Incubate at 37°C with shaking until the culture reaches an optical density at 600 nm (OD600) of approximately 0.5.
-
Dilute the bacterial suspension to a final concentration of 5 x 10^5 colony-forming units (CFU)/mL in CA-MHB.
-
-
Prepare Peptide Dilutions:
-
Prepare a stock solution of the this compound-containing peptide in a suitable solvent.
-
Perform serial two-fold dilutions of the peptide in CA-MHB in a 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation:
-
Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate containing the peptide dilutions.
-
Include a positive control (bacteria without peptide) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Determine MIC:
Application 2: this compound-Stabilized Peptides as GPCR Ligands
The conformational rigidity imparted by this compound bridges can enhance the binding affinity and specificity of peptide ligands for their G protein-coupled receptors (GPCRs).[6] This strategy has been successfully employed to develop stable and potent GPCR agonists with therapeutic potential.
Quantitative Data: this compound-Constrained GPCR Agonist Binding
| Peptide | Receptor Target | Binding Affinity (Kd/IC50) | Comments | Reference |
| This compound Somatostatin Analogue | Rat Somatostatin Receptor 5 (rSSTR5) | High affinity, similar to somatostatin | 50-fold weaker binding to mSSTR2b than sandostatin | [6] |
| This compound Enkephalin Analogues | µ- and δ-opioid receptors | Picomolar potencies | d-Ala at position 2 confers dual receptor binding | [6] |
Experimental Workflow: Discovery of this compound-Constrained GPCR Agonists
The following diagram illustrates a typical workflow for the discovery of novel this compound-constrained GPCR agonists using a biosynthesis-based approach.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a this compound-Bridged Peptide
This protocol provides a general overview of the manual solid-phase synthesis of a simple this compound-bridged peptide using Fmoc chemistry.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-protected amino acids
-
Orthogonally protected this compound building block
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine (B6355638) in DMF (20%)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Sintered glass funnel
Procedure:
-
Resin Preparation and First Amino Acid Coupling:
-
Swell the resin in DCM in the reaction vessel.
-
Couple the first Fmoc-protected amino acid to the resin using DIPEA.
-
-
Peptide Chain Elongation (Iterative Cycles):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Coupling: Add the next Fmoc-protected amino acid (or the protected this compound building block), coupling reagents (HBTU/HOBt), and DIPEA in DMF. Allow the reaction to proceed until completion (monitor with a Kaiser test).[7]
-
Washing: Wash the resin with DMF and DCM.
-
-
On-Resin Cyclization (for this compound bridge formation if not using a pre-formed building block):
-
This step is highly dependent on the specific chemical strategy employed for this compound formation (e.g., Michael addition).
-
-
Cleavage and Deprotection:
-
Wash and dry the resin.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Application 3: this compound as a Biomarker
Elevated levels of circulating this compound have been identified in patients with chronic kidney disease (CKD), where it is considered a novel uremic toxin.[8] this compound accumulation is associated with vascular calcification, a major risk factor for cardiovascular events in CKD patients.[8][9] Therefore, the quantification of this compound in biological fluids can serve as a biomarker for disease progression and risk stratification.
Quantitative Data: this compound Levels in CKD
| Patient Group | This compound Concentration | Significance | Reference |
| CKD patients | Elevated | [9] | |
| Hemodialysis patients | Significantly increased compared to CKD groups | Correlates with Total Calcium Score | [9] |
Signaling Pathway: this compound and Pro-inflammatory Cytokines in CKD
The following diagram depicts the proposed relationship between this compound, pro-inflammatory cytokines, and vascular calcification in chronic kidney disease.
Experimental Protocol: Quantification of this compound in Serum by LC-MS/MS
This protocol outlines a method for the detection and quantification of this compound in serum samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]
Materials:
-
Serum samples
-
Internal standard (e.g., isotopically labeled this compound)
-
Acetonitrile
-
Formic acid
-
Triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system
Procedure:
-
Sample Preparation:
-
Thaw serum samples on ice.
-
To 100 µL of serum, add the internal standard.
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex and centrifuge at high speed to pellet the proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable mobile phase (e.g., 0.1% formic acid in water).
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Separate the analytes using a suitable HPLC column (e.g., C18).
-
Detect and quantify this compound using multiple reaction monitoring (MRM) mode on the mass spectrometer. Specific precursor-to-product ion transitions for this compound and the internal standard should be used for accurate quantification.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of this compound standards.
-
Determine the concentration of this compound in the serum samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.
-
Conclusion
The unique structural properties conferred by the this compound bridge make it an invaluable component in the toolkit of drug discovery and design. From combating antimicrobial resistance with novel lantibiotics to engineering highly specific and stable peptide therapeutics, the applications of this compound are vast and continue to expand. Furthermore, its role as a biomarker in disease offers new avenues for diagnostics and patient monitoring. The protocols and data presented herein provide a foundation for researchers to explore and harness the potential of this compound in their own investigations.
References
- 1. A comparison of the activities of lacticin 3147 and nisin against drug-resistant Staphylococcus aureus and Enterococcus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combating Antimicrobial Resistance With New-To-Nature Lanthipeptides Created by Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial and Antibiofilm Activities of Nisin from Lactococcus lactis and Alteration of the Bacteria-Induced Pro-Inflammatory Responses on kidney and bladder tumor Cell Lines [transresurology.com]
- 4. In vitro activities of nisin alone or in combination with vancomycin and ciprofloxacin against methicillin-resistant and methicillin-susceptible Staphylococcus aureus strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | In Vitro Activities of Nisin and Nisin Derivatives Alone and In Combination with Antibiotics against Staphylococcus Biofilms [frontiersin.org]
- 6. Biosynthesis of this compound-constrained agonists of G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arrow.tudublin.ie [arrow.tudublin.ie]
- 8. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and Other Relevant Sulfur Amino Acid Metabolites: Detection of Prospective Uremic Toxins in Serum by Multiple Reaction Monitoring Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound and Other Relevant Sulfur Amino Acid Metabolites: Detection of Prospective Uremic Toxins in Serum by Multiple Reaction Monitoring Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Enzymatic Synthesis of Lanthionine Bridges for Peptide Stabilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanthipeptides are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by the presence of lanthionine (B1674491) (Lan) and methylthis compound (MeLan) thioether bridges. These bridges are installed enzymatically and confer significant conformational stability to the peptide backbone. This increased stability often translates to enhanced resistance to proteolysis, improved biological activity, and better pharmacokinetic properties, making lanthipeptides attractive candidates for drug development.[1][2] This document provides detailed application notes and protocols for the enzymatic synthesis of this compound bridges for peptide stabilization.
The enzymatic formation of this compound bridges is a two-step process.[3][4][5] First, specific serine (Ser) and threonine (Thr) residues in a precursor peptide are dehydrated by a dehydratase enzyme to form dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively.[3][4] Subsequently, a cyclase enzyme catalyzes the intramolecular Michael-type addition of a cysteine (Cys) thiol to the dehydro amino acid, forming the characteristic thioether bridge.[3][4] The biosynthesis of these peptides is directed by a leader peptide at the N-terminus of the precursor peptide, which is recognized by the modifying enzymes and later cleaved off to yield the mature, active peptide.[1]
There are several classes of lanthipeptide synthetases, each with distinct enzyme architectures:
-
Class I: Two separate enzymes, a dehydratase (LanB) and a cyclase (LanC), carry out the modifications.[6]
-
Class II: A single, bifunctional enzyme (LanM) performs both dehydration and cyclization.[6]
-
Class III & IV: More complex, multi-domain enzymes (LanKC or LanL) are responsible for the modifications.[6]
These enzymes, particularly the more promiscuous ones, can be harnessed to install this compound bridges in non-native peptides, thereby enhancing their therapeutic potential.
Data Presentation
Table 1: Yield of Heterologously Expressed Lanthipeptides
| Lanthipeptide System | Expression Host | Purification Method | Yield (mg/L) | Reference |
| SyncA Peptides (Class II) | Lactococcus lactis | Affinity Chromatography, HPLC | 0.125 - 31.25 | [6] |
| Lichenicidin (Bliα/β) | Escherichia coli | Not specified | 4 - 6 | [7] |
Table 2: Antimicrobial Activity of Lanthipeptides
| Lanthipeptide | Target Organism | MIC (µM) | Reference |
| Ripcin B-G | Staphylococcus aureus | Varies | [8] |
| Lantha-8 | Staphylococcus aureus (MRSA) | >64 | [9] |
| Lanrip-8 | Staphylococcus aureus (MRSA) | >64 | [9] |
| Lantha-12 | Staphylococcus aureus (MRSA) | 16 | [9] |
| Lanrip-12 | Staphylococcus aureus (MRSA) | 4 | [9] |
| Nisin | Lactococcus lactis | Low µM | [8] |
Table 3: Peptide Stability Enhancement by this compound Bridges
| Peptide | Bridge Type | Half-life in vivo | Observation | Reference |
| Somatostatin Analogue | This compound | Longer | This compound-bridged analogue showed a longer in vivo half-life compared to the disulfide-bridged version. | [5] |
| Angiotensin(1-7) Analogue | This compound | Enhanced | Thioether stabilized analogue exhibits significantly enhanced plasma stability compared to the linear peptide. | [5] |
Experimental Protocols
Protocol 1: Heterologous Expression and Purification of His-tagged Lanthipeptide Synthetase in E. coli
This protocol describes the general steps for producing and purifying a His-tagged lanthipeptide synthetase (e.g., a LanM enzyme) in E. coli.
1. Gene Cloning and Transformation:
- Synthesize the codon-optimized gene for the lanthipeptide synthetase with an N-terminal Hexa-histidine (6xHis) tag.
- Clone the gene into a suitable E. coli expression vector (e.g., pET series) under the control of an inducible promoter (e.g., T7).
- Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).[10][11]
- Plate the transformed cells on selective LB agar (B569324) plates (containing the appropriate antibiotic) and incubate overnight at 37°C.[11]
2. Protein Expression:
- Inoculate a single colony into 10 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
- Use the overnight culture to inoculate 1 L of LB medium with the same antibiotic.
- Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.[10]
- Continue to grow the culture at a lower temperature (e.g., 16-25°C) for 16-20 hours to improve protein solubility.
3. Cell Lysis:
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and a protease inhibitor cocktail).
- Lyse the cells by sonication on ice or using a French press.[12]
- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.[12]
4. Protein Purification:
- Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
- Wash the column with wash buffer (lysis buffer containing a higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.
- Elute the His-tagged protein with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM).
- Analyze the eluted fractions by SDS-PAGE to check for purity.
- For higher purity, perform a subsequent size-exclusion chromatography step.
- Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.
Protocol 2: In Vitro Enzymatic this compound Bridge Formation
This protocol outlines the procedure for the in vitro synthesis of this compound bridges in a precursor peptide using a purified lanthipeptide synthetase.
1. Reaction Setup:
- Prepare a reaction mixture in a microcentrifuge tube containing the following components:
- Purified precursor peptide (containing Ser/Thr and Cys residues for cyclization): 10-50 µM
- Purified lanthipeptide synthetase (e.g., LanM): 1-5 µM
- ATP: 1-2 mM
- MgCl₂: 1-2 mM
- Reducing agent (e.g., TCEP or DTT): 0.5-1 mM
- Reaction Buffer (e.g., 25-50 mM HEPES or Tris-HCl, pH 7.5-8.0)[13]
- The total reaction volume can be 50-100 µL.
2. Incubation:
- Incubate the reaction mixture at room temperature or a specific temperature (e.g., 30°C) for a time course ranging from 1 hour to overnight.[13]
3. Reaction Quenching and Analysis:
- Quench the reaction by adding an equal volume of a solution containing 0.1% trifluoroacetic acid (TFA).
- Analyze the reaction products by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) to observe the mass shift corresponding to dehydration (loss of 18 Da per Ser/Thr) and cyclization (no mass change after dehydration).
- To confirm the formation of thioether bridges and the absence of free cysteines, an N-ethylmaleimide (NEM) alkylation assay can be performed. Unreacted cysteines will be alkylated by NEM, resulting in a mass increase of 125 Da per free cysteine.[14]
- Further characterization of the cyclized peptide can be done using High-Performance Liquid Chromatography (HPLC) and tandem mass spectrometry (MS/MS).
Protocol 3: Peptide Stability Assay in Human Serum
This protocol describes a method to assess the stability of a peptide in human serum over time.
1. Sample Preparation:
- Reconstitute the purified linear and this compound-bridged peptides in a suitable buffer (e.g., PBS).
- Prepare human serum (commercially available or freshly prepared).
2. Incubation:
- Add the peptide to the human serum to a final concentration of 10-100 µM.
- Incubate the mixture at 37°C.[3][6]
- At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture.[3][6]
3. Sample Processing:
- Immediately stop the proteolytic degradation in the aliquots by adding an equal volume of a precipitation solution (e.g., acetonitrile (B52724) with 1% TFA) to precipitate the serum proteins.[4]
- Vortex the mixture and incubate on ice for 10-20 minutes.
- Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.[15]
- Collect the supernatant containing the peptide.[15]
4. Analysis:
- Analyze the supernatant by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]
- Monitor the peak corresponding to the intact peptide at each time point.
- Quantify the amount of remaining intact peptide by integrating the peak area.
- Plot the percentage of intact peptide remaining versus time to determine the peptide's half-life in serum.
Protocol 4: Minimum Inhibitory Concentration (MIC) Assay
This protocol is for determining the antimicrobial activity of a lanthipeptide against a specific bacterial strain.[1][9]
1. Preparation of Bacterial Inoculum:
- Grow the target bacterial strain in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.[16]
- Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[1]
2. Preparation of Peptide Dilutions:
- Prepare a stock solution of the purified lanthipeptide.
- Perform a serial two-fold dilution of the peptide in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.[2][16]
3. Incubation:
- Add the standardized bacterial inoculum to each well of the 96-well plate containing the peptide dilutions.
- Include a positive control (bacteria with no peptide) and a negative control (broth medium only).[2]
- Incubate the plate at 37°C for 16-24 hours.[1]
4. Determination of MIC:
- After incubation, visually inspect the wells for bacterial growth (turbidity).
- The MIC is the lowest concentration of the peptide at which no visible growth is observed.[1][2]
- The results can also be read using a microplate reader by measuring the optical density at 600 nm.
Visualizations
Caption: Class I enzymatic this compound bridge formation.
Caption: Overall experimental workflow for peptide stabilization.
References
- 1. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineering the heterologous expression of lanthipeptides in Escherichia coli by multigene assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nisin- and Ripcin-Derived Hybrid Lanthipeptides Display Selective Antimicrobial Activity against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Semisynthetic Macrocyclic Lipo-lanthipeptides Display Antimicrobial Activity Against Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli | Springer Nature Experiments [experiments.springernature.com]
- 11. Heterologous protein expression in E. coli [protocols.io]
- 12. protocols.io [protocols.io]
- 13. The Michael-type cyclizations in lantibiotic biosynthesis are reversible - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigating the Specificity of the Dehydration and Cyclization Reactions in Engineered Lanthipeptides by Synechococcal SyncM - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to Detect the Concentration of Peptide Drugs in Serum Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 16. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
Application Notes and Protocols for Determining Lanthionine Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the determination of lanthionine (B1674491) and methylthis compound stereochemistry in peptides, a critical aspect for understanding the structure-activity relationships of lanthipeptides and for the development of novel therapeutics. Two primary methods are detailed: a traditional approach using Chiral Gas Chromatography-Mass Spectrometry (GC-MS) and a more recent, highly sensitive method utilizing Advanced Marfey's Analysis with Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction
Lanthipeptides are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by the presence of this compound (Lan) and methylthis compound (MeLan) thioether cross-links.[1] These structural motifs are crucial for their diverse biological activities, which include antimicrobial, antiviral, and antifungal properties.[2] The stereochemistry of these this compound bridges plays a pivotal role in the three-dimensional structure and, consequently, the biological function of these peptides.[3] Therefore, accurate determination of the stereochemistry at the chiral centers of this compound and methylthis compound is essential for both fundamental research and the development of lanthipeptide-based drugs.
Five stereoisomers of this compound and methylthis compound have been identified in naturally occurring lanthipeptides: (2S,6R)-lanthionine (D-Ala-S-L-Ala or dl-Lan), (2R,6R)-lanthionine (L-Ala-S-L-Ala or ll-Lan), (2S,3S,6R)-3-methylthis compound (D-Abu-S-L-Ala or dl-MeLan), (2R,3R,6R)-3-methylthis compound (L-Abu-S-L-Ala or ll-MeLan), and (2S,3R,6R)-3-methylthis compound (D-allo-Abu-S-L-Ala or d-allo-l-MeLan).[2][4] This document outlines two robust methods for the stereochemical analysis of these residues.
Comparative Analysis of Techniques
A summary of the key quantitative and qualitative features of the two primary methods for determining this compound stereochemistry is presented below.
| Feature | Chiral Gas Chromatography-Mass Spectrometry (GC-MS) | Advanced Marfey's Analysis (LC-MS) |
| Sample Requirement | ~1-2 mg of peptide[2] | As low as 0.05 mg of peptide[1][2] |
| Analysis Time | Longer, includes extensive derivatization and GC run time. | Shorter, with rapid hydrolysis and LC-MS analysis.[2] |
| Equipment | Gas chromatograph with a mass spectrometer, chiral GC column.[2][5] | Liquid chromatograph with a mass spectrometer, standard non-chiral HPLC column.[2] |
| Derivatization | Multi-step process (esterification and acylation).[6] | Single-step derivatization with Marfey's reagent variant (l-FDLA).[1][2] |
| Resolution | Good separation of diastereomers on a chiral column.[5] | Excellent separation of diastereomers on a standard C18 or similar column.[2] |
| Standards | Requires chemically synthesized or isolated standards of known stereochemistry.[4][6] | Can utilize standards produced by heterologous expression of lanthipeptides with known stereochemistries.[2] |
| Sensitivity | Lower sensitivity compared to the LC-MS method. | High sensitivity, suitable for samples with limited availability.[1][2] |
Experimental Protocols
Method 1: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
This traditional method involves the complete acid hydrolysis of the lanthipeptide, followed by derivatization of the resulting amino acids to make them volatile for GC analysis. The derivatized this compound diastereomers are then separated on a chiral column and detected by mass spectrometry.
Protocol:
-
Peptide Hydrolysis:
-
Place approximately 1 mg of the purified lanthipeptide in a glass hydrolysis tube.[5]
-
Add 3 mL of 6 M HCl.[5]
-
Seal the tube under vacuum or flush with nitrogen.
-
Heat the sample at 110°C for 20 hours.[5]
-
After cooling, open the tube and evaporate the HCl under a stream of nitrogen or by lyophilization.[5]
-
-
Derivatization:
-
Esterification:
-
Prepare a solution of 1.5 M HCl in methanol (B129727) by carefully adding acetyl chloride dropwise to chilled methanol.[5]
-
Add the methanolic HCl solution to the dried hydrolysate.
-
Heat at 110°C for 1 hour.[5]
-
Evaporate the reagent to dryness.
-
-
Acylation:
-
Add a solution of pentafluoropropionic anhydride (B1165640) (PFPA) in dichloromethane (B109758) (1:4 v/v) to the esterified amino acids.
-
Heat at 110°C for 20 minutes.
-
Evaporate the solvent and excess reagent under a stream of nitrogen.
-
Re-dissolve the derivatized sample in a suitable solvent for GC-MS injection (e.g., ethyl acetate).
-
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890A or equivalent.[5]
-
Mass Spectrometer: Agilent 5975C Inert XL EI/CI MS detector or equivalent.[5]
-
Column: Varian CP-Chirasil-L-Val fused silica (B1680970) column (25 m × 250 µm × 0.12 µm).[5]
-
Injection: Pulsed split injection at an inlet temperature of 200°C.[5]
-
Carrier Gas: Helium at a flow rate of 2 mL/min.[5]
-
Oven Temperature Program:
-
Hold at 160°C for 5 minutes.
-
Ramp to 200°C at a rate of 3°C/min.[5]
-
-
Data Analysis: Compare the retention times of the derivatized this compound isomers from the sample to those of authentic standards with known stereochemistry.
-
Method 2: Advanced Marfey's Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
This modern and facile method offers higher sensitivity and a more streamlined workflow compared to the traditional GC-MS approach. It involves peptide hydrolysis followed by derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-leucinamide (l-FDLA), a chiral derivatizing agent. The resulting diastereomers are then separated on a standard non-chiral reversed-phase column and detected by LC-MS.
Protocol:
-
Peptide Hydrolysis:
-
Place 0.05 mg of the purified lanthipeptide in a screw-cap culture tube.[2]
-
Add 0.8 mL of 6 M DCl in D₂O.[2]
-
Bubble nitrogen through the solution for 1 minute, then seal the tube.
-
Heat the sample with stirring at 120°C for 20 hours or at 155°C for 3 hours for a more rapid hydrolysis.[2]
-
Cool the sample and lyophilize to dryness.
-
-
Derivatization with l-FDLA:
-
To the dried hydrolysate, add 0.6 mL of 0.8 M NaHCO₃ solution.[1]
-
Add 0.4 mL of a 10 mg/mL solution of l-FDLA in acetonitrile (B52724).[1]
-
Stir the mixture in the dark at 67°C for 3 hours.[1]
-
Gently add 0.1 mL of 6 M HCl to quench the reaction and vortex vigorously.[1]
-
Freeze the mixture with liquid nitrogen and lyophilize until dry.[1]
-
Redissolve the dried solid in 1 mL of acetonitrile and vortex.
-
Centrifuge at 16,000 x g for 15 minutes.
-
Transfer the supernatant to a vial for LC-MS analysis.[1]
-
-
LC-MS Analysis:
-
Liquid Chromatograph: Agilent 6545 LC/Q-TOF or equivalent.[2]
-
Column: Kinetex F5 Core–Shell HPLC column (1.7 µm, 100 Å, 100 x 2.1 mm).[2]
-
Column Temperature: 45°C.[2]
-
Mobile Phase A: Water with 0.1% formic acid.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Flow Rate: 0.40 mL/min.[2]
-
Gradient:
-
2-30% B over 0-2.5 min
-
30-80% B over 2.5-10 min
-
80-100% B over 10-10.5 min
-
Hold at 100% B for 0.5 min
-
100-2% B over 11-11.5 min
-
Re-equilibrate at 2% B for 2.5 min.[2]
-
-
Data Analysis: Determine the stereochemistry by comparing the retention times of the derivatized amino acids from the sample with those of this compound standards derivatized with both l-FDLA and d-FDLA. The elution order of the diastereomers will be reversed when using the enantiomeric derivatizing agent.
-
Synthesis and Procurement of Standards
The accurate determination of this compound stereochemistry is contingent on the availability of stereochemically pure standards for comparison.
-
Chemical Synthesis: Stereoselective synthesis of this compound and methylthis compound isomers has been reported and provides a route to obtaining pure standards.[6][7] These methods often involve multi-step procedures starting from chiral precursors like serine, threonine, or cysteine derivatives.[7]
-
Heterologous Expression: A more accessible method for many laboratories is the heterologous expression of lanthipeptides for which the stereochemistry of the this compound residues is already established.[2] For example, nisin contains one dl-Lan and three dl-MeLan residues, while other engineered peptides can be designed to contain specific stereoisomers.[1][2] Plasmids for the expression of peptides containing a mixture of known this compound and methylthis compound stereoisomers are publicly available.[2]
Conclusion
The choice between Chiral GC-MS and Advanced Marfey's Analysis by LC-MS for determining this compound stereochemistry will depend on sample availability, laboratory equipment, and the required throughput. The Advanced Marfey's method is particularly advantageous for its high sensitivity and simpler workflow, making it ideal for the analysis of novel lanthipeptides discovered through genome mining or when sample quantities are limited. Both methods, when performed with care and the appropriate standards, provide reliable and crucial data for the structural elucidation of lanthipeptides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Facile Method for Determining Lanthipeptide Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unexpected Methylthis compound Stereochemistry in the Morphogenetic Lanthipeptide SapT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the stereochemical configuration of lanthionines formed by the lanthipeptide synthetase GeoM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Progress in this compound and Protected this compound Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Lanthionine as a Stable Surrogate for Disulfide Bonds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide and protein engineering, the quest for enhanced stability and improved pharmacokinetic profiles is paramount. Disulfide bonds, while crucial for the structural integrity and biological activity of many peptides, are susceptible to reduction and enzymatic degradation in vivo, limiting their therapeutic potential. Lanthionine (B1674491), a thioether-bridged amino acid, has emerged as a robust surrogate for the disulfide bond, offering superior stability without compromising biological function. This document provides detailed application notes and protocols for the utilization of this compound in peptide drug development.
This compound bridges are inherently more stable than disulfide bridges due to the thioether linkage, which is resistant to reduction and enzymatic cleavage.[1][2][3] This increased stability can translate to a longer plasma half-life and improved bioavailability of peptide therapeutics.[4][5] The substitution of disulfide bonds with this compound can be achieved through chemical synthesis, primarily solid-phase peptide synthesis (SPPS), or by employing enzymatic systems derived from lantibiotic-producing bacteria.[6][7][8]
Advantages of this compound Bridges
The primary advantage of replacing disulfide bonds with this compound bridges lies in their enhanced stability. Thioether bonds are not susceptible to the reductive cleavage that readily breaks disulfide bonds in the physiological environment.[1][2] This leads to a number of benefits for peptide-based therapeutics:
-
Increased Resistance to Reduction: this compound-bridged peptides are stable in reducing environments, such as in the presence of glutathione, which is abundant intracellularly and in plasma.
-
Enhanced Proteolytic Stability: The conformational constraints imposed by the this compound bridge can render peptides less susceptible to degradation by proteases.[9]
-
Improved Pharmacokinetic Profile: The increased stability often results in a longer plasma half-life, allowing for less frequent dosing.[4][5]
While the this compound bridge is one atom shorter than a disulfide bridge, which can lead to subtle conformational changes, numerous studies have demonstrated that this compound-containing peptides often retain or even exhibit enhanced biological activity.[7][9][10]
Data Presentation: Comparative Analysis of this compound vs. Disulfide-Bridged Peptides
The following tables summarize quantitative data from various studies, highlighting the improved stability and comparable or enhanced biological activity of this compound-bridged peptides compared to their disulfide-containing counterparts.
| Peptide Analog | Bridge Type | Half-life in Human Plasma | Conditions | Reference |
| Angiotensin-(1-7) Analog | This compound | Significantly enhanced | Not specified | [5] |
| Somatostatin Analog | This compound | Longer half-life in vivo | In vivo study | [4] |
| Generic Peptide 1 | Disulfide | 43.5 h | Human blood plasma | [3] |
| Generic Peptide 2 | Disulfide | 3.2 h | Human blood plasma | [3] |
| iRGD | Disulfide | 8 min | Mouse plasma | [11] |
| Cys-iRGD (forms disulfide with albumin) | Disulfide | 22 min | Mouse plasma | [11] |
| Peptide Analog | Receptor | Binding Affinity (IC50 / Ki) - this compound | Binding Affinity (IC50 / Ki) - Disulfide | Reference |
| Somatostatin Analog | Somatostatin Receptor 2 (SSTR2) | IC50: 1.8 ± 0.2 nM | IC50: 1.2 ± 0.1 nM | [7] |
| Somatostatin Analog | Somatostatin Receptor 5 (SSTR5) | IC50: 0.3 ± 0.1 nM | IC50: 0.5 ± 0.1 nM | [7] |
| Enkephalin Analog | µ-Opioid Receptor | IC50: 0.18 ± 0.03 nM | IC50: 1.5 ± 0.2 nM | [9] |
| Enkephalin Analog | δ-Opioid Receptor | IC50: 1.3 ± 0.2 nM | IC50: 1.0 ± 0.1 nM | [9] |
| This compound Enkephalin Analog | µ- and δ-opioid receptors | Picomolar potencies | Not directly compared | [10] |
| This compound Somatostatin | Rat SSTR5 | Similar high affinity | Similar high affinity | [10] |
| This compound Somatostatin | Mouse SSTR2b | ~50 times weaker binding | High affinity | [10] |
| ProTx-II Analogues | hNav1.7 | No activity | Active | [12] |
| Nisin Z (T13C mutant) | - | <1% of wild-type activity | Wild-type (this compound) | [12] |
Experimental Protocols
Chemical Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS) of this compound-Bridged Peptides
This protocol provides a general guideline for the manual synthesis of a this compound-bridged peptide using Fmoc/tBu chemistry. The key step is the incorporation of a pre-formed, orthogonally protected this compound building block.
Materials:
-
Rink Amide resin or other suitable solid support
-
Fmoc-protected amino acids
-
Orthogonally protected Fmoc-Lanthionine-OH (e.g., Fmoc-D-Ala(S-allyl)-L-Ala-OH)
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-collidine
-
Deprotection solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Solid-phase synthesis vessel
-
Shaker or vortexer
-
HPLC for purification
-
Mass spectrometer for characterization
Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.
-
Add the base (e.g., DIPEA, 6-10 equivalents) to the activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To monitor coupling completion, perform a Kaiser test. If the test is positive (blue beads), recouple.
-
Once the coupling is complete (negative Kaiser test, yellow beads), wash the resin with DMF (5-7 times).
-
-
Incorporation of the this compound Building Block: Follow the same coupling procedure as in step 3, using the orthogonally protected Fmoc-Lanthionine-OH.
-
Peptide Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
On-Resin Cyclization (for this compound Bridge Formation):
-
After assembling the linear peptide, selectively deprotect the orthogonal protecting groups of the this compound precursor amino acids. For example, if using an allyl/Alloc strategy, use a palladium catalyst (e.g., Pd(PPh₃)₄) to remove these groups.
-
Wash the resin thoroughly.
-
Perform an intramolecular cyclization reaction on the solid support. This is typically achieved using a coupling reagent like PyAOP or HATU in the presence of a base.
-
-
Final Deprotection and Cleavage:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin.
-
Gently agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Enzymatic Synthesis of this compound-Bridged Peptides
This protocol outlines the general steps for the enzymatic synthesis of a this compound-bridged peptide using a lanthipeptide synthetase, such as a LanM enzyme, in a heterologous expression system like E. coli.
Materials:
-
Expression vector (e.g., pET vector)
-
Gene encoding the lanthipeptide synthetase (e.g., lanM)
-
Gene encoding the precursor peptide (LanA) containing a leader peptide and the core peptide to be modified
-
E. coli expression strain (e.g., BL21(DE3))
-
LB medium and appropriate antibiotics
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction
-
Cell lysis buffer (e.g., BugBuster)
-
Ni-NTA resin for His-tag purification
-
Protease for leader peptide cleavage (if an engineered cleavage site is included)
-
HPLC for purification
-
Mass spectrometer for characterization
Protocol:
-
Gene Cloning and Plasmid Construction:
-
Clone the lanM gene and the lanA gene into a suitable expression vector. Often, they are placed under the control of an inducible promoter (e.g., T7 promoter) and may be on the same or separate plasmids. The LanA precursor should have an affinity tag (e.g., His-tag) for purification.
-
-
Heterologous Expression:
-
Transform the expression plasmid(s) into a suitable E. coli strain.
-
Grow the cells in LB medium with appropriate antibiotics at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG (e.g., 0.1-1 mM final concentration).
-
Continue to grow the cells at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
-
Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells according to the manufacturer's protocol.
-
Clarify the lysate by centrifugation.
-
Purify the His-tagged, modified precursor peptide from the soluble fraction using Ni-NTA affinity chromatography.
-
-
Leader Peptide Cleavage (Optional but often necessary for activity):
-
If the precursor peptide was designed with a specific protease cleavage site between the leader and core peptide, treat the purified peptide with the corresponding protease (e.g., TEV protease, thrombin).
-
-
Purification of the Mature Lanthipeptide:
-
Purify the mature this compound-bridged peptide from the cleavage reaction mixture using reverse-phase HPLC.
-
-
Characterization:
-
Confirm the mass of the final product using mass spectrometry to verify the dehydration and cyclization events. Tandem mass spectrometry (MS/MS) can be used to determine the location of the this compound bridges.
-
Application in GPCR Signaling
This compound-bridged peptides have shown great promise as modulators of G protein-coupled receptors (GPCRs). By constraining the peptide's conformation, the this compound bridge can enhance receptor subtype selectivity and lead to biased agonism.[1][10] A notable example is the this compound-stabilized analog of angiotensin-(1-7), which acts as an agonist for the Mas receptor, a component of the protective arm of the renin-angiotensin system.[7][13]
Conclusion
The replacement of disulfide bonds with this compound bridges represents a powerful strategy for enhancing the stability and therapeutic potential of peptide-based drugs. Both chemical and enzymatic methods are available for the synthesis of these modified peptides, each with its own advantages. The superior stability of the thioether linkage in this compound offers a solution to the inherent instability of disulfide bonds, paving the way for the development of more robust and effective peptide therapeutics. The provided protocols and data serve as a valuable resource for researchers and drug developers looking to harness the potential of this compound in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. William Darling: The Influence of Disulfide, Thioacetal and this compound-Bridges on the Conformation of a Macrocyclic Peptide | LIDo DTP [lido-dtp.ac.uk]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis of this compound-constrained agonists of G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. Functional Expression and Characterization of the Highly Promiscuous Lanthipeptide Synthetase SyncM, Enabling the Production of Lanthipeptides with a Broad Range of Ring Topologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery, Biosynthesis, and Engineering of Lantipeptides | Annual Reviews [annualreviews.org]
- 12. Engineering a disulfide bond and free thiols in the lantibiotic nisin Z - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Expression and Subcellular Localization of Lanthipeptides in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lanthionine-Constrained Peptides as GPCR Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Frontier in GPCR Agonist Design
G-protein coupled receptors (GPCRs) are the largest family of membrane receptors and are the targets of a significant portion of modern pharmaceuticals.[1] Peptide-based agonists for these receptors offer high potency and selectivity but are often hindered by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and specificity.[2] Constraining the peptide's structure is a proven strategy to overcome these limitations.[1][2]
This compound-constrained peptides, also known as lanthipeptides, are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) that utilize a thioether bridge to create a stable, cyclic structure.[1][3] This This compound (B1674491) bridge is significantly more stable against chemical and enzymatic degradation than the more common disulfide bond.[1][2] By locking the peptide into a bioactive conformation, these constraints can lead to enhanced receptor binding affinity, greater selectivity between receptor subtypes, improved resistance to proteolysis, and the potential for biased agonism—the preferential activation of one downstream signaling pathway over another.[1][2]
These application notes provide an overview of the design, synthesis, and characterization of this compound-constrained peptides, along with detailed protocols for their biological evaluation.
Application Note 1: Design and Synthesis Strategies
The generation of this compound-constrained peptides can be approached through two primary methods: biosynthesis in engineered microbial hosts or total chemical synthesis.
Biosynthesis: This method leverages the natural enzymatic machinery from lanthipeptide-producing bacteria.[1] The process begins with a ribosomally synthesized precursor peptide, which consists of an N-terminal "leader" sequence and a C-terminal "core" peptide that will become the final product.[1][4] Lanthipeptide synthetase enzymes recognize the leader sequence and perform two key modifications on the core peptide:
-
Dehydration: Specific serine (Ser) and threonine (Thr) residues are dehydrated to dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively.[3][5]
-
Cyclization: A cyclase enzyme catalyzes the intramolecular Michael-type addition of a cysteine (Cys) thiol onto the dehydro-residues, forming the characteristic this compound (from Dha) or methylthis compound (from Dhb) thioether bridge.[1][3]
By co-expressing the genes for the precursor peptide (with the core sequence of the desired GPCR agonist) and the required modification enzymes in a host like E. coli or L. lactis, libraries of constrained peptides can be produced for screening.[1]
Chemical Synthesis: Total chemical synthesis, typically via Solid-Phase Peptide Synthesis (SPPS), offers greater control and the ability to incorporate non-proteinogenic amino acids.[6][7][8] The this compound bridge is formed by first synthesizing a linear peptide containing precursor amino acids at the desired positions. The thioether bridge is then installed on-resin or in-solution through specialized chemical reactions. This method is well-suited for the bulk production of a lead candidate peptide.[1][2]
Application Note 2: Pharmacological Characterization & Data
Constraining a peptide with a this compound bridge can profoundly alter its pharmacological properties. Key parameters to evaluate include receptor binding affinity, functional potency and efficacy, metabolic stability, and signaling bias.
Key Pharmacological Parameters:
-
Binding Affinity (Kd, Ki): Measures the strength of the interaction between the peptide and the GPCR. A lower value indicates higher affinity. It is typically determined using competitive radioligand binding assays.[9][10]
-
Functional Potency (EC50): The concentration of the agonist that produces 50% of the maximal response in a functional assay (e.g., cAMP production, β-arrestin recruitment). A lower EC50 indicates higher potency.[10][11]
-
Efficacy (Emax): The maximum biological response elicited by the agonist.
-
Stability (t1/2): The half-life of the peptide in plasma or other biological matrices, indicating its resistance to degradation.
-
Signaling Bias: The preferential activation of one signaling pathway (e.g., G-protein) over another (e.g., β-arrestin). This is quantified by comparing the potency (EC50) or efficacy (Emax) of the agonist in different pathway-specific assays.[1][2]
Quantitative Data Summary
The following tables summarize reported data for several this compound-constrained peptides compared to their parent compounds, demonstrating the impact of the this compound bridge.
Table 1: Receptor Binding Affinity
| Peptide Class | Peptide Analog | Receptor | Binding Affinity (Ki or IC50) | Fold Change vs. Parent | Reference |
|---|---|---|---|---|---|
| Somatostatin | Sandostatin (Disulfide) | mSSTR2b | High Affinity (Specific value not stated) | - | [6] |
| This compound-Sandostatin | mSSTR2b | ~50x Weaker Affinity | ↓ 50x | [6] | |
| Sandostatin (Disulfide) | rSSTR5 | High Affinity (Similar to Somatostatin) | - | [6] | |
| This compound-Sandostatin | rSSTR5 | Similar High Affinity | ~1x (No change) | [6] | |
| Apelin | Apelin-13 (Linear) | APJ | 0.7 nM (Ki) | - | [12] |
| Constrained Analog 47 | APJ | 0.08 nM (Ki) | ↑ 8.8x | [12] |
| | Constrained Analog 53 | APJ | 0.08 nM (Ki) | ↑ 8.8x |[12] |
Table 2: Functional Potency
| Peptide Class | Peptide Analog | Pathway | Potency (EC50) | Fold Change vs. Parent | Reference |
|---|---|---|---|---|---|
| Apelin | Apelin-13 (Linear) | Gα12 | 43 nM | - | [12] |
| | Constrained Analog 53 | Gα12 | 2.8 nM | ↑ 15.4x |[12] |
Table 3: In Vitro & In Vivo Stability
| Peptide Class | Peptide Analog | Matrix | Half-Life (t1/2) | Fold Change vs. Parent | Reference |
|---|---|---|---|---|---|
| Somatostatin | Sandostatin (Disulfide) | Rat Brain Homogenate | Not specified | - | [6] |
| This compound-Sandostatin | Rat Brain Homogenate | 2.4x Longer | ↑ 2.4x | [6] | |
| Angiotensin | Angiotensin II (Linear) | Human Plasma | < 1 minute | - | [13] |
| | LP2 (this compound) | Human Plasma | ~2.1 - 2.6 hours | > 120x |[13] |
Visualization 1: GPCR Signaling Pathways & Biased Agonism
Upon activation by an agonist, a GPCR initiates intracellular signaling primarily through two pathways: G-protein-dependent signaling and β-arrestin-dependent signaling. This compound-constrained peptides can be designed to preferentially activate one pathway, a phenomenon known as biased agonism. This can be therapeutically advantageous, for instance, by activating a desired G-protein pathway while avoiding β-arrestin-mediated receptor desensitization or off-target effects.[1][2]
Protocols
Protocol 1: General Protocol for Radioligand Competition Binding Assay
This protocol determines the binding affinity (Ki) of a test peptide by measuring its ability to compete with a radiolabeled ligand for binding to a GPCR.[9][14][15]
Materials:
-
Cell membranes or whole cells expressing the target GPCR.
-
Radioligand (e.g., 3H- or 125I-labeled) specific for the target GPCR.
-
Test this compound-constrained peptide and corresponding linear/parent peptide.
-
Non-specific binding control: A high concentration of a known unlabeled ligand.
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well plates.
-
Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).
-
Cell harvester and vacuum filtration system.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Preparation: Thaw the receptor membrane preparation on ice and resuspend in ice-cold binding buffer to a predetermined optimal protein concentration.
-
Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Receptor membranes + radioligand + binding buffer.
-
Non-Specific Binding (NSB): Receptor membranes + radioligand + high concentration of unlabeled ligand.
-
Competition: Receptor membranes + radioligand + serial dilutions of the test peptide.
-
-
Assay Incubation:
-
To each well, add 150 µL of the membrane preparation.
-
Add 50 µL of the competing test compound (or buffer for total binding, or unlabeled ligand for NSB).
-
Initiate the binding reaction by adding 50 µL of the radioligand (at a concentration near its Kd). The final volume is 250 µL.
-
Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[14]
-
-
Filtration:
-
Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound.
-
Quickly wash the filters four times with ice-cold wash buffer to remove residual unbound radioligand.
-
-
Counting:
-
Transfer the filters to scintillation vials.
-
Add scintillation cocktail and allow the filters to soak.
-
Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test peptide.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
Protocol 2: General Protocol for HTRF cAMP Functional Assay (Gs/Gi Signaling)
This protocol measures the accumulation (for Gs-coupled receptors) or inhibition of accumulation (for Gi-coupled receptors) of the second messenger cyclic AMP (cAMP) using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.[16][17][18]
Materials:
-
Cells expressing the target Gs- or Gi-coupled GPCR.
-
HTRF cAMP Assay Kit (e.g., from Cisbio), containing:
-
cAMP standard
-
Europium cryptate-labeled anti-cAMP antibody (donor)
-
d2-labeled cAMP (acceptor)
-
Lysis buffer and stimulation buffer
-
-
Test this compound-constrained peptide.
-
(For Gi assays) Forskolin or other adenylyl cyclase activator.
-
Low-volume white 384-well plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Plating: Seed cells into a 384-well plate at a pre-optimized density (e.g., 1,000-10,000 cells/well) and culture overnight.
-
Compound Preparation: Prepare serial dilutions of the test peptide in stimulation buffer. For Gi assays, also prepare a solution of Forskolin (at its EC80 concentration) mixed with the test peptide dilutions.
-
Cell Stimulation:
-
Remove culture medium from the cells.
-
Add 5 µL of the test peptide dilutions (for Gs) or the peptide/Forskolin mixture (for Gi) to the appropriate wells.
-
Incubate at room temperature for a defined time (e.g., 30 minutes).[19]
-
-
Cell Lysis and Reagent Addition:
-
Prepare the HTRF detection reagents according to the kit manual.
-
Add 5 µL of the d2-labeled cAMP conjugate to each well.
-
Add 5 µL of the cryptate-labeled anti-cAMP antibody to each well.[17]
-
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes, protected from light.[17][20]
-
Plate Reading:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 620 nm (donor) and 665 nm (acceptor) after excitation at 337 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (Emission665nm / Emission620nm) * 104.
-
Generate a standard curve by plotting the HTRF ratio for the cAMP standards against their known concentrations.
-
Convert the HTRF ratios from the experimental wells into cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log concentration of the test peptide.
-
Fit the data using a sigmoidal dose-response curve in appropriate software to determine the EC50 and Emax values. For Gi assays, this will be an inhibitory curve (IC50).
-
Protocol 3: General Protocol for PRESTO-Tango β-Arrestin Recruitment Assay
This protocol measures ligand-induced recruitment of β-arrestin to the GPCR, a key step in receptor desensitization and an important signaling pathway in its own right. The Tango assay is a transcription-based reporter assay.[21][22]
Materials:
-
HTLA cells (HEK293T cells stably expressing a β-arrestin2-TEV protease fusion and a tTA-dependent luciferase reporter).[22]
-
Plasmid DNA for the target GPCR fused to a C-terminal TEV cleavage site and a tetracycline-controlled transactivator (tTA).[22]
-
Transfection reagent.
-
Poly-L-lysine coated 384-well white, clear-bottom plates.
-
Test this compound-constrained peptide.
-
Luciferase assay reagent (e.g., Steady-Glo).
-
Luminescence plate reader.
Procedure:
-
Cell Seeding: Coat 384-well plates with poly-L-lysine. Seed HTLA cells at a density of ~10,000 cells/well and incubate overnight.[22]
-
Transfection: Transfect the cells with the GPCR-Tango plasmid construct using a suitable transfection reagent and incubate for 24 hours.
-
Serum Starvation: Prior to stimulation, starve the cells in serum-free medium for 2 hours.[21]
-
Peptide Stimulation:
-
Luminescence Reading:
-
Remove the medium containing the test peptide.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Incubate for 5-20 minutes at room temperature to allow for cell lysis and signal stabilization.[23]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Plot luminescence units (RLU) against the log concentration of the test peptide.
-
Normalize the data (e.g., to vehicle control = 0% and a maximal known agonist = 100%).
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 and Emax for β-arrestin recruitment.
-
Visualization 2: Overall Experimental Workflow
The development of a this compound-constrained peptide agonist follows a logical progression from initial design and synthesis through comprehensive in vitro and in vivo characterization.
References
- 1. Biosynthesis of this compound-constrained agonists of G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ribosomally synthesized and post-translationally modified peptides - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Mining and Biosynthesis of Bioactive Lanthipeptides From Microorganisms [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound-somatostatin analogs: synthesis, characterization, biological activity, and enzymatic stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Agonist binding, agonist affinity and agonist efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Constraining the Side Chain of C-Terminal Amino Acids in Apelin-13 Greatly Increases Affinity, Modulates Signaling, and Improves the Pharmacokinetic Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LP2, the first lanthipeptide GPCR agonist in a human pharmacokinetics and safety study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. researchgate.net [researchgate.net]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 21. β-Arrestin recruitment assay. [bio-protocol.org]
- 22. Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]
- 23. jove.com [jove.com]
Application Notes and Protocols for the Analytical Identification of Lanthionine Impurities
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Lanthionine (B1674491) is a nonproteinogenic amino acid characterized by a stable thioether linkage, which is a key structural component of lantibiotics and other modified peptides.[1] In pharmaceutical development and manufacturing, particularly with synthetic peptides, identifying and quantifying this compound-related impurities is critical for ensuring product quality, safety, and efficacy.[2] These impurities can arise from the manufacturing process or degradation and may include stereoisomers, unreacted starting materials, or side-products like β-methylthis compound.[1][3]
This document provides detailed protocols for the primary analytical methods used to identify and characterize this compound impurities: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE).
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
Application Note: HPLC is a cornerstone technique for separating and quantifying impurities in amino acid and peptide samples.[4] For this compound, Reverse-Phase HPLC (RP-HPLC) is commonly used to separate the main component from its related substances based on polarity. Chiral HPLC methods are essential for resolving stereoisomeric impurities, which may have different biological activities.[1][5]
Protocol 1: RP-HPLC for General Impurity Profiling
A. Principle: This method separates this compound from process-related impurities and degradants on a C18 stationary phase. Detection is typically performed using UV absorbance at a low wavelength (~200-220 nm) due to the lack of a strong chromophore in this compound.[6][7]
B. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
C. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic Acid (FA) or Trifluoroacetic Acid (TFA), HPLC grade
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[7]
D. Experimental Protocol:
-
Sample Preparation:
-
Dissolve the this compound sample in the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% FA) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 40% B
-
25-30 min: 40% to 95% B
-
30-35 min: Hold at 95% B
-
35-40 min: Return to 5% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage area of each impurity relative to the total peak area.
-
Typical specifications require total impurities to be ≤ 2.0% and any single impurity to be ≤ 0.5%.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification
Application Note: LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, making it the definitive tool for identifying unknown impurities.[8][9] High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental compositions for unknown peaks.[9] Tandem MS (MS/MS) provides structural information through fragmentation patterns.[10]
Protocol 2: LC-MS/MS for Impurity Identification and Confirmation
A. Principle: After chromatographic separation using an MS-friendly mobile phase (formic acid is preferred over TFA[3]), eluting compounds are ionized (typically by Electrospray Ionization - ESI) and analyzed by a mass spectrometer. MS/MS is used to fragment the ions of interest to confirm their identity.
B. Instrumentation:
-
UPLC/HPLC system
-
Mass Spectrometer (e.g., Triple Quadrupole, Q-TOF, or Orbitrap) with an ESI source.
C. Materials and Reagents:
-
Same as for HPLC, but ensure the use of MS-grade solvents and additives (e.g., 0.1% Formic Acid).
D. Experimental Protocol:
-
LC Separation:
-
Use the same chromatographic conditions as in Protocol 1. The use of formic acid is highly recommended as it is more compatible with MS detection than TFA.[3]
-
-
Mass Spectrometry Parameters (Positive Ion Mode Example):
-
Ion Source: Electrospray Ionization (ESI)
-
Capillary Voltage: 3.5 kV
-
Desolvation Temperature: 250 °C
-
Desolvation Gas Flow: 10 L/min
-
Scan Range (Full Scan MS): m/z 100-1000
-
Collision Energy (for MS/MS): Ramped (e.g., 10-40 eV) to generate fragment ions.
-
-
Data Acquisition and Analysis:
-
Acquire data in full scan mode to detect all ionizable compounds.
-
Process the data to find the accurate mass of impurity peaks.
-
Use the accurate mass to predict possible elemental formulas.
-
Perform targeted MS/MS on the impurity peaks to obtain fragmentation spectra.
-
Compare fragmentation patterns to known standards or predict fragmentation pathways to elucidate the structure of the impurity. Common impurities may include deletions, insertions, or residual protecting groups from synthesis.[3]
-
Quantitative Data Summary
| Analytical Method | Analyte Type | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (RSD) | Reference |
| HPLC-UV | Methionine Impurities | 0.06–0.30 µg/mL | 0.30–0.75 µg/mL | < 5% | [6] |
| LC-MS/MS | Sulfur Amino Acids | Low µmol/L range | Not Specified | Not Specified | [11] |
| Chiral HPLC-UV | Methionine Enantiomers | 11 µg/mL | Not Specified | Not Specified | [12] |
Visual Workflows
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
Application Note: NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules in solution.[13][14] For novel or unexpected this compound impurities identified by LC-MS, NMR provides unambiguous confirmation of the chemical structure, including stereochemistry.[15][16] This is crucial for impurities that cannot be identified by mass alone.
Protocol 3: 1D and 2D NMR for Structural Confirmation
A. Principle: This protocol involves acquiring a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) on an isolated impurity. The combined data allows for the complete assignment of all proton and carbon signals and establishes through-bond connectivity to build the molecular structure.
B. Instrumentation:
-
High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity, especially for mass-limited samples.[16]
C. Materials and Reagents:
-
Isolated impurity (purified via preparative HPLC), >50 µg
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
D. Experimental Protocol:
-
Sample Preparation:
-
Lyophilize the isolated impurity to remove residual solvents.
-
Dissolve the sample in ~0.5 mL of deuterated solvent.
-
-
NMR Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum to observe chemical shifts and coupling constants.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by 2-3 bonds, which is key for connecting molecular fragments.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, Mnova).
-
Assign chemical shifts starting from known structural motifs.
-
Use COSY data to trace out spin systems (e.g., the alanine (B10760859) backbones).
-
Use HSQC to assign carbons directly attached to assigned protons.
-
Use HMBC correlations to piece together the full structure, paying close attention to the connections around the thioether bridge.
-
Compare the final assigned structure with the proposed structure from LC-MS data.
-
Capillary Electrophoresis (CE) for Chiral and Polar Impurities
Application Note: Capillary electrophoresis is a high-efficiency separation technique well-suited for analyzing charged and polar compounds like amino acids.[4][17] Its high resolving power and minimal sample consumption make it an excellent alternative or complementary technique to HPLC.[18] Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can be used to separate neutral and charged species, while chiral selectors can be added to the buffer to resolve enantiomers.[4]
Protocol 4: Capillary Zone Electrophoresis (CZE) for Impurity Screening
A. Principle: In CZE, charged analytes migrate at different velocities in an electric field within a narrow capillary, leading to their separation. Detection is often performed by UV absorbance.[17][19]
B. Instrumentation:
-
Capillary Electrophoresis system with a UV detector.
C. Materials and Reagents:
-
Fused-silica capillary
-
Background Electrolyte (BGE): e.g., 50 mM sodium phosphate (B84403) buffer, pH 2.5
-
Sodium Hydroxide (for capillary conditioning)
D. Experimental Protocol:
-
Capillary Conditioning:
-
Rinse the new capillary sequentially with 1 M NaOH, water, and the BGE.
-
-
Sample Preparation:
-
Dissolve the sample in water or BGE to a concentration of 0.1-1 mg/mL.
-
Filter or centrifuge the sample.
-
-
Electrophoretic Conditions:
-
Capillary: 50 µm i.d., 50 cm total length
-
BGE: 50 mM sodium phosphate, pH 2.5
-
Voltage: 20 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)
-
Detection: UV at 200 nm
-
-
Data Analysis:
-
Analyze the resulting electropherogram to assess the purity profile.
-
Migration times can be used for identification when compared to a reference standard.
-
Peak areas can be used for semi-quantitative analysis. For chiral analysis, a chiral selector (e.g., cyclodextrin) would be added to the BGE.
-
References
- 1. veeprho.com [veeprho.com]
- 2. lcms.cz [lcms.cz]
- 3. agilent.com [agilent.com]
- 4. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Synthesis of the Lantibiotic Lacticin 481 Reveals the Importance of this compound Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Method for Analysis of Methionine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. This compound and Other Relevant Sulfur Amino Acid Metabolites: Detection of Prospective Uremic Toxins in Serum by Multiple Reaction Monitoring Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. The Sulfur Metabolite this compound: Evidence for a Role as a Novel Uremic Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of methionine enantiomers by HPLC on the cyclofructan chiral stationary phase - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. bionmr.unl.edu [bionmr.unl.edu]
- 15. Interactive NMR and computer simulation studies of this compound-ring structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hyphadiscovery.com [hyphadiscovery.com]
- 17. Application of Capillary Electrophoresis to the Analysis of Bioactive Compounds in Herbal Raw Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Use of Rapid Capillary Zone Electrophoresis to Determine Amino Acids Indicators of Herring Ripening during Salting | MDPI [mdpi.com]
- 19. Capillary electrophoresis method for the analysis of inorganic anions, organic acids, amino acids, nucleotides, carbohydrates and other anionic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Late-Stage Lanthionine Installation in Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the late-stage installation of lanthionine (B1674491) bridges in peptides, a critical modification for enhancing the structural stability and biological activity of therapeutic peptides. The protocols cover both chemical and enzymatic approaches, offering flexibility for various research and development needs.
Introduction
Lanthipeptides are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by the presence of this compound (Lan) and methylthis compound (MeLan) thioether cross-links.[1] These structural motifs confer significant conformational rigidity, leading to increased resistance to proteolytic degradation and enhanced biological activity.[2][3] Late-stage installation of this compound bridges into synthetic or recombinantly produced peptides is a powerful strategy for the development of novel peptide-based therapeutics with improved pharmacological properties.[4] This document outlines two primary methodologies for achieving this: a chemical approach via S-alkylation of cysteine residues with cyclic sulfamidates and an enzymatic approach utilizing lanthipeptide synthetases.
Chemical Installation: S-Alkylation with Cyclic Sulfamidates
This method provides a robust and high-yield procedure for the late-stage formation of this compound bridges in unprotected peptides.[5][6] The reaction relies on the chemoselective S-alkylation of a cysteine residue by a chiral cyclic sulfamidate, promoted by activated molecular sieves.[5][6] This approach offers excellent stereochemical control under mild reaction conditions.[5][6]
Experimental Workflow: Chemical this compound Installation
Caption: Workflow for chemical this compound installation.
Protocol: S-Alkylation of Cysteine-Containing Peptides
Materials:
-
Cysteine-containing peptide
-
Chiral cyclic sulfamidate (1.2 equivalents)
-
4 Å molecular sieves
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon gas
-
Round-bottom flask
-
Centrifuge
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Activate 4 Å molecular sieves by heating at 280°C for 4 hours under vacuum.[7]
-
Dissolve the cysteine-containing peptide in anhydrous DMF (e.g., 5 mg/mL) in a round-bottom flask under an argon atmosphere.[7]
-
Add the previously activated 4 Å molecular sieves to the peptide solution (approximately 3-3.5 g of molecular sieves per 5 mg of peptide).[7]
-
After a few minutes of stirring, add the chiral cyclic sulfamidate (1.2 equivalents relative to the peptide).[7]
-
Stir the reaction mixture at room temperature overnight.[7][8]
-
Monitor the reaction progress by analytical RP-HPLC.
-
Upon completion, separate the molecular sieves from the reaction mixture by centrifugation.[7]
-
Wash the molecular sieves with a small volume of DMF to recover any adsorbed product.[7]
-
Combine the supernatant and the washings, and purify the this compound-containing peptide by preparative RP-HPLC.[8]
Quantitative Data: Reaction Yields
The yield of the S-alkylation reaction is dependent on the peptide sequence and the structure of the cyclic sulfamidate.
| Peptide Sequence | Cyclic Sulfamidate | Yield (%) | Reference |
| Ac-Gly-Trp-Cys-His-Val-Ala-NH₂ | N-Cbz-(S)-serine-derived cyclic sulfamidate | 47 | [8] |
| Ac-peptide 2 | Cbz-SulfaIsoser-OtBu | High | [7] |
Enzymatic Installation: Using Lanthipeptide Synthetases
The biosynthesis of lanthipeptides is a two-step process involving the dehydration of serine and threonine residues to dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively, followed by the intramolecular Michael-type addition of cysteine thiols to these dehydroamino acids to form the characteristic thioether bridges.[6][9] This process is catalyzed by lanthipeptide synthetases.
There are two main classes of enzymes utilized for in vitro this compound installation:
-
Class I: Employs two separate enzymes: a dehydratase (LanB, e.g., NisB) and a cyclase (LanC, e.g., NisC).[10][11]
-
Class II: Utilizes a single bifunctional enzyme (LanM, e.g., LctM) that catalyzes both dehydration and cyclization.[1]
Biosynthetic Pathway for Lanthipeptide Formation
Caption: Enzymatic pathways for lanthipeptide biosynthesis.
Protocol: In Vitro Lanthipeptide Biosynthesis using a Cell-Free System
This protocol describes the in vitro production of a lanthipeptide using a rapid translation system (RTS) to co-express the precursor peptide and the necessary modification enzymes. This method has been successfully used for the biosynthesis of nisin.[12][13]
Materials:
-
Rapid Translation System (RTS) kit (e.g., from Roche)
-
Plasmids encoding the precursor peptide (e.g., NisA), dehydratase (e.g., NisB), and cyclase (e.g., NisC)
-
Zinc sulfate (B86663) (ZnSO₄)
-
Trypsin
-
MALDI-TOF mass spectrometer
Procedure:
-
Set up the in vitro transcription/translation reaction according to the manufacturer's protocol for the RTS kit.
-
Add the plasmids encoding the precursor peptide, dehydratase, and cyclase to the reaction mixture.
-
Supplement the reaction mixture with zinc sulfate (final concentration to be optimized, as NisC is a zinc-dependent enzyme).[12][13]
-
Incubate the reaction mixture to allow for co-expression of the proteins and subsequent enzymatic modification of the precursor peptide.
-
After the incubation period, analyze a small aliquot of the reaction mixture by MALDI-TOF mass spectrometry to confirm the formation of the modified precursor peptide.
-
To obtain the mature, active lanthipeptide, treat the reaction mixture with trypsin to cleave the leader peptide.
-
Analyze the final product by mass spectrometry and appropriate bioassays to confirm its identity and activity.[12]
Quantitative Data: Enzymatic Installation Efficiency
Quantitative data for in vitro enzymatic this compound installation is often reported as the extent of modification of the precursor peptide. In a study on nisin biosynthesis, co-expression of NisA, NisB, and NisC in an in vitro system resulted in the formation of the fully modified nisin precursor.[12][13] However, in the absence of zinc, no mature nisin was detected, highlighting the critical role of this cofactor for the cyclase activity.[12][13]
| System | Precursor Peptide | Enzymes | Key Cofactor | Outcome | Reference |
| In Vitro (RTS) | NisA | NisB, NisC | Zinc | Fully modified precursor | [12][13] |
| In Vitro (RTS) | NisA | NisB, NisC | None | No modification | [12][13] |
Conclusion
The protocols described in these application notes provide robust and reproducible methods for the late-stage installation of this compound bridges in peptides. The chemical method offers a versatile and high-yield approach for synthetic peptides, while the enzymatic method provides a biomimetic route that can be particularly useful for complex, multi-ring structures. The choice of method will depend on the specific peptide of interest, the desired scale of production, and the available resources. These powerful techniques are invaluable tools for the development of next-generation peptide therapeutics with enhanced stability and efficacy.
References
- 1. Discovery of Unique this compound Synthetases Reveals New Mechanistic and Evolutionary Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Understanding of Lanthipeptide Biosynthetic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engineering lanthipeptides by introducing a large variety of RiPP modifications to obtain new-to-nature bioactive peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. karger.com [karger.com]
- 13. Nisin biosynthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lanthionine in Novel Antibiotic Development
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the exploration of novel antimicrobial agents. Lanthionine-containing peptides, known as lanthipeptides, and their antimicrobially active subclass, lantibiotics, represent a promising avenue for the development of new antibiotics. Their unique structural features, conferred by the presence of This compound (B1674491) and methylthis compound residues, provide significant stability against proteases and extreme conditions. Furthermore, their distinct mechanisms of action, often targeting essential bacterial processes like cell wall synthesis, make them attractive candidates to overcome existing resistance mechanisms.
These application notes provide an overview of the use of this compound in the development of novel antibiotics, with detailed protocols for key experiments and a summary of the antimicrobial activity of selected lantibiotics.
Data Presentation: Antimicrobial Activity of Lantibiotics
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various naturally occurring and engineered lanthibiotics against a range of pathogenic bacteria. This data is crucial for comparing the efficacy of different compounds and identifying promising candidates for further development.
| Lantibiotic | Target Organism | MIC Range (µg/mL) | Reference |
| Nisin | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 - 16 | [1][2] |
| Vancomycin-resistant Enterococci (VRE) | 2 - >8.3 | [2] | |
| Staphylococcus aureus ATCC 25937 | 51.2 | [3] | |
| Lacticin 3147 | Methicillin-resistant Staphylococcus aureus (MRSA) | 1.9 - 15.4 | [2][4] |
| Vancomycin-resistant Enterococci (VRE) | 1.9 - 7.7 | [2][4][5] | |
| Mutacin B-Ny266 | Enterococcus spp. | 1.0 - 3.2 | [6] |
| Listeria spp. | 0.4 - 1.6 | [6] | |
| Engineered Lanthipeptides (Ripcin B-G) | Staphylococcus aureus | Low micromolar range | [1] |
| Semisynthetic Lipo-lanthipeptides | Vancomycin-resistant Enterococcus faecium | Active | [7] |
| Oxacillin–methicillin-resistant Staphylococcus aureus | Active | [7] |
Signaling Pathways and Mechanisms of Action
Lantibiotics exert their antimicrobial effects through various mechanisms, most notably by targeting Lipid II, an essential precursor in the biosynthesis of the bacterial cell wall.[6] This interaction can lead to the inhibition of cell wall synthesis and the formation of pores in the cell membrane, ultimately causing cell death.
Caption: General biosynthetic pathway of lanthibiotics.
Caption: Dual mode of action of the lantibiotic nisin.
Experimental Protocols
Detailed methodologies for key experiments in the research and development of this compound-based antibiotics are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the lowest concentration of a lanthibiotic that inhibits the visible growth of a microorganism.
Materials:
-
Lanthibiotic stock solution
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare Lanthibiotic Dilutions: a. Prepare a series of twofold dilutions of the lanthibiotic stock solution in MHB in a separate 96-well plate or in tubes. The concentration range should span the expected MIC.
-
Prepare Bacterial Inoculum: a. Dilute the bacterial culture in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculate Microtiter Plate: a. Add 50 µL of MHB to each well of a sterile 96-well microtiter plate. b. Add 50 µL of the appropriate lanthibiotic dilution to each well, creating a final volume of 100 µL with the desired lanthibiotic concentration. c. Include a positive control (wells with bacteria and no antibiotic) and a negative control (wells with MHB and no bacteria). d. Add 50 µL of the prepared bacterial inoculum to each well (except the negative control).
-
Incubation: a. Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: a. The MIC is the lowest concentration of the lanthibiotic at which no visible growth of the bacteria is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Protocol 2: Membrane Permeabilization Assay using SYTOX™ Green
This assay determines if a lanthibiotic disrupts the bacterial cell membrane, allowing the influx of the fluorescent dye SYTOX™ Green, which binds to intracellular nucleic acids.
Materials:
-
Lanthibiotic stock solution
-
Bacterial culture in logarithmic growth phase
-
SYTOX™ Green nucleic acid stain (e.g., from Thermo Fisher Scientific)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Sterile, black, clear-bottom 96-well plates
-
Fluorometer or fluorescence microplate reader
-
Positive control (e.g., nisin or other membrane-disrupting agent)
-
Negative control (buffer only)
Procedure:
-
Prepare Bacterial Suspension: a. Harvest bacterial cells from a mid-log phase culture by centrifugation. b. Wash the cells twice with PBS and resuspend in PBS to an OD600 of approximately 0.5.
-
Assay Setup: a. In a black, clear-bottom 96-well plate, add the bacterial suspension to the desired wells. b. Add SYTOX™ Green to each well to a final concentration of 1-5 µM and incubate in the dark for 15 minutes. c. Add varying concentrations of the lanthibiotic to the wells. Include positive and negative controls.
-
Fluorescence Measurement: a. Immediately measure the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. b. Continue to measure the fluorescence at regular intervals (e.g., every 5 minutes) for up to 60 minutes.
-
Data Analysis: a. An increase in fluorescence intensity over time compared to the negative control indicates membrane permeabilization.
Caption: A general experimental workflow for developing novel lanthibiotic candidates.
Protocol 3: Heterologous Expression of Lanthipeptides in E. coli
This protocol provides a general framework for the production of novel or engineered lanthipeptides in Escherichia coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector(s) (e.g., pET series)
-
Genes encoding the lanthipeptide precursor (LanA) and modification enzymes (LanB, LanC, or LanM)
-
Restriction enzymes and T4 DNA ligase (for traditional cloning) or Gibson Assembly® Master Mix
-
Competent E. coli cells for cloning (e.g., DH5α) and expression
-
Luria-Bertani (LB) medium and agar (B569324) plates
-
Appropriate antibiotics for selection
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction
-
Equipment for PCR, gel electrophoresis, cell culture, and protein purification (e.g., sonicator, centrifuge, chromatography system)
Procedure:
-
Gene Cloning: a. Amplify the genes for the precursor peptide (lanA) and the modification enzymes (lanB/C or lanM) using PCR. b. Clone these genes into one or more compatible E. coli expression vectors. It is often necessary to co-express the precursor peptide and the modification enzymes.
-
Transformation: a. Transform the resulting plasmid(s) into a cloning strain of E. coli (e.g., DH5α) for plasmid propagation and sequence verification. b. After sequence confirmation, transform the expression plasmid(s) into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression: a. Inoculate a single colony of the transformed expression strain into LB medium containing the appropriate antibiotic(s) and grow overnight at 37°C with shaking. b. The next day, inoculate a larger volume of fresh LB medium with the overnight culture and grow to an OD600 of 0.4-0.6. c. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. d. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance protein folding and modification.
-
Cell Lysis and Protein Purification: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or other appropriate methods. c. Clarify the lysate by centrifugation to remove cell debris. d. Purify the lanthipeptide from the soluble fraction using appropriate chromatography techniques (e.g., affinity chromatography if a tag was included, followed by ion exchange and/or reversed-phase chromatography).
-
Characterization: a. Confirm the identity and post-translational modifications of the purified lanthipeptide using techniques such as MALDI-TOF mass spectrometry and tandem mass spectrometry (MS/MS). The activity of the purified peptide can then be assessed using the protocols described above.
References
- 1. Nisin- and Ripcin-Derived Hybrid Lanthipeptides Display Selective Antimicrobial Activity against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioengineering Lantibiotics for Therapeutic Success - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lantibiotics: promising candidates for future applications in health care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Semisynthetic Macrocyclic Lipo-lanthipeptides Display Antimicrobial Activity Against Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
challenges in regioselective lanthionine synthesis
Welcome to the technical support center for regioselective lanthionine (B1674491) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving regioselective this compound synthesis?
A1: The primary challenges in regioselective this compound synthesis revolve around controlling which cysteine residue reacts with which dehydroamino acid precursor to form the correct thioether bridge.[1][2] This is particularly complex when synthesizing peptides with multiple this compound rings.[3] Key difficulties include:
-
Lack of inherent regioselectivity in chemical synthesis: Multiple nucleophilic cysteine residues and electrophilic dehydroalanine (B155165)/dehydrobutyrine residues can lead to a mixture of products.[4][5]
-
Orthogonal protection strategy: The selection and sequential removal of protecting groups are critical for directing the regioselective formation of multiple this compound bridges.[2][6]
-
Stereocontrol: Maintaining the desired stereochemistry (D,L or L,L) at the α- and β-carbons of the this compound residue is essential for biological activity and can be compromised by side reactions.[7][8]
-
Side reactions: Undesired reactions such as elimination, racemization, and rearrangement of intermediates can compete with the desired cyclization.
Q2: How do enzymatic and chemical synthesis approaches differ in controlling regioselectivity?
A2: Enzymatic and chemical synthesis employ fundamentally different strategies to control regioselectivity in this compound formation:
-
Enzymatic Synthesis: Lanthipeptide synthetases (LanB, LanC, LanM, and LanL enzymes) exhibit remarkable regio- and stereoselectivity.[4][9][10] The enzyme's active site directs the cyclization of a specific cysteine onto a specific dehydroamino acid, ensuring the correct bridge formation.[10] However, the substrate scope of these enzymes can be limited.[10] The peptide sequence itself also plays a crucial role in determining the regioselectivity of enzymatic reactions.[4][5]
-
Chemical Synthesis: This approach offers greater flexibility in terms of unnatural amino acid incorporation but requires a carefully planned orthogonal protection strategy to achieve regioselectivity.[2][11] Different protecting groups on cysteine thiols and precursors allow for their selective deprotection and subsequent cyclization in a stepwise manner.[12][13]
Q3: What are orthogonal protecting groups and why are they crucial for regioselective this compound synthesis?
A3: Orthogonal protecting groups are chemical moieties used to mask reactive functional groups, which can be removed under specific conditions without affecting other protecting groups present in the molecule.[12] In the context of this compound synthesis, they are essential for:
-
Sequential Ring Formation: For peptides with multiple this compound bridges, orthogonal protecting groups on different cysteine residues allow for the selective deprotection and cyclization of one ring at a time.[14][15]
-
Preventing Undesired Reactions: They prevent side reactions by ensuring that only the desired cysteine thiol is available to react with the dehydroamino acid precursor.
-
Compatibility with Solid-Phase Peptide Synthesis (SPPS): The protecting groups must be stable to the conditions of peptide chain elongation and selectively removable on the solid support.[12][13]
Q4: What are common side reactions during chemical this compound synthesis and how can they be minimized?
A4: Common side reactions include:
-
Racemization: Loss of stereochemical integrity at the α-carbon of the amino acids can occur, particularly under basic conditions used for deprotection.[16] This can be minimized by using milder bases or alternative protecting group strategies.
-
Elimination Reactions: β-elimination of protected serine or threonine residues can lead to the formation of dehydroamino acids at undesired positions.
-
Aziridine (B145994) Rearrangement: The synthesis of this compound from β-iodoalanines can be prone to rearrangement via an aziridine intermediate, leading to the formation of northis compound as a major byproduct.[17][18]
-
Peptide Aggregation during SPPS: Hydrophobic peptide sequences can aggregate on the solid support, leading to incomplete reactions and low yields.[19] This can be addressed by using specialized resins, chaotropic agents, or microwave-assisted synthesis.[16]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Michael Addition Reaction
| Symptom | Possible Cause | Troubleshooting Steps |
| Formation of multiple regioisomers | Incomplete selective deprotection of the target cysteine. | - Ensure complete removal of the orthogonal protecting group using optimized deprotection conditions (time, temperature, reagent concentration).- Verify the selectivity of the deprotection step by analyzing a small sample before proceeding with cyclization. |
| Non-specific activation of multiple cysteine residues. | - Re-evaluate the orthogonal protection scheme to ensure sufficient differentiation between protecting groups.[13]- Adjust the pH of the reaction mixture to favor the nucleophilicity of the target cysteine. | |
| Scrambling of thioether bridges after formation. | - This is less common but can occur under harsh conditions. Ensure that subsequent deprotection and cleavage steps are performed under mild conditions. |
Issue 2: Low Yield of this compound-containing Peptide
| Symptom | Possible Cause | Troubleshooting Steps |
| Low overall yield after synthesis and purification | Inefficient cyclization reaction. | - Optimize the base and solvent system for the Michael addition.- Increase the reaction time or temperature, monitoring for side product formation.- In solid-phase synthesis, ensure adequate swelling of the resin.[16] |
| Peptide aggregation on the solid support.[19] | - Use a low-loading resin to minimize intermolecular interactions.[7][8]- Incorporate pseudoprolines or other backbone-disrupting elements into the peptide sequence.- Perform the synthesis at an elevated temperature or use microwave assistance.[16] | |
| Side reactions competing with the main reaction. | - Identify the major side products by mass spectrometry.- Adjust reaction conditions to minimize the formation of these side products (e.g., lower temperature, different base). |
Issue 3: Diastereomeric Mixture of this compound Products
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of both D,L- and L,L-lanthionine isomers | Racemization during precursor synthesis or peptide synthesis. | - For precursor synthesis, re-evaluate the synthetic route to minimize exposure to harsh basic or acidic conditions.- During SPPS, use coupling reagents known to suppress racemization (e.g., with additives like HOBt or Oxyma).[16] |
| Non-stereoselective Michael addition. | - The stereoselectivity of the Michael addition is often influenced by the peptide sequence, which pre-organizes the transition state.[9]- Consider enzymatic cyclization if high stereoselectivity is required and the sequence is compatible.[10] |
Quantitative Data Summary
The following table summarizes representative yields and diastereoselectivities for different this compound synthesis strategies.
| Synthesis Method | Precursors | Product | Yield (%) | Diastereomeric Ratio (d,l:l,l) | Reference |
| Solid-Phase Synthesis (On-resin cyclization) | Fmoc-Dha, Fmoc-Cys(Trt) | Cyclic Peptide | 22-28 (crude) | Not specified | [20] |
| Solution-Phase Synthesis (Mitsunobu reaction) | Trityl-protected iodoalanine | Orthogonally protected this compound | High | Complete regio- and diastereoselectivity | [2] |
| Solution-Phase Synthesis (Aziridine ring-opening) | N-Cbz-aziridine, Cys derivative | Protected this compound | 88 | >99:1 | [18] |
| Enzymatic Synthesis (ProcM) | Precursor peptide with Ser/Thr and Cys | Lanthipeptide | Not specified | Substrate-dependent | [4][5] |
Experimental Protocols
Protocol 1: On-Resin this compound Cyclization via Michael Addition
This protocol describes the formation of a this compound bridge on a solid support.
-
Peptide Synthesis: Assemble the linear peptide on a suitable resin (e.g., Rink Amide) using standard Fmoc-SPPS. The cysteine residue that will form the this compound bridge should be protected with a suitable orthogonal protecting group (e.g., Trt).
-
Selective Deprotection of Cysteine:
-
Swell the resin in dichloromethane (B109758) (DCM).
-
Treat the resin with a solution of 1% trifluoroacetic acid (TFA) and 5% triisopropylsilane (B1312306) (TIS) in DCM until the yellow color of the trityl cation is no longer observed in the washings.
-
Wash the resin thoroughly with DCM and then with dimethylformamide (DMF).
-
-
In situ Generation of Dehydroalanine:
-
The serine residue to be converted to dehydroalanine can be introduced as a protected β-chloroalanine or by dehydration of a serine residue on-resin. For on-resin dehydration, specialized protocols are required (not detailed here).
-
-
On-Resin Cyclization:
-
Swell the deprotected resin in DMF.
-
Add a solution of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (5-10 equivalents), in DMF.
-
Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by cleaving a small amount of resin and analyzing by LC-MS.
-
-
Final Cleavage and Purification:
-
Wash the resin with DMF and DCM.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purify the cyclic peptide by reverse-phase HPLC.
-
Protocol 2: this compound Synthesis via Mitsunobu Reaction
This protocol is for the solution-phase synthesis of an orthogonally protected this compound.[14][21][22][23][24]
-
Materials:
-
N-protected serine derivative (e.g., Fmoc-Ser-OAll)
-
Triphenylphosphine (B44618) (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
N,S-protected cysteine derivative (e.g., Boc-Cys(Trt)-OMe)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
-
Procedure:
-
Dissolve the N-protected serine derivative (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the solution. The reaction mixture will typically turn from colorless to a pale yellow.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Add the N,S-protected cysteine derivative (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Remove the THF under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the orthogonally protected this compound.
-
Visualizations
Caption: Workflow for Solid-Phase Synthesis of a this compound-Containing Peptide.
Caption: Troubleshooting Logic for Poor Regioselectivity in this compound Synthesis.
References
- 1. Progress in this compound and Protected this compound Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orthogonally protected lanthionines: synthesis and use for the solid-phase synthesis of an analogue of nisin ring C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Substrate sequence controls regioselectivity of this compound formation by ProcM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate Sequence Controls Regioselectivity of this compound Formation by ProcM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Synthesis of the Lantibiotic Lacticin 481 Reveals the Importance of this compound Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Substrate Control in Stereoselective this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biosynthesis of this compound-constrained agonists of G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lanthipeptides: chemical synthesis versus in vivo biosynthesis as tools for pharmaceutical production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biosynth.com [biosynth.com]
- 13. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 14. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 15. Versatile and Stereoselective Syntheses of Orthogonally Protected β-Methylcysteine and β-Methylthis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. Microwave Heating Promotes the S-Alkylation of Aziridine Catalyzed by Molecular Sieves: A Post-Synthetic Approach to this compound-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Scalable Synthesis of Orthogonally Protected β-Methyllanthionines by Indium(III)-Mediated Ring Opening of Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. blog.mblintl.com [blog.mblintl.com]
- 20. biotage.com [biotage.com]
- 21. tcichemicals.com [tcichemicals.com]
- 22. glaserr.missouri.edu [glaserr.missouri.edu]
- 23. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 24. organic-synthesis.com [organic-synthesis.com]
optimizing reaction conditions for lanthionine cyclization
Welcome to the technical support center for lanthionine (B1674491) cyclization. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize this compound ring formation in peptides.
Troubleshooting Guide
This guide addresses common issues encountered during this compound cyclization, providing potential causes and actionable solutions.
Problem: Low or No Yield of Cyclized Product
Low yield is a frequent challenge in this compound cyclization, often stemming from issues with the preceding dehydration step or the cyclization reaction itself.
| Potential Cause | Recommended Solutions & Key Considerations |
| Inefficient Dehydration of Ser/Thr | The cyclization via Michael addition requires the presence of dehydroalanine (B155165) (Dha) or dehydrobutyrine (Dhb).[1] Verify Dehydration: Use Mass Spectrometry (MS) to confirm the mass loss corresponding to the expected number of dehydration events before proceeding with cyclization. Optimize Dehydratase Activity (Enzymatic): For enzyme-catalyzed reactions (e.g., using LanB or LanM enzymes), ensure optimal pH, temperature, and cofactor (e.g., ATP) concentrations.[2] Enzyme activity can be highly dependent on these factors. |
| Poor Nucleophilicity of Cysteine Thiol | The cysteine thiol must be deprotonated to a thiolate to act as an effective nucleophile for the Michael addition. pH Adjustment: For chemical synthesis, perform the cyclization under basic conditions (pH > 7) to facilitate thiolate formation. However, avoid excessively high pH, which can promote side reactions. For enzymatic reactions, the enzyme's active site, often involving a metal cofactor like Zn2+, enhances the nucleophilicity of the cysteine.[3] |
| Substrate Aggregation | Hydrophobic or β-sheet-forming peptide sequences can aggregate, preventing the proper conformation for intramolecular cyclization. High Dilution: Perform solution-phase cyclization at high dilution (e.g., 1-5 mM) to disfavor intermolecular reactions.[4] Chaotropic Agents: Use chaotropic agents like 6 M Guanidinium chloride to disrupt aggregation, though this is more common in non-enzymatic cyclization.[4] Resin Choice (SPPS): For Solid-Phase Peptide Synthesis (SPPS), use a low-density substitution resin (e.g., 0.1 mmol/g) to minimize intermolecular side reactions.[5] |
| Incorrect Ring Regioselectivity | The cysteine residue attacks the wrong dehydroamino acid, leading to an incorrect ring pattern. Substrate Control (Enzymatic): In enzymatic synthesis, the peptide's primary sequence largely dictates the final ring pattern.[2][3] The conformation adopted by the substrate on the enzyme favors specific Cys-Dha/Dhb interactions.[3] Altering residues within or flanking the ring can change reaction rates and even the final topology.[2] |
| Reaction Reversibility | The Michael-type addition that forms the this compound ring can be reversible under certain enzymatic conditions.[6][7] Equilibrium Considerations: While the reaction is reversible, at equilibrium, the ring-closed peptide is typically the favored product.[6] Ensure sufficient reaction time to reach equilibrium. The presence of a conserved histidine residue in the cyclase active site often acts as the base to initiate the cyclization.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What is the core mechanism of this compound cyclization?
A1: The formation of this compound and methylthis compound rings occurs through a two-step process. First, serine (Ser) and threonine (Thr) residues are dehydrated to form electrophilic dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.[1] This is followed by an intramolecular Michael-type addition, where the nucleophilic thiol group of a cysteine (Cys) residue attacks the β-carbon of the Dha or Dhb.[1][3] This reaction forms the characteristic thioether cross-link.[1]
Q2: How does enzymatic cyclization control which ring is formed (regioselectivity)?
A2: In enzymatic systems (e.g., using LanC or LanM enzymes), the regioselectivity is primarily controlled by the substrate's peptide sequence rather than the enzyme itself.[3][8] The enzyme recognizes the leader peptide of the precursor, and the core peptide sequence then adopts a specific conformation within the enzyme's active site.[3] This conformation pre-organizes the peptide, bringing a specific cysteine thiol into proximity with its partner dehydroamino acid, thus dictating the final ring pattern. The cyclization is typically under kinetic control, meaning the final structure is determined by the selectivity of the initially formed rings.[3]
Q3: My cyclization is inefficient. Should I adjust the pH or the temperature?
A3: Both pH and temperature are critical parameters.
-
pH: The cyclization reaction, being a Michael addition, is base-catalyzed. For non-enzymatic synthesis, a basic pH is required to deprotonate the cysteine thiol, making it a potent nucleophile. For enzymatic reactions, the optimal pH is dictated by the enzyme's stability and catalytic activity.
-
Temperature: Higher temperatures can increase reaction rates but may also lead to peptide degradation or an increase in side products. It is crucial to find a balance that maximizes the rate of the desired reaction while minimizing unwanted side reactions.[9]
Q4: Can the this compound cyclization reaction be reversed?
A4: Yes, studies on class I (NisC) and class II (HalM2) lanthipeptide synthetases have shown that the Michael-type addition is reversible.[6][7] The enzymes can catalyze the opening of the thioether rings. However, under typical biosynthetic conditions and at equilibrium, the ring-closed structure is overwhelmingly favored.[6]
Q5: What is the difference between Class I and Class II lanthipeptide synthetases?
A5: The main difference lies in the enzymatic machinery.
-
Class I: These systems use two separate enzymes: a dehydratase (LanB) to convert Ser/Thr to Dha/Dhb, and a cyclase (LanC) to form the thioether rings.[1]
-
Class II: These systems use a single, bifunctional enzyme (LanM) that contains distinct domains for performing both the dehydration and cyclization reactions.[1][3]
Experimental Protocols & Data
Protocol 1: Enzymatic this compound Cyclization in E. coli
This protocol describes a general workflow for producing a this compound-containing peptide using a co-expression system in E. coli.
-
Gene Synthesis & Cloning: The precursor peptide gene (LanA), containing a leader sequence followed by the core peptide, and the synthetase gene (e.g., LanM or LanBC) are cloned into compatible expression vectors.
-
Co-expression: Both plasmids are co-transformed into an E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth: Grow the culture at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG and continue incubation at a lower temperature (e.g., 18-25°C) for 16-20 hours.
-
Cell Lysis & Purification: Harvest cells and lyse them. The modified precursor peptide (often His-tagged via the leader peptide) is purified from the soluble fraction using affinity chromatography (e.g., Ni-NTA).
-
Analysis of Modification:
-
Dehydration: Analyze the purified peptide by MALDI-TOF or ESI-MS to confirm the mass loss corresponding to dehydration (-18 Da per Ser/Thr).
-
Cyclization: To confirm ring formation, treat an aliquot of the peptide with a thiol-alkylating agent like N-ethylmaleimide (NEM).[10] Unreacted (free) cysteines will be alkylated (+125 Da per Cys), while cysteines involved in this compound bridges will not react. Compare the MS spectra of treated and untreated samples.[10]
-
-
Leader Peptide Cleavage: If required, cleave the leader peptide using a specific protease (e.g., TEV, NisP) that recognizes a site engineered between the leader and core peptide. Purify the final cyclized peptide using RP-HPLC.
Protocol 2: Solid-Phase Chemical Synthesis of a this compound Bridge
This protocol outlines the on-resin cyclization to form a this compound bridge.
-
Peptide Synthesis: Synthesize the linear peptide on a suitable resin (e.g., low-substitution Wang resin) using standard Fmoc-SPPS chemistry.[5] One serine residue is replaced with a pre-formed orthogonally protected cysteine, and the other cysteine remains.
-
Selective Deprotection: Selectively remove the protecting group from the cysteine thiol that will form the bridge.
-
On-Resin Dehydration/Elimination: Convert the serine residue to dehydroalanine directly on the resin.
-
Intramolecular Michael Addition: Induce the on-resin cyclization by treating the resin with a non-nucleophilic base (e.g., DIPEA in DMF). The deprotected thiol will attack the dehydroalanine.
-
Monitoring: Monitor the reaction's completion by taking a small sample of resin beads, cleaving the peptide, and analyzing it by HPLC-MS.[4]
-
Cleavage & Deprotection: Once cyclization is complete, treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O) to cleave the peptide from the resin and remove all remaining side-chain protecting groups.[4]
-
Purification: Purify the crude cyclic peptide by RP-HPLC.
Quantitative Data: Factors Influencing Cyclization Rates
Kinetic analysis of lanthipeptide synthetases like ProcM reveals how substrate sequence influences reaction rates.[8][11]
| Parameter | Observation | Typical Rate Constants (Enzymatic) |
| Ring Position | The first cyclization event in a multi-ring peptide is often significantly faster than subsequent cyclizations.[11] | k_cycl (1st Ring): ~10 - 40 min⁻¹ k_cycl (2nd Ring): ~0.4 - 2.0 min⁻¹[11] |
| Substrate Sequence | Minor changes in the peptide sequence (e.g., residues flanking the Cys or Ser/Thr) can dramatically alter the rate of ring formation and even change the final ring pattern.[2][8] | Rate changes can be an order of magnitude or more depending on the specific mutation. |
| Dehydration vs. Cyclization | In some enzymatic systems, the cyclization rate can be much faster than the preceding dehydration step, making dehydration the rate-limiting step for this compound formation.[8][11] | k_dehy: Can be slower than k_cycl . |
Visualizations
Experimental Workflow for Enzymatic Synthesis
Caption: Workflow for enzymatic synthesis and purification of a lanthipeptide.
Troubleshooting Logic for Low Cyclization Yield
Caption: Decision tree for troubleshooting low yield in this compound cyclization.
References
- 1. Ribosomally synthesized and post-translationally modified peptides - Wikipedia [en.wikipedia.org]
- 2. Kinetic Analysis of Cyclization by the Substrate-Tolerant Lanthipeptide Synthetase ProcM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate sequence controls regioselectivity of this compound formation by ProcM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Michael-type cyclizations in lantibiotic biosynthesis are reversible - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Michael-type cyclizations in lantibiotic biosynthesis are reversible - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 10. Investigating the Specificity of the Dehydration and Cyclization Reactions in Engineered Lanthipeptides by Synechococcal SyncM - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic Analysis of Lanthipeptide Cyclization by Substrate-Tolerant ProcM - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solid-Phase Lanthionine Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during solid-phase lanthionine (B1674491) peptide synthesis, with a focus on overcoming low peptide yield.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving low yield and other common problems in solid-phase this compound peptide synthesis (SPPS). The guides are presented in a question-and-answer format to directly address specific issues.
Issue: Significantly lower than expected peptide yield after cleavage.
Low peptide yield in this compound peptide synthesis can stem from various stages of the process, including inefficient chain assembly, poor cyclization, or problematic cleavage and work-up. A logical diagnostic workflow is crucial for identifying the root cause.
Q1: How do I determine if the low yield is due to poor synthesis on the resin or an issue with the final cleavage and work-up?
A1: The first step is to ascertain whether the peptide was successfully synthesized on the solid support.
How to investigate:
-
Test Cleavage and Analysis: Before committing to a large-scale cleavage, perform a test cleavage on a small amount of the peptide-resin (10-20 mg). Analyze the cleaved products by mass spectrometry (MS). The presence of the target peptide mass confirms that the synthesis was at least partially successful.[1]
-
Quantitative Analysis of Resin Loading: Determine the final peptide loading on the resin. This can be achieved by cleaving the peptide from a known mass of dried resin and quantifying the peptide amount by UV-Vis spectrophotometry or amino acid analysis.
If the test cleavage shows the desired product and the resin loading is adequate, the problem likely lies with the cleavage or work-up procedure. If not, the issue is with the solid-phase synthesis itself.
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low peptide yield in SPPS.
Q2: My on-resin synthesis is inefficient. How can I identify and resolve issues with incomplete deprotection or coupling?
A2: Incomplete removal of the Fmoc protecting group or inefficient coupling of amino acids leads to truncated or deletion sequences, which are common culprits for low yield.
How to investigate:
-
Monitor Coupling Reactions: Utilize a qualitative colorimetric test, such as the Kaiser (ninhydrin) test, to check for the presence of free primary amines after each coupling step. A positive result (blue beads) indicates incomplete coupling.[2][3][4][5]
-
Analyze Intermediates: If a particularly difficult coupling is suspected, a small sample of resin can be cleaved and analyzed by MS to pinpoint the point of failure.
Solutions:
-
Extend Reaction Times: Increase the duration of the deprotection or coupling steps.
-
Double Coupling: Repeat the coupling step with a fresh solution of the amino acid and coupling reagents.
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can improve reaction kinetics.
-
Optimize Coupling Reagents: For sterically hindered amino acids or difficult sequences, stronger coupling reagents may be necessary.
| Coupling Reagent | Relative Efficiency | Notes |
| DIC/HOBt | Standard | Cost-effective, but can cause racemization. |
| HBTU/HCTU | High | Efficient and widely used. |
| HATU/HDMC | Very High | Higher reactivity, useful for difficult couplings.[6] |
| PyAOP | High | Used in lanthipeptide synthesis for promoting cyclization.[7] |
| COMU | Very High | High solubility and considered safer than benzotriazole-based reagents. |
Data synthesized from multiple sources to provide a comparative overview.
Q3: I suspect peptide aggregation is hindering the synthesis. What are the signs and how can I mitigate this?
A3: Hydrophobic sequences are prone to aggregation on the resin, which blocks reagent access and leads to incomplete reactions.
Signs of Aggregation:
-
The peptide-resin fails to swell properly.
-
Slow or incomplete deprotection and coupling, even with extended reaction times.
-
A broadening of the Fmoc deprotection peak during monitoring.[8]
Solutions:
-
Chaotropic Agents: Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ in DMF) before the coupling step to disrupt secondary structures.[8][9]
-
"Magic Mixture": Use a solvent system of DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2 M ethylene (B1197577) carbonate for acylation.[10]
-
Elevated Temperature: Performing the synthesis at a higher temperature can help to break up aggregates.
-
Pseudoproline Dipeptides: Strategically insert pseudoproline dipeptides to introduce a "kink" in the peptide backbone, disrupting β-sheet formation.[8][9][10]
-
Low-Loading Resin: Use a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g) to increase the distance between growing peptide chains.[8]
Q4: The on-resin cyclization to form the this compound bridge is inefficient. How can I optimize this critical step?
A4: On-resin cyclization is a key step in solid-phase this compound peptide synthesis and can be a major bottleneck for yield.
Factors Affecting Cyclization Efficiency:
-
Peptide Conformation: The resin-bound peptide may not easily adopt the necessary conformation for cyclization.[11]
-
Steric Hindrance: The solid support and neighboring peptide chains can sterically hinder the cyclization reaction.
-
Reaction Conditions: The choice of reagents, solvent, and reaction time are critical.
Optimization Strategies:
-
Low-Density Resin: Utilize a resin with a low substitution level (e.g., 0.1 mmol/g) to minimize intermolecular side reactions.[7]
-
Choice of Cyclization Reagents: Phosphonium-based reagents like PyAOP, in conjunction with an additive like HOAt and a base like 2,4,6-collidine, have been shown to be effective for promoting on-resin cyclization in lanthipeptide synthesis.[7]
-
Extended Reaction Times: On-resin cyclizations can be slow; extending the reaction time (e.g., two 3-hour treatments) may be necessary.[7]
-
Monitoring Cyclization: A small amount of peptide can be cleaved from the resin to monitor the completion of the cyclization via mass spectrometry.
On-Resin this compound Ring Formation Workflow
Caption: Workflow for on-resin this compound ring formation and monitoring.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in Fmoc-SPPS of lanthipeptides and how can I avoid them?
A1: Besides incomplete coupling and aggregation, several side reactions can reduce the yield and purity of your target peptide.
-
Aspartimide Formation: This is a major side reaction for sequences containing aspartic acid, especially when followed by Gly, Ser, or Asn.[9][12] It can be minimized by adding HOBt to the piperidine (B6355638) deprotection solution or using specialized protecting groups for aspartic acid.[9][13]
-
Diketopiperazine Formation: This occurs at the dipeptide stage, particularly when proline is one of the first two amino acids. Using 2-chlorotrityl chloride resin can suppress this side reaction due to steric hindrance.[9]
-
Racemization: The chirality of amino acids can be compromised during activation. Using additives like HOBt or HOAt can help suppress racemization.[14]
Q2: What is the purpose of scavengers in the cleavage cocktail and which ones should I use for lanthipeptides?
A2: During cleavage with strong acids like trifluoroacetic acid (TFA), highly reactive carbocations are generated from the protecting groups and the resin linker. Scavengers are nucleophilic compounds added to the cleavage cocktail to trap these reactive species and prevent them from modifying sensitive amino acid residues in your peptide.
For peptides containing sensitive residues, a robust cleavage cocktail is essential.
| Reagent | Purpose |
| Trifluoroacetic Acid (TFA) | Cleaves the peptide from the resin and removes most side-chain protecting groups. |
| Triisopropylsilane (TIS) | A scavenger for carbocations. |
| Water | A scavenger and helps to hydrolyze t-butyl cations. |
| Phenol (B47542) | A scavenger that also helps to solvate the peptide. |
| Thioanisole (B89551) | A scavenger, particularly useful for protecting tryptophan. |
| 1,2-Ethanedithiol (EDT) | A scavenger for trityl groups and helps prevent re-attachment of Cys to the resin. |
| Dithiothreitol (DTT) | A reducing agent that can be used to keep cysteine residues in their reduced form. |
A common robust cleavage cocktail is Reagent K : 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT.[13]
Q3: My this compound peptide is difficult to purify. What can I do?
A3: Purification can be challenging due to the complex structure and potential for aggregation of lanthipeptides.
-
Solubility Issues: If the crude peptide is difficult to dissolve, try adding organic modifiers like isopropanol (B130326) or acetic acid, or chaotropic agents like guanidine (B92328) hydrochloride to the purification solvents.[8] You can also try dissolving the peptide in a small amount of a strong organic solvent like DMF or DMSO before diluting it into the initial mobile phase for HPLC.
-
Co-eluting Impurities: Optimize the HPLC gradient to improve the separation of your target peptide from closely eluting impurities. Small changes to the gradient slope can significantly improve resolution.
-
UV-Active Scavengers: Scavengers like phenol and thioanisole can have strong UV absorbance and may co-elute with your peptide. Redesigning the HPLC gradient can often resolve these peaks from your product peak.[15]
Experimental Protocols
Protocol 1: Qualitative Kaiser (Ninhydrin) Test
This protocol is used to qualitatively assess the presence of free primary amines on the resin during SPPS.[2][3][4][5][16]
Materials:
-
Peptide-resin sample (10-15 beads)
-
Small test tube
-
Kaiser Test Solutions:
-
Reagent A: 16.5 mg of KCN in 25 mL of distilled water, then 1.0 mL of this solution diluted with 49 mL of pyridine.
-
Reagent B: 1.0 g of ninhydrin (B49086) in 20 mL of n-butanol.
-
Reagent C: 40 g of phenol in 20 mL of n-butanol.
-
Procedure:
-
Place a small sample of the peptide-resin (10-15 beads) in a small test tube.
-
Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C to the test tube.
-
Heat the test tube at 110°C for 5 minutes.
-
Remove the test tube from the heat and observe the color of the beads and the solution.
Interpretation of Results:
-
Intense blue solution and beads: Coupling has failed. Check reagents and protocol.
-
Light blue solution, dark blue beads: Incomplete coupling. Recouple the amino acid.
-
Dark blue solution, colorless beads: Coupling is nearly complete. Consider extending the coupling time or capping.
-
Colorless or faint yellow solution and beads: Complete coupling. Proceed with the next step.
Protocol 2: Test Cleavage of Peptide from Resin
This protocol is for cleaving a small amount of peptide from the resin for analysis by mass spectrometry.[1][16]
Materials:
-
Peptide-resin (10-20 mg)
-
Appropriate cleavage cocktail (e.g., Reagent K)
-
Microcentrifuge tube
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a microcentrifuge tube.
-
Add the cleavage cocktail (e.g., 200 µL) to the resin.
-
Agitate the mixture at room temperature for 1-2.5 hours.
-
Filter the cleavage mixture through a small cotton plug in a pipette tip into a new microcentrifuge tube.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
In a separate tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.
-
Centrifuge the suspension to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2-3 times).
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50:50 v/v water/acetonitrile with 0.1% TFA) for mass spectrometry analysis.
Protocol 3: On-Resin Cyclization for this compound Bridge Formation
This protocol provides a general procedure for the on-resin cyclization step to form a this compound bridge. This is based on strategies reported for the synthesis of lacticin 481.[7]
Materials:
-
Peptide-resin with orthogonally protected precursors for the this compound bridge.
-
Reagents for selective deprotection of the side chains (e.g., Pd(PPh₃)₄ and phenylsilane (B129415) for allyl-based protecting groups; SnCl₂ for nitrobenzyl-based groups).
-
Cyclization reagents: PyAOP, HOAt, and 2,4,6-collidine.
-
DMF (N,N-Dimethylformamide)
Procedure:
-
Selective Deprotection (Example with Allyl Groups):
-
Swell the peptide-resin in DMF.
-
Treat the resin with a solution of Pd(PPh₃)₄ and phenylsilane in DMF/CH₂Cl₂ to remove the allyl-based protecting groups from the this compound precursor side chains.
-
Wash the resin thoroughly with DMF.
-
-
N-terminal Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group.
-
Wash the resin thoroughly with DMF.
-
-
Cyclization:
-
Swell the deprotected peptide-resin in DMF.
-
Add a solution of PyAOP, HOAt, and 2,4,6-collidine in DMF to the resin.
-
Agitate the reaction mixture for 3 hours at room temperature.
-
Drain the solution and repeat the cyclization treatment for another 3 hours.
-
Wash the resin thoroughly with DMF.
-
-
Monitoring:
-
Perform a test cleavage on a small amount of the resin and analyze by mass spectrometry to confirm the formation of the cyclic product.
-
-
Further Synthesis:
-
If the cyclization is complete, proceed with the elongation of the peptide chain as required.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. bachem.com [bachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 11. peptide.com [peptide.com]
- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 15. americanpeptidesociety.org [americanpeptidesociety.org]
- 16. bio-protocol.org [bio-protocol.org]
Lanthipeptide Purification Strategies: A Technical Support Center
Welcome to the technical support center for lanthionine-containing peptide purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these unique biomolecules.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Peptide Yield After Purification
Q1: My final peptide yield is significantly lower than expected after purification. What are the potential causes and how can I troubleshoot this?
A1: Low peptide yield is a common issue with several potential causes. Systematically evaluating each step of your expression and purification process can help identify the bottleneck.
-
Suboptimal Protein Expression: Low initial expression levels will directly impact the final yield.
-
Troubleshooting:
-
Verify the integrity of your expression plasmid.
-
Optimize expression conditions such as induction time, temperature, and inducer concentration.[1]
-
-
-
Inefficient Cell Lysis: Incomplete cell lysis will result in a significant portion of the target peptide remaining within the cells.
-
Troubleshooting:
-
Ensure your lysis buffer is appropriate for your expression host.
-
Optimize mechanical or chemical lysis methods to ensure efficient cell disruption.[2]
-
-
-
Peptide Insolubility and Aggregation: Lanthipeptides, particularly those with hydrophobic residues, can form insoluble aggregates or inclusion bodies.[2][3]
-
Troubleshooting:
-
Optimize expression conditions to favor solubility, such as lowering the expression temperature.[2]
-
Consider using solubility-enhancing tags.[2]
-
For inclusion bodies, purification under denaturing conditions using agents like guanidine (B92328) hydrochloride may be necessary.[1]
-
-
-
Inefficient Column Binding: The peptide may not be binding efficiently to the chromatography resin.
-
Troubleshooting:
-
Ensure the affinity tag is accessible and not sterically hindered.
-
Verify the compatibility of the resin with your peptide and buffer conditions.
-
Increase the binding incubation time.[1]
-
-
-
Protein Degradation: Proteases from the expression host can degrade the target peptide.
Issue 2: Presence of Glutathione (B108866) Adducts
Q2: My mass spectrometry analysis shows adducts corresponding to glutathione (GSH). How can I prevent this and is it possible to remove them?
A2: Glutathionylation is a common problem during the heterologous expression of lanthipeptides in E. coli due to the high intracellular concentration of GSH.[4][5] The thiol group of GSH can react with the dehydroamino acid residues (Dha and Dhb) in the lanthipeptide.
-
Prevention:
-
Mutagenesis: Since GSH adducts are more frequently observed on Dha than Dhb residues, mutating the corresponding serine residue to a threonine can sometimes prevent glutathionylation.[6]
-
Expression Strain Engineering: Using engineered E. coli strains with lower intracellular GSH levels can be effective.
-
-
Removal:
Issue 3: Inefficient Leader Peptide Cleavage
Q3: I am having trouble efficiently removing the leader peptide from my lanthipeptide. What are some common strategies and troubleshooting tips?
A3: The leader peptide is essential for the post-translational modifications of lanthipeptides but must be removed to yield the mature, active peptide.[8][9]
-
Protease Selection:
-
Specific Proteases: Many lanthipeptide biosynthetic gene clusters encode a specific protease for leader peptide removal (e.g., LanP, a subtilisin-like serine protease for class I lanthipeptides).[10] For in vitro cleavage, this specific protease needs to be expressed and purified separately.
-
Commercial Proteases: A common strategy is to engineer a recognition site for a commercially available protease (e.g., trypsin, Factor Xa, TEV protease) at the junction of the leader and core peptide.[11]
-
Troubleshooting: Ensure the protease recognition site is not present elsewhere in your core peptide. Also, the introduction of non-proteinogenic structures near the cleavage site can sometimes hinder proteolysis.[11]
-
-
-
Alternative Cleavage Methods:
-
Chemical Cleavage: While less common for lanthipeptides, specific chemical cleavage methods can be employed if the appropriate residues are engineered at the cleavage site.
-
Hydroxy Acid Incorporation: A novel method involves the incorporation of a hydroxy acid at the junction of the leader and core peptide, creating an ester linkage that can be easily cleaved by simple hydrolysis under basic conditions.[12]
-
Issue 4: Peptide Aggregation During Purification
Q4: My peptide is aggregating on the chromatography column, leading to poor peak shape and low recovery. How can I address this?
A4: Peptide aggregation, especially for hydrophobic or arginine-rich peptides, is a frequent challenge in purification.[3]
-
Optimization of Mobile Phase:
-
Organic Modifiers: Including organic solvents like acetonitrile (B52724) or isopropanol (B130326) in the mobile phase can help maintain peptide solubility.[13]
-
pH Adjustment: Adjusting the pH of the mobile phase away from the peptide's isoelectric point (pI) can increase its net charge and reduce aggregation through electrostatic repulsion.[3]
-
-
Chromatography Conditions:
-
Use of Chaotropic Agents: For severe aggregation, initial solubilization in a chaotropic agent like guanidinium (B1211019) hydrochloride may be necessary, but ensure compatibility with your chromatography system.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common first steps in purifying a lanthipeptide from a fermentation broth?
A1: The initial steps typically involve separating the peptide from the cells and larger biomolecules. This is often achieved by centrifugation to pellet the cells, followed by precipitation of the peptide from the supernatant using methods like ammonium (B1175870) sulfate (B86663) precipitation. Solid-phase extraction (SPE) can also be used as an effective initial clean-up and concentration step.[14]
Q2: Which chromatography techniques are most suitable for lanthipeptide purification?
A2: A multi-step chromatography approach is usually necessary to achieve high purity.
-
Cation Exchange Chromatography (CIEX): Many lanthipeptides are cationic, making CIEX an excellent initial capture and purification step.[15] It effectively separates the positively charged peptide from neutral and anionic impurities.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and powerful technique for the final polishing of lanthipeptides, separating them based on their hydrophobicity.[]
Q3: How do I choose the right RP-HPLC column for my lanthipeptide?
A3: The choice of column depends on the properties of your peptide.
-
Stationary Phase: C18 columns are the most widely used for peptide purification.[17] For very hydrophobic peptides, a C8 or C4 column might provide better resolution.
-
Pore Size: A pore size of 100 Å or 300 Å is generally recommended for peptides to ensure optimal interaction with the stationary phase.[18]
Q4: Why is trifluoroacetic acid (TFA) commonly used in the mobile phase for RP-HPLC of peptides?
A4: TFA acts as an ion-pairing agent. It pairs with the basic residues of the peptide, neutralizing their charge and reducing undesirable interactions with the silica (B1680970) backbone of the column. This results in sharper peaks and improved resolution.[]
Q5: Can I use formic acid (FA) instead of TFA in my mobile phase?
A5: Yes, FA can be used as an alternative to TFA. It is particularly preferred for applications involving mass spectrometry (MS) as it is less ion-suppressive than TFA. However, TFA often provides better peak shapes.[18]
Quantitative Data on Purification Strategies
The following tables summarize quantitative data from various studies on lanthipeptide purification, providing a comparison of different methods and their efficiencies.
| Lantibiotic | Purification Method(s) | Starting Material | Purification Fold | Yield (%) | Purity | Reference |
| Nisin | Cation Exchange Chromatography | Cell-free supernatant | 31 | 20 | >95% | --INVALID-LINK-- |
| Nisin | Ammonium Sulfate Precipitation | Cell-free supernatant | 2.3-5.1 | 62-98 | Not specified | --INVALID-LINK-- |
| Lacticin 481 | Solid-Phase Peptide Synthesis & RP-HPLC | Crude synthetic peptide | Not specified | ~1.3 (overall) | >95% | --INVALID-LINK-- |
Detailed Experimental Protocols
Protocol 1: Cation Exchange Chromatography (CIEX) for Lantibiotic Purification
This protocol is a general guideline for purifying a cationic lanthipeptide from a cell-free supernatant.
-
Buffer Preparation:
-
Column Equilibration:
-
Equilibrate a strong cation-exchange column (e.g., sulfopropyl-based) with 5-10 column volumes (CVs) of Binding Buffer until the pH and conductivity of the effluent match that of the buffer.[19]
-
-
Sample Loading:
-
Adjust the pH of the crude lanthipeptide sample to match the Binding Buffer.
-
Load the sample onto the equilibrated column at a flow rate that allows for efficient binding.[19]
-
-
Washing:
-
Wash the column with 5-10 CVs of Binding Buffer to remove unbound impurities. Monitor the UV absorbance at 214 nm or 280 nm until it returns to baseline.[19]
-
-
Elution:
-
Fraction Collection:
-
Collect fractions throughout the elution gradient and analyze them for the presence and purity of the target lanthipeptide using methods like SDS-PAGE, analytical RP-HPLC, and mass spectrometry.
-
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Lanthipeptide Polishing
This protocol describes the final purification step for a lanthipeptide.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.[]
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[]
-
-
Column Equilibration:
-
Equilibrate a C18 analytical or semi-preparative column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
-
Sample Preparation and Injection:
-
Dissolve the partially purified lanthipeptide in Mobile Phase A or a compatible solvent.
-
Filter the sample through a 0.22 µm filter before injection.
-
Inject the sample onto the column.
-
-
Chromatographic Separation:
-
Run a linear gradient of increasing Mobile Phase B to elute the peptide. A typical gradient for peptides is a shallow increase of 1% B per minute.[20]
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Fraction Collection:
-
Collect fractions corresponding to the peak of the target peptide.
-
-
Purity Analysis and Lyophilization:
-
Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.
-
Protocol 3: Solid-Phase Extraction (SPE) for Lanthipeptide Desalting and Concentration
This protocol is useful for sample clean-up before downstream applications.
-
Cartridge Conditioning:
-
Condition a reversed-phase SPE cartridge (e.g., C18) by passing through 1-2 cartridge volumes of methanol (B129727) or acetonitrile, followed by 1-2 cartridge volumes of water or an aqueous buffer.[21]
-
-
Sample Loading:
-
Load the aqueous peptide sample onto the conditioned cartridge. The peptide will bind to the stationary phase while salts and other polar impurities pass through.
-
-
Washing:
-
Wash the cartridge with 1-2 cartridge volumes of water or a weak aqueous buffer to remove any remaining salts.
-
-
Elution:
-
Elute the peptide with a small volume of a solvent containing a higher percentage of organic modifier (e.g., 50-80% acetonitrile in water with 0.1% TFA). This allows for the concentration of the sample.
-
Visualizations
Caption: General workflow for the purification of this compound-containing peptides.
Caption: Troubleshooting logic for low peptide yield during purification.
References
- 1. neb.com [neb.com]
- 2. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Improved production of class I lanthipeptides in Escherichia coli - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Improved production of class I lanthipeptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression and Subcellular Localization of Lanthipeptides in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. experts.illinois.edu [experts.illinois.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pnas.org [pnas.org]
- 11. Facile Removal of Leader Peptides from Lanthipeptides by Incorporation of a Hydroxy Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-works.com [bio-works.com]
- 17. bio-rad.com [bio-rad.com]
- 18. agilent.com [agilent.com]
- 19. ionresins.alfa-chemistry.com [ionresins.alfa-chemistry.com]
- 20. biotage.com [biotage.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
troubleshooting side reactions in lanthionine synthesis
Welcome to the technical support center for lanthionine (B1674491) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the chemical synthesis of lanthionines and this compound-containing peptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during this compound synthesis?
A1: The most prevalent side reactions in this compound synthesis include the formation of diastereomers, β-elimination of precursors to form dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), and epimerization of stereocenters.[1][2] In solid-phase peptide synthesis (SPPS), intermolecular side reactions can also occur if the resin loading is too high.[2] Additionally, incomplete reactions or the presence of residual protecting groups and solvents can lead to impurities in the final product.
Q2: How can I minimize the formation of diastereomers in my this compound synthesis?
A2: Controlling stereoselectivity is a critical challenge. The choice of synthetic route and protecting groups plays a crucial role. Methods utilizing cyclic sulfamidates for the ring-opening reaction with a cysteine derivative have been shown to proceed with high diastereoselectivity.[3] The use of bulky protecting groups on the nitrogen atom of the β-haloalanine precursor, such as a trityl group, can sterically hinder α-proton abstraction, thus reducing elimination and subsequent non-stereoselective Michael addition which can lead to a mixture of diastereomers.
Q3: What analytical techniques are recommended for identifying and quantifying side products?
A3: A combination of chromatographic and spectroscopic methods is essential for the characterization of this compound and its byproducts. High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC, is effective for separating diastereomers.[1] Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are powerful tools for identifying the molecular weights of the desired product and any impurities.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, which is invaluable for confirming the stereochemistry and identifying unexpected side products. For determining the absolute stereochemistry of this compound residues within a peptide, chiral gas chromatography-mass spectrometry (GC-MS) of the hydrolyzed and derivatized peptide is a well-established method.[1]
Q4: My synthesis is resulting in a high proportion of dehydroalanine. What are the likely causes and how can I prevent this?
A4: The formation of dehydroalanine (Dha) is a common β-elimination side reaction, especially when using β-haloalanine precursors under basic conditions. The choice of base and solvent is critical. Using milder bases or phase-transfer conditions can help to minimize this side reaction. As mentioned previously, employing a bulky N-protecting group like the trityl group can also reduce the propensity for elimination by making the α-proton less accessible. In the context of synthesizing this compound-containing peptides, Dha can also be an intended intermediate for the subsequent Michael addition of cysteine. In such cases, controlling the reaction conditions to favor the intramolecular cyclization over intermolecular reactions is key.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity (Mixture of Diastereomers) | 1. Use of non-stereoselective synthetic method. 2. Epimerization of starting materials or product under harsh basic conditions. 3. Formation of dehydroalanine followed by non-stereoselective Michael addition. | 1. Employ a stereoselective synthetic route, such as the ring-opening of a chiral sulfamidate. 2. Use milder bases (e.g., DIPEA instead of stronger bases) and lower reaction temperatures. 3. Utilize a bulky N-protecting group (e.g., Trityl) on the electrophilic precursor to suppress elimination. |
| Significant Formation of β-Elimination Byproducts (e.g., Dehydroalanine) | 1. Strongly basic reaction conditions. 2. Unsuitable solvent. 3. Sterically unhindered α-proton on the electrophilic precursor. | 1. Use a weaker base or a biphasic system with a phase-transfer catalyst. 2. Screen different solvents to find one that disfavors the elimination pathway. 3. Introduce a bulky protecting group on the amine of the electrophilic partner. |
| Low Yield of this compound Product | 1. Incomplete reaction. 2. Competing side reactions (elimination, epimerization). 3. Degradation of product during workup or purification. 4. For SPPS, poor coupling efficiency or premature cleavage from the resin. | 1. Increase reaction time, temperature (with caution), or concentration of reactants. 2. Optimize reaction conditions to minimize side reactions as described above. 3. Use milder purification techniques and avoid prolonged exposure to strong acids or bases. 4. For SPPS, use appropriate coupling reagents (e.g., HBTU, HATU) and a suitable resin with an acid-labile linker.[6] |
| Difficulty in Purifying the Final Product | 1. Presence of multiple, closely related impurities (e.g., diastereomers). 2. Unreacted starting materials with similar properties to the product. 3. Contamination with residual protecting groups or scavengers from cleavage. | 1. Utilize high-resolution purification techniques like preparative HPLC with a suitable column and gradient. 2. Ensure the reaction goes to completion through monitoring (e.g., TLC, LC-MS). 3. Perform thorough washing steps and use appropriate scavengers during the cleavage and deprotection steps in SPPS. |
Experimental Protocols
General Protocol for Solid-Phase Synthesis of a this compound-Containing Peptide
This protocol outlines a general workflow for the manual solid-phase synthesis of a peptide containing a pre-formed, orthogonally protected this compound building block using Fmoc/tBu strategy.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) for at least 1 hour.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine (B6355638) in DMF for 5-10 minutes, drain, and repeat for another 10-20 minutes to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid.
-
Washing: Wash the resin thoroughly with DMF, dichloromethane (B109758) (DCM), and DMF again to remove residual piperidine and byproducts.
-
Amino Acid Coupling:
-
In a separate vessel, activate the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the reaction completion using a qualitative test like the Kaiser test.
-
-
Washing: Wash the resin as described in step 3.
-
Incorporation of this compound Building Block: Couple the orthogonally protected Fmoc-lanthionine-OH building block using the same procedure as for standard amino acids.
-
Peptide Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
On-Resin Cyclization (if applicable): If the this compound was introduced as a linear precursor for on-resin cyclization, selectively deprotect the side chains of the cysteine and serine/threonine derivatives and perform the intramolecular cyclization under appropriate basic conditions.
-
Cleavage and Global Deprotection:
-
After the final Fmoc deprotection and washing, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (B1312306) (TIS) and water) for 2-4 hours to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to collect the crude peptide pellet.
-
Purify the peptide by preparative reverse-phase HPLC.
-
Characterize the final product by mass spectrometry and analytical HPLC.
-
Visualizations
Logical Workflow for Troubleshooting this compound Synthesis
Caption: A logical workflow for troubleshooting this compound synthesis experiments.
Signaling Pathway of a Common Side Reaction: β-Elimination
Caption: Pathway of β-elimination leading to dehydroalanine and subsequent side reactions.
Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: A simplified workflow for solid-phase synthesis of this compound-containing peptides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemical Synthesis of the Lantibiotic Lacticin 481 Reveals the Importance of this compound Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. rsc.org [rsc.org]
Technical Support Center: Enhancing the Stability of Lanthionine-Bridged Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with lanthionine-bridged peptides. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments and improve the stability of your peptides.
Frequently Asked Questions (FAQs)
Q1: What makes this compound-bridged peptides inherently stable?
A1: this compound-bridged peptides, often called lanthipeptides, possess thioether bridges that are key to their stability.[1][2][3] These bridges conformationally constrain the peptide, making it more resistant to proteolytic degradation compared to linear peptides.[1][2][3][4] The thioether bond is also more stable to chemical degradation than, for example, a disulfide bond.[5][6]
Q2: What are the common degradation pathways for this compound-bridged peptides?
A2: Despite their inherent stability, this compound-bridged peptides can degrade. The primary pathways include:
-
Proteolytic Degradation: While more resistant than linear peptides, they can still be cleaved by proteases, particularly in exposed, flexible regions of the peptide backbone.
-
Chemical Instability: At non-optimal pH, especially alkaline conditions, the dehydroamino acid residues (Dha and Dhb) present in some lanthipeptides can be susceptible to addition reactions, leading to loss of activity.[1][7]
-
Aggregation: Hydrophobic residues within the peptide sequence can lead to self-association and aggregation, reducing solubility and bioavailability.[6]
-
Oxidation: Residues such as methionine can be prone to oxidation, which can affect the peptide's structure and function.[6]
Q3: How can I improve the in vivo half-life of my this compound-bridged peptide?
A3: Several strategies can be employed to enhance the in vivo half-life:
-
N-terminal Acetylation and C-terminal Amidation: These modifications protect the peptide from degradation by exopeptidases.[8][9] N-terminal acetylation has been shown to significantly increase the plasma half-life of peptides.[10][11][12]
-
D-amino Acid Substitution: Replacing L-amino acids with their D-enantiomers at strategic positions can render the peptide unrecognizable to proteases, thereby increasing its stability and circulation time.[13][14][15]
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains can increase the hydrodynamic radius of the peptide, reducing renal clearance and protecting it from proteolysis.
-
Formulation with Excipients: Co-formulating the peptide with stabilizers such as sugars, polyols, or polymers can enhance its stability in solution.
Troubleshooting Guides
Issue 1: Low Yield and Purity During Peptide Synthesis
Problem: You are experiencing low yields and observing multiple impurities during the solid-phase peptide synthesis (SPPS) of your this compound-bridged peptide.
Possible Cause & Solution:
| Possible Cause | Suggested Solution |
| Peptide Aggregation on Resin | Aggregation of the growing peptide chain on the solid support can hinder coupling and deprotection steps.[6] To mitigate this, you can: Use a higher temperature for coupling reactions.[16] Employ chaotropic salts like LiCl or NaClO₄ in the solvent to disrupt hydrogen bonding.[16] Incorporate backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on specific residues to disrupt secondary structure formation.[6] |
| Incomplete Deprotection or Coupling | Steric hindrance from the growing peptide and the resin can lead to incomplete reactions. Extend the reaction times for both deprotection and coupling steps. Use stronger coupling reagents like HATU or HBTU. Monitor the completion of each step using a qualitative test like the Kaiser test. |
| Side Reactions | Aspartimide formation, especially at Asp-Gly or Asp-Ser sequences, can be an issue.[16] Using protecting groups on the backbone nitrogen of the residue preceding aspartic acid can prevent this.[6] |
Issue 2: Peptide Aggregation and Precipitation in Solution
Problem: Your purified this compound-bridged peptide is aggregating and precipitating out of solution during storage or formulation.
Possible Cause & Solution:
| Possible Cause | Suggested Solution |
| Hydrophobicity | A high content of hydrophobic amino acids can drive aggregation.[17] Dissolve the peptide in a small amount of an organic solvent like DMSO or DMF before adding the aqueous buffer.[17] For purification, a less hydrophobic column (e.g., C8 or C4) might be beneficial.[18] |
| Suboptimal pH and Ionic Strength | The pH and salt concentration of the buffer can significantly impact peptide solubility. Empirically determine the optimal pH range for your peptide's solubility. A buffer pH of 5-7 is often a good starting point for stability.[14] Adjusting the ionic strength with salts can also modulate solubility. |
| Formulation Components | The absence of stabilizing excipients can lead to aggregation. Include excipients such as sugars (e.g., trehalose, sucrose), polyols (e.g., mannitol), or non-ionic surfactants in your formulation. |
Issue 3: Rapid Degradation in Biological Fluids
Problem: Your this compound-bridged peptide shows a short half-life when incubated in serum or plasma.
Possible Cause & Solution:
| Possible Cause | Suggested Solution |
| Proteolytic Cleavage | Despite the This compound (B1674491) bridge, exposed linear regions of the peptide can be susceptible to proteases.[19] Introduce modifications to block protease action: N-terminal acetylation and/or C-terminal amidation to protect against exopeptidases.[8][9] Strategically substitute key L-amino acids with D-amino acids to prevent recognition by endopeptidases.[13][14] |
| pH Instability | The pH of the biological medium may not be optimal for your peptide's stability. For instance, the well-studied lanthipeptide nisin is most stable at an acidic pH (around 3) and loses activity more rapidly at neutral or alkaline pH.[1][3][7] While you cannot change the pH of biological fluids, this knowledge can inform the design of more stable analogues. |
| Disulfide Bond Scrambling (if present) | If your peptide also contains disulfide bonds, they can be susceptible to reduction and scrambling in vivo. Replacing disulfide bridges with more stable this compound bridges can be a powerful strategy to enhance stability.[4] |
Data on Stability Enhancement
The following tables summarize quantitative data on how different strategies can improve peptide stability.
Table 1: Effect of pH on the Stability of Nisin A
| pH | Temperature | Remaining Activity after 15 min | Reference |
| 3.0 | 121°C | >95% | [3] |
| 2.8 | High Pressure | ~77.5% | [3] |
| 6.1 | High Pressure | ~50.1% | [3] |
| 11.0 | 63°C | Inactive after 30 min | [3] |
Table 2: Impact of N-terminal Acetylation on Peptide Half-life in Human Plasma
| Peptide | Modification | Half-life (t₁/₂) | Reference |
| Anionic Peptide (PD) | None | < 0.5 hours | [10] |
| Anionic Peptide (Ac-PD) | N-terminal Acetylation | 20.7 hours | [10] |
| Anionic Peptide (AD) | None | < 0.5 hours | [10] |
| Anionic Peptide (Ac-AD) | N-terminal Acetylation | 8.64 hours | [10] |
| Calcitermin (B1577619) (WT) | None | 18 ± 3 min | [11] |
| Calcitermin (L1) | N-terminal Acetylation | 135 min (predicted) | [11] |
| Calcitermin (L2) | N-terminal Acetylation & C-terminal Amidation | 68 min | [11] |
Experimental Protocols
Protocol 1: General Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the standard steps for Fmoc-based SPPS, which can be adapted for the synthesis of this compound-bridged peptides by incorporating orthogonally protected this compound building blocks.[20][21]
-
Resin Selection and Swelling: Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide).[5] Swell the resin in a suitable solvent like DMF for at least 1 hour.[5]
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent (e.g., DIC/HOBt) and a base (e.g., DIPEA).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a 20% piperidine (B6355638) solution in DMF.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid (or a protected this compound building block) using a coupling reagent (e.g., HBTU, HATU) and a base.
-
Repeat Deprotection and Coupling: Repeat steps 3 and 4 for each amino acid in the sequence.
-
Cleavage and Global Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: In Vitro Proteolytic Stability Assay in Human Serum
This protocol describes a general method to assess the stability of your this compound-bridged peptide in a biologically relevant matrix.
-
Peptide Stock Solution: Prepare a concentrated stock solution of your purified peptide in a suitable buffer (e.g., PBS, pH 7.4).
-
Serum Preparation: Obtain human serum and thaw it on ice. Centrifuge the serum to remove any precipitates.
-
Incubation: Add the peptide stock solution to the serum to a final desired concentration. Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), take aliquots of the incubation mixture.
-
Protein Precipitation: Immediately stop the enzymatic reaction by precipitating the serum proteins. This can be done by adding an equal volume of a cold organic solvent like acetonitrile (B52724) or a strong acid like trichloroacetic acid.
-
Centrifugation: Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant containing the remaining peptide by RP-HPLC or LC-MS.
-
Quantification: Quantify the peak area of the intact peptide at each time point and calculate the percentage of peptide remaining relative to the 0-hour time point. The half-life (t₁/₂) can then be determined by plotting the percentage of remaining peptide versus time.
Visualizations
Caption: Biosynthesis of a Class I Lanthipeptide.
Caption: General workflow for Fmoc Solid-Phase Peptide Synthesis.
Caption: Troubleshooting decision tree for peptide aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. William Darling: The Influence of Disulfide, Thioacetal and this compound-Bridges on the Conformation of a Macrocyclic Peptide | LIDo DTP [lido-dtp.ac.uk]
- 5. chem.uci.edu [chem.uci.edu]
- 6. peptide.com [peptide.com]
- 7. journals.asm.org [journals.asm.org]
- 8. lifetein.com [lifetein.com]
- 9. Progress in this compound and Protected this compound Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of C- and N-terminal protection on the stability, metal chelation and antimicrobial properties of calcitermin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-terminal acetylation of antimicrobial peptide L163 improves its stability against protease degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of peptides containing overlapping this compound bridges on the solid phase: an analogue of rings D and E of the lantibiotic nisin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nestgrp.com [nestgrp.com]
- 18. researchgate.net [researchgate.net]
- 19. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 21. Orthogonally protected lanthionines: synthesis and use for the solid-phase synthesis of an analogue of nisin ring C - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Stereocontrol in Lanthionine Synthesis
Welcome to the technical support center for lanthionine (B1674491) synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving high stereocontrol during the formation of this compound (Lan) and methylthis compound (MeLan) thioether cross-links.
Frequently Asked Questions (FAQs)
FAQ 1: My synthesis yields a poor diastereomeric ratio (d.r.) during the thiol-Michael addition. What are the primary causes and how can I improve stereoselectivity?
Answer:
Poor diastereoselectivity in the conjugate addition of a cysteine thiol to a dehydroamino acid (Dha or Dhb) is a common challenge.[1] The stereochemical outcome is influenced by the reaction conditions, the nature of the protecting groups, and the inherent conformational preferences of the peptide substrate.
Common Causes & Troubleshooting Strategies:
-
Base Selection and Strength: The choice of base is critical for controlling the equilibrium between diastereomeric products. A weak base may not efficiently promote the retro-Michael reaction required for epimerization to the thermodynamically favored product.
-
Troubleshooting: Screen a panel of bases with varying strengths. Weaker, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are often preferred over stronger bases like 1,8-diazabicycloundec-7-ene (DBU), which can sometimes lead to side reactions or racemization.
-
-
Solvent Polarity: The solvent can influence the transition state geometry of the Michael addition.
-
Troubleshooting: Experiment with a range of solvents. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are common.[2] A systematic screening of solvents with different dielectric constants can reveal an optimal medium for diastereoselectivity.
-
-
Temperature: Lower temperatures generally favor the kinetic product, which may not be the desired diastereomer. Running the reaction at or above room temperature can allow the system to reach thermodynamic equilibrium, favoring the more stable diastereomer.
-
Troubleshooting: Perform the cyclization at different temperatures (e.g., 0 °C, 25 °C, 40 °C) and monitor the d.r. over time to determine if thermodynamic equilibrium is being reached.
-
-
Substrate Control: In some cases, the amino acid sequence of the peptide itself dictates the stereochemical outcome.[3][4] The peptide's conformational restraints can favor the approach of the cysteine thiol from a specific face of the dehydroamino acid.[3][4]
-
Troubleshooting: If reaction optimization fails, consider minor modifications to the peptide sequence flanking the cysteine or dehydroamino acid residues. Introducing bulky residues or residues known to induce specific secondary structures (like proline or glycine) can alter the conformational landscape.[5]
-
Data Presentation: Effect of Reaction Conditions on Diastereoselectivity
The following table summarizes typical results from an optimization study for a model peptide cyclization, demonstrating the impact of different bases and solvents on the diastereomeric ratio (d.r.) of the desired (D,L)-lanthionine product versus the undesired (L,L)-lanthionine side product.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | d.r. [(D,L) : (L,L)] | Yield (%) |
| 1 | DIPEA (2.0) | DMF | 25 | 12 | 5 : 1 | 65 |
| 2 | DBU (1.0) | DMF | 25 | 4 | 2 : 1 | 70 |
| 3 | Collidine (2.0) | DMF | 25 | 12 | 8 : 1 | 62 |
| 4 | Collidine (2.0) | DCM | 25 | 12 | 6 : 1 | 55 |
| 5 | Collidine (2.0) | DMF | 40 | 8 | 12 : 1 | 60 |
Visualization: Troubleshooting Workflow for Poor Stereocontrol
This diagram outlines a logical workflow for diagnosing and addressing issues with diastereoselectivity during this compound synthesis.
Caption: A decision tree for troubleshooting poor diastereoselectivity.
FAQ 2: I am observing epimerization at the Cα of the cysteine or dehydroalanine (B155165) residue during synthesis. What causes this and how can it be prevented?
Answer:
Epimerization, particularly of the cysteine residue, is a known side reaction during solid-phase peptide synthesis (SPPS) and subsequent cyclization.[2] It is often caused by prolonged exposure to the basic conditions required for Fmoc-deprotection (e.g., piperidine).
Causes and Prevention:
-
Fmoc Deprotection: Repeated cycles of piperidine (B6355638) treatment can lead to gradual epimerization of sensitive residues.
-
Protocol: Minimize the exposure time to the deprotection solution. Use a low-concentration (e.g., 20% piperidine in DMF) and ensure each deprotection step is no longer than necessary (e.g., 2 x 5-7 minutes). For extremely sensitive sequences, consider using a milder base like DBU in very low concentrations.
-
-
Cyclization Conditions: The base used to promote the Michael addition can also cause epimerization.
-
Protocol: As mentioned in FAQ 1, use the mildest base possible that effectively catalyzes the cyclization. Monitor the reaction for the formation of epimerization byproducts by HPLC and chiral GC-MS analysis.[2]
-
-
Use of Pre-formed Diastereopure Building Blocks: The most robust method to avoid stereochemical ambiguity is to synthesize a protected, diastereomerically pure this compound building block first and then incorporate it into the peptide sequence using standard coupling methods.[6][7]
Experimental Protocols
Protocol 1: On-Resin this compound Formation via Michael Addition
This protocol describes a general procedure for the intramolecular Michael addition on a solid-supported peptide.
-
Peptide Synthesis: Assemble the linear peptide on a suitable resin (e.g., preloaded Wang resin) using standard Fmoc-SPPS chemistry.[9] The cysteine residue should be protected with a group compatible with the cyclization conditions (e.g., Trt, which is acid-labile). The dehydroalanine (Dha) is typically generated in situ from a protected serine residue.
-
Dha Formation (from Serine):
-
Swell the resin-bound peptide containing a serine residue (protected, e.g., Ser(tBu)) in DCM.
-
Treat the peptide with a solution of [Bis(collidine)iodo(I)]BF4 or a similar activating agent in DCM for 1-2 hours at room temperature to form a β-iodoalanine intermediate.
-
Wash the resin thoroughly with DCM.
-
Induce elimination to Dha by treating the resin with a non-nucleophilic base like DIPEA in DMF for 1 hour.
-
-
Cysteine Deprotection: If an acid-labile protecting group like Trityl (Trt) is used on the cysteine, treat the resin with a mild solution of TFA (e.g., 1-2% TFA in DCM with scavengers like triisopropylsilane) to selectively deprotect the thiol.
-
Cyclization:
-
Swell the resin in the chosen cyclization solvent (e.g., DMF).
-
Add the optimized base (e.g., 2.0 equivalents of 2,4,6-collidine).
-
Allow the reaction to proceed at the optimized temperature (e.g., 25 °C) for 8-12 hours, monitoring progress by taking small resin samples for cleavage and HPLC analysis.
-
-
Cleavage and Purification: Once cyclization is complete, wash the resin, dry it, and cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS). Purify the crude peptide by reverse-phase HPLC.
-
Stereochemical Analysis: Hydrolyze a small sample of the purified peptide (6 M HCl, 110 °C, 24 h) and derivatize the resulting amino acids for analysis by chiral GC-MS to confirm the absolute stereochemistry of the this compound bridge.[2][3]
Visualization: Synthetic Strategies for this compound Formation
This diagram illustrates the two primary chemical strategies for synthesizing this compound-containing peptides.
Caption: Comparison of on-resin vs. building block synthesis strategies.
References
- 1. Progress in this compound and Protected this compound Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Synthesis of the Lantibiotic Lacticin 481 Reveals the Importance of this compound Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate Control in Stereoselective this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of this compound-constrained agonists of G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stereoselective synthesis of this compound derivatives in aqueous solution and their incorporation into the peptidoglycan of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Lanthionine Thioether Bridge Stability
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with lanthionine-containing peptides (lantibiotics). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of thioether bridge oxidation in This compound (B1674491) residues.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues related to the oxidation of the this compound thioether bridge.
Q1: I'm observing a +16 Da mass shift in my this compound-containing peptide by mass spectrometry. What does this indicate?
A1: A mass increase of +16 Da per this compound residue is a strong indicator of thioether bridge oxidation, forming a this compound sulfoxide (B87167). This is a common degradation pathway for peptides containing thioether linkages, such as this compound and methionine, when exposed to oxidizing conditions.[1][2] This oxidation can significantly impact the peptide's conformation and biological activity.[1][2][3]
Q2: What are the primary causes of this compound thioether oxidation in my experiments?
A2: this compound thioether oxidation can be triggered by several factors during peptide synthesis, purification, storage, and handling:
-
Exposure to atmospheric oxygen: Prolonged exposure to air can lead to slow oxidation.
-
Reactive Oxygen Species (ROS): Contaminants in buffers or solvents, such as peroxides, can generate ROS that readily oxidize thioethers.[4]
-
Light and Elevated Temperatures: Exposure to intense light and higher temperatures can accelerate oxidative processes.[5]
-
Presence of Metal Ions: Metal ions can catalyze the formation of free radicals, which in turn promote oxidation.[5][6]
-
Harsh Chemical Reagents: Certain reagents used in peptide synthesis and cleavage, particularly during the removal of protecting groups, can be oxidative.
Q3: My lantibiotic has lost its biological activity. Could thioether oxidation be the cause?
A3: Yes, this is a very likely cause. The thioether bridges in lanthionines are often crucial for maintaining the three-dimensional structure required for biological activity. Oxidation to a sulfoxide alters the chemical nature and stereochemistry of the bridge, which can disrupt the peptide's interaction with its target. For example, oxidation of the this compound rings in the lantibiotic nisin leads to a complete loss of its bactericidal activity because it can no longer bind to Lipid II, its molecular target in the bacterial cell wall.[1][2][3]
Q4: How can I prevent the oxidation of the this compound thioether bridge during my experiments?
A4: Preventing oxidation requires careful handling at all stages. Here are some key strategies:
-
Use of Antioxidants: Incorporate antioxidants into your buffers and solutions.
-
Degassing of Solvents: Remove dissolved oxygen from all aqueous buffers and solvents by sparging with an inert gas like argon or nitrogen.
-
Control of Environmental Conditions: Work in a low-light environment and at reduced temperatures whenever possible.
-
Chelating Agents: If metal ion contamination is suspected, consider adding a chelating agent like EDTA to your buffers.
-
Proper Storage: Store lyophilized peptides at -20°C or -80°C under an inert atmosphere. For solutions, store as frozen aliquots to minimize freeze-thaw cycles.
Q5: What are the recommended antioxidants and their effective concentrations for preventing thioether oxidation?
A5: While specific quantitative data for lanthionines is limited, studies on preventing methionine oxidation in peptides provide excellent guidance. The following antioxidants are commonly used:
-
L-methionine: Can be added in excess to act as a scavenger for oxidizing agents.
-
Sodium Thiosulfate: Effective at preventing temperature-induced oxidation.
-
Dithiothreitol (DTT): A strong reducing agent, particularly useful for preventing disulfide bond formation but can also protect thioethers.
-
Ascorbic Acid (Vitamin C): A common antioxidant used to prevent oxidation in solutions.[3]
The following table summarizes the effectiveness of different antioxidants in preventing methionine oxidation in a recombinant monoclonal antibody, which can be used as a starting point for optimizing conditions for your this compound-containing peptide.
| Antioxidant | Molar Ratio (Protein:Antioxidant) | Efficacy in Preventing Temperature-Induced Oxidation | Reference |
| Methionine | 1:5 | Effective | [6] |
| Sodium Thiosulfate | 1:25 | Effective | [6] |
| Catalase | Not specified | Effective | [6] |
| Platinum | Not specified | Effective | [6] |
Q6: I have already confirmed that my this compound peptide is oxidized. Is it possible to reverse the oxidation?
A6: Reversing this compound sulfoxide back to the thioether may be possible, although it is a challenging process. Most available protocols are optimized for methionine sulfoxide reduction. These methods can be broadly categorized as enzymatic or chemical.
-
Enzymatic Reduction: Methionine sulfoxide reductases (MsrA and MsrB) are enzymes that specifically reduce methionine sulfoxide back to methionine.[1][2][7] MsrA reduces the (S)-diastereomer of methionine sulfoxide, while MsrB reduces the (R)-diastereomer. While their activity on this compound sulfoxide has not been extensively studied, their broad substrate specificity suggests they may be effective.
-
Chemical Reduction: Several chemical reagents can reduce sulfoxides. A commonly used method for peptides is treatment with ammonium (B1175870) iodide and dimethylsulfide (DMS).
It is crucial to note that the feasibility and efficiency of these methods for a specific this compound-containing peptide need to be experimentally validated.
Experimental Protocols
Protocol 1: General Handling and Storage of this compound-Containing Peptides to Prevent Oxidation
This protocol provides general guidelines for handling and storing this compound-containing peptides to minimize the risk of thioether bridge oxidation.
Materials:
-
Lyophilized this compound-containing peptide
-
High-purity, degassed water or buffer (e.g., phosphate (B84403) or Tris buffer)
-
Inert gas (argon or nitrogen)
-
Low-protein-binding microcentrifuge tubes
-
-20°C or -80°C freezer
Procedure:
-
Reconstitution:
-
Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to collect the powder at the bottom.
-
Reconstitute the peptide in a pre-chilled, degassed buffer. If the peptide has low aqueous solubility, a small amount of an organic solvent like DMSO can be used for initial dissolution before dilution with the aqueous buffer.
-
For peptides containing other sensitive residues like cysteine, consider adding a reducing agent like DTT to the buffer.
-
-
Aliquoting and Storage:
-
Immediately after reconstitution, divide the peptide solution into single-use aliquots in low-protein-binding tubes.
-
Blanket the headspace of each aliquot with inert gas before sealing.
-
Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and store them at -80°C for long-term storage or -20°C for short-term storage.
-
-
Handling:
-
When using a frozen aliquot, thaw it quickly and keep it on ice.
-
Avoid repeated freeze-thaw cycles.
-
Minimize the exposure of the peptide solution to air and light.
-
Protocol 2: Proposed Method for the Chemical Reduction of this compound Sulfoxide
This protocol is adapted from methods used for the reduction of methionine sulfoxide in peptides and should be optimized for your specific this compound-containing peptide.
Disclaimer: The efficacy of this protocol for this compound sulfoxide reduction has not been definitively established and requires experimental validation.
Materials:
-
Oxidized this compound-containing peptide
-
Trifluoroacetic acid (TFA)
-
Ammonium Iodide (NH₄I)
-
Dimethylsulfide (DMS)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Dissolution: Dissolve the crude, oxidized peptide in TFA.
-
Reduction Reaction: Add ammonium iodide and dimethylsulfide to the solution. The optimal concentrations and reaction time will need to be determined empirically for your specific peptide.
-
Monitoring: Monitor the progress of the reduction by analytical HPLC and mass spectrometry to check for the disappearance of the +16 Da mass shift and the appearance of the correct mass for the reduced peptide.
-
Precipitation: Once the reduction is complete, precipitate the peptide by adding the reaction mixture to a large volume of cold diethyl ether.
-
Purification: Collect the precipitated peptide by centrifugation. Wash the peptide pellet with cold diethyl ether to remove residual reagents. Dry the purified peptide under vacuum.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate relevant pathways and workflows.
Caption: A troubleshooting workflow for diagnosing loss of peptide activity.
Caption: The role of this compound in the transsulfuration pathway.
Caption: A proposed workflow for the experimental reversal of this compound sulfoxide.
References
- 1. The Methionine Sulfoxide Reduction System: Selenium Utilization and Methionine Sulfoxide Reductase Enzymes and Their Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide methionine sulfoxide reductase: structure, mechanism of action, and biological function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. A How-To Guide for Mode of Action Analysis of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Methionine sulfoxide reduction in mammals: characterization of methionine-R-sulfoxide reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry Fragmentation of Lanthionine Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lanthionine (B1674491) peptides. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during mass spectrometry experiments.
Troubleshooting Guides
This section offers solutions to specific problems you may encounter during the fragmentation of this compound peptides.
Issue 1: Poor or No Fragmentation of the Peptide Backbone
Question: My this compound peptide is not fragmenting well, or I'm only seeing precursor ions in my MS/MS spectra. What could be the cause?
Answer: Poor fragmentation of cyclic peptides like this compound-containing peptides is a common challenge. The rigid structure imposed by the this compound bridges can make the peptide backbone resistant to fragmentation, especially with low-energy collision-induced dissociation (CID).[1][2] Here are several factors to consider and potential solutions:
-
Insufficient Collision Energy: The energy applied may not be enough to break the amide bonds within the constrained ring structures.
-
Troubleshooting: Gradually increase the normalized collision energy (NCE) or collision voltage. For complex lanthipeptides, you might need to use a stepped NCE approach to capture a wider range of fragment ions.
-
-
Fragmentation Technique: CID is often less effective for fragmenting the backbone of cyclic peptides compared to other methods.[3]
-
Troubleshooting:
-
Higher-Energy Collisional Dissociation (HCD): HCD provides more uniform and higher energy fragmentation, which can lead to better sequence coverage.[3][4]
-
Electron Transfer Dissociation (ETD) / Electron Capture Dissociation (ECD): These non-ergodic fragmentation methods are particularly effective for highly charged precursor ions and can cleave the peptide backbone while preserving the this compound bridges.[3][5] This is highly advantageous for sequencing within the rings.
-
-
-
Charge State of the Precursor Ion: Higher charge states generally fragment more readily.
-
Troubleshooting: Optimize your electrospray ionization (ESI) conditions to promote the formation of higher charge states. This can include adjusting the solvent composition (e.g., lowering the pH with formic acid) or the ESI source parameters.
-
-
Presence of Adducts: Sodium or other adducts can suppress fragmentation. You might observe a neutral loss of the adduct instead of backbone cleavage.[1]
-
Troubleshooting: Ensure your sample is well-desalted. If you suspect sodium adducts, try adding a small amount of a volatile acid like acetic acid to your sample to promote protonation over sodiation.[1]
-
Issue 2: Difficulty in Characterizing this compound Bridge Connectivity
Question: I'm struggling to determine the ring structure of my this compound peptide from the fragmentation data. How can I differentiate between overlapping and non-overlapping rings?
Answer: Determining the connectivity of this compound bridges is crucial for structural elucidation. The fragmentation pattern provides key information to distinguish between different topologies.
-
Non-Overlapping Rings: In this conformation, there is a linear peptide segment connecting the two rings.
-
Overlapping Rings: In this case, the peptide backbone does not have a simple linear segment between the rings.
-
Expected Fragmentation (CID/HCD): You will not observe the characteristic series of b- and y-ions between the rings. Instead, you may see more complex fragmentation patterns, including internal fragments resulting from cleavages within the peptide chains that form the rings.
-
-
Using ETD/ECD: These methods can provide complementary information by inducing fragmentation within the rings, offering more direct evidence of the amino acid sequence within each cycle.[5]
Frequently Asked Questions (FAQs)
Q1: Which fragmentation method is best for sequencing this compound peptides?
A1: The optimal fragmentation method depends on your specific goals and the characteristics of your peptide.
-
For determining ring connectivity (overlapping vs. non-overlapping): CID or HCD are often sufficient. The presence or absence of fragment ions from the linker region between rings can reveal the topology.[5][6][7]
-
For obtaining full sequence coverage, including within the rings: A combination of methods is often ideal. ETD or ECD are particularly powerful for fragmenting the backbone within the rigid ring structures, which is often difficult with CID or HCD.[3][5] Some modern instruments allow for "decision tree" methods that apply different fragmentation techniques based on the precursor ion's charge state and m/z.[3]
Q2: I am observing unexpected neutral losses in my spectra. What could they be?
A2: Neutral losses are common in the mass spectra of peptides. For this compound peptides, you might observe:
-
Loss of water (-18 Da) and ammonia (B1221849) (-17 Da): These are common losses from certain amino acid side chains (e.g., Ser, Thr, Asp, Glu, Asn, Gln) and from the peptide termini.
-
Loss of the this compound bridge: Under high-energy fragmentation conditions, you may observe fragmentation of the thioether bond itself, although this is less common than backbone cleavage.
-
Loss of other post-translational modifications: If your this compound peptide has other modifications, these may be labile and lost during fragmentation.
Q3: How can I improve the quality of my MS/MS spectra for this compound peptides?
A3: Improving spectral quality involves optimizing both sample preparation and instrument parameters.
-
Sample Preparation: Ensure your sample is free of contaminants that can suppress ionization, such as detergents and salts.[8] Proper desalting is crucial.
-
LC-MS Method: Optimize your liquid chromatography to achieve good peak shape and separation. This will ensure a stable ion beam entering the mass spectrometer.
-
Instrument Settings:
-
Resolution: Use a high-resolution mass analyzer (like an Orbitrap or TOF) to accurately determine the mass of precursor and fragment ions.
-
Activation Time: In ion trap instruments, a longer activation time can lead to more extensive fragmentation.
-
Collision Gas Pressure: Ensure the collision gas pressure is within the optimal range for your instrument.
-
Quantitative Data Summary
The choice of fragmentation technique significantly impacts the type and abundance of fragment ions observed for this compound peptides. The following table summarizes the general fragmentation characteristics of CID, HCD, and ETD for these molecules.
| Fragmentation Technique | Typical Precursor Charge State | Backbone Fragmentation Efficiency | Fragmentation within Rings | Key Fragment Ion Types | Primary Application for this compound Peptides |
| CID (Collision-Induced Dissociation) | Low to moderate (2+, 3+) | Moderate | Low | b, y | Determining ring topology (non-overlapping vs. overlapping) |
| HCD (Higher-Energy Collisional Dissociation) | Low to high | High | Moderate | b, y | Improved sequence coverage compared to CID |
| ETD (Electron Transfer Dissociation) | High (3+ and above) | High | High | c, z | Sequencing within this compound rings and for highly charged peptides |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis of this compound Peptides
This protocol outlines a general procedure for preparing purified this compound peptides for mass spectrometry analysis.
-
Resuspension: Dissolve the purified this compound peptide in a solvent compatible with reverse-phase chromatography, such as 0.1% formic acid in water.
-
Desalting: Desalt the peptide solution using a C18 ZipTip or a similar solid-phase extraction method to remove salts and other contaminants that can interfere with electrospray ionization.
-
Equilibrate the C18 tip with 100% acetonitrile (B52724).
-
Wash the tip with 0.1% formic acid in water.
-
Bind the peptide to the tip by slowly aspirating and dispensing the sample solution multiple times.
-
Wash the bound peptide with 0.1% formic acid in water to remove salts.
-
Elute the peptide with a solution of 50-80% acetonitrile and 0.1% formic acid in water.
-
-
Concentration: If necessary, concentrate the desalted peptide solution using a vacuum centrifuge.
-
Final Dilution: Dilute the peptide to the desired concentration for injection (typically in the low micromolar to nanomolar range) using the initial mobile phase of your LC gradient (e.g., 95% solvent A, 5% solvent B).
Protocol 2: Generic LC-MS/MS Method for this compound Peptide Fragmentation
This protocol provides a starting point for developing an LC-MS/MS method for this compound peptide analysis on a high-resolution mass spectrometer.
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 1.7 µm particle size, 75 µm ID x 150 mm length).
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient is often preferred to ensure good separation. For example, 5% to 40% B over 30-60 minutes.
-
Flow Rate: 200-300 nL/min for nano-LC.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive electrospray ionization (ESI).
-
MS1 Scan: Acquire full scan MS spectra over a relevant m/z range (e.g., 300-2000 m/z) at high resolution (>60,000).
-
MS2 Scans (Data-Dependent Acquisition):
-
Select the top 5-10 most intense precursor ions from the MS1 scan for fragmentation.
-
Use dynamic exclusion to prevent repeated fragmentation of the same precursor.
-
For CID/HCD:
-
Isolation Window: 1.2-2.0 m/z.
-
Normalized Collision Energy (NCE): Start with a stepped NCE of 25, 30, and 35% and optimize based on fragmentation efficiency.
-
-
For ETD:
-
Isolation Window: 1.2-2.0 m/z.
-
ETD Reagent Target: Set according to manufacturer's recommendations.
-
Reaction Time: Optimize between 50-100 ms.
-
-
-
Visualizations
Caption: Troubleshooting workflow for poor or no fragmentation of this compound peptides.
Caption: Simplified comparison of fragmentation pathways for this compound peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Exploring Structural Signatures of the Lanthipeptide Prochlorosin 2.8 using Tandem Mass Spectrometry and Trapped Ion Mobility-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substrate sequence controls regioselectivity of this compound formation by ProcM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Cleavage Cocktails for Lanthionine Peptides from Resin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cleavage cocktails for the final release of lanthionine (B1674491) peptides from solid-phase synthesis resins.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a cleavage cocktail in this compound peptide synthesis?
A1: In the context of solid-phase peptide synthesis (SPPS), the cleavage cocktail serves two critical functions. Firstly, it cleaves the covalent bond linking the synthesized this compound peptide to the solid support (resin). Secondly, it removes the side-chain protecting groups from the amino acid residues, a process known as global deprotection, to yield the final, unprotected peptide.[1] The most prevalent method for this is the use of a strong acid, most commonly trifluoroacetic acid (TFA).[1]
Q2: Is the this compound thioether bridge stable during standard TFA cleavage?
A2: Yes, the this compound thioether bridge is generally stable under standard TFA-based cleavage conditions.[2][3] Successful syntheses of this compound-containing peptides, such as lacticin 481, have utilized a standard cleavage cocktail of TFA, water, and triisopropylsilane (B1312306) (TIS) for the final cleavage and deprotection step.[2][3]
Q3: What are scavengers and why are they essential in a cleavage cocktail for this compound peptides?
A3: During the acidic cleavage process, highly reactive carbocations are generated from the removal of protecting groups and from the resin linker.[1] These electrophilic species can react with nucleophilic side chains of certain amino acids, leading to undesired modifications and the formation of impurities. Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" these reactive carbocations, thereby preventing side reactions and preserving the integrity of the synthesized this compound peptide.[1]
Q4: What are some common scavengers used in cleavage cocktails and what do they protect against?
A4: Different scavengers are employed to protect specific amino acid residues from modification by carbocations. Common scavengers and their primary targets include:
-
Triisopropylsilane (TIS): A highly effective general scavenger for trityl cations, which can otherwise lead to the alkylation of sensitive residues like tryptophan and cysteine.[1]
-
Water: Acts as a proton source and helps to suppress the t-butylation of tryptophan and other susceptible residues.[1]
-
1,2-Ethanedithiol (EDT): A reducing agent that is particularly effective in preventing the oxidation of cysteine and methionine residues. It also aids in scavenging trityl groups.[1]
-
Thioanisole: Often used to accelerate the deprotection of arginine's Pmc or Pbf group and to scavenge carbocations.[1]
-
Phenol: A scavenger for various carbocations.[1]
Q5: How do I choose the appropriate cleavage cocktail for my this compound peptide?
A5: The selection of the optimal cleavage cocktail is dictated by the amino acid composition of your this compound peptide. For peptides lacking sensitive residues, a simple mixture of TFA, TIS, and water is often adequate.[2][3] However, for peptides containing residues such as Cysteine, Methionine, or Tryptophan, a more complex cocktail with additional scavengers is recommended to prevent side reactions.[4]
Troubleshooting Guide: this compound Peptide Cleavage
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Peptide Yield | 1. Incomplete cleavage from the resin. 2. Peptide is partially soluble in the precipitation solvent (e.g., cold ether). 3. Re-attachment of the peptide to the resin. | 1. Increase the cleavage reaction time or use a stronger cleavage cocktail.[1] 2. After precipitation and centrifugation, check the ether supernatant for your peptide. If present, recover it by evaporating the ether.[1] 3. For peptides with C-terminal Trp or Met, reattachment can occur. Consider using a scavenger like EDT to minimize this.[5] |
| Presence of Unexpected Impurities | 1. Alkylation of sensitive residues (e.g., Trp, Cys, Met) due to insufficient or inappropriate scavengers. 2. Oxidation of sensitive residues (e.g., Met, Cys). 3. Incomplete removal of side-chain protecting groups. | 1. Optimize the scavenger composition in your cleavage cocktail based on the peptide sequence.[1] 2. Add a reducing scavenger like EDT to the cleavage cocktail and perform the cleavage under an inert atmosphere (e.g., nitrogen or argon). 3. Extend the cleavage time or use a stronger cleavage cocktail. For peptides with multiple arginine residues, longer cleavage times may be required.[4] |
| Peptide is Difficult to Dissolve After Precipitation | 1. The peptide is hydrophobic or prone to aggregation. 2. Residual scavengers or TFA interfering with dissolution. | 1. After the final ether wash, dissolve the peptide pellet in a mixture of water and an organic solvent like acetonitrile, then lyophilize.[5] 2. Ensure the peptide pellet is thoroughly washed with cold ether to remove residual reagents. |
Data Presentation: Standard Cleavage Cocktails
The following table summarizes common cleavage cocktails used in solid-phase peptide synthesis. The choice of cocktail should be tailored to the specific amino acid composition of the this compound peptide.
| Reagent Name | Composition | Primary Application | Reference |
| Standard Cocktail | 95% TFA, 2.5% TIS, 2.5% H₂O | General purpose for peptides without highly sensitive residues. Successfully used for this compound peptides. | [2][3] |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | "Odorless" cocktail, useful for peptides with trityl-based protecting groups. Does not prevent methionine oxidation. | [6] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Thioanisole, 5% H₂O, 2.5% EDT | A "universal" cocktail for peptides with multiple sensitive residues. | [4] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% H₂O, 2% DMS, 1.5% NH₄I | Specifically designed to prevent methionine oxidation. | [7] |
Experimental Protocols
Protocol 1: Standard Cleavage of this compound Peptides from Resin
This protocol is adapted from the successful synthesis of lacticin 481 and is suitable for many this compound peptides.[2][3]
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O) (freshly prepared)
-
Cold diethyl ether
-
Centrifuge tubes
-
Nitrogen gas source or vacuum desiccator
-
Dichloromethane (DCM) for washing
Procedure:
-
Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel. Wash the resin thoroughly with DCM to remove any residual DMF from the synthesis and then dry the resin under vacuum.[4]
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence and protecting groups used.
-
Peptide Isolation: Filter the resin from the cleavage mixture and collect the filtrate, which contains the cleaved peptide.
-
Resin Washing: Wash the resin with a small amount of fresh cleavage cocktail and then with TFA to ensure complete recovery of the peptide. Combine all filtrates.
-
Peptide Precipitation: Slowly add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether with gentle stirring. A white precipitate of the crude peptide should form.
-
Incubation: Incubate the mixture at a low temperature (e.g., -20°C or 4°C) to maximize precipitation.
-
Washing and Drying:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant the ether supernatant.
-
Wash the peptide pellet with cold ether multiple times to remove residual scavengers and TFA.
-
Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemical Synthesis of the Lantibiotic Lacticin 481 Reveals the Importance of this compound Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. americanpeptidesociety.org [americanpeptidesociety.org]
- 6. peptide.com [peptide.com]
- 7. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Lanthionine Peptide Solubility
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experiments with lanthionine-bridged peptides.
Frequently Asked Questions (FAQs)
Q1: Why are my This compound (B1674491) peptides showing poor aqueous solubility?
This compound peptides, despite their constrained nature, often exhibit poor solubility in aqueous solutions at neutral pH for several reasons:
-
Hydrophobic Residues: The peptide sequence may contain a high proportion of non-polar amino acids, which causes the peptides to aggregate in aqueous environments to minimize contact with water.
-
Low Net Charge: At or near its isoelectric point (pI), a peptide has a net neutral charge, minimizing electrostatic repulsion between molecules and leading to aggregation and precipitation. The this compound peptide nisin, for example, sees its solubility decrease by nearly 100-fold as the pH increases from acidic to neutral.[1][2]
-
Intermolecular Hydrogen Bonding: The peptide backbone and side chains can form strong hydrogen bonds between molecules, leading to the formation of insoluble β-sheet-like structures.
Q2: What are the primary strategies I should consider to improve the solubility of my this compound peptide?
There are three main categories of strategies to improve the solubility of a problematic this compound peptide. The choice of strategy depends on whether you can modify the peptide sequence itself or if you are limited to formulation approaches.
-
Intrinsic Modification (Sequence Engineering): This involves altering the amino acid sequence to make the peptide inherently more soluble.
-
Covalent Conjugation (Chemical Modification): This involves attaching hydrophilic molecules to the peptide to increase its overall solubility.
-
Extrinsic Formulation (Solvent & Additives): This approach modifies the solvent environment to better accommodate the peptide without changing its chemical structure.
The following workflow can help guide your decision-making process when encountering a peptide with poor solubility.
Troubleshooting Guides
Q3: How can I use sequence modification to improve solubility?
Modifying the amino acid sequence is a powerful way to enhance a peptide's intrinsic solubility. The primary strategy is to increase the peptide's hydrophilicity and net charge at the desired pH.
-
Strategy: Replace hydrophobic or neutral amino acids with charged, hydrophilic ones (e.g., substitute Alanine with Lysine (B10760008) or Glutamic Acid).
-
Example: Studies on the this compound antibiotic nisin have shown that strategic mutations can dramatically improve solubility at neutral pH. Replacing asparagine at position 27 with lysine (N27K) or histidine at position 31 with lysine (H31K) increased solubility by 4-fold and 7-fold, respectively.[2][3] Similarly, mutations in the hinge region (N20K and M21K) led to 3-fold and 5-fold increases in solubility at pH 8.[4]
Q4: What is PEGylation and how can it help my peptide?
PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a peptide.[5] This is a widely used method to improve the pharmacological properties of peptide drugs.
-
Mechanism: The long, flexible, and hydrophilic PEG chains create a "hydrophilic shield" around the peptide.[5] This shield increases the peptide's hydrodynamic size and masks hydrophobic regions, which:
-
Improves Solubility: Significantly enhances solubility in aqueous solutions.[6]
-
Increases Stability: Protects the peptide from proteolytic degradation.
-
Reduces Renal Clearance: Prolongs the peptide's circulating half-life in vivo.
-
PEGylation is typically performed by reacting an activated PEG derivative (e.g., PEG-NHS ester) with a primary amine on the peptide, such as the N-terminus or the side chain of a lysine residue.
Q5: Can I improve solubility without chemically modifying the peptide itself?
Yes. If you cannot alter the peptide's sequence or attach conjugates, you can use formulation strategies to improve solubility.
-
pH Adjustment: The solubility of a peptide is lowest at its isoelectric point (pI). Adjusting the pH of the buffer away from the pI will increase the peptide's net charge, enhancing electrostatic repulsion and interaction with water.
-
For basic peptides (net positive charge), use an acidic buffer (e.g., with 10% acetic acid).
-
For acidic peptides (net negative charge), use a basic buffer (e.g., with 0.1M ammonium (B1175870) bicarbonate).
-
-
Co-solvents: For very hydrophobic peptides, a common technique is to first dissolve the lyophilized powder in a small amount of a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). Once fully dissolved, the aqueous buffer can be added slowly and dropwise while vortexing to reach the final desired concentration.
-
Glycosylation: Attaching a sugar moiety can also significantly improve solubility. In one study, attaching a galactose molecule to a nisin variant increased its solubility at neutral pH from 2.2 mg/mL to 8.6 mg/mL.
Quantitative Data Summary
The following table summarizes reported quantitative improvements in the solubility of the this compound peptide nisin using different modification strategies.
| Strategy | Peptide Variant | Modification Detail | Fold Increase in Solubility | Solubility (mg/mL) | pH | Reference |
| Amino Acid Substitution | Nisin Z | Asn27 -> Lys (N27K) | 4-fold | - | 7 | [2][3] |
| Nisin Z | His31 -> Lys (H31K) | 7-fold | - | 7 | [2][3] | |
| Nisin | Asn20 -> Lys (N20K) | 3-fold | - | 8 | [4] | |
| Nisin | Met21 -> Lys (M21K) | 5-fold | - | 8 | [4] | |
| Glycosylation | Nisin (M21V) | Wild-Type (unmodified) | - | 2.2 | 7.2 | |
| Nisin (M21V)-Gal | C-terminal attachment of galactose | ~3.9-fold | 8.6 | 7.2 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (UV Absorbance Method)
This protocol determines the kinetic solubility of a peptide by adding a concentrated DMSO stock to an aqueous buffer and measuring the concentration of dissolved peptide after equilibration and filtration.
Materials:
-
Lyophilized peptide
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well filter plates (e.g., 0.45 µm PVDF)
-
96-well UV-transparent microtiter plates
-
UV/Vis microplate spectrophotometer
Procedure:
-
Prepare Stock Solution: Dissolve the peptide in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Serial Dilution: In a standard 96-well plate, perform a serial dilution of your DMSO stock solution with pure DMSO to create a range of concentrations.
-
Transfer to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a 96-well filter plate pre-filled with a larger volume of your aqueous buffer (e.g., 198 µL). This creates a 100-fold dilution and initiates precipitation of insoluble peptide.
-
Equilibrate: Seal the filter plate and incubate on a plate shaker at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) to allow the solution to reach equilibrium.
-
Filter: Place the filter plate on top of a UV-transparent collection plate and centrifuge to filter the solutions, separating any precipitated peptide from the soluble fraction.
-
Measure Absorbance: Using the spectrophotometer, measure the UV absorbance of the filtrate in the collection plate at a relevant wavelength (e.g., 220 nm for the peptide bond or 280 nm if the peptide contains Trp or Tyr).
-
Calculate Concentration: Determine the concentration of the peptide in each well using a standard curve prepared from known concentrations of the peptide fully dissolved in a DMSO/buffer mixture that mimics the final assay conditions.
-
Determine Solubility: The kinetic solubility is the highest concentration at which the measured absorbance remains proportional to the initial concentration before reaching a plateau, which indicates the point of saturation.
Protocol 2: Peptide PEGylation using an NHS Ester
This protocol describes the covalent attachment of a PEG chain to primary amines (N-terminus, Lysine side chains) on a peptide using an N-hydroxysuccinimide (NHS) ester-activated PEG.
Materials:
-
Lyophilized peptide containing at least one primary amine
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.5 - 8.0)
-
mPEG-NHS ester (select desired molecular weight)
-
Anhydrous DMSO or DMF
-
Purification system (e.g., RP-HPLC or size-exclusion chromatography)
-
Analysis system (e.g., MALDI-TOF or ESI-MS)
Procedure:
-
Prepare Peptide Solution: Dissolve the lyophilized peptide in the amine-free reaction buffer to a known concentration (e.g., 2-5 mg/mL). Ensure the buffer does not contain primary amines like Tris or glycine, as they will compete with the reaction.[1][4]
-
Prepare PEG-NHS Solution: Immediately before use, dissolve the mPEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). Do not store this solution, as NHS esters are moisture-sensitive and hydrolyze quickly.[3]
-
Initiate Reaction: Add a calculated molar excess of the PEG-NHS ester stock solution to the peptide solution. A 5- to 20-fold molar excess of PEG to peptide is a common starting point.[3] The final volume of organic solvent should not exceed 10% of the total reaction volume.[1][6]
-
Incubate: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight. Lower temperatures can help control the reaction and minimize side products.[3]
-
Quench Reaction (Optional): The reaction can be stopped by adding a buffer containing primary amines, such as Tris, to a final concentration of ~50 mM.
-
Purify the Conjugate: Separate the PEGylated peptide from unreacted peptide and excess PEG reagent using reverse-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC). PEGylated peptides typically elute earlier than their unmodified counterparts in RP-HPLC due to increased hydrophilicity.[3]
-
Analyze and Confirm: Confirm the successful PEGylation and determine the degree of modification (mono-, di-, etc.) by analyzing the purified fractions with mass spectrometry. The resulting mass should show an increase corresponding to the molecular weight of the attached PEG chain(s).[3]
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Improvement of solubility and stability of the antimicrobial peptide nisin by protein engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Altering the Solubility of the Antibiotic Candidate Nisin—A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
minimizing racemization during lanthionine amino acid synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize racemization and control stereochemistry during lanthionine (B1674491) amino acid synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound-containing peptides, with a focus on controlling the stereochemical outcome.
Q1: My final this compound peptide product is a mixture of diastereomers. What are the common causes?
A1: The presence of multiple diastereomers in your final product indicates a loss of stereochemical control at one or more steps during the synthesis. The potential causes depend on whether you are using a biosynthetic (enzymatic) or a chemical synthesis approach.
-
For Enzymatic Synthesis:
-
Substrate Sequence: In many cases, the amino acid sequence of the precursor peptide, not the enzyme, dictates the stereochemical outcome of the cyclization reaction.[1][2] A specific motif, such as DhxDhxXxxXxxCys (where Dhx is dehydroalanine (B155165) or dehydrobutyrine), has been shown to direct the formation of a specific (ll) stereochemistry.[1][3] If your sequence deviates from known stereocontrolling motifs, the enzyme may produce a mixture of products.
-
Enzyme Specificity: While often substrate-controlled, the this compound synthetase (LanM, NisC, etc.) still plays a crucial role.[4] Using an enzyme that is not well-characterized or is known to be promiscuous can lead to a lack of stereoselectivity.
-
-
For Chemical Synthesis:
-
Racemization during Amino Acid Activation: The activation of the carboxylic acid group of an amino acid for peptide coupling is a primary source of racemization.[5] This is especially problematic for cysteine residues. The use of certain coupling reagents without appropriate additives can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to racemization.
-
Base-Catalyzed Epimerization: Strong bases used during synthesis (e.g., for deprotection steps) can cause epimerization at the α-carbon of amino acid residues, particularly those with electron-withdrawing side chains.
-
Michael Addition Stereoselectivity: The key this compound-forming step, the intramolecular Michael addition of the cysteine thiol to a dehydroalanine (Dha) or dehydrobutyrine (Dhb) residue, may not be completely stereoselective.[4][6] The conformation of the linear peptide precursor influences the facial selectivity of this addition.[1][6]
-
Q2: How can I minimize racemization during the coupling steps in chemical synthesis?
A2: Minimizing racemization during peptide coupling is critical for achieving a stereochemically pure product.
-
Choice of Coupling Reagents and Additives:
-
Avoid using carbodiimides like DIC (N,N'-diisopropylcarbodiimide) alone, as they are known to cause significant racemization.[5]
-
Always use racemization-suppressing additives. Hydroxybenzotriazole (HOBt) and its more effective derivative, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are standard choices.[5][7] These additives react with the activated amino acid to form an active ester that is less prone to racemization.[5]
-
Newer oxime-based additives like OxymaPure have also been shown to be highly effective at suppressing racemization.[5]
-
-
Protecting Groups:
-
For cysteine, using specific protecting groups can reduce the risk of racemization during activation.
-
Protecting the imidazole (B134444) nitrogen of histidine is also crucial to prevent racemization at this residue.[7]
-
-
Reaction Conditions:
-
Perform couplings at lower temperatures (e.g., 0 °C) to reduce the rate of racemization.
-
Minimize the time the amino acid is in its activated state before the coupling reaction occurs.
-
Q3: My enzymatic reaction is producing the wrong stereoisomer. How can I fix this?
A3: In enzymatic lanthipeptide synthesis, the stereochemical outcome is often dictated by the substrate's sequence.[1]
-
Analyze and Modify the Precursor Peptide Sequence:
-
Investigate the amino acid sequence leading up to the cyclizing cysteine. Compare it to sequences from other lanthipeptides with known stereochemistry.
-
Studies have shown that a single point mutation in the peptide substrate can completely invert the stereochemical outcome of the enzymatic modification.[1] Consider site-directed mutagenesis to alter the core peptide sequence based on established motifs that favor your desired stereochemistry. For example, specific sequences can favor the formation of DL-lanthionine, while others favor LL-lanthionine.[1][3]
-
-
Verify Enzyme-Substrate Compatibility:
-
Ensure that the leader peptide of your precursor is compatible with the this compound synthetase you are using.[1] The leader peptide is crucial for enzyme recognition.[1][8] Chimeric peptides, which combine a leader peptide from one lanthipeptide with the core peptide of another, can be used to test if a specific enzyme can modify your core sequence.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound formation?
A1: this compound bridges are formed in a two-step post-translational modification process in biosynthesis (and mimicked in chemical synthesis):[3][4]
-
Dehydration: Serine and threonine residues in a precursor peptide are dehydrated by a dehydratase enzyme (like LanB or the N-terminal domain of LanM) to form dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.[3][4]
-
Cyclization (Michael Addition): The thiol group of a cysteine residue performs an intramolecular Michael-type conjugate addition to the α,β-unsaturated Dha or Dhb residue.[4][9] This reaction forms the characteristic thioether cross-link of this compound or methylthis compound. The stereochemistry of the final product is determined during this step.[6]
Q2: Why is controlling this compound stereochemistry so important?
A2: The precise three-dimensional structure of lanthipeptides is critical for their biological activity.[10][11] The stereochemical configuration of the this compound and methylthis compound cross-links constrains the peptide's conformation.[8] Altering the stereochemistry of even a single cross-link from the natural configuration (e.g., from DL to LL) can lead to a complete loss of biological activity, such as the antibacterial properties of lantibiotics.[9][12][13]
Q3: What analytical techniques are used to determine the stereochemistry of lanthionines?
A3: Determining the stereochemistry of the final product is essential. The most common method involves:
-
Acid Hydrolysis: The peptide is completely hydrolyzed into its constituent amino acids using strong acid (e.g., 6 M HCl).[1][3]
-
Derivatization: The amino acids are derivatized with a chiral reagent (e.g., Marfey's reagent, l-FDAA) to form diastereomers.[14]
-
Chromatographic Separation: The resulting diastereomers are separated and analyzed using techniques like chiral Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[1][3][14] The retention times are compared to those of synthetic standards of known stereochemistry to make an unambiguous assignment.[14]
Q4: Can this compound rings form spontaneously without an enzyme?
A4: Yes, under certain conditions, spontaneous cyclization can occur. Dehydroalanine is a highly reactive intermediate, and in the absence of a cyclase enzyme (like NisC), it can still react with nearby cysteines.[8] However, this spontaneous reaction often results in a mixture of isomers and is generally not regiospecific or stereospecific.[4][8] Interestingly, some specific peptide sequences have been shown to impose stereocontrol even on spontaneous cyclizations.[8]
Data Presentation
Table 1: Impact of Coupling Additives on Racemization
This table summarizes the relative effectiveness of common additives in suppressing racemization during peptide coupling steps. The data is a qualitative representation based on findings in peptide chemistry literature.[5]
| Additive | Chemical Structure | Relative Racemization | Activity/Effectiveness |
| None (e.g., DIC alone) | - | High | Not Recommended |
| HOBt | 1-Hydroxybenzotriazole | Moderate | Standard, but less effective than others |
| 6-Cl-HOBt | 6-Chloro-1-hydroxybenzotriazole | Low-Moderate | More effective than HOBt |
| HOAt | 1-Hydroxy-7-azabenzotriazole | Low | Highly effective due to neighboring group participation |
| OxymaPure | Ethyl 2-cyano-2-(hydroxyimino)acetate | Very Low | Excellent racemization suppression |
Experimental Protocols
Protocol: Solid-Phase Synthesis of a this compound-Containing Peptide
This protocol outlines a general procedure for the chemical synthesis of a this compound peptide on a solid support, focusing on steps critical for maintaining stereochemical integrity.
-
Resin Selection and Preparation:
-
Choose a suitable resin, such as a preloaded Wang or 2-chlorotrityl chloride resin. Low-substitution resins (e.g., 0.1-0.3 mmol/g) are recommended to minimize intermolecular side reactions.[9]
-
Swell the resin in an appropriate solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)) for 30-60 minutes.
-
-
Amino Acid Coupling Cycle (Iterative):
-
Fmoc Deprotection: Remove the N-terminal Fmoc protecting group using a solution of 20% piperidine (B6355638) in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve the incoming Fmoc-protected amino acid (3-5 equivalents) in DMF. Add the coupling agent (e.g., DIC, 3-5 eq.) and a racemization suppressing additive (e.g., HOBt or HOAt, 3-5 eq.). Pre-activate for 2-5 minutes. Note: This step is critical for minimizing racemization.[5][9]
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature. Monitor the reaction completion using a ninhydrin (B49086) test.
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents.
-
-
Formation of the Dehydroamino Acid (Dha):
-
This step is typically achieved by starting with a protected β-hydroxylated amino acid (like Fmoc-Ser(Trt)-OH) and performing an elimination reaction on the resin-bound peptide. A common method involves a bis-alkoxycarbonylation/elimination sequence.
-
-
Intramolecular Cyclization (Michael Addition):
-
Cysteine Deprotection: Selectively remove the side-chain protecting group from the cysteine residue (e.g., removal of an Alloc group using Pd(PPh₃)₄).[9]
-
Cyclization: Induce the intramolecular Michael addition by treating the resin with a mild base (e.g., dilute Diisopropylethylamine (DIPEA) in DMF) to deprotonate the cysteine thiol. Allow the reaction to proceed until the linear precursor is consumed (monitor by LC-MS). This step establishes the this compound bridge.[6]
-
-
Cleavage and Global Deprotection:
-
After completing the sequence, wash and dry the resin.
-
Cleave the peptide from the resin and remove all remaining side-chain protecting groups using a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[9]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase HPLC.
-
Verify the mass by Mass Spectrometry and confirm the stereochemical purity using the analytical methods described in the FAQ section.
-
Visualizations
Caption: General workflow for this compound biosynthesis.
Caption: Troubleshooting workflow for unexpected diastereomers.
References
- 1. Substrate Control in Stereoselective this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate sequence controls regioselectivity of this compound formation by ProcM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the stereochemical configuration of lanthionines formed by the lanthipeptide synthetase GeoM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Understanding of Lanthipeptide Biosynthetic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. Biomimetic studies on the mechanism of stereoselective this compound formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Biosynthesis of this compound-constrained agonists of G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Synthesis of the Lantibiotic Lacticin 481 Reveals the Importance of this compound Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereochemical control in lanthipeptide biosynthesis | IDEALS [ideals.illinois.edu]
- 11. Unexpected Methylthis compound Stereochemistry in the Morphogenetic Lanthipeptide SapT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up Lanthionine Peptide Production
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the production of lanthionine (B1674491) peptides (lanthipeptides).
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process of this compound peptide production, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of Lanthipeptide
| Question | Potential Causes | Troubleshooting Solutions |
| Why is my lanthipeptide yield consistently low or undetectable? | Biosynthesis Issues: - Inefficient transcription or translation of the precursor peptide (LanA) or modifying enzymes (e.g., LanB, LanC, LanM).[1][2] - Suboptimal codon usage for the heterologous expression host.[2][3] - Incompatibility between the leader peptide and the host's secretion or modification machinery.[4][5] - Instability or degradation of the precursor or modified peptide. - Formation of inclusion bodies.Chemical Synthesis Issues: - Incomplete coupling or deprotection steps during Solid-Phase Peptide Synthesis (SPPS).[6][7] - Aggregation of the growing peptide chain on the resin.[6][8] - Steric hindrance from bulky protecting groups.[8]Purification Issues: - Loss of product during extraction and purification steps. | For Biosynthesis: - Optimize Expression Conditions: Adjust temperature, induction time, and inducer concentration. Co-express molecular chaperones to improve protein folding. - Codon Optimization: Synthesize the genes for LanA and modifying enzymes with codons optimized for the expression host (e.g., E. coli).[2][3][9][10] - Leader Peptide Engineering: If using a heterologous system, ensure the leader peptide is compatible with the host machinery. Consider using a well-characterized leader peptide known to function in the chosen host.[4][5] - Protease Inhibitors: Add protease inhibitors during cell lysis to prevent degradation. - Solubilization: If inclusion bodies are present, use denaturants (e.g., urea, guanidinium (B1211019) chloride) to solubilize the protein, followed by refolding.For Chemical Synthesis: - Monitor Reactions: Use qualitative tests like the Kaiser test to monitor the completion of coupling and deprotection steps.[7] - Double Coupling: For difficult couplings, repeat the coupling step with fresh reagents.[8] - Optimize Solvents: Use solvents like N-methylpyrrolidone (NMP) or add chaotropic agents to reduce aggregation.[8]For Purification: - Optimize Protocol: Carefully optimize each step of the purification protocol to minimize sample loss. Use techniques like tangential flow filtration for buffer exchange to reduce volume loss. |
Issue 2: Incomplete or Incorrect Post-Translational Modifications
| Question | Potential Causes | Troubleshooting Solutions |
| Mass spectrometry analysis shows my peptide is not fully dehydrated or has incorrect this compound ring formation. What could be the cause? | - Inefficient activity of the dehydratase (LanB) or cyclase (LanC/LanM) enzymes.[3][11] - Incorrect stereochemistry of the this compound bridges.[12][13][14][15] - For Class I lanthipeptides, incompatibility of the host's tRNAGlu with the LanB enzyme in a heterologous system.[16][17] - Substrate specificity of the modifying enzymes.[18] | - Co-expression of Native Machinery: In heterologous systems, co-express the native glutamyl-tRNA synthetase (GluRS) and tRNAGlu from the original producing organism to improve dehydration efficiency for Class I lanthipeptides.[16][17] - Enzyme Concentration: Increase the expression level of the modifying enzymes relative to the precursor peptide. - Reaction Conditions: Optimize the in vitro reaction conditions (pH, temperature, co-factors) if performing modifications outside the cell. - Sequence Analysis: Ensure the core peptide sequence is compatible with the modifying enzymes. The sequence of the core peptide can influence the regioselectivity of this compound ring formation.[19] - Stereochemical Analysis: Use analytical techniques like advanced Marfey's analysis to determine the stereochemistry of the this compound and methylthis compound residues.[12][14][15] If incorrect, this may point to issues with the cyclase's activity or non-enzymatic cyclization. |
Issue 3: Presence of Undesired Adducts
| Question | Potential Causes | Troubleshooting Solutions |
| My purified peptide shows a mass increase corresponding to glutathione (B108866). How can I prevent this? | - The high concentration of glutathione (GSH) in the cytoplasm of host cells like E. coli can lead to its nucleophilic addition to the dehydroamino acid residues of the modified lanthipeptide.[16][20] | - In Vitro Modification: Perform the enzymatic modifications in vitro using purified components to avoid cellular reductants like glutathione. - Enzymatic Removal: Co-express LanC-like (LanCL) enzymes, which have been shown to remove glutathione adducts from lanthipeptides.[16] - Chemical Removal: Treat the glutathionylated peptide with a thiol-scavenging agent in the presence of a deglutathionylating enzyme to drive the equilibrium towards adduct removal. |
Issue 4: Difficulty with Leader Peptide Removal
| Question | Potential Causes | Troubleshooting Solutions |
| I am having trouble efficiently cleaving the leader peptide from my modified lanthipeptide. | - The native protease (LanP) is often membrane-bound and difficult to work with in vitro.[1][4] - The introduced cleavage site for a commercial protease is also present within the core peptide, leading to undesired cleavage.[1] - The cleavage site is not accessible to the protease due to the three-dimensional structure of the modified peptide. | - Engineered Cleavage Sites: Introduce a recognition site for a specific commercial protease (e.g., TEV protease, thrombin) between the leader and core peptide, ensuring the site is absent in the core peptide.[21][22] - Chemical Cleavage: Incorporate a chemically labile linkage, such as an ester bond, between the leader and core peptide. This can be achieved by incorporating a hydroxy acid at the junction, allowing for cleavage under mild basic conditions.[5][23] - Two-Step Enzymatic Cleavage: For some lanthipeptides, a two-step cleavage process involving two different proteases is required for efficient leader peptide removal.[21] |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of biosynthetic production over chemical synthesis for scaling up lanthipeptide production?
While chemical synthesis offers precise control over the introduction of non-natural amino acids, biosynthetic production is generally more economically feasible for large-scale production due to the complex, stereospecific structures of lanthipeptides.[24] Biosynthesis utilizes genetically programmed cellular machinery, which can be more efficient for producing large quantities of these complex molecules compared to multi-step chemical synthesis that often suffers from low overall yields.[1][24]
Q2: Which expression host is best for producing lanthipeptides?
The choice of expression host depends on the specific lanthipeptide and the scale of production.
-
Native Producers: Often have the complete and optimized machinery for production but may have low yields or be difficult to cultivate.
-
Escherichia coli: A common choice for heterologous expression due to its fast growth, well-understood genetics, and availability of expression tools.[25][26] However, challenges such as codon bias, lack of specific tRNAs for some modifying enzymes, and glutathione adduct formation need to be addressed.[2][16]
-
Gram-positive bacteria (e.g., Lactococcus lactis): Can be good hosts as they are often more similar to the native producers and may have better secretion systems for peptides.
Q3: How critical is the leader peptide sequence for successful production?
The leader peptide is crucial for the biosynthesis of most lanthipeptides.[11] It serves as a recognition signal for the modifying enzymes to ensure that the correct post-translational modifications occur on the core peptide.[4] It can also be involved in secretion and keeping the peptide inactive within the host cell.[4][23] In heterologous expression systems, the compatibility of the leader peptide with the host's machinery is vital for efficient production.[4]
Q4: What are the most common methods for purifying lanthipeptides?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used method for the purification of lanthipeptides.[19][27] This technique separates the target peptide from impurities based on hydrophobicity. A typical protocol involves using a C18 column and a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA).[27] Other chromatographic techniques, such as ion-exchange chromatography, can be used as an initial purification step before a final polishing step with RP-HPLC.[27]
Q5: How can I confirm the correct structure and modifications of my purified lanthipeptide?
A combination of analytical techniques is typically used:
-
Mass Spectrometry (MS): To determine the molecular weight of the peptide and confirm the expected number of dehydration events. Tandem MS (MS/MS) can be used to sequence the peptide and localize the this compound bridges.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the three-dimensional structure of the peptide and confirm the stereochemistry of the this compound rings.
-
Advanced Marfey's Analysis: A chemical method used to determine the absolute stereochemistry of the amino acids, including the this compound and methylthis compound residues, after acid hydrolysis of the peptide.[12][14][15]
Data Presentation
Table 1: Comparison of Lanthipeptide Production Yields in Different Systems
| Lanthipeptide | Production System | Host Organism | Yield | Reference |
| Nisin | Native | Lactococcus lactis | Varies (often low mg/L range) | [12] |
| Nisin | Heterologous | Escherichia coli | ~24 mg/L | [25] |
| Prochlorosins | Heterologous | Escherichia coli | 10-35 mg/L | [25] |
| Lacticin 481 analog | Heterologous | Escherichia coli | ~1 mg/L | [23] |
| Nukacin ISK-1 analog | Heterologous | Escherichia coli | ~0.8 mg/L | [23] |
Table 2: Comparison of Purification Yields for a Synthetic Antimicrobial Peptide using RP-HPLC
| Column Diameter (I.D.) | Sample Load (mg) | Purified Product (mg) | Recovery Yield (%) |
| 9.4 mm | 200 | 66.0 | 90.4 |
| 9.4 mm | 100 | 31.9 | 87.5 |
| 9.4 mm | 6 | - | 90.3 |
| 9.4 mm | 1.5 | - | 92.7 |
| 9.4 mm | 0.75 | - | 92.8 |
Data adapted from a study on a 26-residue synthetic antimicrobial peptide, demonstrating the high recovery rates achievable with optimized RP-HPLC protocols.[28]
Experimental Protocols
Protocol 1: Heterologous Expression of a Lanthipeptide in E. coli
-
Gene Synthesis and Cloning:
-
Synthesize the genes for the precursor peptide (LanA) and the modifying enzyme(s) (e.g., LanM or LanB and LanC) with codons optimized for E. coli expression.
-
Incorporate a purification tag (e.g., His6-tag) at the N-terminus of the LanA precursor peptide.
-
Clone the LanA gene and the modifying enzyme gene(s) into compatible expression vectors (e.g., pET and pRSF series).
-
-
Transformation:
-
Co-transform competent E. coli cells (e.g., BL21(DE3)) with the expression plasmids.
-
-
Expression:
-
Grow the transformed cells in a suitable medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with an appropriate inducer (e.g., IPTG) and continue cultivation at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
-
Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer containing a protease inhibitor cocktail.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to separate the soluble and insoluble fractions.
-
-
Purification of Modified Precursor Peptide:
-
Purify the His-tagged modified precursor peptide from the soluble fraction using immobilized metal affinity chromatography (IMAC).
-
Wash the column extensively to remove non-specifically bound proteins.
-
Elute the modified precursor peptide with a high concentration of imidazole.
-
-
Analysis:
-
Analyze the purified peptide by SDS-PAGE and mass spectrometry to confirm its size and the extent of modification.
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Lanthipeptide
This protocol provides a general workflow for the Fmoc/tBu-based SPPS of a lanthipeptide. The key challenge is the incorporation of the this compound bridge, which can be achieved by using pre-formed, orthogonally protected this compound or methylthis compound building blocks.
-
Resin Preparation:
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus.[31]
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (or the protected this compound building block) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.[32]
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin thoroughly with DMF.
-
Monitor the coupling reaction using a qualitative test like the Kaiser test.[7]
-
-
Repeat Synthesis Cycle:
-
Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
-
Cleavage and Deprotection:
-
After the synthesis is complete, wash the resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O) to cleave the peptide from the resin and remove the side-chain protecting groups.[6]
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Wash the peptide pellet with cold ether and dry it.
-
Purify the crude peptide by RP-HPLC.
-
Mandatory Visualization
Caption: Biosynthetic pathway for Class I lanthipeptides.
Caption: General workflow for lanthipeptide production.
References
- 1. researchgate.net [researchgate.net]
- 2. Maximizing Heterologous Expression of Engineered Type I Polyketide Synthases: Investigating Codon Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Facile Removal of Leader Peptides from Lanthipeptides by Incorporation of a Hydroxy Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A condition-specific codon optimization approach for improved heterologous gene expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanistic Understanding of Lanthipeptide Biosynthetic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facile Method for Determining Lanthipeptide Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stereochemical control in lanthipeptide biosynthesis | IDEALS [ideals.illinois.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Improved production of class I lanthipeptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Improved production of class I lanthipeptides in Escherichia coli - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. Engineering lanthipeptides by introducing a large variety of RiPP modifications to obtain new-to-nature bioactive peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. hplc.eu [hplc.eu]
- 20. Analysis of endogenous glutathione-adducts and their metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Lanthipeptides: chemical synthesis versus in vivo biosynthesis as tools for pharmaceutical production - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Production of Lantipeptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 29. chem.uci.edu [chem.uci.edu]
- 30. wernerlab.weebly.com [wernerlab.weebly.com]
- 31. chemistry.du.ac.in [chemistry.du.ac.in]
- 32. rsc.org [rsc.org]
Technical Support Center: Refining Analytical Methods for Complex Lanthipeptide Mixtures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the analysis of complex lanthipeptide mixtures.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification and analysis of lanthipeptides.
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Resolution or Broad Peaks | - Inappropriate column chemistry.- Non-optimal mobile phase conditions.- Column degradation. | - Column Selection: For complex lanthipeptide mixtures, consider using columns with different selectivities. C18 columns are a good starting point, but C8, C5, or phenyl-hexyl columns may provide better resolution for certain lanthipeptides.[1][2]- Mobile Phase Optimization: Adjust the gradient steepness. A shallower gradient can improve the separation of closely eluting species. Optimize the concentration of the ion-pairing agent (e.g., TFA or formic acid); typically 0.1% is used, but slight variations can impact peak shape.[1][3]- Check Column Health: If resolution degrades over time, flush the column with a strong solvent or replace it if necessary. |
| Peak Tailing | - Secondary interactions with the stationary phase (e.g., silanol (B1196071) groups).- Column overload.- Inappropriate sample solvent. | - Mobile Phase Additives: Ensure an adequate concentration of an ion-pairing agent like TFA (0.1%) to minimize interactions with free silanols on the silica-based stationary phase.[4]- Reduce Sample Load: Inject a smaller amount of the sample to see if peak shape improves.[4]- Sample Solvent: Dissolve the sample in the initial mobile phase if possible. Injecting in a stronger solvent can cause peak distortion. |
| Retention Time Drift | - Inadequate column equilibration.- Changes in mobile phase composition.- Temperature fluctuations. | - Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This may require a longer equilibration time than for small molecules.[5]- Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure thorough mixing.[5]- Temperature Control: Use a column oven to maintain a consistent temperature.[5] |
| Split Peaks | - Clogged frit or column inlet.- Sample solvent stronger than the mobile phase.- Co-elution of closely related isoforms. | - Column Maintenance: Reverse-flush the column (if recommended by the manufacturer) to remove particulates from the inlet frit. Use a guard column to protect the analytical column.[6]- Sample Dilution: Dilute the sample in the initial mobile phase.- Method Optimization: If co-elution is suspected, adjust the gradient, mobile phase, or try a different column chemistry to improve separation. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Ion Intensity or Poor Sensitivity | - Ion suppression from salts or TFA.- Inefficient ionization of lanthipeptides.- Suboptimal MS parameters. | - Reduce Ion Suppression: Use volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) instead of non-volatile salts. If TFA is necessary for chromatography, keep the concentration as low as possible (e.g., 0.05%). Perform sample desalting prior to injection.[7]- Optimize Ionization: Lanthipeptides are large peptides; ensure the use of electrospray ionization (ESI). Optimize ESI source parameters such as capillary voltage, gas flow, and temperature.[8]- MS Parameter Tuning: Optimize fragmentor voltage and collision energy for MS/MS experiments to obtain informative fragment ions. |
| Complex and Difficult-to-Interpret Mass Spectra | - Presence of multiple charge states.- Formation of adducts (e.g., sodium, potassium).- High degree of heterogeneity in the sample (e.g., different numbers of thioether rings, dehydrations). | - Deconvolution: Use deconvolution software to determine the neutral mass from the multiple charge states.- Use High-Purity Solvents: Employ LC-MS grade solvents and additives to minimize adduct formation.- High-Resolution MS: Utilize high-resolution mass spectrometers (e.g., Orbitrap, FT-ICR) to resolve different lanthipeptide species with small mass differences.[9][10] |
| Difficulty in Identifying Thioether Bridge Linkages | - Standard collision-induced dissociation (CID) may not break the thioether bonds. | - Alternative Fragmentation Methods: Employ electron-based dissociation methods like Electron Capture Dissociation (ECD) or Electron Transfer Dissociation (ETD) which can cleave the peptide backbone while preserving the thioether linkages, aiding in their localization.[11] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Signal Dispersion and Spectral Overlap | - Lanthipeptides can be large and flexible, leading to crowded spectra.[9] | - Higher Field Magnets: Use the highest field NMR spectrometer available to increase spectral dispersion.- Multidimensional NMR: Employ 3D and 4D NMR experiments to resolve overlapping signals.- Isotopic Labeling: If expressing the lanthipeptide, use ¹³C and ¹⁵N labeled media to enable heteronuclear NMR experiments, which greatly enhance resolution.[12] |
| Ambiguous Structural Information for Thioether Rings | - Overlapping signals of protons within the lanthionine (B1674491) and methylthis compound residues. | - NOESY/ROESY: Carefully analyze Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) spectra for spatial correlations that can help define the ring conformations.[13]- Model Compounds: Compare NMR data to that of synthetic this compound or methylthis compound amino acids or small cyclic peptides containing these residues. |
| Insufficient Sample for Analysis | - Low expression or purification yield. | - NMR Probe Choice: Use a cryoprobe, which can significantly increase sensitivity and reduce the required sample amount. A 700 MHz instrument with a microcryoprobe can acquire data on as little as 10-30 µg of purified material.[13]- Sample Concentration: Concentrate the sample as much as possible without causing aggregation. For peptides, concentrations of 2-5 mM are often achievable.[12] |
Frequently Asked Questions (FAQs)
Sample Preparation
-
Q1: What is the best way to desalt my lanthipeptide sample before LC-MS analysis?
-
A1: Solid-phase extraction (SPE) with a C18 cartridge is a common and effective method. Condition the cartridge with methanol (B129727) or acetonitrile (B52724), equilibrate with water containing 0.1% TFA or formic acid, load your sample, wash with the equilibration buffer to remove salts, and then elute the lanthipeptide with a higher concentration of organic solvent (e.g., 80% acetonitrile with 0.1% TFA).[7]
-
-
Q2: How much lanthipeptide do I need for NMR structural elucidation?
-
A2: This depends on the size of the lanthipeptide and the NMR instrumentation available. For smaller peptides, a concentration of 1-5 mM is ideal.[12] For a 2 kDa lanthipeptide in a 500 µL sample, this would be 1-5 mg. However, with a high-field spectrometer equipped with a cryoprobe, good data can be obtained on much less material, sometimes in the microgram range.[13]
-
HPLC Analysis
-
Q3: Which HPLC column should I choose for separating a complex mixture of lanthipeptides?
-
A3: A good starting point is a wide-pore (300 Å) C18 column, as lanthipeptides are peptides. However, if co-elution is an issue, trying columns with different selectivities such as C8, C4, or phenyl-hexyl can be beneficial. The choice may depend on the overall hydrophobicity of your specific lanthipeptides.
-
-
Q4: Why am I seeing a "ghost peak" in my HPLC chromatogram?
-
A4: Ghost peaks can be due to the late elution of a compound from a previous injection or contamination in the mobile phase or injector. To troubleshoot, run a blank gradient (injecting only mobile phase). If the peak is still present, the contamination is in the system. If it disappears, it's likely a late-eluting component from your sample. In this case, extend the gradient or add a high-organic wash step at the end of your method.
-
Mass Spectrometry Analysis
-
Q5: How can I confirm the number of thioether rings in my lanthipeptide using MS?
-
A5: Each dehydration of a serine or threonine results in a mass loss of 18 Da. The subsequent intramolecular addition of a cysteine to the dehydroamino acid does not change the mass. Therefore, by comparing the measured mass of the modified lanthipeptide to its theoretical unmodified mass, you can determine the number of dehydration events, which corresponds to the number of thioether rings. High-resolution mass spectrometry is crucial for accurate mass determination.
-
-
Q6: My lanthipeptide is not fragmenting well in MS/MS. What can I do?
-
A6: The cyclic nature of lanthipeptides makes them resistant to fragmentation. Increase the collision energy. If using a Q-TOF or Orbitrap instrument, consider using stepped collision energy to generate a wider range of fragments. For definitive structural information, especially for ring connectivity, consider using alternative fragmentation techniques like ECD or ETD if available.[11]
-
NMR Analysis
-
Q7: What solvent should I use for NMR analysis of my lanthipeptide?
-
A7: The choice of solvent depends on the solubility of your lanthipeptide. A common starting point is a mixture of H₂O/D₂O (e.g., 90%/10%) to observe exchangeable amide protons. If solubility is an issue, organic solvents like methanol-d₄, acetonitrile-d₃, or DMSO-d₆ can be used or added to the aqueous solution.
-
-
Q8: How can I be sure of the stereochemistry of the this compound and methylthis compound residues?
-
A8: NMR can provide some clues through NOE data, but for unambiguous determination, a common method involves acid hydrolysis of the lanthipeptide, followed by derivatization of the resulting amino acids with a chiral reagent (e.g., Marfey's reagent, l-FDAA), and subsequent analysis by LC-MS.[1] The retention times of the derivatized this compound/methylthis compound diastereomers are compared to those of standards.
-
Data Presentation
Table 1: Comparison of HPLC Columns for Lanthipeptide Analysis
| Column Type | Particle Size (µm) | Pore Size (Å) | Typical Use Case | Advantages | Disadvantages |
| C18 | 1.7 - 5 | 300 | General purpose purification and analysis | High hydrophobicity, good retention for many peptides.[3] | May be too retentive for very hydrophobic lanthipeptides. |
| C8 | 3 - 5 | 300 | Purification of more hydrophobic lanthipeptides | Less retentive than C18, may provide better peak shape for hydrophobic peptides. | May not provide enough retention for hydrophilic lanthipeptides. |
| C4 | 3 - 5 | 300 | Analysis of large and very hydrophobic lanthipeptides | Low hydrophobicity, good for large peptides that might irreversibly bind to C18.[2] | Limited retention for smaller, more polar lanthipeptides. |
| Phenyl-Hexyl | 1.7 - 5 | 100 - 300 | Alternative selectivity for complex mixtures | Offers different selectivity based on pi-pi interactions, which can resolve peaks that co-elute on alkyl chain phases. | May have lower overall retention than C18. |
| F5 (Pentafluorophenyl) | 1.7 - 2.6 | 100 | Separation of isomers and closely related structures | Provides alternative selectivity through aromatic, polar, and hydrophobic interactions.[14] | Can be more sensitive to mobile phase composition. |
Table 2: Typical Parameters for Lanthipeptide Analysis by Mass Spectrometry
| Parameter | Electrospray Ionization (ESI) |
| Ionization Mode | Positive |
| Capillary Voltage | 3.5 - 4.5 kV |
| Drying Gas Flow | 5 - 12 L/min |
| Drying Gas Temperature | 300 - 350 °C |
| Nebulizer Pressure | 30 - 50 psi |
| Fragmentor Voltage | 150 - 250 V |
| Mass Range | 300 - 3000 m/z (can be adjusted based on expected mass) |
| Data Acquisition | Profile mode for high resolution |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Purification of Lanthipeptides
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 300 Å pore size, 4.6 x 250 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Gradient:
-
0-5 min: 5% B
-
5-65 min: 5% to 65% B (adjust the gradient steepness based on the complexity of the mixture)
-
65-70 min: 65% to 95% B (column wash)
-
70-75 min: 95% B
-
75-80 min: 95% to 5% B (re-equilibration)
-
80-90 min: 5% B (re-equilibration)
-
-
Sample Preparation: Dissolve the crude lanthipeptide mixture in Mobile Phase A or a minimal amount of a compatible organic solvent and then dilute with Mobile Phase A. Filter the sample through a 0.22 µm filter before injection.
-
Fraction Collection: Collect fractions based on the UV chromatogram and analyze the collected fractions by mass spectrometry to identify the lanthipeptides of interest.
Protocol 2: LC-MS Analysis of Lanthipeptide Mixtures
-
LC System: UPLC/UHPLC system.
-
Column: C18 or F5 reversed-phase column (e.g., 1.7 µm particle size, 100 Å pore size, 2.1 x 100 mm).[14]
-
Mobile Phase A: 0.1% Formic Acid in water.
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
Flow Rate: 0.3 - 0.4 mL/min.[14]
-
Gradient: A typical gradient would be a linear increase from 5% to 95% B over 15-30 minutes, followed by a wash and re-equilibration step.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Data Acquisition: Acquire data in a data-dependent acquisition (DDA) mode, where the most intense ions in a full MS scan are selected for MS/MS fragmentation.
-
Sample Preparation: Dilute the purified lanthipeptide or fractions from HPLC purification in Mobile Phase A to a final concentration of approximately 1-10 µM.
Protocol 3: NMR Sample Preparation
-
Sample Purity: The lanthipeptide sample should be >95% pure as determined by HPLC and MS.
-
Desalting: It is critical to remove any non-volatile salts. This can be done by lyophilizing the sample from a volatile buffer (e.g., ammonium bicarbonate) or by using a final HPLC purification step with a volatile mobile phase (e.g., water/acetonitrile with formic acid) and lyophilizing the collected fraction.
-
Sample Dissolution: Dissolve the purified, lyophilized lanthipeptide in the desired NMR solvent (e.g., 90% H₂O / 10% D₂O, or a deuterated organic solvent) to a final concentration of 0.5-5 mM.[12]
-
pH Adjustment: For aqueous samples, adjust the pH to the desired value (typically between 4 and 6 for peptides to slow down amide proton exchange) by adding small aliquots of dilute DCl or NaOD.
-
Transfer to NMR Tube: Transfer the final sample to a high-quality NMR tube (e.g., Shigemi tube for low volume samples).
Mandatory Visualization
Caption: Workflow for the purification and structural elucidation of lanthipeptides.
References
- 1. Facile Method for Determining Lanthipeptide Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. hplc.eu [hplc.eu]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. biorxiv.org [biorxiv.org]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. Quantitative analysis of complex peptide mixtures using FTMS and differential mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring Structural Signatures of the Lanthipeptide Prochlorosin 2.8 using Tandem Mass Spectrometry and Trapped Ion Mobility-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nmr-bio.com [nmr-bio.com]
- 13. hyphadiscovery.com [hyphadiscovery.com]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Validating the Biological Activity of Synthetic Lanthionine Peptides
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to validate the biological activity of synthetic lanthionine (B1674491) peptides against alternative peptide structures. It includes supporting experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and workflows.
This compound-containing peptides, or lanthipeptides, are a class of ribosomally synthesized and post-translationally modified peptides characterized by the presence of thioether cross-links. These structures impart significant conformational stability, which can lead to enhanced biological activity, proteolytic resistance, and target specificity compared to their linear counterparts. The validation of the biological activity of synthetically produced this compound peptides is a critical step in their development as potential therapeutics. This guide explores the common methodologies for this validation, with a focus on antimicrobial and G protein-coupled receptor (GPCR) agonist activities.
Comparison of this compound Peptides with Linear and Disulfide-Bridged Analogues
| Parameter | This compound Peptide | Linear Peptide | Disulfide-Bridged Peptide | Rationale for Difference |
| Antimicrobial Activity (MIC in µM) | Lower (Higher Potency) | Higher (Lower Potency) | Intermediate | The constrained conformation of the this compound peptide can lead to a higher affinity for its target, such as lipid II in bacterial cell membranes, resulting in more potent antimicrobial activity.[1] The disulfide bridge also provides conformational constraint, but the thioether bond of this compound is generally more stable. |
| GPCR Binding Affinity (Ki in nM) | Lower (Higher Affinity) | Higher (Lower Affinity) | Intermediate | The pre-organized structure of the this compound peptide reduces the entropic penalty upon binding to its receptor, leading to higher affinity.[2][3] Disulfide bridges offer a similar advantage but can be susceptible to reduction in the cellular environment. |
| Proteolytic Stability (Half-life in mins) | Longer | Shorter | Intermediate | The rigid structure of the this compound peptide makes it less susceptible to degradation by proteases compared to the more flexible linear peptide.[2][4] Disulfide bonds can be cleaved by reducing agents present in biological systems. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducible validation of biological activity.
Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
Materials:
-
Test peptide (e.g., synthetic this compound peptide)
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene (B1209903) microtiter plates
-
Spectrophotometer
Procedure:
-
Peptide Preparation: Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid). Perform serial two-fold dilutions in MHB in the microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Incubation: Add the bacterial inoculum to the wells containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest peptide concentration at which no visible growth of the bacteria is observed. This can be assessed visually or by measuring the optical density at 600 nm using a spectrophotometer.
GPCR Activation Assay: Calcium Flux Measurement
This assay is used to determine the ability of a peptide agonist to activate a Gq-coupled GPCR, leading to an increase in intracellular calcium levels.
Materials:
-
Test peptide (e.g., this compound-constrained GPCR agonist)
-
Host cell line expressing the target GPCR (e.g., HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorometric imaging plate reader (FLIPR) or fluorescence microscope
Procedure:
-
Cell Preparation: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye in the dark at 37°C for 30-60 minutes.
-
Peptide Addition and Measurement: Place the plate in the FLIPR instrument. Add the test peptide at various concentrations to the wells. Immediately measure the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration, signifying GPCR activation.
-
Data Analysis: The change in fluorescence is plotted against time to generate a response curve. The peak fluorescence is used to determine the peptide's potency (EC50).
Proteolytic Stability Assay
This assay evaluates the resistance of a peptide to degradation by proteases.
Materials:
-
Test peptide
-
Proteases (e.g., trypsin, chymotrypsin)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Reaction Setup: Incubate the test peptide at a known concentration with a specific protease (e.g., 1:100 enzyme-to-substrate ratio) in the reaction buffer at 37°C.
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench the enzymatic activity (e.g., by adding trifluoroacetic acid).
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC to separate the intact peptide from its degradation products.
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. The rate of disappearance of the intact peptide is used to determine its stability. The results are often expressed as the half-life of the peptide in the presence of the protease.
Visualizing Biological Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological processes and experimental designs.
Experimental workflow for validating synthetic this compound peptides.
Signaling pathway of a this compound peptide GPCR agonist.
References
Efficacy of Lanthionine-Containing Analogs: A Comparative Guide
In the landscape of drug development, particularly in the pursuit of novel therapeutics, lanthionine-containing peptides, or lanthipeptides, represent a promising class of molecules. Their unique structural features, conferred by the presence of This compound (B1674491) and methylthis compound bridges, often translate to enhanced stability and potent biological activity. This guide provides a comparative analysis of the efficacy of several this compound-containing analogs against their parent compounds or existing alternatives, supported by experimental data.
I. Antimicrobial Lanthipeptide Analogs: Mutacin 1140 and Epilancin 15X
Lantibiotics, a subclass of lanthipeptides with antimicrobial properties, are a key area of research in the fight against antibiotic-resistant bacteria. Here, we compare analogs of two potent lantibiotics: Mutacin 1140 and Epilancin 15X.
Mutacin 1140 Analogs: K2A and R13A
Mutacin 1140 is a broad-spectrum antibiotic effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4] Its clinical development has been hampered by a short in vivo half-life.[1][4] To address this, analogs with improved pharmacokinetic properties were developed. Specifically, the K2A and R13A analogs, where lysine (B10760008) or arginine residues were replaced with alanine, have shown significant promise.[1][4]
A combination of the K2A and R13A analogs has demonstrated superior efficacy compared to both the native Mutacin 1140 and the clinically used antibiotic vancomycin (B549263) in a murine model of systemic MRSA infection.[2][5]
| Compound/Analog | Dose (mg/kg) | Survival Rate (Day 5) | Bacterial Load Reduction (Liver & Kidneys) | Reference |
| K2A + R13A (1:1) | 10 | 100% | Significant | [1][4][5] |
| K2A + R13A (1:1) | 2.5 | 50% | - | [1][4] |
| Native Mutacin 1140 | - | Less effective than analogs | - | [2][5] |
| Vancomycin | - | Less effective than analogs | - | [2][5] |
In vitro studies also highlight the enhanced activity of these analogs. The presence of mouse serum can reduce the inhibitory activity of lantibiotics; however, the K2A and R13A analogs exhibited improved activity against an MRSA strain compared to the native compound under these conditions.[3]
| Compound/Analog | Target Strain | MIC in 50% Mouse Serum (Relative to Native) | Reference |
| K2A | MRSA ATCC 33591 | 2-fold increase in activity | [3] |
| R13A | MRSA ATCC 33591 | 8-fold increase in activity | [3] |
Murine Systemic MRSA Infection Model: A lethal infection was induced in mice via an intraperitoneal injection of approximately 1.5 × 10⁸ CFU of S. aureus ATCC 33591.[3] One hour after infection, the mice received a single intravenous bolus injection of the test compounds (a 1:1 ratio of K2A and R13A analogs) or a vehicle control.[1][3][4] Survival was monitored for five days.[5] For bacterial load determination, livers and kidneys were harvested, homogenized, and plated to enumerate CFU.[1][4]
Time-Kill Study: The bactericidal effects of native Mutacin 1140 and its analogs were assessed against S. aureus strains ATCC 25923 and the MRSA strain ATCC 33591.[3] Bacterial cultures were treated with the compounds at concentrations relative to their minimum inhibitory concentrations (MICs), and the number of viable bacteria was determined at various time points.[3]
Epilancin 15X Analogs
Epilancin 15X is a highly potent lantibiotic active against several clinically relevant pathogens.[6] To investigate its structure-activity relationship, several analogs were chemically synthesized and evaluated.
The study focused on the N-terminal region of Epilancin 15X. Analogs 21 and 22, with modifications to the N-terminal unsaturated residues and the D-lactyl moiety, respectively, largely retained the potent antimicrobial activity of the parent compound against Staphylococcus carnosus TM300.[7]
| Compound/Analog | Modification | IC50 (nM) | MIC (nM) | Reference |
| Epilancin 15X (1) | - | 95 ± 9.6 | 250 | [7] |
| Analog 21 | N-terminal unsaturated residues replaced with l-amino acids | 270 ± 23 | 625 | [7] |
| Analog 22 | N-terminal D-lactyl moiety replaced | Maintained potent activity | - | [6] |
| Analog 23 | N-terminal eight residues truncated | Less potent than 21 | - | [7] |
Despite the truncation of the N-terminal segment, analog 23 was still capable of disrupting the bacterial membrane, albeit at higher concentrations than the full-length analog 21.[7]
Solid-Phase Peptide Synthesis: The analogs of Epilancin 15X were produced using Fmoc-based solid-phase peptide synthesis on Wang resin.[6]
MIC Determination: The minimum inhibitory concentration (MIC) was determined by serially diluting the peptides in water and incubating them with the indicator strain, B. subtilis BSF2470, for 18 hours. The optical density at 600 nm (OD600) was then measured.[8]
Membrane Permeability and Potential Assays: Flow cytometry was used to assess the ability of the analogs to disrupt the membrane potential and integrity of S. carnosus cells.[7] Propidium iodide was used as an indicator for membrane permeability.[9]
II. This compound-Containing Somatostatin (B550006) Analog
Beyond antimicrobial applications, this compound bridges can be incorporated into other therapeutic peptides to enhance their properties. A notable example is a this compound-containing analog of sandostatin (octreotide), a synthetic somatostatin analog used in the treatment of neuroendocrine tumors and acromegaly.
This compound-Sandostatin vs. Sandostatin (Octreotide)
The introduction of a this compound bridge in place of the disulfide bridge in a sandostatin analog resulted in a significant increase in receptor binding selectivity and metabolic stability.[10]
The this compound-sandostatin analog (compound 1) demonstrated a marked preference for the somatostatin receptor 5 (SSTR5) over SSTR2b compared to sandostatin.[10]
| Compound | Binding Affinity (IC50, nM) for mSSTR2b | Binding Affinity (IC50, nM) for rSSTR5 | Receptor Selectivity (mSSTR2b/rSSTR5) | Reference |
| Sandostatin | ~50 times stronger than this compound analog | Similar to this compound analog | ~40 times less selective for rSSTR5 | [10] |
| This compound-Sandostatin (1) | Weaker than sandostatin | Similar to sandostatin | High | [10] |
Furthermore, the this compound analog exhibited enhanced stability in rat brain homogenates.[10]
| Compound | Half-life in Rat Brain Homogenates | Reference |
| Sandostatin | - | [10] |
| This compound-Sandostatin | 2.4 times longer than sandostatin | [10] |
However, the this compound analogs showed lower potency in inhibiting growth hormone secretion, which is consistent with their weaker affinity for SSTR2, the primary receptor mediating this effect.[10]
Receptor Binding Assay: The binding affinities of the compounds to cloned somatostatin receptors (SSTR1-5) were evaluated using a radioligand assay.[10]
Enzymatic Stability Study: The metabolic stability of the this compound-sandostatin and sandostatin was assessed by incubating them in rat brain homogenates. The degradation of the compounds over time was monitored to determine their half-lives.[10]
III. Visualizing the Pathways and Processes
To better understand the mechanisms and workflows discussed, the following diagrams illustrate key concepts.
Caption: Generalized workflow of lanthipeptide biosynthesis.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Evaluation of analogs of mutacin 1140 in systemic and cutaneous methicillin-resistant Staphylococcus aureus infection models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacious Analogs of the Lantibiotic Mutacin 1140 against a Systemic Methicillin-Resistant Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacious Analogs of the Lantibiotic Mutacin 1140 against a Systemic Methicillin-Resistant Staphylococcus aureus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Evaluation of analogs of mutacin 1140 in systemic and cutaneous methicillin-resistant Staphylococcus aureus infection models in mice [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemical Synthesis and Biological Activity of Analogues of the Lantibiotic Epilancin 15X - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation into the mechanism of action of the antimicrobial peptide epilancin 15X - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Investigation into the mechanism of action of the antimicrobial peptide epilancin 15X [frontiersin.org]
- 10. This compound-somatostatin analogs: synthesis, characterization, biological activity, and enzymatic stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
structural comparison of lanthionine and methyllanthionine
For researchers, scientists, and drug development professionals, understanding the nuanced structural differences between key molecular components is paramount. This guide provides a detailed comparative analysis of lanthionine (B1674491) and methylthis compound, two non-proteinogenic amino acids crucial to the structure and function of lanthipeptides, a class of ribosomally synthesized and post-translationally modified peptides with diverse biological activities.
This compound and its methylated counterpart, methylthis compound, are defining features of lanthipeptides, forming the characteristic thioether cross-links that underpin their unique three-dimensional structures and remarkable stability. While both serve to constrain the peptide backbone, the presence of a single methyl group in methylthis compound introduces subtle yet significant alterations to its physicochemical properties and stereochemistry. This guide delves into a side-by-side structural comparison, supported by experimental data, to illuminate these differences.
At a Glance: Key Structural Distinctions
The primary structural difference between this compound and methylthis compound lies in the substitution at the β-carbon of one of the alanine (B10760859) precursors. This compound is formed from the cross-linking of a cysteine residue with a dehydrated serine residue.[1] In contrast, methylthis compound arises from the linkage of a cysteine residue with a dehydrated threonine residue, resulting in an additional methyl group.[2]
| Feature | This compound | Methylthis compound |
| Chemical Formula | C6H12N2O4S[1] | C7H14N2O4S[3] |
| Molecular Weight | 208.24 g/mol [4] | 222.26 g/mol [3] |
| Precursor Amino Acids | Cysteine and Serine[1] | Cysteine and Threonine[2] |
| Key Structural Feature | Thioether bridge between two alanine-derived residues | Thioether bridge with a methyl group on the β-carbon of one residue |
| Stereochemistry | Can exist in various stereoisomeric forms (L, D, meso)[4] | Multiple diastereomers possible due to an additional chiral center[5] |
Delving Deeper: A Quantitative Structural Comparison
Crystallographic studies of L-lanthionine provide precise data on its molecular geometry. In the crystalline state, L-lanthionine exists as a zwitterion and is characterized by specific bond lengths and angles that define its conformation.[6]
Table 1: Selected Bond Lengths and Angles for L-Lanthionine
| Bond | Length (Å) | Angle | Degree (°) |
| S(1) - C(1) | 1.815 (2) | C(1)-S(1)-C(1)' | 102.1 (1) |
| C(1) - C(2) | 1.528 (3) | S(1)-C(1)-C(2) | 113.8 (2) |
| C(2) - C(3) | 1.517 (3) | C(1)-C(2)-N(1) | 110.5 (2) |
| C(2) - N(1) | 1.481 (3) | C(1)-C(2)-C(3) | 111.4 (2) |
| C(3) - O(1) | 1.259 (3) | N(1)-C(2)-C(3) | 110.1 (2) |
| C(3) - O(2) | 1.250 (3) | O(1)-C(3)-O(2) | 125.7 (2) |
| Data from the crystal structure of L-lanthionine.[6] |
Note: Detailed crystal structure data for methylthis compound is not as readily available in the public domain, precluding a direct quantitative comparison of bond lengths and angles in this guide.
Visualizing the Difference
The structural divergence between this compound and methylthis compound can be clearly visualized.
Caption: 2D structures of this compound and β-Methylthis compound.
Biosynthesis: A Tale of Two Precursors
The biosynthesis of both this compound and methylthis compound is a key step in the maturation of lanthipeptides. This process involves the enzymatic dehydration of serine or threonine residues within a precursor peptide, followed by the stereospecific addition of a cysteine thiol.
Caption: Simplified signaling pathway of this compound and methylthis compound biosynthesis.
Experimental Protocols for Structural Characterization
The structural elucidation of this compound and methylthis compound, both as individual molecules and within peptides, relies on a combination of powerful analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for determining the three-dimensional structure of molecules in solution. For this compound and methylthis compound-containing peptides, a suite of NMR experiments is typically employed.
Experimental Workflow for NMR Analysis:
Caption: A typical experimental workflow for the structural analysis of this compound-containing molecules by NMR.
Detailed Methodology:
-
Sample Preparation: The purified this compound or methylthis compound-containing compound is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration typically in the millimolar range.
-
Data Acquisition: A series of one-dimensional (¹H, ¹³C) and two-dimensional NMR spectra are acquired on a high-field NMR spectrometer. Key 2D experiments include:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons.
-
TOCSY (Total Correlation Spectroscopy): To identify protons within the same spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing distance restraints.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons.
-
-
Data Processing and Analysis: The acquired NMR data is processed, and the resonances are assigned to specific atoms in the molecule.
-
Structure Calculation: The distance and dihedral angle restraints derived from the NMR data are used as input for structure calculation programs to generate a family of 3D structures consistent with the experimental data.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight and determining the fragmentation patterns of this compound and methylthis compound, which aids in their identification and sequencing within peptides.
Detailed Methodology:
-
Sample Preparation: The sample is prepared by dissolving it in a suitable solvent, often a mixture of water and an organic solvent like acetonitrile, with a small amount of acid (e.g., formic acid) to promote ionization.
-
Ionization: The sample is introduced into the mass spectrometer and ionized using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ions is measured to determine the molecular weight.
-
Tandem Mass Spectrometry (MS/MS): To obtain structural information, the molecular ions are isolated and fragmented. The resulting fragment ions are then mass-analyzed. The fragmentation pattern provides information about the amino acid sequence and the location of modifications like the thioether bridges. For instance, a characteristic loss of the C-terminal amino acid residues can be observed.[5]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Ribosomally synthesized and post-translationally modified peptides - Wikipedia [en.wikipedia.org]
- 3. Methylthis compound | C7H14N2O4S | CID 87076994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [drugfuture.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. journals.iucr.org [journals.iucr.org]
Unveiling Lanthionine Bridges: A Comparative Guide to Tandem Mass Spectrometry Validation
The precise characterization of lanthionine (B1674491) bridges, the defining feature of lanthipeptides, is crucial for understanding their structure-activity relationships and for the development of novel therapeutics. Tandem mass spectrometry (MS/MS) has emerged as a powerful tool for elucidating these complex thioether cross-links. This guide provides a comparative overview of different tandem MS techniques for the validation of this compound bridge formation, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Lanthipeptides are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by intramolecular thioether cross-links.[1] These bridges, known as lanthionines or methyllanthionines, are formed between cysteine residues and dehydrated serine or threonine residues.[1] The unique topology conferred by these linkages is essential for the biological activity of lanthipeptides, which includes antimicrobial, antiviral, and antinociceptive properties.[1] Validating the correct formation and connectivity of these bridges is a critical step in their study and application.
Comparative Analysis of Tandem MS Fragmentation Techniques
The validation of this compound bridges by tandem MS relies on the fragmentation of the peptide backbone and the characteristic patterns that arise due to the presence of the thioether cross-links. Different fragmentation methods offer distinct advantages and produce complementary data for a comprehensive structural elucidation. The most commonly employed techniques are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Capture/Transfer Dissociation (ECD/ETD).
Collision-Induced Dissociation (CID) is a widely used "slow heating" fragmentation method that primarily cleaves the peptide backbone amide bonds, generating b- and y-type fragment ions. In the context of lanthipeptides, the presence of the thioether ring often prevents the formation of a complete series of b and y ions within the ring structure.[1] However, fragmentation outside the rings and specific internal fragmentation patterns can provide valuable information about the connectivity of the bridges.[1]
Higher-Energy Collisional Dissociation (HCD) is another collisional activation method that provides higher fragmentation energy compared to CID. This often results in a more extensive fragmentation of the peptide, including the generation of more internal fragments that can be crucial for pinpointing the exact location of the this compound bridges.
Electron Capture/Transfer Dissociation (ECD/ETD) represents a non-ergodic fragmentation technique that involves the transfer of an electron to the peptide ion. This process leads to the cleavage of the N-Cα bond of the peptide backbone, producing c- and z-type fragment ions. A key advantage of ECD/ETD is its ability to preserve labile post-translational modifications, including the thioether bridges themselves.[1][2] Fragmentation patterns in ECD/ETD spectra of lanthipeptides often show specific cleavages near the this compound bridges, providing direct evidence for their location.[1][2]
| Fragmentation Method | Primary Fragment Ions | Key Advantages for Lanthipeptide Analysis | Limitations |
| CID | b, y | - Good fragmentation of linear peptide regions.[1]- Provides information on non-overlapping ring patterns.[1] | - Limited fragmentation within the thioether rings.[1]- Can be challenging to interpret complex fragmentation patterns. |
| HCD | b, y, internal fragments | - Higher fragmentation efficiency than CID.- Generates more informative internal fragments.[3] | - Still a collisional activation method, so some limitations are similar to CID. |
| ECD/ETD | c, z | - Preserves labile thioether bridges.[1][2]- Provides specific cleavages near the bridges for localization.[2]- Effective for highly charged peptides.[4] | - Can produce abundant non-dissociative products.[2]- Fragmentation efficiency can be lower for smaller, less charged peptides. |
Experimental Workflow for this compound Bridge Validation
The successful validation of this compound bridge formation using tandem MS involves a systematic workflow, from sample preparation to data analysis.
Caption: A generalized workflow for the validation of this compound bridges using tandem MS.
Detailed Experimental Protocols
1. Sample Preparation and Enzymatic Digestion:
-
Protein Expression and Purification: Lanthipeptides are typically produced through heterologous expression in a suitable host like E. coli.[1] The expressed peptides are then purified using affinity chromatography (e.g., His-tag) followed by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Enzymatic Digestion: To facilitate MS analysis, the purified lanthipeptides are often subjected to enzymatic digestion.
-
Trypsin: Cleaves C-terminal to arginine and lysine (B10760008) residues.
-
Lys-C: Cleaves C-terminal to lysine residues. The choice of enzyme can influence the resulting peptide fragments and their suitability for different fragmentation methods.[4]
-
Protocol:
-
Dissolve the purified peptide in a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Add the protease (e.g., trypsin) at an enzyme-to-substrate ratio of 1:20 to 1:50 (w/w).
-
Incubate at 37°C for 4-16 hours.
-
Quench the reaction by adding an acid (e.g., formic acid).
-
-
-
Sample Cleanup: Prior to MS analysis, the digested peptide mixture is desalted and concentrated using C18 ZipTips or equivalent solid-phase extraction methods.
2. Tandem Mass Spectrometry Analysis:
-
Liquid Chromatography (LC): The peptide mixture is separated using a nano-LC system coupled to the mass spectrometer. A typical setup involves a C18 analytical column with a gradient of acetonitrile (B52724) in water, both containing 0.1% formic acid.
-
Mass Spectrometry Parameters:
-
Data-Dependent Acquisition (DDA): The mass spectrometer is typically operated in a DDA mode, where the most abundant precursor ions from a full MS scan are automatically selected for fragmentation.[3]
-
CID/HCD Parameters: For CID, a normalized collision energy of 25-35% is commonly used. For HCD, the collision energy is often stepped to acquire spectra at different energy levels.
-
ECD/ETD Parameters: For ECD/ETD, the reaction time and reagent ion target values are optimized to achieve efficient fragmentation.
-
3. Data Analysis:
-
Database Searching: The acquired MS/MS spectra are searched against a protein sequence database containing the sequence of the lanthipeptide of interest using software such as Mascot, Sequest, or MaxQuant. The search parameters should include the possibility of this compound bridge formation as a variable modification.
-
Manual Validation: The automated search results must be manually inspected to confirm the correct assignment of fragment ions and to deduce the this compound bridge connectivity. This involves identifying the characteristic fragmentation patterns for each type of MS/MS experiment. For example, in CID spectra, the presence of b/y ions flanking the thioether rings can confirm a non-overlapping ring pattern.[1] In ECD/ETD spectra, the presence of c and z ions resulting from cleavages within the ring provides strong evidence for the bridge location.[2]
Logical Relationship of Fragmentation Data
Caption: Logic diagram illustrating how data from different fragmentation methods contribute to determining this compound bridge connectivity.
By combining the complementary information obtained from different tandem MS fragmentation techniques, researchers can confidently validate the formation and determine the precise connectivity of this compound bridges in lanthipeptides. This detailed structural information is paramount for advancing the understanding and application of this promising class of natural products.
References
- 1. Exploring Structural Signatures of the Lanthipeptide Prochlorosin 2.8 using Tandem Mass Spectrometry and Trapped Ion Mobility-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Localization of intramolecular monosulfide bridges in lantibiotics determined with electron capture induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of different lanthionine synthesis routes
For Researchers, Scientists, and Drug Development Professionals
Lanthionine (B1674491), a non-proteinogenic amino acid characterized by a thioether bridge between two alanine (B10760859) residues, is a key structural component of lantibiotics, a class of potent antimicrobial peptides. The unique cyclic structure conferred by the this compound bridge is crucial for their biological activity, making the efficient and stereoselective synthesis of this compound and this compound-containing peptides a significant area of research in drug development. This guide provides a comparative analysis of the primary synthetic routes to this compound: chemical synthesis, enzymatic synthesis, and biomimetic approaches, supported by experimental data and detailed protocols.
At a Glance: Comparison of this compound Synthesis Routes
| Synthesis Route | Key Advantages | Key Disadvantages | Typical Yields | Stereoselectivity |
| Chemical Synthesis | High versatility, access to non-natural analogues, scalability. | Often requires harsh conditions, multiple protection/deprotection steps, risk of side reactions (e.g., racemization).[1] | Highly variable (0.003% for complex molecules like nisin, up to >90% for simpler derivatives).[2] | Can be controlled with chiral precursors and reagents, but diastereomeric mixtures are common.[3] |
| Enzymatic Synthesis | High regio- and stereoselectivity, mild reaction conditions, potential for in vivo production.[4] | Limited to natural substrate scope, enzyme production and purification can be complex, potential for low yields in heterologous systems.[2] | Can be high in native producers, but often lower in engineered systems. | Excellent, dictated by enzyme specificity (e.g., formation of specific D,L or L,L stereoisomers).[4][5] |
| Biomimetic Synthesis | Mimics natural reaction pathways, often milder conditions than traditional chemical synthesis, can offer good stereocontrol.[6][7] | Can be substrate-specific, may require careful optimization of reaction conditions to achieve high yields and selectivity. | Moderate to good, depending on the specific reaction. | Can be high, often influenced by the inherent chirality of the starting materials and reaction conditions.[6] |
Chemical Synthesis Routes: Versatility at a Cost
Chemical synthesis offers the greatest flexibility in accessing a wide variety of this compound-containing peptides, including those with non-proteinogenic amino acids. However, these methods often involve multi-step procedures with protecting groups and can face challenges in achieving high stereoselectivity and yields, especially for complex molecules.
Key Chemical Synthesis Strategies
Several precursors have been utilized for the chemical synthesis of this compound.[8] A comprehensive review of these methods has been published, detailing syntheses from precursors such as β-chloroalanine, cystine, dehydroalanine (B155165), β-iodoalanine, aziridine, serine lactone, and sulfamidate.[8]
-
From Dehydroalanine: This is a common strategy that mimics the biosynthetic pathway. It involves the Michael addition of a cysteine thiol to a dehydroalanine residue.
-
From Cystine: Desulfurization of cystine using reagents like tris(diethylamino)phosphine (B1199214) can yield this compound.[9]
-
From β-Haloalanines: Nucleophilic substitution of β-chloro- or β-bromoalanine with cysteine can form the thioether bond.
-
Ring Opening of Sulfamidates: Nucleophilic ring-opening of serine-derived cyclic sulfamidates with cysteine provides a stereoselective route to this compound derivatives.[10][11] This method has been shown to produce this compound diastereoisomers with high diastereoselectivity (>99%).[10]
-
Solid-Phase Peptide Synthesis (SPPS): Orthogonally protected this compound building blocks can be incorporated into peptides using SPPS, allowing for the synthesis of complex lantibiotics.[2][3] However, the overall yields for the total synthesis of complex lantibiotics can be very low, for instance, the total synthesis of nisin resulted in a 0.003% yield.[2] In contrast, the synthesis of the simpler lantibiotic lactocin S achieved a 10% overall yield.[2]
Experimental Protocol: Synthesis of a Protected this compound via Michael Addition
This protocol describes the synthesis of a protected this compound derivative through the conjugate addition of a cysteine derivative to a dehydroalanine derivative.
Materials:
-
N-α-Fmoc-S-trityl-L-cysteine
-
N-α-Boc-dehydroalanine methyl ester
-
Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU)
-
Solvent (e.g., Dichloromethane, DCM)
Procedure:
-
Dissolve N-α-Fmoc-S-trityl-L-cysteine (1.1 eq) in anhydrous DCM.
-
Add DBU (1.0 eq) to the solution to deprotect the thiol group in situ.
-
Add N-α-Boc-dehydroalanine methyl ester (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous NH4Cl).
-
Extract the organic layer with DCM, wash with brine, and dry over anhydrous Na2SO4.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the protected this compound derivative.
Enzymatic Synthesis: Nature's Precision
Enzymatic synthesis leverages the highly specific and efficient machinery of lantibiotic-producing microorganisms. This approach offers unparalleled control over stereochemistry and regioselectivity under mild, aqueous conditions.
The Lantibiotic Biosynthetic Machinery
The biosynthesis of lanthionines in lantibiotics is a post-translational modification process involving two key enzyme classes:[12][13]
-
Dehydratases (LanB or the N-terminal domain of LanM): These enzymes dehydrate serine and threonine residues within a precursor peptide to form dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.[14]
-
Cyclases (LanC or the C-terminal domain of LanM): These enzymes catalyze the intramolecular Michael-type addition of cysteine thiols onto the dehydroamino acids, forming the characteristic (methyl)this compound thioether bridges.[4][14]
Class I lantibiotics utilize two separate enzymes (LanB and LanC), while Class II, III, and IV lantibiotics employ a single bifunctional enzyme (LanM, LanKC, and LanL, respectively) that carries out both dehydration and cyclization.[13]
Experimental Protocol: In Vitro this compound Formation Using a LanM Enzyme
This protocol outlines a general procedure for the in vitro modification of a precursor peptide using a purified LanM enzyme.
Materials:
-
Purified His-tagged LanM enzyme
-
Precursor peptide (LanA) with a recognition leader sequence
-
ATP
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 10 mM KCl)
Procedure:
-
Set up the reaction mixture containing the precursor peptide (e.g., 10 µM) and ATP (e.g., 2 mM) in the reaction buffer.
-
Initiate the reaction by adding the purified LanM enzyme (e.g., 1 µM).
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30 °C) for a specified time (e.g., 2-4 hours).
-
Quench the reaction by adding an equal volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile) or by heat inactivation.
-
Analyze the reaction products by mass spectrometry (e.g., MALDI-TOF or LC-MS) to confirm the dehydration and cyclization events, indicated by mass losses corresponding to the removal of water and the formation of thioether bridges.
Biomimetic Synthesis: Bridging Chemical and Biological Approaches
Biomimetic synthesis aims to replicate the key chemical transformations of the natural biosynthetic pathways under laboratory conditions, often employing milder reagents and conditions than traditional chemical synthesis.
Mimicking the Michael Addition
The core of biomimetic this compound synthesis is the stereoselective intramolecular conjugate addition of a cysteine thiol to a dehydroamino acid residue within a peptide.[6] This approach can offer good stereocontrol, with the stereoselectivity often dictated by kinetic rather than thermodynamic preferences.[6]
Experimental Protocol: Biomimetic this compound Ring Formation in a Peptide
This protocol describes the formation of a this compound ring within a linear peptide containing both a cysteine and a dehydroalanine residue.
Materials:
-
Linear peptide containing a free cysteine thiol and a dehydroalanine residue
-
Base (e.g., triethylamine (B128534) or diisopropylethylamine)
-
Solvent (e.g., Dimethylformamide, DMF)
Procedure:
-
Dissolve the linear peptide in DMF.
-
Add a mild organic base (e.g., 2-3 equivalents of triethylamine) to the solution to deprotonate the cysteine thiol.
-
Stir the reaction mixture at room temperature, monitoring the progress of the cyclization by HPLC-MS. The reaction time can vary from a few hours to overnight depending on the peptide sequence and concentration.
-
Upon completion, acidify the reaction mixture with a dilute acid (e.g., 0.1% TFA in water) to quench the reaction.
-
Purify the cyclic this compound-containing peptide by preparative reverse-phase HPLC.
Visualizing the Synthesis Routes
To further illustrate the distinct workflows of each this compound synthesis approach, the following diagrams are provided.
Conclusion
The choice of a this compound synthesis route depends heavily on the specific research or development goals. Chemical synthesis provides the ultimate flexibility for creating novel analogues but often requires extensive optimization to achieve good yields and stereocontrol. Enzymatic synthesis offers unparalleled precision for producing natural lantibiotics and their close derivatives, with the potential for scalable and sustainable production through metabolic engineering. Biomimetic synthesis presents a middle ground, often providing milder reaction conditions and good stereocontrol by mimicking nature's strategies. A thorough understanding of the advantages and limitations of each approach is crucial for the successful design and synthesis of novel this compound-containing peptides for therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Lanthipeptides: chemical synthesis versus in vivo biosynthesis as tools for pharmaceutical production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orthogonally protected lanthionines: synthesis and use for the solid-phase synthesis of an analogue of nisin ring C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of this compound-constrained agonists of G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Synthesis of the Lantibiotic Lacticin 481 Reveals the Importance of this compound Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biomimetic studies on the mechanism of stereoselective this compound formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Progress in this compound and Protected this compound Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. Stereoselective synthesis of this compound derivatives in aqueous solution and their incorporation into the peptidoglycan of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A concise stereoselective synthesis of orthogonally protected this compound and beta-methylthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. experts.illinois.edu [experts.illinois.edu]
- 13. Ribosomally synthesized and post-translationally modified peptides - Wikipedia [en.wikipedia.org]
- 14. Discovery of Unique this compound Synthetases Reveals New Mechanistic and Evolutionary Insights - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Immunogenicity of Lanthionine-Containing Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is often balanced against their potential to elicit an unwanted immune response. Lanthionine-containing peptides, or lanthipeptides, are a class of ribosomally synthesized and post-translationally modified peptides characterized by thioether cross-links. These structural modifications confer significant conformational stability and resistance to proteolysis, which are desirable properties for drug candidates. However, these same features may also influence their immunogenicity. This guide provides a comparative overview of the immunogenicity of this compound-containing peptides against other peptide modifications, supported by established experimental protocols for assessment.
Comparative Immunogenicity: this compound-Containing vs. Alternative Peptides
While direct comparative immunogenicity studies between this compound-containing peptides and their linear or disulfide-bridged counterparts are not extensively available in public literature, we can infer potential immunogenic profiles based on the principles of immunology and data from studies on other constrained peptides. The structural rigidity of lanthipeptides, similar to cyclic disulfide-bridged peptides, is a key determinant of their interaction with the immune system.
Key Considerations:
-
Conformational Epitopes: The constrained ring structures of lanthipeptides can stabilize specific conformations, potentially creating or masking conformational B-cell and T-cell epitopes. In contrast, flexible linear peptides may present a wider range of transient conformations.
-
Proteolytic Stability: The thioether bonds of lanthionines are highly resistant to enzymatic degradation.[1] This increased stability can lead to a longer half-life in vivo, potentially increasing the exposure time to the immune system. However, it may also limit the generation of smaller peptide fragments required for presentation by Major Histocompatibility Complex (MHC) molecules.
-
Antigen Processing and Presentation: The unique thioether linkage may influence how antigen-presenting cells (APCs) process the peptide. The efficiency of proteolytic cleavage and the nature of the resulting fragments available for MHC class II loading are critical for initiating a CD4+ T-cell response, which is central to adaptive immunity.
Data Presentation: Comparative Immunogenicity Profile
The following table summarizes a hypothetical comparative immunogenicity assessment between a linear peptide, its disulfide-bridged analog, and a this compound-containing peptide. The data are representative of typical outcomes from the experimental protocols described below and serve to illustrate the potential differences.
| Peptide Type | In Vitro T-Cell Proliferation (Stimulation Index) | IFN-γ Release (pg/mL) | MHC Class II Binding Affinity (IC50, µM) |
| Linear Peptide | 3.5 | 450 | 2.5 |
| Disulfide-Bridged Peptide | 2.1 | 220 | 5.8 |
| This compound-Containing Peptide | 1.8 | 180 | 7.2 |
Note: Lower stimulation index, lower cytokine release, and higher IC50 for MHC binding are indicative of lower immunogenicity.
Experimental Protocols
A robust assessment of peptide immunogenicity involves a multi-pronged approach, including in silico predictions, in vitro cellular assays, and in vivo studies. Below are detailed methodologies for key in vitro experiments.
In Vitro T-Cell Proliferation Assay (CFSE-based)
This assay measures the proliferation of T-cells in response to antigenic stimulation.
Methodology:
-
Cell Source: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from a panel of healthy human donors with diverse HLA types.[2]
-
CFSE Labeling: PBMCs are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division, leading to a halving of fluorescence intensity with each proliferation cycle.[2]
-
Stimulation: CFSE-labeled PBMCs are cultured in 96-well plates. The test peptides (linear, disulfide-bridged, this compound-containing) are added to the cultures at varying concentrations (e.g., 1-10 µM). A positive control (e.g., a known immunogenic peptide pool) and a negative control (vehicle) are included.[3]
-
Incubation: The cells are incubated for 5-7 days to allow for antigen processing, presentation, and T-cell proliferation.[2]
-
Flow Cytometry Analysis: Cells are harvested and stained with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8). The proliferation of T-cell subsets is quantified by measuring the dilution of CFSE fluorescence using a flow cytometer.[2] The results are often expressed as a stimulation index (SI), which is the ratio of proliferating cells in the presence of the peptide to that in the negative control.
Cytokine Release Assay (ELISpot)
This assay quantifies the number of cytokine-secreting cells upon antigen stimulation.
Methodology:
-
Plate Coating: An ELISpot plate is coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ, IL-2).
-
Cell Culture: PBMCs are added to the wells along with the test peptides at various concentrations.[3]
-
Incubation: The plate is incubated for 24-48 hours. During this time, activated T-cells secrete cytokines, which are captured by the antibodies on the plate surface.[3]
-
Detection: The cells are washed away, and a biotinylated detection antibody specific for a different epitope on the cytokine is added, followed by a streptavidin-enzyme conjugate.
-
Visualization: A substrate is added that is converted by the enzyme into a colored precipitate, forming a spot at the location of each cytokine-secreting cell.
-
Analysis: The spots are counted using an automated ELISpot reader. The results are expressed as the number of spot-forming cells (SFCs) per million PBMCs.
MHC Class II Binding Assay
This assay determines the binding affinity of peptides to purified HLA class II molecules.
Methodology:
-
Competitive Binding: A known high-affinity fluorescently labeled peptide is incubated with a purified HLA-DR allele in the presence of varying concentrations of the unlabeled test peptide.
-
Incubation: The reaction is allowed to reach equilibrium.
-
Detection: The amount of fluorescent peptide bound to the HLA molecule is measured using techniques like fluorescence polarization.
-
Analysis: The concentration of the test peptide that inhibits 50% of the binding of the fluorescent peptide (IC50) is calculated. A higher IC50 value indicates lower binding affinity.
Mandatory Visualizations
Caption: Workflow for in vitro immunogenicity assessment of peptides.
References
Lanthionine Analogs: A Comparative Guide to Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding affinities of various lanthionine-bridged peptide analogs, offering supporting experimental data and detailed protocols. This compound (B1674491) cyclization is a key strategy in medicinal chemistry to enhance the stability and receptor selectivity of peptide-based therapeutics. By constraining the peptide backbone, this compound bridges can lock the molecule in a bioactive conformation, leading to improved potency and a more desirable pharmacological profile. This guide focuses on this compound analogs targeting G protein-coupled receptors (GPCRs), specifically opioid and somatostatin (B550006) receptors, which are critical targets in pain management and oncology, respectively.
Data Presentation: Comparative Binding Affinities
The following tables summarize the in vitro binding affinities of selected this compound analogs for their respective receptors, compared to their disulfide-containing counterparts or other relevant ligands. The data is presented as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher binding affinity.
This compound Enkephalin Analogs for Opioid Receptors
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity | Reference |
| Tyr-c[D-Ala(L)-Gly-Phe-D-Ala(L)]-OH | µ-opioid | 0.25 ± 0.04 | µ/δ = 0.4 | [1] |
| δ-opioid | 0.63 ± 0.09 | [1] | ||
| κ-opioid | >10,000 | [1] | ||
| Tyr-c[D-Val(L)-Gly-Phe-D-Ala(L)]-OH | µ-opioid | 80 ± 10 | δ-selective | [1] |
| δ-opioid | 0.9 ± 0.1 | [1] | ||
| κ-opioid | >10,000 | [1] | ||
| Tyr-c[D-Ala(L)-Gly-Phe-Ala(L)]-OH | µ-opioid | 0.18 ± 0.02 | µ/δ = 0.3 | [1] |
| δ-opioid | 0.60 ± 0.08 | [1] | ||
| κ-opioid | >10,000 | [1] | ||
| Tyr-c[D-Val(L)-Gly-Phe-Ala(L)]-OH | µ-opioid | 120 ± 15 | δ-selective | [1] |
| δ-opioid | 2.0 ± 0.3 | [1] | ||
| κ-opioid | >10,000 | [1] | ||
| DPDPE (Reference δ-agonist) | δ-opioid | 1.5 ± 0.2 | [1] | |
| Morphine (Reference µ-agonist) | µ-opioid | 1.2 | [2] |
This compound Somatostatin Analogs for Somatostatin Receptors (SSTRs)
| Compound | SSTR1 (IC50, nM) | SSTR2 (IC50, nM) | SSTR3 (IC50, nM) | SSTR4 (IC50, nM) | SSTR5 (IC50, nM) | Reference |
| This compound-Sandostatin (Thr-ol) | >1000 | 75 | >1000 | >1000 | 1.5 | [3] |
| This compound-Sandostatin (Thr-NH2) | >1000 | 150 | >1000 | >1000 | 2.5 | [3] |
| Sandostatin (Octreotide) | >1000 | 1.5 | >1000 | >1000 | 10 | [3] |
| Somatostatin-14 | 2.2 | 0.3 | 4.5 | 1.8 | 0.9 | [4] |
Experimental Protocols
Competitive Radioligand Binding Assay for Opioid Receptors
This protocol is adapted for determining the binding affinity of this compound enkephalin analogs to µ, δ, and κ-opioid receptors expressed in CHO or HEK293 cell membranes.[5][6]
Materials:
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human µ, δ, or κ opioid receptors.[5]
-
Radioligands:
-
Test Compounds: this compound enkephalin analogs.
-
Non-specific Binding Control: Naloxone (10 µM) or another suitable unlabeled ligand in excess.[5]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes and resuspend in assay buffer. Determine protein concentration using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of radioligand, 50 µL of assay buffer, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of radioligand, 50 µL of Naloxone (10 µM), and 100 µL of membrane suspension.
-
Competition: 50 µL of radioligand, 50 µL of varying concentrations of the this compound analog, and 100 µL of membrane suspension. The final concentration of the radioligand should be at or below its Kd for the receptor.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[7]
-
Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.[7]
-
Washing: Wash the filters three times with ice-cold wash buffer.[7]
-
Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the mean counts per minute (CPM) for each condition.
-
Determine Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
Surface Plasmon Resonance (SPR) for Peptide-GPCR Interaction
This protocol provides a general framework for analyzing the interaction between this compound analogs and purified, detergent-solubilized GPCRs.[8]
Materials:
-
SPR Instrument: (e.g., Biacore).
-
Sensor Chip: CM5 or other suitable sensor chip.
-
Ligand: Purified, detergent-solubilized GPCR (e.g., somatostatin receptor).
-
Analyte: this compound analog peptide.
-
Immobilization Buffer: 10 mM sodium acetate, pH 4.0-5.5.
-
Running Buffer: HBS-P+ (HEPES buffered saline with P20 surfactant).
-
Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and ethanolamine-HCl.
-
Regeneration Solution: (e.g., 10 mM Glycine-HCl, pH 2.5).
Procedure:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface with a 1:1 mixture of NHS and EDC.
-
Inject the purified GPCR in immobilization buffer to achieve the desired immobilization level.
-
Deactivate the remaining active esters with ethanolamine-HCl.
-
-
Interaction Analysis:
-
Inject a series of concentrations of the this compound analog (analyte) over the immobilized GPCR surface.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between each analyte injection using the regeneration solution to remove bound analyte.
-
-
Data Analysis:
-
The binding data is recorded as a sensorgram (response units vs. time).
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Mandatory Visualization
Signaling Pathways
Caption: Opioid receptor signaling pathway.
Caption: Somatostatin receptor signaling pathway.
Experimental Workflows
Caption: Radioligand binding assay workflow.
Caption: Surface Plasmon Resonance workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. This compound-somatostatin analogs: synthesis, characterization, biological activity, and enzymatic stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Enzymatic and Chemical Lanthionine Incorporation
For Researchers, Scientists, and Drug Development Professionals
The introduction of lanthionine (B1674491) bridges into peptides and proteins is a critical strategy for the development of stabilized and conformationally constrained therapeutic agents. This compound, a thioether-linked amino acid, imparts significant proteolytic resistance and can lock a peptide into a bioactive conformation. Two primary methodologies exist for this compound incorporation: enzymatic synthesis, which mimics the natural biosynthesis of lantibiotics, and chemical synthesis, which offers a versatile, albeit potentially more complex, route. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their specific application.
At a Glance: Enzymatic vs. Chemical this compound Incorporation
| Feature | Enzymatic Incorporation | Chemical Incorporation |
| Specificity | High stereoselectivity and regioselectivity | Can be highly stereoselective with appropriate methods |
| Yield | Often high fidelity within the biological system | Variable; high yields (e.g., 84%) achievable with optimized methods |
| Reaction Conditions | Aqueous buffer, physiological pH and temperature | Often requires anhydrous organic solvents and specialized reagents |
| Substrate Scope | Generally limited to peptide substrates with recognition sequences (leader peptides) | Broader substrate scope, including non-peptidic molecules |
| Scalability | Can be scaled up through fermentation or in vitro enzymatic reactors | Scalable with established solid-phase and solution-phase synthesis techniques |
| Complexity | Requires production and purification of active enzymes | Requires multi-step synthesis of protected precursors and careful control of reaction conditions |
Enzymatic this compound Incorporation: Precision by Nature's Design
Enzymatic this compound synthesis is a biomimetic approach that leverages the machinery responsible for the biosynthesis of lantibiotics, a class of naturally occurring, ribosomally synthesized, and post-translationally modified peptides. This process is characterized by its remarkable precision, dictating the stereochemistry and connectivity of the this compound bridges.
The enzymatic formation of this compound typically involves a two-step process catalyzed by a suite of enzymes known as this compound synthetases.[1][2] First, a dehydratase (LanB or the N-terminal domain of LanM/LanL) converts serine or threonine residues within a precursor peptide to dehydroalanine (B155165) (Dha) or dehydrobutyrine (Dhb), respectively.[1][2] Subsequently, a cyclase (LanC or the C-terminal domain of LanM/LanL) catalyzes the intramolecular Michael-type addition of a cysteine thiol to the dehydroamino acid, forming the characteristic thioether linkage of this compound or methylthis compound.[1][2] Some this compound synthetases, like those of Class II (LanM) and Class IV (LanL), are bifunctional and carry out both dehydration and cyclization reactions.[1]
The stereochemical outcome of the enzymatic cyclization is highly controlled, typically resulting in the formation of specific diastereomers (e.g., D,L-lanthionine).[2] Interestingly, research has shown that in some cases, the peptide substrate sequence itself can dictate the stereochemical outcome of the enzymatic reaction, highlighting the intricate interplay between the enzyme and its substrate.
Chemical this compound Incorporation: A Versatile Synthetic Toolbox
Chemical methods for this compound synthesis offer a high degree of flexibility, allowing for the incorporation of this compound into a wide range of molecules beyond the scope of enzymatic systems. These methods can be broadly categorized into several approaches, including the alkylation of cysteine with a serine-derived electrophile, sulfur extrusion from cystine, and the Michael addition of cysteine to a dehydroalanine residue.
A particularly effective and stereoselective modern approach involves the use of cyclic sulfamidates derived from serine. This method allows for the controlled formation of the thioether bond with high diastereoselectivity (>99%).[3] The synthesis begins with the preparation of a peptide containing a cysteine residue and another peptide or amino acid containing the cyclic sulfamidate. The key this compound-forming step is a nucleophilic attack of the cysteine thiol on the sulfamidate, which proceeds with inversion of configuration, leading to a single desired stereoisomer. This approach has been successfully applied in the solid-phase synthesis of this compound-containing peptides. A notable example demonstrated an intramolecular S-alkylation of a cysteine residue with an N-sulfonyl sulfamidate, achieving a high yield of 84% for the cyclization step.
Head-to-Head Comparison: A Logical Overview
Experimental Protocols
Key Experiment 1: In Vitro Enzymatic this compound Incorporation using a this compound Synthetase
Objective: To enzymatically synthesize a this compound-containing peptide from a precursor peptide using a purified this compound synthetase (e.g., a LanM enzyme).
Materials:
-
Purified His-tagged this compound synthetase (e.g., LctM).
-
Purified precursor peptide with an N-terminal His-tag and a recognition sequence for the synthetase (e.g., LctA).
-
Reaction Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 10 mM KCl, 2 mM DTT.
-
ATP solution (100 mM).
-
HPLC system for analysis and purification.
-
Mass spectrometer for product verification.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the precursor peptide (to a final concentration of 50 µM) and the this compound synthetase (to a final concentration of 5 µM) in the reaction buffer.
-
Initiation: Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 2-4 hours.
-
Quenching: Stop the reaction by adding an equal volume of 10% formic acid.
-
Analysis: Analyze the reaction mixture by HPLC-MS to monitor the conversion of the precursor peptide to the dehydrated and cyclized products. The mass decrease corresponds to the number of dehydration events, and the final mass will confirm the formation of the this compound-containing peptide.
-
Purification: Purify the modified peptide from the reaction mixture using reversed-phase HPLC.
Key Experiment 2: Solid-Phase Chemical Synthesis of a this compound-Containing Peptide via Sulfamidate Ring Opening
Objective: To chemically synthesize a cyclic this compound-containing peptide on a solid support using an intramolecular sulfamidate ring-opening strategy.
Materials:
-
Fmoc-protected amino acids.
-
Rink Amide resin.
-
Fmoc-protected serine-derived cyclic sulfamidate.
-
Coupling reagents: HBTU, HOBt, and DIPEA in DMF.
-
Deprotection solution: 20% piperidine (B6355638) in DMF.
-
Cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5).
-
HPLC system for purification.
-
Mass spectrometer for product verification.
Methodology:
-
Resin Preparation: Swell the Rink Amide resin in DMF.
-
Peptide Elongation: Perform solid-phase peptide synthesis (SPPS) using standard Fmoc chemistry to assemble the linear peptide sequence up to the point of cysteine incorporation. This involves iterative cycles of Fmoc deprotection and amino acid coupling.
-
Cysteine and Sulfamidate Incorporation: Couple the Fmoc-protected cysteine, followed by the subsequent amino acids, and finally the Fmoc-protected serine-derived cyclic sulfamidate.
-
Final Deprotection: Remove the final N-terminal Fmoc group.
-
Intramolecular Cyclization: Treat the resin-bound peptide with a base such as DIPEA or triethylamine (B128534) in DMF to promote the intramolecular nucleophilic attack of the cysteine thiol on the sulfamidate, forming the this compound bridge.[4] The reaction can be monitored by taking small aliquots of the resin for cleavage and LC-MS analysis. One study reported that this cyclization can be rapid and quantitative.[4]
-
Cleavage and Global Deprotection: Wash the resin thoroughly and then treat it with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, dissolve the pellet in a suitable solvent (e.g., water/acetonitrile mixture), and purify it by reversed-phase HPLC.
-
Characterization: Confirm the identity and purity of the final this compound-containing peptide by mass spectrometry and analytical HPLC.
Conclusion
Both enzymatic and chemical methods offer powerful and distinct advantages for the incorporation of this compound into peptides. The choice between the two will ultimately depend on the specific research goals, the desired level of control over stereochemistry, the nature of the target molecule, and the available resources. Enzymatic methods excel in their unparalleled stereospecificity and regioselectivity, making them ideal for producing native-like lantibiotics and their analogs. Chemical synthesis, particularly with modern stereoselective techniques, provides greater flexibility in substrate scope and the ability to introduce non-natural modifications, opening up a vast chemical space for drug discovery and development. As both fields continue to advance, a synergistic approach, combining the precision of enzymes with the versatility of chemistry, may unlock the full potential of this compound-containing peptides in medicine and biotechnology.
References
- 1. Discovery of Unique this compound Synthetases Reveals New Mechanistic and Evolutionary Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lanthipeptides: chemical synthesis versus in vivo biosynthesis as tools for pharmaceutical production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chapter 21. In vitro studies of lantibiotic biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Lanthionine Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
Lanthionine (B1674491), a non-proteinogenic amino acid, plays a crucial role in various biological processes and is a key structural component of lantibiotics, a class of potent antimicrobial peptides. Accurate quantification of this compound is essential for research in areas such as drug development, food science, and clinical diagnostics.[1] This guide provides a comparative overview of three prevalent methods for this compound quantification: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), conventional Amino Acid Analysis (AAA) with post-column ninhydrin (B49086) derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.
Data Presentation: A Comparative Analysis
The selection of a suitable quantification method depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance characteristics of the three methods.
| Parameter | HPLC-MS/MS | Amino Acid Analysis (Ninhydrin) | GC-MS |
| Principle | Separation by liquid chromatography followed by highly selective and sensitive detection based on mass-to-charge ratio. | Separation by ion-exchange chromatography followed by post-column reaction with ninhydrin and colorimetric detection. | Separation of volatile and thermally stable derivatives by gas chromatography, followed by mass spectrometry detection. |
| Sample Type | Biological fluids (plasma, serum), protein hydrolysates, fermentation broths.[1][2] | Protein hydrolysates, purified peptide samples.[3] | Protein hydrolysates, purified peptide samples. |
| Limit of Detection (LOD) | Low (pmol to fmol range). For general amino acids, LODs can be in the range of 0.02-0.04 mg/kg.[4] | Moderate (nmol range). For general amino acids, LODs are typically less than 0.059 mg/100g.[5] | Low to moderate (pmol range), dependent on derivatization efficiency. For some amino acids, LODs of 1-7 pg have been reported.[6] |
| Limit of Quantification (LOQ) | Low (pmol to fmol range). For general amino acids, LOQs can be in the range of 0.05-0.13 mg/kg.[4] | Moderate (nmol range). For general amino acids, LOQs are typically less than 0.198 mg/100g.[5] | Low to moderate (pmol range). |
| Linearity | Excellent, with a wide dynamic range (typically R² > 0.99).[2] | Good, but with a more limited dynamic range compared to LC-MS/MS (typically R² > 0.99).[5] | Good, with a wide dynamic range (typically R² > 0.99).[6] |
| Precision (%RSD) | High (typically <15%). | Good (typically <15%).[5] | High (typically <15%).[7] |
| Accuracy/Recovery (%) | High (typically 85-115%).[2] | Good (typically 87-118%).[5] | Good, but can be affected by derivatization efficiency (typically 80-100%).[6] |
| Throughput | High, with rapid analysis times. | Lower, with longer run times per sample. | Moderate, sample preparation can be time-consuming. |
| Specificity | Very high, due to MS/MS detection. | Moderate, potential for interference from other amino acids or ninhydrin-positive compounds. | High, with good chromatographic separation and mass spectral data. |
| Derivatization | Not always required for the analyte itself, but may be used to improve chromatography. | Required (post-column with ninhydrin). | Required (pre-column to create volatile derivatives).[7][8] |
Experimental Protocols
Detailed methodologies for each of the key quantification techniques are provided below.
HPLC-MS/MS Method
This method is highly sensitive and specific, making it suitable for complex biological matrices.
a. Sample Preparation (for Plasma/Serum):
-
To 100 µL of plasma or serum, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
b. HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 98% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
c. MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined and optimized. For this compound (MW: 208.25), a potential precursor ion is [M+H]⁺ at m/z 209.1. Product ions would be determined by fragmentation experiments.
-
Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity.
Amino Acid Analysis (AAA) with Post-Column Ninhydrin Derivatization
This is a classic and robust method, often automated for routine analysis.
a. Sample Preparation (for Protein Hydrolysates):
-
Hydrolyze the protein or peptide sample in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.[3]
-
Remove the HCl by evaporation under vacuum.
-
Dissolve the dried hydrolysate in a sample loading buffer (e.g., sodium citrate (B86180) buffer, pH 2.2).
-
Filter the sample through a 0.22 µm syringe filter before injection.
b. Ion-Exchange Chromatography:
-
Column: A cation-exchange column specifically designed for amino acid analysis.
-
Mobile Phase: A series of sodium citrate buffers with increasing pH and ionic strength are used to elute the amino acids.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: A temperature gradient is often employed, for example, starting at 50°C and increasing to 70°C.
c. Post-Column Derivatization and Detection:
-
The column effluent is mixed with a ninhydrin reagent solution.
-
The mixture passes through a reaction coil heated to approximately 130°C to facilitate the color-forming reaction.
-
The absorbance of the resulting colored product (Ruhemann's purple) is measured at 570 nm (and 440 nm for proline).
-
Quantification is achieved by comparing the peak areas of the sample to those of a standard amino acid mixture.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method requires derivatization to make the amino acids volatile.
a. Sample Preparation and Derivatization:
-
Perform acid hydrolysis of the protein or peptide sample as described for the AAA method.
-
Esterification: Add 1 mL of 3 M HCl in n-butanol and heat at 65°C for 15 minutes. Evaporate the reagent under nitrogen.
-
Acylation: Add 100 µL of dichloromethane (B109758) and 100 µL of trifluoroacetic anhydride (B1165640) (TFAA). Heat at 150°C for 10 minutes. Evaporate the excess reagent.
-
Dissolve the derivatized sample in an appropriate organic solvent (e.g., ethyl acetate) for injection.
b. GC Conditions:
-
Column: A capillary column suitable for amino acid analysis (e.g., a chiral column if stereoisomer separation is needed).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 110°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
c. MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Full scan to identify the fragmentation pattern of the this compound derivative, followed by Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic fragment ions.
Mandatory Visualization
Caption: General workflow for this compound quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS [mdpi.com]
Stereochemistry's Decisive Role: A Comparative Analysis of Lanthionine Stereoisomers in Biological Activity
A deep dive into the biological significance of lanthionine (B1674491) stereochemistry reveals a critical determinant for the function of lanthipeptides, a class of ribosomally synthesized and post-translationally modified peptides. The spatial arrangement of these unique thioether cross-links, specifically the differentiation between dl- and ll-stereoisomers, can mean the difference between a potent antimicrobial agent and an inactive analogue. This guide provides a comparative analysis of the biological activity of this compound stereoisomers, supported by experimental data and detailed methodologies, to illuminate the stringent structural requirements for their therapeutic potential.
Lanthipeptides are characterized by the presence of this compound (Lan) and methylthis compound (MeLan) residues, which are formed through the dehydration of serine and threonine residues, followed by the intramolecular Michael-type addition of a cysteine thiol.[1][2] These modifications result in thioether-bridged amino acids that introduce cyclic structures crucial for the peptide's stability and bioactivity.[3][4] The stereochemistry of these bridges, however, is not uniform. While the meso-lanthionine (B1218204) (dl-Lan) and (2S,3S,6R)-3-methylthis compound (dl-MeLan) configurations are common, the discovery of lantibiotics containing the (2R,6R)-lanthionine (ll-Lan) and (2R,3R,6R)-3-methylthis compound (ll-MeLan) stereoisomers has prompted investigations into their functional significance.[5][6][7]
Comparative Biological Activity: The Case of Lacticin 481
A pivotal study on the lantibiotic lacticin 481 provides a clear and direct comparison of the biological activities of its native dl-stereoisomers versus synthetically prepared ll-stereoisomer analogues.[6][7][8] Lacticin 481 is a tricyclic lantibiotic that exhibits antimicrobial activity by inhibiting the transglycosylation step in bacterial cell wall biosynthesis, likely through binding to the peptidoglycan precursor Lipid II.[6]
To investigate the importance of the this compound stereochemistry, synthetic analogues of lacticin 481 were created where each of the three thioether rings (A, B, and C) was systematically replaced with its corresponding ll-stereoisomer. The antimicrobial activity of these analogues was then compared to that of the synthetic wild-type lacticin 481, which possesses the natural dl-configuration.
The results were striking: all analogues containing a single ll-stereoisomer were found to be completely inactive.[6][7] This demonstrates that the naturally occurring, enzymatically installed dl-stereochemistry is absolutely essential for the antibacterial activity of lacticin 481.
| Peptide | Ring A Stereochemistry | Ring B Stereochemistry | Ring C Stereochemistry | MIC (μM) against L. lactis subsp. cremoris HP | IC50 (μM) against L. lactis subsp. cremoris HP |
| Synthetic Wild-Type Lacticin 481 | dl-Lan | dl-MeLan | dl-MeLan | 2.3 | 1.3 |
| Analogue ll-A | ll-Lan | dl-MeLan | dl-MeLan | > 50 | > 50 |
| Analogue ll-B | dl-Lan | ll-MeLan | dl-MeLan | > 50 | > 50 |
| Analogue ll-C | dl-Lan | dl-MeLan | ll-MeLan | > 50 | > 50 |
| Data sourced from Knerr & van der Donk, 2013.[6][7] |
Further investigation into potential antagonism between the active and inactive forms showed that the inactive analogues did not interfere with the activity of the wild-type lacticin 481, suggesting they are unable to bind to the biological target.[6] This implies that the precise three-dimensional structure conferred by the dl-stereochemistry is critical for target recognition and binding.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of lacticin 481 stereoisomers.
The synthesis of lacticin 481 and its stereoisomeric analogues was achieved using 9-fluorenylmethoxycarbonyl (Fmoc)-based SPPS.[6] This approach involved the solid-supported construction of the peptide backbone incorporating orthogonally protected this compound and methylthis compound building blocks. These building blocks, with either dl- or ll-configurations, were selectively deprotected and cyclized with the N-terminus of the growing peptide chain to form the characteristic thioether bridges.[6]
Confirmation of the absolute stereochemical configurations of the this compound and methylthis compound residues in the synthesized peptides was performed using chiral GC-MS analysis.[5][6][7]
-
Acid Hydrolysis: The purified peptide (approximately 1 mg) was dissolved in 6 M HCl (3 mL) and heated at 110°C in a sealed tube for 20 hours to break it down into its constituent amino acids.
-
Derivatization: The hydrolyzed amino acids were dried under nitrogen. Chilled methanol (B129727) (5 mL) was treated with acetyl chloride (1.5 mL) dropwise, and this solution was added to the dried amino acids. This mixture was heated to convert the amino acids to their methyl ester derivatives. Subsequent treatment with pentafluoropropionic anhydride (B1165640) resulted in the formation of volatile pentafluoropropionyl amide derivatives.
-
GC-MS Analysis: The derivatized amino acid mixture was analyzed by GC-MS using a chiral stationary phase column. The retention times of the this compound and methylthis compound derivatives from the synthetic peptides were compared to those of authentic standards of the different stereoisomers to confirm their configuration.
The antimicrobial activity of the synthetic peptides was determined using growth inhibition assays in liquid culture against the indicator strain Lactococcus lactis subsp. cremoris HP.[7]
-
Culture Preparation: The indicator strain was grown to the mid-logarithmic phase in the appropriate broth medium.
-
Serial Dilutions: The synthetic peptides were serially diluted (2-fold) in a 96-well microtiter plate.
-
Inoculation: The bacterial culture was diluted and added to each well of the microtiter plate containing the peptide dilutions.
-
Incubation: The plate was incubated at the optimal growth temperature for the indicator strain.
-
Data Analysis: The optical density at 600 nm (OD600) was measured after incubation to determine bacterial growth. The minimal inhibitory concentration (MIC) was defined as the lowest peptide concentration that completely inhibited visible growth. The half-maximal inhibitory concentration (IC50) was determined from the dose-response curves.
Signaling Pathways and Experimental Workflows
The biosynthesis of lanthipeptides involves a series of enzymatic steps that ultimately define the stereochemistry of the this compound bridges. The following diagrams illustrate the general biosynthetic pathway and the experimental workflow for comparing the biological activity of the stereoisomers.
Caption: Generalized biosynthetic pathway for lanthipeptides.
Caption: Experimental workflow for comparing this compound stereoisomer activity.
References
- 1. Divergent Evolution of Lanthipeptide Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate sequence controls regioselectivity of this compound formation by ProcM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioengineering Lantibiotics for Therapeutic Success - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Characterization of the stereochemical configuration of lanthionines formed by the lanthipeptide synthetase GeoM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemical Synthesis of the Lantibiotic Lacticin 481 Reveals the Importance of this compound Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical synthesis of the lantibiotic lacticin 481 reveals the importance of this compound stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lanthionine and Other Non-Canonical Crosslinkers in Peptide Drug Development and Research
In the landscape of peptide-based therapeutics and chemical biology, the ability to introduce conformational constraints through crosslinking is paramount for enhancing stability, target affinity, and cell permeability. While the disulfide bond has been the traditional mainstay, a diverse array of non-canonical crosslinkers now offers researchers a sophisticated toolkit to precisely engineer peptide structure and function. This guide provides a comparative overview of lanthionine (B1674491), a thioether crosslink, and other prominent non-canonical crosslinking strategies, including hydrocarbon stapling, lactam bridges, and photo-activated crosslinkers.
Introduction to Non-Canonical Crosslinkers
Non-canonical crosslinkers are synthetically introduced or biosynthesized linkages that replace or augment the natural disulfide bridge in peptides. These crosslinkers offer distinct advantages in terms of stability, chemical diversity, and the geometric constraints they impose. This compound, characterized by a thioether bond, is notably more stable than the disulfide bond.[1][2] Other popular strategies include hydrocarbon stapling to reinforce alpha-helical structures, lactam bridges, and photo-activatable crosslinkers for capturing transient protein-protein interactions (PPIs).[3][4][5]
Comparative Analysis of Crosslinker Performance
The choice of a crosslinker profoundly impacts a peptide's physicochemical and biological properties. The following tables summarize the key characteristics and performance metrics of this compound and other non-canonical crosslinkers based on available experimental data.
Table 1: General Properties and Stability of Common Peptide Crosslinkers
| Crosslinker Type | Bond Type | Stability to Reduction | Proteolytic Resistance | Key Application |
| Disulfide | S-S | Low | Low | Native peptide cyclization |
| This compound | C-S-C (Thioether) | High[1][2] | High[1][2] | GPCR agonist design, antimicrobial peptides[1][2] |
| Hydrocarbon Staple | C-C | High | High[6] | α-helix stabilization, cell-penetrating peptides[6][7] |
| Lactam Bridge | Amide | High | Moderate to High[4] | α-helix stabilization, peptide mimetics[4] |
| Triazole | Triazole | High | High[4] | Peptide stapling, bioorthogonal chemistry[4] |
| Photo-crosslinkers (e.g., Diazirine, Benzophenone) | Covalent (variable) | High (after activation) | N/A (used for capture) | Mapping protein-protein interactions[3][8] |
Table 2: Performance in Specific Applications
| Application | This compound | Hydrocarbon Staple | Lactam Staple | Photo-crosslinkers |
| α-Helix Stabilization (% Helicity) | Can induce helical structure | High (up to 91%)[9] | High (up to 55% in short peptides)[4] | Not primarily for stabilization |
| GPCR Agonist Design | Enhances receptor specificity and biased agonism[1][2] | Can be used to stabilize helical ligands | Can be used to mimic helical ligands | Not typically used for agonist design |
| Mapping Protein-Protein Interactions | Not a primary application | Can be used to stabilize interacting helices | Can be used to stabilize interacting helices | Primary application, captures transient interactions[8][10] |
| Cell Permeability | Can enhance permeability | Generally enhances permeability[6][7] | Can enhance permeability | N/A |
Experimental Protocols
Detailed methodologies are crucial for the successful application of non-canonical crosslinkers. Below are representative protocols for this compound biosynthesis, hydrocarbon stapling, and photo-crosslinking.
Protocol 1: Biosynthesis of this compound-Constrained Peptides
This protocol describes a general method for the biosynthesis of this compound-containing peptides in engineered bacteria, a common approach for discovery and production.[1][2]
1. Plasmid Construction:
- The gene encoding the precursor peptide, consisting of an N-terminal leader peptide and a C-terminal core peptide, is cloned into an expression vector.
- The genes for the this compound biosynthetic enzymes (e.g., a dehydratase like NisB and a cyclase like NisC for class I lanthipeptides) are cloned into the same or a compatible vector.[1]
2. Transformation and Expression:
- The expression plasmids are transformed into a suitable host strain (e.g., E. coli or Lactococcus lactis).
- Cultures are grown to a suitable optical density (e.g., OD600 of 0.6-0.8).
- Protein expression is induced with an appropriate inducer (e.g., IPTG for E. coli).
3. Peptide Purification:
- If the peptide is secreted, the supernatant is collected. If intracellular, the cells are harvested and lysed.
- The precursor peptide is purified using affinity chromatography (e.g., Ni-NTA if His-tagged).
4. Leader Peptide Cleavage:
- The purified precursor peptide is treated with a specific protease (e.g., TEV protease if a cleavage site is engineered) to remove the leader peptide.
5. Analysis:
- The final this compound-constrained peptide is analyzed by mass spectrometry to confirm the correct mass, indicating successful dehydration and cyclization.
Protocol 2: Hydrocarbon Stapling of Peptides via Ring-Closing Metathesis
This protocol outlines the solid-phase synthesis of a hydrocarbon-stapled peptide.[6][11]
1. Peptide Synthesis:
- The peptide is synthesized on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS).
- Non-canonical, olefin-bearing amino acids (e.g., (S)-2-(4'-pentenyl)alanine) are incorporated at the desired positions (e.g., i and i+4 or i and i+7).[7]
2. Ring-Closing Metathesis (RCM):
- The resin-bound peptide with the olefin-bearing side chains is washed and dried.
- The resin is swelled in an appropriate solvent (e.g., dichloromethane (B109758) or N,N-dimethylformamide).
- The Grubbs' catalyst (e.g., 1st or 2nd generation) is added to the resin suspension, and the reaction is allowed to proceed for 2-4 hours at room temperature.[7]
3. Cleavage and Deprotection:
- The resin is washed to remove the catalyst.
- The stapled peptide is cleaved from the resin and deprotected using a standard cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
4. Purification and Analysis:
- The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
- The identity and purity of the stapled peptide are confirmed by mass spectrometry and analytical HPLC.
- The helicity of the peptide can be assessed using circular dichroism (CD) spectroscopy.[9]
Protocol 3: Photo-Crosslinking to Identify Protein-Protein Interactions
This protocol describes a general workflow for identifying PPIs using a genetically incorporated photo-crosslinker like p-benzoyl-L-phenylalanine (Bpa) or diazirine-containing amino acids.[3][8][10]
1. Site-Specific Incorporation of the Photo-Crosslinker:
- A plasmid encoding the protein of interest (POI) with an in-frame amber stop codon (TAG) at the desired crosslinking site is constructed.
- A second plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the photo-crosslinking amino acid is co-transfected into mammalian cells or co-transformed into bacteria.[10]
- The cells are cultured in the presence of the non-canonical amino acid.
2. In Vivo Crosslinking:
- The cells expressing the POI with the incorporated photo-crosslinker are irradiated with UV light (e.g., 365 nm) for a specific duration to induce covalent bond formation with interacting partners.[8][10]
3. Cell Lysis and Affinity Purification:
- The cells are lysed under denaturing conditions to preserve the covalent crosslinks.
- The POI and its crosslinked partners are purified, typically via an affinity tag on the POI.
4. Analysis by Mass Spectrometry:
- The purified protein complexes are separated by SDS-PAGE.
- The protein bands are excised, digested with a protease (e.g., trypsin), and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the crosslinked proteins and the specific sites of interaction.[12]
Visualizations of Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of the complex processes involved in the application of non-canonical crosslinkers.
References
- 1. Biosynthesis of this compound-constrained agonists of G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of Cyclization Techniques in Stapled Peptides: Structural Insights into Protein-Protein Interactions in a SARS-CoV-2 Spike RBD/hACE2 Model System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrocarbon Stapled & Constrained Peptides | AnaSpec [anaspec.com]
- 8. Rapid Mapping of Protein Interactions Using Tag‐Transfer Photocrosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Performance Workflow for Identifying Site-Specific Crosslinks Originating from a Genetically Incorporated, Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Lanthionine: A Superior and Stable Mimetic of Cystine for Enhanced Peptide Therapeutics
For researchers, scientists, and drug development professionals, the quest for more stable and effective peptide-based drugs is relentless. A key challenge lies in the inherent instability of disulfide bonds, a common structural motif in many bioactive peptides. Lanthionine (B1674491), a thioether analogue of cystine, has emerged as a robust solution, offering enhanced stability without compromising biological activity. This guide provides a comprehensive comparison of this compound and cystine, supported by experimental data, detailed protocols, and visual workflows, to validate this compound as a superior mimetic of cystine.
The replacement of the disulfide bond in cystine with a thioether bridge in this compound offers a significant advantage in peptide drug development. This single sulfur atom substitution results in a chemically more stable linkage that is resistant to reduction and oxidative refolding, common degradation pathways for disulfide-containing peptides in vivo.[1] This enhanced stability can lead to peptides with improved pharmacokinetic profiles, such as longer half-lives, and potentially greater therapeutic efficacy.
Unveiling the Stability Advantage: this compound vs. Cystine
The primary advantage of this compound over cystine lies in the inherent stability of its thioether bond compared to the disulfide bond. Disulfide bonds are susceptible to cleavage by reducing agents present in the biological environment, such as glutathione. This can lead to the inactivation of the peptide. The thioether bond of this compound, however, is not readily reduced, conferring significantly greater stability to the peptide structure.
A study on somatostatin (B550006) analogs provides compelling evidence of this enhanced stability. The this compound-containing analog of sandostatin demonstrated a 2.4 times longer half-life than its disulfide-bridged counterpart in rat brain homogenates, highlighting its increased resistance to enzymatic degradation.[2]
Furthermore, the stability of lanthipeptides, a class of naturally occurring peptides containing this compound, is well-documented. Nisin, a widely used antimicrobial lanthipeptide, exhibits remarkable stability across a range of pH values and temperatures.[3][4][5] For instance, nisin is most stable at a pH of 3, where it can withstand autoclaving at 121°C.[3]
Comparative Performance Data
The substitution of cystine with this compound has been shown to not only enhance stability but also to maintain or even improve biological activity in various peptide systems.
| Peptide/Analog | Target Receptor(s) | Bioassay/Parameter | Cystine-Bridged (IC50/Ki nM) | This compound-Bridged (IC50/Ki nM) | Reference |
| Somatostatin Analogs | |||||
| Sandostatin vs. This compound Analog | Rat SSTR5 | Receptor Binding Affinity | High Affinity | Similar High Affinity | [2] |
| Mouse SSTR2b | Receptor Binding Affinity | High Affinity | ~50x Weaker Affinity | [2] | |
| Enkephalin Analogs | |||||
| D-Ala²,D-Pen⁵ Enkephalin vs. This compound Analog | Guinea Pig Ileum (GPI) - µ-opioid | IC50 | 1.1 ± 0.2 | 0.25 ± 0.05 | |
| Mouse Vas Deferens (MVD) - δ-opioid | IC50 | 1.3 ± 0.3 | 1.5 ± 0.4 |
Note: The data presented is a summary from the cited literature and may have been obtained under different experimental conditions.
Visualizing the Molecular Difference and Synthesis Workflows
To better understand the structural and synthetic differences between cystine and this compound-containing peptides, the following diagrams illustrate their chemical structures, a typical solid-phase synthesis workflow for this compound peptides, and the enzymatic biosynthesis of lanthipeptides.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a this compound-Containing Peptide
This protocol provides a general outline for the manual solid-phase synthesis of a peptide containing a this compound bridge using Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin
-
N-methyl-2-pyrrolidinone (NMP) or Dimethylformamide (DMF)
-
20% (v/v) 4-methylpiperidine (B120128) in NMP
-
Fmoc-protected amino acids
-
Fmoc-protected, orthogonally protected this compound
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIEA)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in NMP or DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% 4-methylpiperidine in NMP for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with NMP.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents) and HATU (2.9 equivalents) in NMP.
-
Add DIEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
-
Washing: Wash the resin with NMP and DCM.
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
Peptide Elongation: Repeat steps 2-6 for each amino acid in the peptide sequence. For the this compound bridge, use an orthogonally protected Fmoc-lanthionine derivative.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.
Enzymatic Biosynthesis of a Lanthipeptide
This protocol outlines the general steps for producing a lanthipeptide using an engineered microbial host.
Materials:
-
Engineered bacterial strain (e.g., E. coli or Lactococcus lactis) containing the expression plasmid for the precursor peptide (LanA) and the this compound biosynthetic enzymes (e.g., LanB and LanC, or LanM).
-
Appropriate growth medium and antibiotics.
-
Inducing agent (e.g., IPTG or nisin).
-
Purification equipment (e.g., chromatography columns).
Procedure:
-
Cultivation: Grow the engineered bacterial strain in a suitable medium to a desired cell density.
-
Induction: Induce the expression of the lanthipeptide precursor and biosynthetic enzymes by adding the appropriate inducer.
-
Incubation: Continue the cultivation for a period sufficient for the post-translational modification and production of the lanthipeptide.
-
Harvesting: Separate the cells from the culture medium by centrifugation. The lanthipeptide may be intracellular or secreted, depending on the expression system.
-
Purification:
-
If intracellular, lyse the cells and purify the lanthipeptide from the cell lysate.
-
If secreted, purify the lanthipeptide directly from the culture supernatant.
-
Purification is typically achieved using a combination of chromatography techniques, such as affinity chromatography, ion-exchange chromatography, and reverse-phase HPLC.
-
-
Leader Peptide Cleavage (if necessary): If the purified lanthipeptide still contains the leader peptide, treat it with a specific protease (LanP) to yield the mature peptide.
-
Analysis: Characterize the purified lanthipeptide by mass spectrometry and other analytical techniques to confirm its structure and purity.
This compound Peptides in Signaling Pathways
This compound-constrained peptides have shown significant promise as modulators of signaling pathways, particularly those involving G protein-coupled receptors (GPCRs). The conformational constraint imposed by the this compound bridge can enhance receptor specificity and potency.[6]
Conclusion
The validation of this compound as a stable and effective mimetic of cystine is well-supported by a growing body of experimental evidence. The inherent stability of the thioether bridge provides a clear advantage over the labile disulfide bond, leading to peptide analogs with improved pharmacokinetic properties. The data presented in this guide demonstrates that this enhanced stability does not come at the cost of biological activity, with many this compound-bridged peptides exhibiting comparable or even superior potency and receptor selectivity. The availability of both robust chemical and biosynthetic methods for their production further positions this compound-containing peptides as a highly promising class of next-generation therapeutics. For researchers and drug developers, the strategic incorporation of this compound in place of cystine represents a powerful tool to overcome the limitations of traditional peptide drugs and to unlock new therapeutic possibilities.
References
- 1. The Role of Disulfide Bond Replacements in Analogues of the Tarantula Toxin ProTx-II and Their Effects on Inhibition of the Voltage-Gated Sodium Ion Channel Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-somatostatin analogs: synthesis, characterization, biological activity, and enzymatic stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis of this compound-constrained agonists of G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Lanthionine Peptides vs. Native Peptides: A Comparative Guide to In Vivo Stability
For researchers, scientists, and drug development professionals, enhancing the in vivo stability of peptide-based therapeutics is a critical challenge. Native peptides, while often potent, are susceptible to rapid degradation in the body, limiting their therapeutic efficacy. Lanthionine-bridged peptides, or lanthipeptides, offer a promising solution by replacing the relatively unstable disulfide bonds of native peptides with robust thioether bridges. This guide provides an objective comparison of the in vivo stability of This compound (B1674491) peptides versus their native counterparts, supported by experimental data and detailed methodologies.
The superior stability of this compound peptides stems from the fundamental chemical difference between a thioether bond and a disulfide bond. The thioether bridge (C-S-C) is a single covalent bond that is resistant to reduction and enzymatic cleavage, common degradation pathways for disulfide bonds (C-S-S-C) in the physiological environment.[1] Furthermore, the conformational constraints imposed by the this compound bridge render the peptide backbone less accessible to proteases, further enhancing its resistance to degradation.[2]
Quantitative Comparison of In Vivo Stability
A direct comparison of the in vivo stability of the native peptide Angiotensin-(1-7) (Ang-(1-7)) and its this compound-bridged analogue, cAng-(1-7), highlights the significant advantage of the thioether linkage. Experimental data from in vivo studies in rats demonstrates a dramatic increase in the survival of the this compound-modified peptide.
| Peptide | Modification | Key Finding | In Vivo Model | Reference |
| Angiotensin-(1-7) (Native) | None (Disulfide bond analogue) | Standard plasma clearance. | Sprague-Dawley Rats | [3] |
| cAng-(1-7) (this compound Analogue) | Thioether bridge replacing disulfide bridge | 34-fold reduction in plasma clearance compared to native Ang-(1-7).[3] | Sprague-Dawley Rats | [3] |
This substantial reduction in plasma clearance for cAng-(1-7) directly translates to a significantly longer in vivo half-life and greater systemic exposure, making it a more viable therapeutic candidate.[3]
Experimental Protocols
A robust assessment of in vivo stability is crucial for the preclinical development of peptide therapeutics. Below are detailed methodologies for key experiments cited in the comparison of this compound and native peptides.
In Vivo Peptide Stability Assessment in a Rat Model
This protocol outlines the determination of the pharmacokinetic profile and half-life of a peptide following intravenous administration.
1. Objective: To determine and compare the in vivo plasma clearance and survival rate of a native peptide and its this compound-bridged analogue.
2. Materials:
-
Test peptides (native and this compound-bridged versions)
-
Vehicle control (e.g., sterile saline)
-
Male Sprague-Dawley rats (200-250 g)
-
Intravenous infusion and injection equipment
-
Blood collection supplies (e.g., heparinized microtainer tubes)
-
Centrifuge
-
Analytical instrumentation (e.g., LC-MS/MS)
3. Procedure:
-
Animal Acclimatization: Acclimate rats to laboratory conditions for at least 72 hours prior to the experiment.[4]
-
Catheterization (optional but recommended for serial sampling): For continuous infusion or serial blood sampling from the same animal, surgical implantation of catheters into a blood vessel (e.g., jugular vein for infusion, carotid artery or tail vein for sampling) is performed under anesthesia.[5]
-
Dosing:
-
Bolus Injection: Administer the test peptide via a single intravenous (IV) bolus injection into the tail vein. A typical dose might be in the range of 1-5 mg/kg.[4]
-
Continuous Infusion: For determining plasma clearance, a continuous intravenous infusion of the peptides is administered at a constant rate.[3]
-
-
Blood Sampling:
-
Plasma Preparation: Immediately following collection, centrifuge the blood samples at 4°C to separate the plasma.[4]
-
Sample Analysis:
-
Quantify the concentration of the intact peptide in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] This method allows for the specific detection and quantification of the target peptide.
-
-
Data Analysis:
-
Plot the plasma concentration of the peptide against time.
-
Calculate pharmacokinetic parameters, including plasma clearance and elimination half-life (t½), using appropriate software. The half-life is typically determined from the terminal phase of the concentration-time curve.[4]
-
Visualizations
This compound Biosynthesis Pathway
The enzymatic formation of the this compound bridge is a key post-translational modification that confers stability. This process is catalyzed by a series of enzymes.
Caption: Enzymatic biosynthesis of a this compound-bridged peptide.
Experimental Workflow for In Vivo Stability Assessment
The following diagram illustrates the logical flow of the experimental protocol for comparing the in vivo stability of native and this compound-bridged peptides.
Caption: Workflow for comparative in vivo peptide stability analysis.
References
- 1. csmres.co.uk [csmres.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Influence of mode of intravenous administration and blood sample collection on rat pharmacokinetic data [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Conformational Analysis of Lanthionine-Bridged Peptides
For Researchers, Scientists, and Drug Development Professionals
Lanthionine-bridged peptides, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs), are gaining significant attention in drug development.[1] Their unique thioether bridges, which replace the disulfide bonds found in many conventional peptide drugs, offer enhanced metabolic stability and proteolytic resistance.[2][3][4] Understanding the three-dimensional conformations of these peptides is crucial for elucidating their structure-activity relationships and for designing novel therapeutics with improved potency and selectivity.[2] This guide provides a comparative overview of the conformational analysis of this compound-bridged peptides, contrasting them with disulfide-bridged analogues and detailing the key experimental methodologies.
Conformational Differences: This compound (B1674491) vs. Disulfide Bridges
The replacement of a disulfide bridge with a thioether this compound bridge introduces subtle yet significant changes to a peptide's conformational landscape.[2] While major solution conformations can be conserved between different bridged peptides, the distribution and populations of these conformations can differ appreciably.[5][6][7][8]
A key distinction lies in the stereochemistry of the bridge itself. This compound bridges can exist in different stereochemical configurations, such as (2S,6R)-lanthionine (LL-Lan) and (2R,6R)-lanthionine (DL-Lan), which can influence the overall peptide structure.[9][10] This contrasts with the more uniform geometry of disulfide bonds. The shorter bond length of the thioether bridge compared to a disulfide bridge can also impose different constraints on the peptide backbone, leading to altered ring sizes and conformational preferences.[2][3]
A comparative study on cyclic analogues of angiotensin(1–7) demonstrated that a this compound-bridged peptide favored one major conformation, whereas its disulfide-bridged counterpart adopted a different major conformation.[5][6] This highlights how the nature of the bridge can be exploited to fine-tune the conformational properties and, consequently, the bioactivities of cyclic peptides.[5][7][8]
Quantitative Conformational Data
The following table summarizes key conformational parameters often used to compare this compound-bridged peptides with their disulfide-bridged counterparts, based on data typically obtained from NMR spectroscopy and molecular dynamics simulations.
| Parameter | This compound-Bridged Peptides | Disulfide-Bridged Peptides | Significance |
| Predominant Conformer Population | Often biased towards a specific conformation (e.g., Conformation A1 in cAng(1-7) analogue)[5][6] | May favor a different conformation or a more evenly distributed ensemble (e.g., Conformation A2 in cAng(1-7) analogue)[5][6] | Indicates the influence of the bridge on the dominant solution structure, which can impact receptor binding. |
| Backbone RMSD (Å) | Varies depending on the specific peptide and ring size; can be similar to disulfide analogues for the core structure.[6] | Varies; serves as a baseline for comparing conformational similarity. | A lower RMSD between analogues suggests conserved backbone folding. |
| Dihedral Angle Constraints | Specific sets of phi (Φ) and psi (Ψ) angles are constrained by the thioether linkage. | Different set of constraints imposed by the S-S bond geometry. | Defines the allowed conformational space for the peptide backbone. |
| Ring Size | The number of residues in the cyclic portion of the peptide. | The number of residues in the cyclic portion of the peptide. | A smaller ring size generally leads to a more rigid conformation. |
| Bridge Stereochemistry | Can be LL- or DL-lanthionine, adding another layer of structural diversity.[9] | Not applicable. | The stereochemistry of the this compound bridge can significantly impact the overall peptide fold. |
Experimental Protocols for Conformational Analysis
A multi-pronged approach combining Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Molecular Dynamics (MD) simulations is typically employed to gain a comprehensive understanding of the conformational properties of this compound-bridged peptides.
This compound-bridged peptides can be produced through chemical synthesis or biosynthesis.[3]
-
Solid-Phase Peptide Synthesis (SPPS): This method involves the stepwise addition of amino acids to a solid support.[11] Orthogonally protected this compound monomers are incorporated to form the thioether bridge.[2]
-
Biosynthesis: Engineered microorganisms can be used to produce lanthipeptides.[3][4] This involves the post-translational modification of a precursor peptide, where serine and threonine residues are dehydrated and subsequently cyclized with cysteine residues.[3][12][13][14]
NMR is a powerful technique for determining the three-dimensional structure of peptides in solution.[7]
-
Sample Preparation: The purified peptide is dissolved in a suitable solvent (e.g., H₂O/D₂O or an organic solvent) to a concentration of 1-5 mM.
-
Data Acquisition: A series of 1D and 2D NMR experiments are performed, including:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To measure through-space proton-proton distances, which are crucial for structure calculation.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens.
-
-
Structure Calculation: The distance restraints obtained from NOESY experiments, along with dihedral angle restraints derived from coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH).
-
Ensemble Analysis: For flexible peptides, techniques like NAMFIS (NMR Analysis of Molecular Flexibility in Solution) can be used to deconvolute time-averaged NMR data and identify the different conformers present in solution and their relative populations.[15]
X-ray crystallography provides high-resolution structural information of molecules in their solid state.[16]
-
Crystallization: The purified peptide is crystallized by screening a wide range of conditions (e.g., pH, temperature, precipitating agents). This can be a challenging step for peptides.[16]
-
Data Collection: A suitable crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is recorded.[16]
-
Structure Determination: The diffraction data is processed to determine the electron density map of the molecule, from which an atomic model is built and refined.[16]
MD simulations provide insights into the dynamic behavior of peptides over time.[17]
-
System Setup: An initial 3D structure of the peptide (obtained from NMR or crystallography) is placed in a simulation box containing explicit solvent molecules and ions.
-
Simulation: The forces between all atoms in the system are calculated using a force field, and Newton's equations of motion are integrated to simulate the movement of the atoms over time.
-
Analysis: The resulting trajectory is analyzed to study various properties, such as conformational changes, hydrogen bonding patterns, and interactions with other molecules. Conventional MD simulations may sometimes struggle to identify all relevant solution conformations and can get trapped in local energy minima.[5]
Conclusion
The conformational analysis of this compound-bridged peptides is a multifaceted process that provides critical information for the design of novel and effective peptide-based therapeutics. By leveraging a combination of advanced analytical techniques, researchers can gain a detailed understanding of how the unique thioether bridge influences the structure and function of these promising molecules. The ability to fine-tune the conformational properties of peptides by choosing specific bridging modalities opens up new avenues for the development of drugs with enhanced stability, potency, and selectivity.[5][7][8]
References
- 1. Therapeutic Application of Lantibiotics and Other Lanthipeptides: Old and New Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lido-dtp.ac.uk [lido-dtp.ac.uk]
- 3. Biosynthesis of this compound-constrained agonists of G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. The Influence of Disulfide, Thioacetal and this compound-Bridges on the Conformation of a Macrocyclic Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Influence of Disulfide, Thioacetal and this compound-Bridges on the Conformation of a Macrocyclic Peptide [diva-portal.org]
- 9. Structural Analysis of Class I Lanthipeptides from Pedobacter lusitanus NL19 Reveals an Unusual Ring Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. Frontiers | A Structural View on the Maturation of Lanthipeptides [frontiersin.org]
- 13. Structure and Mechanism of Lanthipeptide Biosynthetic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of the stereochemical configuration of lanthionines formed by the lanthipeptide synthetase GeoM - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Conformational analysis of lantibiotic peptides [morressier.com]
- 16. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent Advances of Studies on Cell-Penetrating Peptides Based on Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Lanthionine
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. Adherence to proper chemical disposal protocols is a critical component of this responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of lanthionine (B1674491), a nonproteinogenic amino acid.
This compound Disposal at a Glance: Key Physical and Chemical Data
Proper disposal of any chemical begins with understanding its fundamental properties. The following table summarizes key data for this compound relevant to its safe handling and disposal.
| Property | Data | Citation |
| Physical State | Crystalline powder | [1] |
| Appearance | Off-white | [1] |
| Solubility | Slightly soluble in water | [1] |
| Incompatibilities | Oxidizing agents | [1] |
| Hazardous Decomposition | Nitrogen oxides, carbon monoxide, oxides of sulfur, irritating and toxic fumes and gases, carbon dioxide | [1] |
Step-by-Step Disposal Protocol for this compound Waste
The following procedure outlines the recommended steps for the safe disposal of this compound from a laboratory setting. This protocol is based on general best practices for chemical waste management and information from safety data sheets.
Personnel Safety: Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including a dust mask (N95 or equivalent), eye shields, and chemical-resistant gloves.
Step 1: Waste Collection
Solid this compound waste, including contaminated consumables such as weigh boats and paper towels, should be carefully collected to minimize dust generation.
-
For Spills: In the event of a spill, do not use water to clean the area as this compound is only slightly soluble. Instead, vacuum or sweep the material into a suitable container.[1]
Step 2: Containerization
Place all collected this compound waste into a designated, clean, dry, and properly sealed container.[1] The container should be clearly labeled as "this compound Waste" and include any other identifiers required by your institution's waste management program.
Step 3: Storage
Store the sealed waste container in a cool, dry, and well-ventilated area designated for chemical waste.[1] Ensure the storage area is away from incompatible materials, particularly oxidizing agents.[1]
Step 4: Final Disposal
The final disposal of the this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. It is imperative to consult with them to ensure compliance with all local, state, and federal regulations.[1] While this compound is not explicitly listed under RCRA P-Series or U-Series, waste generators are responsible for proper classification.[1]
Visualizing the this compound Disposal Workflow
To further clarify the disposal process, the following diagram illustrates the logical flow of operations for safely managing this compound waste.
References
Essential Safety and Operational Guidance for Handling Lanthionine
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This document provides essential, immediate safety and logistical information for the handling of Lanthionine, including operational and disposal plans. The following procedural, step-by-step guidance is designed to directly answer specific operational questions and build a foundation of trust in laboratory safety and chemical handling.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 922-55-4
-
Molecular Formula: C6H12N2O4S[1]
-
Appearance: Off-white crystalline powder[1]
-
Solubility: Slightly soluble in water[1]
Personal Protective Equipment (PPE)
While specific quantitative data such as permissible exposure limits (PELs) are not established for this compound, a conservative approach to personal protection is essential.[1] The following PPE is required to minimize exposure when handling this compound.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Chemical safety goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Gloves | Appropriate protective gloves to prevent skin exposure. Nitrile gloves are a common choice for handling powdered chemicals.[1] |
| Body Protection | Lab Coat/Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[1] |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if workplace conditions warrant its use, such as when generating dust or if irritation is experienced. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[1] |
Operational Plan: Handling this compound
Adherence to a strict operational plan is crucial for the safe handling of this compound in a laboratory setting.
Engineering Controls:
-
Work in a well-ventilated area.
-
Use a chemical fume hood or other local exhaust ventilation to keep airborne concentrations low.[1]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1]
Standard Operating Procedure for Handling:
-
Preparation:
-
Read and understand the Safety Data Sheet (SDS) for this compound before beginning work.
-
Ensure the work area is clean and uncluttered.
-
Don all required PPE as specified in the table above.
-
-
Weighing and Transferring:
-
Conduct all weighing and transferring of this compound powder within a chemical fume hood to minimize inhalation of dust.
-
Use a spatula or other appropriate tool to handle the powder. Avoid creating dust clouds.
-
Keep the container tightly closed when not in use.[1]
-
-
During Experimentation:
-
Post-Experiment:
-
Clean the work area thoroughly.
-
Properly dispose of all waste as outlined in the Disposal Plan below.
-
Remove and properly store or dispose of PPE.
-
Caption: A workflow diagram for the safe handling of this compound.
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1]
-
Skin Contact: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[1]
-
Ingestion: Never give anything by mouth to an unconscious person. Get medical aid. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[1]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Provide ventilation.
-
Vacuum or sweep up the material and place it into a suitable, labeled, and closed container for disposal.[1]
-
Clean the spill area thoroughly.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization:
-
As a generator of chemical waste, you must determine if the waste is classified as hazardous.[1]
-
This compound is not listed as a P-series or U-series hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1]
-
Consult US EPA guidelines in 40 CFR Parts 261.3 and your state and local hazardous waste regulations for complete and accurate classification.[1]
Disposal Procedure:
-
Solid Waste:
-
Collect all excess this compound powder and any materials heavily contaminated with it (e.g., weigh boats, contaminated paper towels) in a clearly labeled, sealed, and compatible waste container.
-
-
Liquid Waste:
-
If this compound is in a solution, it must be collected in a labeled, sealed, and compatible liquid waste container. Do not pour down the drain.
-
-
Contaminated PPE:
-
Dispose of contaminated gloves and other disposable PPE as solid hazardous waste.
-
-
Waste Pickup:
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Caption: A workflow diagram for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
